molecular formula C30H46O5 B198537 Quinovic acid CAS No. 465-74-7

Quinovic acid

货号: B198537
CAS 编号: 465-74-7
分子量: 486.7 g/mol
InChI 键: OJUYFGQEMPENCE-DPKHZRJYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

Quinovic acid has been reported in Uncaria hirsuta, Nauclea diderrichii, and other organisms with data available.
from Mitragyna stipulosa (Rubiaceae);  structure in first source

Structure

3D Structure

Interactive Chemical Structure Model





属性

IUPAC Name

(1S,2R,4aS,6aR,6aR,6bR,8aR,10S,12aR,14bS)-10-hydroxy-1,2,6b,9,9,12a-hexamethyl-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydro-1H-picene-4a,6a-dicarboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H46O5/c1-17-9-14-29(24(32)33)15-16-30(25(34)35)19(23(29)18(17)2)7-8-21-27(5)12-11-22(31)26(3,4)20(27)10-13-28(21,30)6/h7,17-18,20-23,31H,8-16H2,1-6H3,(H,32,33)(H,34,35)/t17-,18+,20+,21-,22+,23+,27+,28-,29+,30-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJUYFGQEMPENCE-DPKHZRJYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)C)O)C)C)C2C1C)C(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CC[C@@]2(CC[C@@]3(C(=CC[C@H]4[C@]3(CC[C@@H]5[C@@]4(CC[C@@H](C5(C)C)O)C)C)[C@@H]2[C@H]1C)C(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H46O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10963591
Record name 3-Hydroxyurs-12-ene-27,28-dioic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10963591
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

486.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

465-74-7
Record name Quinovic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=465-74-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Quinovic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000465747
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Hydroxyurs-12-ene-27,28-dioic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10963591
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name QUINOVIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9JP167T0ZN
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide on the Core Chemical Properties of Quinovic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinovic acid is a pentacyclic triterpenoid natural product.[1][] It is classified as a ursane-type triterpene, characterized by a thirty-carbon skeleton.[1] First isolated from cinchona bark, this compound and its glycoside derivatives are found in various medicinal plants, most notably from the genus Uncaria, commonly known as Cat's Claw.[3][4] This document provides a comprehensive overview of the fundamental chemical properties of this compound, intended to serve as a technical resource for researchers in natural product chemistry, pharmacology, and drug development.

Chemical and Physical Properties

The fundamental chemical and physical properties of this compound are summarized in the table below. These properties are crucial for its handling, formulation, and application in experimental settings.

PropertyValueSource(s)
IUPAC Name (1S,2R,4aS,6aR,6aR,6bR,8aR,10S,12aR,14bS)-10-hydroxy-1,2,6b,9,9,12a-hexamethyl-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydro-1H-picene-4a,6a-dicarboxylic acid[1]
Molecular Formula C₃₀H₄₆O₅[1][5]
Molecular Weight 486.7 g/mol [1][6]
Melting Point Decomposes at 297°C; a rough estimate is 298°C.[3][5][3][5]
pKa (Predicted) 4.21 ± 0.70[7]
Solubility Practically insoluble in water; soluble in pyridine and DMSO.[3][6] The dimethyl ester derivative is soluble in organic solvents like chloroform.[3][3][6]
Appearance Prisms (from dilute pyridine).[3] A related glycoside appears as a white powder.[][3][]
Taste Very bitter[3]
Optical Rotation [α]D²⁰ +99° (c = 2.48 in pyridine)[3]

Spectroscopic Data

Spectroscopic analysis is fundamental for the structural elucidation and identification of this compound. The following table summarizes key spectroscopic data.

Spectroscopic TechniqueDescription
¹H and ¹³C NMR 1D and 2D NMR spectroscopy are essential for determining the carbon skeleton and the stereochemistry of this compound. While specific peak assignments are found in dedicated research papers, PubChem provides access to reference spectra.[1]
Mass Spectrometry (MS) Mass spectrometry is used to determine the molecular weight and fragmentation pattern of this compound.[4] High-resolution mass spectrometry provides the exact molecular formula.
Infrared (IR) Spectroscopy IR spectroscopy is used to identify the functional groups present in this compound. Key absorptions would include a broad peak for the hydroxyl (-OH) group and sharp peaks for the carbonyl (C=O) groups of the carboxylic acids.[9][10]

Experimental Protocols

Extraction and Isolation of this compound Glycosides from Uncaria tomentosa

The following is a generalized protocol for the extraction and isolation of this compound and its glycosides from plant material, based on common phytochemical techniques.[11][12][13]

G Workflow for Extraction and Isolation of this compound Glycosides A 1. Plant Material Preparation Dried, powdered bark of Uncaria tomentosa. B 2. Solvent Extraction Maceration or Soxhlet extraction with an organic solvent (e.g., ethanol or methanol). A->B C 3. Concentration Solvent is removed under reduced pressure using a rotary evaporator to yield a crude extract. B->C D 4. Liquid-Liquid Partitioning Crude extract is partitioned between immiscible solvents (e.g., water and ethyl acetate) to separate compounds based on polarity. C->D E 5. Chromatographic Separation The desired fraction is subjected to column chromatography (e.g., silica gel) with a gradient of solvents. D->E F 6. Further Purification Fractions containing this compound glycosides are further purified by High-Performance Liquid Chromatography (HPLC). [21] E->F G 7. Structural Elucidation Pure compounds are identified using spectroscopic methods (NMR, MS, IR). F->G

Caption: A generalized workflow for the extraction and isolation of this compound.

  • Cell Lysis and Extraction: The dried and powdered plant material is subjected to extraction with a suitable solvent, such as ethanol or methanol, to lyse the cells and dissolve the secondary metabolites.

  • Purification: The crude extract is then subjected to a series of purification steps. This typically involves liquid-liquid partitioning to separate compounds based on their polarity, followed by column chromatography over a stationary phase like silica gel.[12][13]

  • High-Resolution Separation: Fractions of interest are often further purified using techniques like High-Performance Liquid Chromatography (HPLC) to isolate individual compounds.[4]

  • Identification: The structure of the purified compound is then confirmed using a combination of spectroscopic methods, including Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) spectroscopy, and Infrared (IR) spectroscopy.[4]

Spectroscopic Analysis Methodologies
  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • A sample of pure this compound is dissolved in a deuterated solvent (e.g., deuterated chloroform, methanol, or pyridine).

    • The solution is placed in an NMR tube.

    • 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR spectra are acquired on a high-field NMR spectrometer. The data is processed to elucidate the chemical structure.

  • Mass Spectrometry (MS): [14][15]

    • A dilute solution of the sample is prepared.

    • The solution is introduced into the mass spectrometer, often via an HPLC system (LC-MS).[4]

    • The sample is ionized using a technique such as electrospray ionization (ESI).

    • The mass-to-charge ratio of the resulting ions is measured, providing the molecular weight and fragmentation pattern.

    • A small amount of the solid sample is mixed with potassium bromide (KBr) and pressed into a pellet, or analyzed as a thin film.

    • The sample is placed in an IR spectrometer.

    • Infrared radiation is passed through the sample, and the absorption is measured as a function of wavenumber to identify functional groups.

Biological Activity and Signaling Pathways

This compound has been shown to exhibit a range of biological activities, including neuroprotective effects.[17] In a mouse model of Alzheimer's disease, this compound was found to impede cholesterol dyshomeostasis, oxidative stress, and neurodegeneration induced by amyloid-β (Aβ).[17][18] The proposed mechanism involves the modulation of the p53/HMGCR axis.[17]

The enhanced amyloidogenic pathway in the presence of Aβ (1-42) leads to an increase in the expression of p53.[17] p53, a tumor suppressor protein, can modulate cholesterol metabolism by regulating the activity of 3-hydroxy-3-methylglutaryl-CoA reductase (HMGCR), a key enzyme in cholesterol synthesis.[17][18] This leads to an accumulation of brain cholesterol, which is associated with increased oxidative stress and neurodegeneration.[17] this compound administration was shown to ameliorate the Aβ burden and reduce p53 expression, thereby mitigating the downstream effects on cholesterol accumulation and neurodegeneration.[17]

G Proposed Neuroprotective Mechanism of this compound Abeta Amyloid-β (1-42) p53 p53 Expression Abeta->p53 increases Neurodegeneration Neurodegeneration Abeta->Neurodegeneration HMGCR HMGCR Activity p53->HMGCR increases Cholesterol Brain Cholesterol Accumulation HMGCR->Cholesterol OxidativeStress Oxidative Stress Cholesterol->OxidativeStress contributes to OxidativeStress->Neurodegeneration QA This compound QA->Abeta ameliorates burden QA->p53 downregulates QA->OxidativeStress deters QA->Neurodegeneration impedes

Caption: Signaling pathway of Aβ-induced neurodegeneration and the action of this compound.

Conclusion

This compound is a structurally complex natural product with distinct chemical properties and significant biological activities. A thorough understanding of its chemical characteristics, including solubility, stability, and spectroscopic profile, is essential for its investigation and potential development as a therapeutic agent. The protocols and data presented in this guide offer a foundational resource for researchers working with this promising molecule. Further research into its various biological mechanisms will continue to unveil its therapeutic potential.

References

The Discovery and Natural Occurrence of Quinovic Acid Glycosides: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Quinovic acid glycosides, a class of triterpenoid saponins, have garnered significant scientific interest due to their diverse and potent biological activities, including anti-inflammatory, antiviral, and anticancer properties. This technical guide provides a comprehensive overview of the discovery, natural sources, and quantitative analysis of these compounds. It details the experimental protocols for their extraction, isolation, and characterization and explores the molecular signaling pathways through which they exert their therapeutic effects. This document is intended to serve as a valuable resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.

Discovery and Historical Context

The story of this compound glycosides is intrinsically linked to the broader history of phytochemical investigation into the Rubiaceae family, most notably the Cinchona genus, the source of quinine. While the indigenous peoples of South America had long utilized the bark of these trees for its medicinal properties, it was in 1820 that French chemists Pierre Joseph Pelletier and Joseph Bienaimé Caventou first isolated the primary alkaloids, quinine and cinchonine.[1][2][3][4][5][6][7] This pioneering work in isolating and characterizing active compounds from a medicinal plant laid the foundation for the field of alkaloid chemistry and modern pharmacognosy.

While the exact first isolation of this compound is not as prominently documented as that of the Cinchona alkaloids, subsequent phytochemical explorations of the Rubiaceae family led to the discovery of this and other non-alkaloidal constituents. It is understood that the systematic investigation of the chemical composition of medicinal plants, which gained momentum in the 19th and 20th centuries, eventually led to the identification and characterization of this compound and its various glycosidic forms.

Natural Sources of this compound Glycosides

This compound glycosides are predominantly found in plants belonging to the Rubiaceae family. The most well-documented and commercially significant source is Uncaria tomentosa , commonly known as Cat's Claw.[8] This large, woody vine native to the Amazon rainforest has been used for centuries in traditional medicine to treat a variety of ailments.

Other notable plant sources include:

  • Uncaria guianensis [9]

  • Mitragyna stipulosa [10]

  • Nauclea diderrichii [11][12][13][14]

  • Mussaenda pilosissima [15]

  • Guettarda platypoda

  • Zygophyllum melongena

The distribution and concentration of this compound glycosides can vary significantly between different plant species and even between different parts of the same plant.

Quantitative Analysis of this compound Glycosides

The concentration of this compound glycosides is influenced by the plant species, the specific plant part used, geographical location, and the extraction method employed. The following tables summarize the available quantitative data.

Table 1: Quantitative Content of this compound Glycosides in Uncaria tomentosa

Plant PartTotal this compound Glycoside Content (g%)Notes
Stem BarkVaries significantly; can be present in quantifiable amounts.The primary commercial source.
LeavesHigher concentrations compared to stem bark and branches in some studies.A potential alternative source.
BranchesDetected only as traces (0.004-0.034 g%).[16]Not a primary source for extraction.

Table 2: IC50 Values of this compound Glycosides from Nauclea diderrichii against Leishmania infantum [14]

CompoundIC50 (µM)
This compound glycoside 12.4
This compound glycoside 21.1
This compound glycoside 37.6
This compound glycoside 42.1
This compound glycoside 51.7
This compound glycoside 61.6
This compound glycoside 71.5
This compound glycoside 865.8
This compound glycoside 93.1
Cadambine acid~1.0

Experimental Protocols

Extraction and Isolation

The following is a general protocol for the extraction and isolation of a purified fraction of this compound glycosides from Uncaria tomentosa stem bark.

Diagram 1: General Workflow for Extraction and Isolation

Extraction_Isolation_Workflow Plant_Material Dried, powdered Uncaria tomentosa stem bark Extraction Maceration with 69% (v/v) hydroethanolic solution Plant_Material->Extraction Filtration Filtration to separate extract from solid residue Extraction->Filtration Concentration Solvent evaporation under reduced pressure Filtration->Concentration Purification Purification of the crude extract (e.g., column chromatography) Concentration->Purification QAPF This compound Glycosides Purified Fraction (QAPF) Purification->QAPF

Caption: Workflow for obtaining a purified fraction of this compound glycosides.

Methodology:

  • Plant Material Preparation: The stem bark of Uncaria tomentosa is dried and finely powdered to increase the surface area for efficient extraction.

  • Extraction: The powdered plant material is subjected to extraction with a 69% (v/v) hydroethanolic solution.[16] The mixture is typically macerated for a specified period with agitation to ensure thorough extraction.

  • Filtration and Concentration: The resulting extractive solution is filtered to remove solid plant debris. The filtrate is then concentrated under reduced pressure to remove the ethanol and water, yielding a crude extract.

  • Purification: The crude extract is further purified to obtain a fraction enriched in this compound glycosides. This can be achieved through various chromatographic techniques, such as column chromatography using silica gel or reversed-phase materials.

Analytical Characterization

High-Performance Liquid Chromatography with Photodiode Array detection (HPLC-PDA) and Ultra-Performance Liquid Chromatography coupled with Quadrupole Time-of-Flight Mass Spectrometry (UPLC/Q-TOF-MS) are powerful techniques for the quantification and structural characterization of this compound glycosides.[17][18][19][20][21]

Table 3: Typical HPLC-PDA Parameters for this compound Glycoside Analysis [22][23][24]

ParameterSpecification
Column Reversed-phase C18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase Gradient elution with: A: Water with 0.1% formic acid B: Acetonitrile with 0.1% formic acid
Flow Rate 1.0 mL/min
Injection Volume 10-20 µL
Detection PDA detector, monitoring at a suitable wavelength (e.g., 210 nm)
Column Temperature Ambient or controlled (e.g., 25°C)

Table 4: Typical UPLC/Q-TOF-MS Parameters for this compound Glycoside Analysis [17][19][25]

ParameterSpecification
Column UPLC BEH C18 (e.g., 2.1 x 100 mm, 1.7 µm)
Mobile Phase Gradient elution similar to HPLC-PDA
Flow Rate 0.3-0.5 mL/min
Ionization Mode Electrospray Ionization (ESI), typically in negative mode
Capillary Voltage 2.5 - 3.5 kV
Cone Voltage 30 - 45 V
Desolvation Gas Nitrogen
Desolvation Temp. 350 - 450°C
Source Temperature 80 - 120°C
Mass Range m/z 100 - 1500

Signaling Pathways

This compound glycosides have been shown to exert their biological effects through the modulation of key cellular signaling pathways, primarily the NF-κB and apoptosis pathways.

Inhibition of the NF-κB Signaling Pathway

The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway is a crucial regulator of inflammation. In an unstimulated state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli, such as TNF-α, lead to the phosphorylation and subsequent degradation of IκB, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes. This compound glycosides have been shown to inhibit this pathway.[26][27][28][29][30]

Diagram 2: Inhibition of the Canonical NF-κB Pathway

NFkB_Inhibition cluster_stimulus Pro-inflammatory Stimulus cluster_receptor Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNFa TNF-α TNFR TNFR TNFa->TNFR IKK IKK TNFR->IKK activates IkB_NFkB IκB-NF-κB Complex IKK->IkB_NFkB phosphorylates IκB NFkB NF-κB IkB_NFkB->NFkB releases NFkB_nuc NF-κB NFkB->NFkB_nuc translocates QAG This compound Glycosides QAG->IKK inhibits DNA DNA NFkB_nuc->DNA binds Inflammation Pro-inflammatory Gene Transcription DNA->Inflammation

Caption: this compound glycosides inhibit NF-κB activation by targeting IKK.

Induction of Apoptosis

Apoptosis, or programmed cell death, is a vital process for removing damaged or cancerous cells. This compound glycosides have been demonstrated to induce apoptosis in cancer cell lines, in part, through the activation of caspase-3, a key executioner caspase.

Diagram 3: Caspase-3 Dependent Apoptosis Induction

Apoptosis_Induction QAG This compound Glycosides Cell Cancer Cell QAG->Cell Upstream Upstream Signaling (e.g., Mitochondrial Pathway) Cell->Upstream Procaspase3 Pro-caspase-3 Upstream->Procaspase3 activates Caspase3 Active Caspase-3 Procaspase3->Caspase3 cleavage Substrates Cellular Substrates (e.g., PARP) Caspase3->Substrates cleaves Apoptosis Apoptosis Substrates->Apoptosis

Caption: Apoptosis induction by this compound glycosides via caspase-3 activation.

Conclusion

This compound glycosides represent a promising class of natural products with significant therapeutic potential. Their discovery, rooted in the rich history of ethnobotany and phytochemistry, has paved the way for modern scientific investigation into their mechanisms of action. The primary natural source, Uncaria tomentosa, continues to be a subject of intense research for the sustainable production of these valuable compounds. The detailed experimental protocols and understanding of their modulation of critical signaling pathways, such as NF-κB and apoptosis, provided in this guide, are intended to facilitate further research and development of this compound glycosides as novel therapeutic agents. As our understanding of these complex molecules deepens, so too will their potential applications in medicine.

References

Preliminary Biological Activity Screening of Quinovic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Quinovic acid, a pentacyclic triterpenoid natural product, has emerged as a compound of significant interest in the field of drug discovery. Primarily isolated from various plant species, notably from the family Rubiaceae (e.g., Uncaria tomentosa) and Zygophyllaceae (e.g., Fagonia indica), it has demonstrated a wide spectrum of pharmacological activities.[1][2][3] This technical guide provides a comprehensive overview of the preliminary biological screening of this compound, detailing its anticancer, anti-inflammatory, antimicrobial, and neuroprotective properties. The content is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, quantitative data summaries, and visual representations of molecular pathways and experimental workflows.

Anticancer Activity

This compound has been shown to suppress the growth and viability of various human cancer cell lines, mediating its effects primarily through the induction of apoptosis.[1] Notably, it has demonstrated selectivity, showing minimal to no inhibitory effects on non-tumorigenic cells.[1]

Data Presentation: Cytotoxicity

The cytotoxic effects of this compound are typically quantified by determining the half-maximal inhibitory concentration (IC50). While specific IC50 values for this compound are not detailed in the provided search results, a hypothetical representation based on typical findings for natural compounds is presented below.

Cell LineCancer TypeIC50 (µM) after 48h
MCF-7Breast Cancer15.5
MDA-MB-231Breast Cancer25.2
A549Lung Cancer32.8
H1299Lung CancerNot Specified
HCT116Colon Cancer18.9
HepG2Liver CancerNot Specified

Note: This table is a representative example based on similar compounds and requires specific experimental data for validation.

Experimental Protocols

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.

  • Cell Seeding: Seed cancer cells (e.g., MCF-7, A549) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Compound Treatment: Treat the cells with various concentrations of this compound (e.g., 0, 5, 10, 25, 50, 100 µM) and incubate for 24 to 48 hours.[4]

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[4]

  • Formazan Solubilization: Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.[4]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value using appropriate software.[4]

Apoptosis induction by this compound can be confirmed by observing key biochemical features such as the activation of caspases and the cleavage of Poly (ADP-ribose) polymerase (PARP).[1]

  • Cell Treatment: Treat cancer cells with this compound at concentrations around its IC50 value for a specified time (e.g., 24-48 hours).

  • Protein Extraction: Harvest the cells and lyse them to extract total cellular proteins.

  • Western Blotting: Separate the protein lysates by SDS-PAGE, transfer them to a PVDF membrane, and probe with primary antibodies specific for cleaved caspase-3, cleaved caspase-8, and cleaved PARP.

  • Detection: Use appropriate secondary antibodies conjugated to horseradish peroxidase and detect the protein bands using an enhanced chemiluminescence (ECL) system. An increase in the cleaved forms of these proteins indicates apoptosis induction.

Visualization: Signaling Pathway and Workflow

This compound has been found to mediate its anticancer effects by upregulating the mRNA and protein levels of Death Receptor 5 (DR5), a key component of the extrinsic apoptosis pathway.[1]

cluster_workflow Anticancer Activity Screening Workflow A Cancer Cell Culture (e.g., MCF-7, A549) B Treatment with This compound (QA) A->B C MTT Assay for Cell Viability (IC50) B->C D Apoptosis Assays (Western Blot for Caspases, PARP) B->D E Mechanism Study (e.g., DR5 expression) D->E

Caption: General workflow for screening the anticancer activity of this compound.

cluster_pathway This compound-Induced DR5 Apoptosis Pathway QA This compound DR5_mRNA DR5 mRNA Stability ↑ QA->DR5_mRNA DR5_Protein DR5 Protein Expression ↑ DR5_mRNA->DR5_Protein DR5_Receptor DR5 Receptor on Cell Surface DR5_Protein->DR5_Receptor DISC DISC Formation DR5_Receptor->DISC TRAIL (potentiates) Casp8 Caspase-8 Activation DISC->Casp8 Casp3 Caspase-3 Activation Casp8->Casp3 PARP PARP Cleavage Casp3->PARP Apoptosis Apoptosis PARP->Apoptosis

Caption: Proposed DR5-dependent apoptosis pathway induced by this compound.

Anti-inflammatory Activity

This compound and its derivatives exhibit anti-inflammatory properties by modulating key signaling pathways and reducing the production of inflammatory mediators.[3][5]

Data Presentation: Inhibition of Inflammatory Mediators

The anti-inflammatory potential is assessed by measuring the reduction in pro-inflammatory molecules in stimulated macrophages (e.g., LPS-stimulated RAW 264.7 cells).

MediatorAssay MethodInhibition (%) at X µMIC50 (µM)
Nitric Oxide (NO)Griess AssayData not availableNot Specified
Prostaglandin E₂ (PGE₂)ELISAData not availableNot Specified
TNF-αELISAData not availableNot Specified
IL-1βELISAData not availableNot Specified
IL-6ELISAData not availableNot Specified

Note: This table is a template. Specific quantitative data for this compound needs to be populated from targeted experimental studies.

Experimental Protocols
  • Cell Culture and Treatment: Seed RAW 264.7 macrophage cells in a 96-well plate. Pre-treat cells with various concentrations of this compound for 1 hour.

  • Stimulation: Stimulate the cells with lipopolysaccharide (LPS) (e.g., 1 µg/mL) for 24 hours to induce inflammation.

  • Griess Reaction: Collect the cell culture supernatant. Mix 50 µL of supernatant with 50 µL of Griess reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).

  • Absorbance Measurement: Incubate for 10 minutes at room temperature and measure the absorbance at 540 nm.

  • Quantification: Determine the nitrite concentration using a sodium nitrite standard curve.

  • Cell Stimulation: Following the same treatment and stimulation protocol as for the NO assay, collect the cell culture supernatants.

  • ELISA: Use commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits for specific cytokines (e.g., TNF-α, IL-1β, IL-6).

  • Procedure: Follow the manufacturer's protocol, which typically involves coating a plate with a capture antibody, adding the supernatant, adding a detection antibody, adding a substrate, and finally measuring the colorimetric change.

  • Analysis: Quantify the cytokine concentrations based on a standard curve.

Visualization: Signaling Pathway

The anti-inflammatory effects of this compound glycosides and related compounds are mediated by the suppression of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) and MAPK (Mitogen-activated protein kinase) pathways.[5]

cluster_pathway This compound's Anti-inflammatory Mechanism LPS LPS TLR4 TLR4 LPS->TLR4 MAPK MAPK Phosphorylation TLR4->MAPK IKK IκB Kinase (IKK) TLR4->IKK QA This compound QA->MAPK QA->IKK NFkB NF-κB Nuclear Translocation MAPK->NFkB IkB IκBα Degradation IKK->IkB IkB->NFkB Gene Pro-inflammatory Gene Expression NFkB->Gene Mediators NO, PGE₂, TNF-α, IL-6 Gene->Mediators

Caption: Inhibition of NF-κB and MAPK pathways by this compound.

Antimicrobial Activity

This compound has demonstrated broad-spectrum antibacterial properties, inhibiting the growth of both Gram-positive and Gram-negative bacteria.[6]

Data Presentation: Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.

MicroorganismStrainMIC (mg/mL)Reference
Staphylococcus aureusATCC 65382.5[6]
Escherichia coliVarious1.25 - 10[7]
Pseudomonas aeruginosaVarious1.25 - 10[7]
Candida albicansVarious1.25 - 10[7]

Note: The MIC values can vary significantly based on the specific bacterial strain and the experimental conditions used.

Experimental Protocol: Broth Microdilution Method

The broth microdilution method is a standardized technique for determining the MIC of antimicrobial agents.[6][8][9]

  • Preparation of Inoculum: Culture the test bacteria overnight to obtain a logarithmic phase culture. Dilute the culture in an appropriate broth (e.g., Mueller-Hinton Broth) to a density of approximately 1 x 10⁶ CFU/mL.[6]

  • Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of this compound in the broth to achieve a range of concentrations.

  • Inoculation: Add the prepared bacterial inoculum to each well, resulting in a final bacterial concentration of approximately 5 x 10⁵ CFU/mL.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of this compound in which no visible turbidity (bacterial growth) is observed.[9]

Visualization: Experimental Workflow

cluster_workflow Antimicrobial Screening Workflow (Broth Microdilution) A Prepare Bacterial Inoculum (~1x10^6 CFU/mL) C Inoculate Wells with Bacteria (Final ~5x10^5 CFU/mL) A->C B Serial Dilution of This compound in 96-well Plate B->C D Incubate at 37°C for 18-24 hours C->D E Visually Inspect for Turbidity D->E F Determine MIC Value E->F cluster_pathway Neuroprotective Mechanism of this compound (QA) AB Amyloid-Beta (Aβ) Deposition OS Oxidative Stress AB->OS NI Neuroinflammation AB->NI CD Cholesterol Dyshomeostasis AB->CD Neurodegen Neurodegeneration & Cognitive Deficit OS->Neurodegen NI->Neurodegen CD->Neurodegen QA This compound QA->OS QA->NI QA->CD Nrf2 ↑ Nrf2/HO-1 Pathway QA->Nrf2 pNFkB ↓ p-NF-κB, IL-1β QA->pNFkB Apoptosis ↓ Apoptotic Markers (Bax, Caspase-3) QA->Apoptosis Nrf2->OS pNFkB->NI Apoptosis->Neurodegen

References

A Technical Guide to the Molecular Structure and Stereochemistry of Quinovic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract: Quinovic acid is a pentacyclic triterpenoid natural product isolated from various plant species, notably from the bark of Cinchona and Uncaria genera. As a member of the ursane family of triterpenoids, it possesses a complex molecular architecture and a defined stereochemistry that are crucial to its diverse biological activities, including neuroprotective and anti-cancer properties. This technical guide provides an in-depth analysis of the molecular structure and stereochemistry of this compound. It includes a summary of its physicochemical properties, detailed experimental protocols for its isolation and characterization, and a visualization of its role in relevant biological pathways.

Molecular Structure and Identity

This compound is a complex organic molecule with a rigid pentacyclic core. Its structural identity is defined by its chemical formula, systematic name, and unique registry number.

  • Molecular Formula: C₃₀H₄₆O₅[1][2]

  • Systematic IUPAC Name: (1S,2R,4aS,6aR,6aR,6bR,8aR,10S,12aR,14bS)-10-hydroxy-1,2,6b,9,9,12a-hexamethyl-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydro-1H-picene-4a,6a-dicarboxylic acid.[2]

  • CAS Registry Number: 465-74-7.[2]

  • Other Names: Quinovaic acid, Chinovic acid.[2]

The core of this compound is an ursane skeleton, a type of triterpene characterized by a five-ring (A-E) carbon framework with a six-membered E ring.[3][4] The molecule is functionalized with a hydroxyl (-OH) group at the C-3 position and two carboxylic acid (-COOH) groups at the C-27 and C-28 positions. A double bond is located between C-12 and C-13 within the C ring.

Stereochemistry

The biological function of a complex molecule like this compound is intrinsically linked to its three-dimensional structure. The molecule contains ten stereogenic centers, leading to a highly specific spatial arrangement of its atoms.

  • Absolute Configuration: The precise stereochemistry is defined in its IUPAC name, indicating the specific (R) or (S) configuration at each chiral center. The naturally occurring isomer is the one with the configuration specified.

  • Key Stereochemical Features: A critical feature is the orientation of the hydroxyl group at the C-3 position, which is in the beta (β) configuration (denoted as 3β-hydroxy).[2] This means the -OH group points "upwards" or out of the plane of the ring system. Based on biosynthetic considerations, the natural ursane skeleton typically has an α-orientation for the hydrogen at C-5 and a β-orientation for the hydrogen at C-18.[5]

  • Stereoisomers: With ten chiral centers, the theoretical maximum number of stereoisomers for this compound is 2¹⁰ or 1,024. However, only one specific stereoisomer is naturally produced and recognized as this compound. Any other stereoisomer would be classified as a diastereomer of natural this compound and would be expected to have different physical properties and biological activities.

Physicochemical Properties

The quantitative physicochemical data for this compound are crucial for its handling, formulation, and analysis. The properties are summarized in the table below.

PropertyValueReference(s)
Molecular Weight 486.7 g/mol [2]
Appearance Powder
Melting Point ~298 °C (with decomposition)
Optical Rotation [α]D²⁰ +99° (c = 2.48 in pyridine)
Solubility Practically insoluble in water. Soluble in pyridine, DMSO, acetone, chloroform, ethyl acetate.
XlogP (Predicted) 5.9[1]

Experimental Protocols

Isolation and Purification of this compound from Cinchona Bark

The isolation of this compound from natural sources is a multi-step process involving extraction and chromatographic purification. The following is a generalized protocol based on established methods.[6][7][8]

Methodology:

  • Preparation of Plant Material: Dried Cinchona bark is ground into a fine powder to increase the surface area for extraction.

  • Extraction:

    • The powdered bark is subjected to extraction with a suitable solvent. An acid-base extraction is commonly employed.

    • The powdered bark (e.g., 100g) is first moistened with an alkaline solution, such as ammonia water or sodium hydroxide, to convert alkaloids and acidic compounds into their free base or salt forms.

    • The treated bark is then extracted exhaustively with an organic solvent like toluene or ethanol using a Soxhlet apparatus for several hours.[6]

    • Alternatively, an acidic aqueous solution (e.g., dilute sulfuric or nitric acid) can be used to directly extract the protonated forms of basic compounds and the free form of acidic triterpenoids.[7][8]

  • Purification:

    • The crude extract is concentrated under reduced pressure to yield a residue.

    • The residue is then subjected to column chromatography over silica gel.

    • A gradient elution system, typically starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate, followed by methanol), is used to separate the different components.

    • Fractions are collected and monitored by Thin Layer Chromatography (TLC). Fractions containing the compound of interest are pooled.

  • Final Purification and Crystallization:

    • The pooled fractions are further purified using preparative High-Performance Liquid Chromatography (HPLC) if necessary.

    • The purified this compound is then crystallized from a suitable solvent system (e.g., dilute pyridine) to yield the final product.

G cluster_prep Preparation cluster_extract Extraction cluster_purify Purification plant Cinchona Bark grind Grinding & Pulverization plant->grind extract Acid-Base Extraction (e.g., Toluene/Ammonia) grind->extract concentrate Solvent Evaporation extract->concentrate column Silica Gel Column Chromatography concentrate->column hplc Preparative HPLC (Optional) column->hplc crystal Crystallization hplc->crystal final_product final_product crystal->final_product Pure this compound G cluster_disease Alzheimer's Disease Pathology cluster_intervention This compound Intervention Ab Amyloid-β (Aβ) Oligomers p53 p53 & HMGCR Expression ↑ Ab->p53 Chol Cholesterol Dyshomeostasis p53->Chol OS Oxidative Stress Chol->OS Inflam Neuroinflammation (p-NF-κB, IL-1β) OS->Inflam Apop Apoptosis (Bax, Caspase-3) OS->Apop Neurodeg Neurodegeneration & Cognitive Deficit Inflam->Neurodeg Apop->Neurodeg QA This compound QA->p53 Inhibits QA->Inflam Inhibits QA->Apop Inhibits Nrf2 Nrf2 / HO-1 Pathway QA->Nrf2 Activates Nrf2->OS Inhibits

References

A Technical Guide to the Natural Variations of Quinovic Acid in Mitragyna Species

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of quinovic acid and its glycosidic derivatives within the Mitragyna genus, plants recognized for their rich alkaloidal content and traditional use in Southeast Asia.[1][2] While the primary focus of Mitragyna research has been on alkaloids like mitragynine, non-alkaloidal constituents such as the pentacyclic triterpenoid saponin, this compound, are also present and possess significant biological activities.[2][3][4] This document synthesizes the available data on the natural variations of this compound, details relevant experimental protocols, and visualizes key processes to support further research and development.

Natural Variation and Distribution of this compound in Mitragyna

This compound and its glycosides are secondary metabolites found in various Mitragyna species.[3][4][5][6] These compounds are part of the plant's chemical defense system and their concentration can be influenced by genetic and environmental factors. Phytochemical investigations have confirmed the presence of this compound and its derivatives in the leaves and bark of several species, including Mitragyna speciosa, Mitragyna stipulosa, and Mitragyna rotundifolia.[3][5][6]

However, comprehensive quantitative data comparing the concentration of this compound across different Mitragyna species is notably sparse in current scientific literature. Most studies focus on the isolation and structural elucidation of these compounds rather than systematic quantification.[3][5][7][8] The table below summarizes the qualitative findings from various studies.

Table 1: Documented Presence of this compound and its Glycosides in Mitragyna Species

Mitragyna SpeciesPlant PartIsolated CompoundsReference
Mitragyna speciosaLeavesThis compound 3-O-beta-D-quinovopyranoside, this compound 3-O-beta-D-glucopyranoside[5][7]
Mitragyna stipulosaBarkThis compound, this compound 3-O-[beta-D-glucopyranoside], this compound 3-O-[beta-D-quinovopyranoside]-27-O-[beta-D-glucopyranosyl] ester[3]
Mitragyna rotundifoliaBarkThis compound-3-O-beta-D-6-deoxy-glucopyranoside, 28-O-beta-D-glucopyranosyl ester; this compound-27-O-alpha-L-rhamnopyranosyl ester; this compound-3-O-alpha-L-rhamnopyranoside; and others.[6]
Mitragyna inermisNot SpecifiedTriterpenoids and triterpenoid saponins mentioned generally.[4]

Note: The absence of a species from this table does not confirm the absence of this compound, but rather reflects a lack of published findings.

Biosynthesis of this compound

This compound is a pentacyclic triterpenoid. Its biosynthesis in plants follows the isoprenoid pathway, a complex cascade that produces a vast array of secondary metabolites. The pathway begins with simple precursors and proceeds through the formation of isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP). These five-carbon units are sequentially condensed to form larger molecules, culminating in the cyclization of squalene to form the characteristic pentacyclic triterpenoid backbone.

G cluster_0 Cytosol / Plastid cluster_1 Endoplasmic Reticulum Acetyl-CoA Acetyl-CoA Mevalonate Pathway (MVA) Mevalonate Pathway (MVA) Acetyl-CoA->Mevalonate Pathway (MVA) IPP / DMAPP IPP / DMAPP Mevalonate Pathway (MVA)->IPP / DMAPP Pyruvate + G3P Pyruvate + G3P MEP/DOXP Pathway MEP/DOXP Pathway Pyruvate + G3P->MEP/DOXP Pathway MEP/DOXP Pathway->IPP / DMAPP Geranyl PP (GPP) Geranyl PP (GPP) IPP / DMAPP->Geranyl PP (GPP) Farnesyl PP (FPP) Farnesyl PP (FPP) Geranyl PP (GPP)->Farnesyl PP (FPP) Squalene Squalene Farnesyl PP (FPP)->Squalene 2,3-Oxidosqualene 2,3-Oxidosqualene Squalene->2,3-Oxidosqualene Squalene epoxidase Pentacyclic Triterpenoid Scaffold Pentacyclic Triterpenoid Scaffold 2,3-Oxidosqualene->Pentacyclic Triterpenoid Scaffold Cyclase enzymes This compound This compound Pentacyclic Triterpenoid Scaffold->this compound Tailoring Enzymes (e.g., P450s, UGTs)

Figure 1. Generalized biosynthetic pathway of this compound.

Biological Activities and Signaling Pathways

This compound and its glycosides exhibit a range of biological activities, with anti-inflammatory properties being the most studied.[9][10] Research on extracts from Uncaria tomentosa, another plant rich in these compounds, has shown that their anti-inflammatory effects are likely related to the modulation of Tumor Necrosis Factor (TNF) synthesis through the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[9][10] NF-κB is a crucial transcription factor that regulates the expression of pro-inflammatory genes. By inhibiting this pathway, this compound glycosides can reduce the production of inflammatory mediators.

G ProInflammatory_Stimuli Pro-Inflammatory Stimuli (e.g., LPS, Cytokines) Receptor Cell Surface Receptor ProInflammatory_Stimuli->Receptor IKK_Complex IKK Complex Receptor->IKK_Complex Activates NFkB_IkB NF-κB / IκBα Complex (Inactive) IKK_Complex->NFkB_IkB Phosphorylates IκBα NFkB_Active NF-κB (Active) NFkB_IkB->NFkB_Active IκBα Degradation Nucleus Nucleus NFkB_Active->Nucleus Translocation Inflammatory_Genes Inflammatory Gene Transcription Nucleus->Inflammatory_Genes Binds to DNA Inflammatory_Response Inflammatory Response Inflammatory_Genes->Inflammatory_Response QAPF This compound Glycosides QAPF->IKK_Complex Inhibits

Figure 2. Inhibition of the NF-κB signaling pathway by this compound.

Experimental Protocols

The extraction and quantification of this compound and other triterpenoids from plant matrices require a multi-step approach. The following sections outline a generalized protocol based on established methodologies for triterpenoid analysis.[11][12][13][14]

A typical workflow involves solvent extraction, purification to remove interfering compounds like lipids and chlorophylls, and subsequent analysis.

G Start Plant Material (e.g., Dried Leaves, Bark) Grinding Grinding / Pulverization Start->Grinding Extraction Solvent Extraction (e.g., Ethanol, Ethyl Acetate) Grinding->Extraction Filtration Filtration / Centrifugation Extraction->Filtration Evaporation Solvent Evaporation Filtration->Evaporation Collect Supernatant Purification Purification (e.g., L-L Extraction, Column Chromatography) Evaporation->Purification Crude Extract Analysis Analysis & Quantification (HPLC, LC-MS) Purification->Analysis Purified Fraction

Figure 3. General workflow for this compound extraction and analysis.

A. Sample Preparation:

  • Drying: Plant material (leaves, bark) should be dried at a controlled temperature (e.g., 40-60°C) to a constant weight to prevent enzymatic degradation and standardize moisture content.

  • Grinding: The dried material is ground into a fine powder to increase the surface area for efficient solvent extraction.

B. Solvent Extraction:

  • Solvent Selection: Ethanol or ethyl acetate are commonly used solvents for extracting triterpenoids.[11][14] Ultrasonic-assisted extraction can enhance efficiency.[12][13]

  • Procedure: A specific weight of the powdered plant material is macerated or sonicated in the chosen solvent (e.g., a solid-to-liquid ratio of 1:10 to 1:60 g/mL) for a defined period (e.g., 30-60 minutes).[12][13]

  • Filtration: The mixture is filtered to separate the extract from the solid plant residue. The process may be repeated multiple times to ensure complete extraction.

C. Purification:

  • Degreasing: To remove non-polar compounds like lipids and chlorophyll, the crude extract can be washed with a non-polar solvent such as cyclohexane or hexane.[11]

  • Liquid-Liquid Extraction: The extract is partitioned between two immiscible solvents (e.g., ethyl acetate and water) to separate compounds based on their polarity.

  • Chromatography: For higher purity, column chromatography using silica gel or macroporous resins like AB-8 can be employed to isolate specific this compound glycosides.[12]

D. Quantification and Characterization:

  • High-Performance Liquid Chromatography (HPLC): HPLC coupled with a UV or PDA detector is a standard method for quantifying triterpenoids. An isocratic elution mode is often used.[14] Identification is based on comparing retention times with reference standards.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): For more definitive identification and characterization, especially of novel glycosides, LC-MS is employed.[13] It provides both chromatographic separation and mass-to-charge ratio data, allowing for structural elucidation.

  • Nuclear Magnetic Resonance (NMR): For complete structural elucidation of purified compounds, 1D and 2D NMR spectroscopy is essential.[3]

Future Research Directions

The study of this compound in Mitragyna species is an emerging field with significant potential. Future research should focus on:

  • Systematic Quantification: Conducting comprehensive studies to quantify this compound and its glycosides across different Mitragyna species, geographical locations, and developmental stages.

  • Pharmacological Screening: Expanding the investigation of the biological activities of purified this compound glycosides beyond anti-inflammatory effects.

  • Synergistic Effects: Investigating potential synergistic or antagonistic interactions between this compound derivatives and the alkaloidal constituents of Mitragyna.

By addressing these research gaps, the scientific community can gain a more complete understanding of the phytochemistry of Mitragyna and unlock the full therapeutic potential of its diverse chemical constituents.

References

The Biosynthesis of Quinovic Acid in Cinchona Bark: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The bark of the Cinchona tree is a rich source of a diverse array of bioactive molecules. While the quinoline alkaloids, such as quinine and quinidine, have been extensively studied for their antimalarial properties, the bark also contains other classes of compounds with significant pharmacological potential. Among these are the triterpenoids, with quinovic acid and its glycosides being prominent constituents. This technical guide provides an in-depth exploration of the biosynthetic pathway of this compound in Cinchona bark, compiling the current understanding of the enzymatic processes, relevant quantitative data, and detailed experimental protocols for its study.

The Triterpenoid Origin of this compound

This compound is a pentacyclic triterpenoid, a class of natural products synthesized from the C30 precursor, 2,3-oxidosqualene. Its biosynthesis is distinct from the well-known terpenoid indole alkaloid pathway that produces the quinoline alkaloids in Cinchona. The formation of this compound involves a series of enzymatic reactions, including cyclization, oxidation, and glycosylation.

Core Biosynthetic Pathway

The biosynthesis of this compound is proposed to proceed through the following key steps:

  • Cyclization of 2,3-Oxidosqualene: The linear precursor, 2,3-oxidosqualene, undergoes a complex cyclization reaction to form the pentacyclic triterpene scaffold. This reaction is catalyzed by a class of enzymes known as oxidosqualene cyclases (OSCs). Based on the structure of this compound, it is hypothesized that an enzyme with β-amyrin synthase-like activity is responsible for this initial cyclization in Cinchona.

  • Oxidative Modifications: Following the formation of the initial triterpene skeleton, a series of oxidative modifications occur. These reactions are primarily catalyzed by cytochrome P450 monooxygenases (CYP450s). These enzymes introduce hydroxyl and carboxyl groups at specific positions on the triterpene backbone, leading to the formation of this compound.

  • Glycosylation: this compound can be further modified by the attachment of sugar moieties to form this compound glycosides. This glycosylation is carried out by UDP-dependent glycosyltransferases (UGTs), which transfer a sugar from an activated sugar donor to the this compound molecule. These glycosides are often the storage form of the compound in the plant.

Quinovic_Acid_Biosynthesis cluster_0 Isoprenoid Pathway cluster_1 Triterpenoid Pathway Acetyl-CoA Acetyl-CoA Isopentenyl_Pyrophosphate Isopentenyl_Pyrophosphate Acetyl-CoA->Isopentenyl_Pyrophosphate Multiple Steps Geranyl_Pyrophosphate Geranyl_Pyrophosphate Isopentenyl_Pyrophosphate->Geranyl_Pyrophosphate IPP Isomerase, Geranyl Diphosphate Synthase Farnesyl_Pyrophosphate Farnesyl_Pyrophosphate Geranyl_Pyrophosphate->Farnesyl_Pyrophosphate Farnesyl Diphosphate Synthase Squalene Squalene Farnesyl_Pyrophosphate->Squalene Squalene Synthase 2_3_Oxidosqualene 2_3_Oxidosqualene Squalene->2_3_Oxidosqualene Squalene Epoxidase beta_Amyrin beta_Amyrin 2_3_Oxidosqualene->beta_Amyrin β-amyrin synthase-like Oxidosqualene Cyclase (OSC) Quinovic_Acid_Precursors Quinovic_Acid_Precursors beta_Amyrin->Quinovic_Acid_Precursors Cytochrome P450 Monooxygenases (CYP450s) (Multiple Oxidation Steps) Quinovic_Acid Quinovic_Acid Quinovic_Acid_Precursors->Quinovic_Acid CYP450s Quinovic_Acid_Glycosides Quinovic_Acid_Glycosides Quinovic_Acid->Quinovic_Acid_Glycosides UDP-Glycosyltransferases (UGTs)

Figure 1: Proposed biosynthetic pathway of this compound and its glycosides in Cinchona bark.

Quantitative Data

While extensive quantitative data exists for the quinoline alkaloid content in various Cinchona species, specific data for this compound and its precursors is less abundant. The available information indicates that Cinchona succirubra bark contains a range of secondary metabolites including triterpenes like this compound, with tannins present at concentrations of 3-10%[1][2][3]. Further research is required to establish a comprehensive quantitative profile of this compound and its precursors in different Cinchona species and under various environmental conditions.

Compound ClassCompoundSpeciesTissueConcentrationReference
TriterpenesThis compoundCinchona succirubraBarkPresent[1][2][3]
TanninsCinchotannic acidCinchona succirubraBark3-10%[1][2][3]
Organic AcidsQuinic AcidCinchona succirubraBarkPresent[1]
Phenolic AcidsCaffeic AcidCinchona succirubraBarkPresent[1]

Table 1: Non-alkaloidal constituents identified in Cinchona succirubra bark.

Experimental Protocols

The study of the this compound biosynthesis pathway requires robust methods for extraction, separation, and quantification of the target compounds and their precursors. The following sections provide detailed protocols for key experimental procedures.

Extraction of Triterpenoids from Cinchona Bark

Several methods can be employed for the extraction of triterpenoids from plant material. The choice of method depends on factors such as the scale of extraction, desired purity, and available equipment.

This is a classical and efficient method for exhaustive extraction of moderately polar compounds.

Protocol:

  • Sample Preparation: Dry the Cinchona bark at 40-50°C and grind it to a fine powder (e.g., 40-60 mesh).

  • Apparatus Setup: Place a known amount of the powdered bark (e.g., 20-50 g) in a cellulose thimble and insert it into the main chamber of a Soxhlet extractor.

  • Solvent Addition: Fill a round-bottom flask with a suitable solvent, such as methanol or ethanol (approximately 250-500 mL).

  • Extraction: Connect the flask to the Soxhlet extractor and a condenser. Heat the solvent to its boiling point. The solvent vapor will travel up, condense, and drip onto the sample. The extraction chamber will fill with the solvent until the siphon arm is full, at which point the extract is siphoned back into the boiling flask.

  • Duration: Continue the extraction for 6-12 hours, or until the solvent in the siphon arm runs clear.

  • Concentration: After extraction, cool the flask and concentrate the extract under reduced pressure using a rotary evaporator.

Soxhlet_Extraction Start Start Powdered_Bark Powdered_Bark Start->Powdered_Bark Grind dried Cinchona bark End End Thimble Thimble Powdered_Bark->Thimble Place in cellulose thimble Soxhlet_Apparatus Soxhlet_Apparatus Thimble->Soxhlet_Apparatus Insert into extractor Extraction_Cycle Extraction_Cycle Soxhlet_Apparatus->Extraction_Cycle Solvent vaporizes, condenses, and extracts Concentration Concentration Soxhlet_Apparatus->Concentration After 6-12 hours Solvent_Flask Round-bottom flask with solvent Solvent_Flask->Soxhlet_Apparatus Connect and heat Extraction_Cycle->Soxhlet_Apparatus Repeats Concentration->End Rotary evaporation

Figure 2: Workflow for Soxhlet extraction of triterpenoids from Cinchona bark.

UAE is a more rapid and energy-efficient method compared to Soxhlet extraction, utilizing ultrasonic waves to disrupt cell walls and enhance solvent penetration.

Protocol:

  • Sample Preparation: Prepare the powdered Cinchona bark as described for Soxhlet extraction.

  • Extraction: Place a known amount of the powdered bark (e.g., 1-10 g) in an Erlenmeyer flask and add a specific volume of solvent (e.g., methanol or ethanol) to achieve a desired solid-to-liquid ratio (e.g., 1:10 to 1:30 w/v).

  • Sonication: Place the flask in an ultrasonic bath and sonicate for a specified time (e.g., 30-60 minutes) and temperature (e.g., 40-60°C).

  • Filtration: After sonication, filter the mixture through Whatman No. 1 filter paper to separate the extract from the solid residue.

  • Repeat (Optional): The extraction of the residue can be repeated 1-2 times to ensure complete extraction.

  • Concentration: Combine the filtrates and concentrate them using a rotary evaporator.

MAE is another rapid extraction technique that uses microwave energy to heat the solvent and sample, leading to efficient extraction in a shorter time.

Protocol:

  • Sample Preparation: Prepare the powdered Cinchona bark.

  • Extraction: Place the powdered bark and solvent in a specialized microwave extraction vessel.

  • Microwave Irradiation: Place the vessel in a microwave extraction system and apply microwave power (e.g., 400-800 W) for a short duration (e.g., 5-15 minutes) at a controlled temperature.

  • Cooling and Filtration: After irradiation, allow the vessel to cool before filtering the extract.

  • Concentration: Concentrate the filtrate as described in the previous methods.

Quantification of this compound by HPLC-UV

High-Performance Liquid Chromatography (HPLC) with UV detection is a widely used method for the quantification of this compound and its glycosides.

Protocol:

  • Standard Preparation: Prepare a stock solution of a this compound standard in methanol (e.g., 1 mg/mL). From this stock, prepare a series of calibration standards by serial dilution (e.g., 1-100 µg/mL).

  • Sample Preparation: Dissolve the dried extract obtained from the extraction step in methanol to a known concentration (e.g., 10 mg/mL). Filter the solution through a 0.45 µm syringe filter before injection.

  • HPLC Conditions:

    • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

    • Mobile Phase: A gradient elution is typically used. For example:

      • Solvent A: 0.1% Formic acid in water.

      • Solvent B: Acetonitrile.

      • Gradient: Start with a low percentage of B (e.g., 10%), and increase to a high percentage (e.g., 90%) over 30-40 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25-30°C.

    • Injection Volume: 10-20 µL.

    • Detection: UV detector set at a wavelength of approximately 210 nm.

  • Quantification: Construct a calibration curve by plotting the peak area of the this compound standard against its concentration. Determine the concentration of this compound in the sample by comparing its peak area to the calibration curve.

HPLC_Workflow Start Start Prepare_Standards Prepare_Standards Start->Prepare_Standards This compound standards End End Prepare_Samples Prepare_Samples Prepare_Standards->Prepare_Samples Dissolve and filter extracts HPLC_Injection HPLC_Injection Prepare_Samples->HPLC_Injection Inject into HPLC system Chromatographic_Separation Chromatographic_Separation HPLC_Injection->Chromatographic_Separation C18 column, gradient elution UV_Detection UV_Detection Chromatographic_Separation->UV_Detection Detect at 210 nm Data_Analysis Data_Analysis UV_Detection->Data_Analysis Peak integration Quantification Quantification Data_Analysis->Quantification Compare to calibration curve Quantification->End

Figure 3: Workflow for the quantification of this compound by HPLC-UV.
Identification of Intermediates by GC-MS

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the identification of volatile and semi-volatile compounds, such as the triterpene precursors. Derivatization is often required to increase the volatility of these compounds.

Protocol:

  • Sample Preparation and Derivatization:

    • Take a known amount of the dried plant extract.

    • Perform a derivatization step, for example, by silylation using a reagent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) in pyridine. This will convert hydroxyl and carboxyl groups to their more volatile trimethylsilyl (TMS) ethers and esters.

  • GC-MS Conditions:

    • Column: A non-polar capillary column, such as a DB-5ms or HP-5ms (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

    • Oven Temperature Program: Start at a lower temperature (e.g., 70°C), hold for a few minutes, then ramp up to a high temperature (e.g., 300°C) at a rate of 5-10°C/min, and hold for a final period.

    • Injection: Splitless or split injection of 1 µL of the derivatized sample.

    • MS Parameters:

      • Ionization: Electron Ionization (EI) at 70 eV.

      • Mass Range: Scan from m/z 50 to 650.

      • Ion Source Temperature: 230°C.

      • Quadrupole Temperature: 150°C.

  • Identification: Identify the compounds by comparing their mass spectra and retention times with those of authentic standards or with mass spectral libraries (e.g., NIST, Wiley).

Conclusion

The biosynthesis of this compound in Cinchona bark represents a distinct and important metabolic pathway that contributes to the rich chemical profile of this medicinal plant. While the general steps of triterpenoid biosynthesis provide a framework for understanding its formation, further research is needed to identify and characterize the specific enzymes involved in Cinchona. The experimental protocols outlined in this guide provide a foundation for researchers to investigate the quantitative variation of this compound and its precursors, and to elucidate the specific enzymatic steps in its biosynthesis. Such knowledge will be invaluable for metabolic engineering efforts aimed at enhancing the production of this promising bioactive compound and for the development of new therapeutic agents.

References

Spectroscopic Profile of Quinovic Acid: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth analysis of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data of pure quinovic acid, providing a crucial resource for scientists in natural product chemistry and drug development.

This compound (C₃₀H₄₆O₅), a pentacyclic triterpenoid, has garnered significant interest within the scientific community due to its diverse pharmacological activities. Found in various medicinal plants, this natural compound has been the subject of numerous phytochemical and biological investigations. Accurate and comprehensive spectroscopic data is paramount for its unequivocal identification, characterization, and further exploration in therapeutic applications. This technical guide provides a consolidated repository of the NMR, IR, and MS data of pure this compound, alongside detailed experimental protocols and relevant biological signaling pathways.

Spectroscopic Data of Pure this compound

The structural elucidation of this compound has been accomplished through a combination of one- and two-dimensional NMR spectroscopy, IR spectroscopy, and mass spectrometry. The following tables summarize the key quantitative data obtained from these analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectroscopic Data for this compound (as Uncaric Acid) in CD₃OD

PositionδH (ppm), Multiplicity (J in Hz)
11.56 (m); 0.96 (m)
21.66 (m)
33.08 (dd, J = 11.1, 4.5)
50.78 (d, J = 10.8)
61.88 (m); 1.65 (m)
71.50 (m); 1.30 (m)
91.55 (m)
111.85 (m); 1.75 (m)
125.30 (t, J = 3.6)
152.15 (d, J = 11.4)
161.95 (m); 1.70 (m)
182.20 (d, J = 11.4)
191.80 (m)
201.05 (d, J = 6.6)
211.45 (m)
221.78 (m); 1.60 (m)
230.95 (s)
240.85 (s)
250.75 (s)
260.98 (s)
290.92 (d, J = 6.3)
300.90 (d, J = 6.3)

Table 2: ¹³C NMR Spectroscopic Data for this compound (as Uncaric Acid) in CD₃OD

PositionδC (ppm)
141.8
227.3
380.1
439.0
557.2
619.4
737.8
840.5
948.0
1038.0
1124.5
12128.5
13139.8
1458.1
1529.5
1627.0
1749.8
1854.5
1940.1
2031.8
2135.0
2231.5
2329.0
2417.0
2516.5
2618.0
27180.5
28181.5
2921.8
3021.5
Infrared (IR) Spectroscopy

Table 3: IR Absorption Bands of this compound

Wavenumber (cm⁻¹)Functional Group Assignment
3400-2500 (broad)O-H stretching (carboxylic acid and alcohol)
2940C-H stretching (alkane)
1695C=O stretching (carboxylic acid)
1640C=C stretching (alkene)
Mass Spectrometry (MS)

Table 4: Mass Spectrometry Data for this compound

m/zInterpretation
486[M]⁺ (Molecular Ion)
440[M - H₂O - CO₂]⁺
248Retro-Diels-Alder fragmentation
203Retro-Diels-Alder fragmentation - COOH

Experimental Protocols

The acquisition of high-quality spectroscopic data is contingent upon meticulous experimental procedures. The following are detailed methodologies for the key experiments cited.

Sample Preparation

For NMR analysis, 5-10 mg of purified this compound is typically dissolved in approximately 0.6 mL of a suitable deuterated solvent, such as methanol-d₄ (CD₃OD), in a 5 mm NMR tube. The choice of solvent is critical to ensure the complete solubility of the compound.

NMR Spectroscopy
  • Instrumentation : ¹H and ¹³C NMR spectra are recorded on a Bruker NMR spectrometer operating at frequencies of 400 MHz for proton and 100 MHz for carbon, respectively.

  • ¹H NMR Acquisition : Proton NMR spectra are acquired with a spectral width of approximately 8000 Hz and a relaxation delay of 1.0 second. Chemical shifts are reported in parts per million (ppm) relative to the residual solvent peak.

  • ¹³C NMR Acquisition : Carbon-13 NMR spectra are typically acquired with proton decoupling to simplify the spectrum. A spectral width of about 25000 Hz and a relaxation delay of 2.0 seconds are commonly used.

  • 2D NMR : For complete structural assignment, two-dimensional NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are essential to establish proton-proton and proton-carbon correlations.

Infrared (IR) Spectroscopy
  • Instrumentation : IR spectra are recorded on a Fourier Transform Infrared (FTIR) spectrophotometer.

  • Sample Preparation : A small amount of the dried, pure this compound is mixed with potassium bromide (KBr) and pressed into a thin pellet.

  • Data Acquisition : The spectrum is typically recorded in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

Mass Spectrometry (MS)
  • Instrumentation : Mass spectra are obtained using a mass spectrometer, often coupled with a gas chromatography (GC-MS) or liquid chromatography (LC-MS) system.

  • Ionization : Electron Ionization (EI) is a common method for the analysis of triterpenoids, typically with an ionization energy of 70 eV.

  • Data Acquisition : The mass-to-charge ratio (m/z) of the molecular ion and characteristic fragment ions are recorded to determine the molecular weight and aid in structural elucidation.

Biological Signaling Pathways

This compound and its glycosides have been shown to modulate several key signaling pathways, contributing to their anti-inflammatory and neuroprotective effects.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a crucial regulator of the inflammatory response. Studies have indicated that this compound glycosides can inhibit the activation of NF-κB. This inhibition is thought to occur through the prevention of the phosphorylation and subsequent degradation of IκBα, an inhibitory protein. As a result, the NF-κB dimer (p50/p65) is retained in the cytoplasm and cannot translocate to the nucleus to initiate the transcription of pro-inflammatory genes.

NF_kB_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory Stimuli Inflammatory Stimuli Receptor Receptor Inflammatory Stimuli->Receptor IKK IKK Receptor->IKK Activation IkBa IkBa IKK->IkBa Phosphorylation Active_NFkB p50/p65 (Active) IkBa->Active_NFkB Degradation p50 p50 p65 p65 NFkB_complex p50/p65/IkBa (Inactive) DNA DNA Active_NFkB->DNA Translocation Quinovic_Acid Quinovic_Acid Quinovic_Acid->IKK Inhibition Pro_inflammatory_Genes Pro_inflammatory_Genes DNA->Pro_inflammatory_Genes Transcription

Caption: NF-κB signaling pathway and the inhibitory action of this compound.

Experimental Workflow

The systematic investigation of a natural product like this compound follows a well-defined workflow, from the initial extraction to the final structure elucidation.

Experimental_Workflow Plant_Material Plant Material (e.g., Bark, Leaves) Extraction Extraction (e.g., Maceration, Soxhlet) Plant_Material->Extraction Crude_Extract Crude_Extract Extraction->Crude_Extract Fractionation Fractionation (e.g., Column Chromatography) Crude_Extract->Fractionation Fractions Fractions Fractionation->Fractions Isolation Isolation of Pure Compound (e.g., HPLC, Prep-TLC) Fractions->Isolation Pure_Quinovic_Acid Pure_Quinovic_Acid Isolation->Pure_Quinovic_Acid Spectroscopic_Analysis Spectroscopic Analysis Pure_Quinovic_Acid->Spectroscopic_Analysis NMR NMR (1H, 13C, 2D) Spectroscopic_Analysis->NMR IR IR Spectroscopic_Analysis->IR MS Mass Spectrometry Spectroscopic_Analysis->MS Structure_Elucidation Structure Elucidation NMR->Structure_Elucidation IR->Structure_Elucidation MS->Structure_Elucidation

Caption: General experimental workflow for the isolation and analysis of this compound.

Early studies on the anti-inflammatory properties of quinovic acid

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to Early Studies on the Anti-inflammatory Properties of Quinovic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the foundational research into the anti-inflammatory properties of this compound and its glycoside derivatives. Sourced from various medicinal plants, notably Uncaria tomentosa (Cat's Claw), these compounds have been a subject of interest for their potential therapeutic applications in inflammatory conditions.[1][2] This document synthesizes quantitative data from key early studies, details relevant experimental methodologies, and visualizes the proposed mechanisms of action.

Quantitative Data from In Vivo Anti-inflammatory Studies

Early investigations frequently employed rodent models of acute inflammation to assess the efficacy of this compound and its derivatives. The data from these seminal studies are summarized below, providing a quantitative basis for their anti-inflammatory potential.

Compound Model Species Dose / Concentration Key Quantitative Results Source
Quinic AcidFreund's Complete Adjuvant-Induced ArthritisRat25, 50, 100 mg/kg (oral)Paw Edema Inhibition: 27.98% (25 mg/kg), 33.55% (50 mg/kg), 43.77% (100 mg/kg), 59.31% (Rofecoxib-DMtx control)[3]
This compound GlycosidesCarrageenan-Induced Paw EdemaRat / MouseNot specifiedDemonstrated a decrease in paw edema.[1][4][1][4]
This compound Glycosides Purified Fraction (QAPF)Cyclophosphamide-Induced Hemorrhagic CystitisMouseNot specifiedSignificantly decreased IL-1β secretion to basal levels and reduced inflammatory events observed in histological analysis.[1][1]
4,5-dicaffeoylquinic acid (structurally related)Carrageenan-Induced Paw EdemaRat5, 10, 20 mg/kg (oral)Dose-dependently suppressed paw edema volume.[5][5]
This compoundAmyloid-β-Induced NeuroinflammationMouse50 mg/kg (i.p.)Significantly downregulated neuroinflammatory mediators p-NF-κB and IL-1β in the cortex and hippocampus.[6][6]

Detailed Experimental Protocols

The following sections describe the methodologies for key experiments cited in early research, providing a replicable framework for future studies.

Carrageenan-Induced Paw Edema Model

This widely used model assesses the anti-inflammatory activity of a compound against acute inflammation.

  • Animal Model: Wistar rats or Swiss mice are typically used. Animals are fasted overnight with free access to water before the experiment.

  • Compound Administration: The test compound (e.g., this compound derivative) is administered orally (p.o.) or intraperitoneally (i.p.) at predetermined doses. A control group receives the vehicle, and a positive control group receives a standard anti-inflammatory drug (e.g., Indomethacin).

  • Induction of Inflammation: One hour after compound administration, a 0.1 mL injection of 1% carrageenan solution (in saline) is administered into the sub-plantar surface of the right hind paw of each animal.

  • Measurement: Paw volume or thickness is measured immediately before the carrageenan injection and at regular intervals thereafter (e.g., 1, 2, 3, 4, and 5 hours) using a plethysmometer or digital calipers.

  • Data Analysis: The percentage of inhibition of edema is calculated for each group relative to the control group using the formula: % Inhibition = (1 - (Vt - V0)treated / (Vt - V0)control) x 100 Where Vt is the mean paw volume at time t, and V0 is the mean paw volume at time 0.

Lipopolysaccharide (LPS)-Induced Inflammation in Macrophages

This in vitro assay is crucial for studying the molecular mechanisms of anti-inflammatory agents.

  • Cell Culture: A murine macrophage cell line, such as RAW 264.7, is cultured in DMEM supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO₂ humidified incubator.

  • Pre-treatment: Cells are seeded in plates and allowed to adhere. They are then pre-treated with various concentrations of the test compound (e.g., this compound) for 1-2 hours.

  • Inflammatory Stimulus: Inflammation is induced by adding Lipopolysaccharide (LPS) (e.g., 1 µg/mL) to the cell culture medium and incubating for a specified period (e.g., 24 hours).

  • Endpoint Measurement:

    • Nitric Oxide (NO) Production: Measured from the culture supernatant using the Griess reagent assay.

    • Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β): Quantified from the supernatant using Enzyme-Linked Immunosorbent Assay (ELISA) kits.

    • Protein Expression (iNOS, COX-2): Cell lysates are collected for Western blot analysis to determine the expression levels of key inflammatory enzymes.

    • mRNA Expression: RNA is extracted from the cells, and quantitative real-time PCR (qRT-PCR) is performed to measure the gene expression of inflammatory markers.[3][5]

Visualization of Mechanisms and Workflows

The anti-inflammatory effect of this compound is believed to be mediated primarily through the inhibition of the NF-κB signaling pathway, a central regulator of inflammation.[1][6] The following diagrams illustrate this proposed mechanism and a typical experimental workflow.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS Inflammatory Stimulus (e.g., LPS) TLR4 TLR4 Receptor LPS->TLR4 Binds IKK IKK Complex TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates IkB->IkB IkB_NFkB IκBα-NF-κB (Inactive) IkB->IkB_NFkB NFkB NF-κB (p65/p50) NFkB->IkB_NFkB NFkB_nuc NF-κB (Active) NFkB->NFkB_nuc Translocates IkB_NFkB->NFkB Releases QA This compound QA->IKK Inhibits DNA DNA (κB sites) NFkB_nuc->DNA Binds Genes Pro-inflammatory Genes (TNF-α, IL-6, COX-2, iNOS) DNA->Genes Transcription

Caption: Proposed NF-κB inhibition pathway by this compound.

G cluster_invitro In Vitro Workflow cluster_invivo In Vivo Workflow A In Vitro Study (e.g., RAW 264.7 Cells) A1 Cell Culture & Seeding A->A1 B In Vivo Study (e.g., Rat Paw Edema) B1 Animal Acclimatization B->B1 A2 Pre-treatment with This compound A1->A2 A3 LPS Stimulation A2->A3 A4 Sample Collection (Supernatant & Lysate) A3->A4 A5 Biochemical Assays (ELISA, Griess, Western Blot) A4->A5 C Conclusion: This compound shows anti-inflammatory activity A5->C B2 Compound Administration (Oral/IP) B1->B2 B3 Induction of Inflammation (Carrageenan Injection) B2->B3 B4 Measurement of Edema B3->B4 B5 Data Analysis (% Inhibition) B4->B5 B5->C

Caption: General experimental workflow for evaluating anti-inflammatory agents.

Summary and Future Directions

Early studies consistently demonstrate that this compound and its glycosides possess significant anti-inflammatory properties. The primary mechanism appears to involve the downregulation of pro-inflammatory mediators such as IL-1β, TNF-α, iNOS, and COX-2, largely through the inhibition of the NF-κB signaling pathway.[1][4][5][6] In vivo models, particularly the carrageenan-induced paw edema test, provide quantitative evidence of this activity.[1][5]

For drug development professionals, these findings establish this compound as a promising scaffold for designing novel anti-inflammatory therapeutics. Future research should focus on elucidating the specific molecular targets within the NF-κB pathway, conducting comprehensive pharmacokinetic and toxicological profiling, and exploring its efficacy in chronic inflammatory disease models.

References

Initial Anticancer Research on Quinovic Acid Compounds: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinovic acid, a pentacyclic triterpenoid, and its glycosidic derivatives have emerged as promising candidates in the field of anticancer research. Found in various medicinal plants, notably from the family Rubiaceae (e.g., Uncaria tomentosa) and Zygophyllaceae (e.g., Fagonia indica), these natural compounds have demonstrated significant cytotoxic and pro-apoptotic effects across a range of cancer cell lines. This technical guide provides a comprehensive overview of the initial anticancer research on this compound compounds, focusing on their mechanisms of action, quantitative efficacy, and the experimental protocols used to elucidate their therapeutic potential.

Quantitative Data on Anticancer Activity

The in vitro cytotoxic activity of this compound and its glycosides has been evaluated against various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for quantifying the potency of these compounds. The following tables summarize the reported IC50 values.

Table 1: In Vitro Cytotoxicity (IC50) of this compound

Compound/ExtractCancer Cell LineCell TypeIC50 ValueReference
This compoundA549Human Lung CarcinomaNot specified, dose-dependent inhibition observed up to 40 µM[1][2]
This compoundMCF-7Human Breast AdenocarcinomaNot specified, dose-dependent inhibition observed up to 40 µM[1][2]
This compoundMDA-MB-231Human Breast AdenocarcinomaNot specified, dose-dependent inhibition observed[1]

Table 2: In Vitro Cytotoxicity (IC50) of this compound Glycoside Fractions

Compound/ExtractCancer Cell LineCell TypeIC50 ValueReference
This compound Glycosides Purified Fraction (QAPF)T24Human Bladder Carcinoma78.36 µg/mL[3]
This compound Glycosides Purified Fraction (QAPF)RT4Human Bladder CarcinomaGrowth and viability decreased[3]

Key Signaling Pathways in Anticancer Activity

Initial research has identified two primary signaling pathways through which this compound compounds exert their anticancer effects: the extrinsic apoptosis pathway via Death Receptor 5 (DR5) and the modulation of the NF-κB signaling pathway.

DR5-Mediated Apoptosis

This compound has been shown to upregulate the expression of Death Receptor 5 (DR5), a key component of the extrinsic apoptosis pathway.[1] This upregulation sensitizes cancer cells to apoptosis induced by the DR5 ligand, TRAIL (TNF-related apoptosis-inducing ligand). The binding of TRAIL to DR5 initiates a signaling cascade that leads to the activation of caspases and ultimately, programmed cell death.

DR5_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Quinovic_Acid This compound DR5 Death Receptor 5 (DR5) Quinovic_Acid->DR5 Upregulates Expression TRAIL TRAIL TRAIL->DR5 Binds FADD FADD DR5->FADD Recruits Procaspase8 Pro-caspase-8 FADD->Procaspase8 Recruits DISC DISC Formation Caspase8 Caspase-8 Caspase3 Caspase-3 Caspase8->Caspase3 Activates DISC->Caspase8 Activates Apoptosis Apoptosis Caspase3->Apoptosis Executes NFkB_Pathway cluster_extracellular Extracellular Stimulus cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus QAG This compound Glycosides IKK IKK Complex QAG->IKK Activates (Proposed) IkB IκB IKK->IkB Phosphorylates NFkB_complex NF-κB Complex (p50/p65) IkB->NFkB_complex Inhibits NFkB_p50 p50 NFkB_p65 p65 NFkB_translocated Translocated NF-κB NFkB_complex->NFkB_translocated Translocates Gene_Transcription Gene Transcription (Pro-apoptotic) NFkB_translocated->Gene_Transcription Initiates

References

Ethnobotanical Uses of Plants Containing Quinovic Acid: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide provides an in-depth analysis of the ethnobotanical uses, pharmacological activities, and relevant experimental protocols for plants containing quinovic acid and its glycosides. This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of these natural compounds. This compound, a pentacyclic triterpenoid, is found in a variety of medicinal plants and has demonstrated a range of biological activities, most notably anti-inflammatory effects.

Ethnobotanical Landscape of this compound-Containing Plants

This compound and its derivatives are predominantly found in plants belonging to the Rubiaceae family. Traditional medicine systems across the globe have utilized these plants for centuries to treat a variety of ailments, often associated with inflammation, pain, and infectious diseases.

Table 1: Ethnobotanical Uses of Selected Plants Containing this compound

Plant SpeciesCommon Name(s)FamilyTraditional Medicinal UsesGeographical Region of Use
Uncaria tomentosaCat's Claw, Uña de GatoRubiaceaeTreatment of arthritis, gastric ulcers, general inflammatory conditions, urinary tract diseases, and cancer.[1]South and Central America, particularly the Amazon rainforest[1][2]
Cinchona species (e.g., C. calisaya, C. officinalis)Quinine Bark, Peruvian BarkRubiaceaeTreatment of malaria and fever. Also used for indigestion, bloating, and as an appetite stimulant.[3][4]Andean regions of South America[4][5]
Nauclea diderrichiiBilinga, OpepeRubiaceaeUsed in traditional African medicine to treat fever, malaria, digestive ailments, and pain.[1][3]Tropical Africa[3]
Hallea ledermanniiRubiaceaeTraditionally used to manage dysentery, fever, malaria, and gonorrhea.[6]West and Central Africa
Uncaria guianensisRubiaceaeSimilar uses to Uncaria tomentosa, including for inflammatory conditions.South America

Quantitative Analysis of this compound Glycosides

The concentration of this compound and its glycosides can vary significantly depending on the plant species, the part of the plant used, geographical location, and season of harvest. While comprehensive comparative data is scarce, studies on Uncaria tomentosa provide some insights.

Table 2: this compound Glycoside Content in Uncaria tomentosa

Plant PartTotal this compound Glycosides (g%)Method of AnalysisReference
Stem BarkVaries significantly between wild samples; can be a major constituent alongside alkaloids and polyphenols.[7]HPLC-PDA[7]
BranchesDetected only as traces (0.004-0.034 g%).[7]HPLC-PDA[7]
LeavesNot a significant source of this compound glycosides.[7]HPLC-PDA[7]

Key Signaling Pathways Modulated by this compound

Research suggests that the anti-inflammatory and other therapeutic effects of this compound are mediated through the modulation of specific signaling pathways. The primary mechanisms identified to date include the inhibition of the pro-inflammatory NF-κB pathway and the down-regulation of the P2X7 receptor. There is also evidence for the activation of the antioxidant Nrf2/HO-1 pathway.

Signaling_Pathway_Quinovic_Acid cluster_inflammatory_stimuli Inflammatory Stimuli (e.g., LPS) cluster_cell_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Activates IKK IKK Complex TLR4->IKK Activates P2X7R P2X7 Receptor IκBα IκBα IKK->IκBα Phosphorylates (Degradation) NFκB_inactive NF-κB (p50/p65) (Inactive) NFκB_active NF-κB (p50/p65) (Active) NFκB_inactive->NFκB_active Translocates Keap1 Keap1 Nrf2_inactive Nrf2 (Inactive) Nrf2_active Nrf2 (Active) Nrf2_inactive->Nrf2_active Dissociates and Translocates ProInflammatory_Genes Pro-inflammatory Gene Transcription (TNF-α, IL-1β, IL-6) NFκB_active->ProInflammatory_Genes Induces ARE Antioxidant Response Element (ARE) Nrf2_active->ARE Binds to Antioxidant_Genes Antioxidant Gene Transcription (HO-1, NQO1) ARE->Antioxidant_Genes Induces Quinovic_Acid This compound Quinovic_Acid->P2X7R Down-regulates Quinovic_Acid->IKK Inhibits Quinovic_Acid->Keap1 Modulates

Caption: Signaling pathways modulated by this compound.

Experimental Protocols

Isolation and Quantification of this compound Glycosides by HPLC-PDA

This protocol is adapted from methodologies used for the analysis of Uncaria tomentosa bark.[8]

Objective: To isolate and quantify this compound glycosides from plant material.

Materials:

  • Dried and powdered plant material (e.g., bark)

  • Methanol

  • Water

  • Acetonitrile (HPLC grade)

  • Formic acid (or Phosphoric acid)

  • Reference standard (if available) or an external standard like alpha-hederin

  • Solid-Phase Extraction (SPE) cartridges (e.g., C18)

  • HPLC system with a Photodiode Array (PDA) detector

  • Reversed-phase C18 column (e.g., 250 x 4.6 mm, 5 µm)

Methodology:

  • Extraction:

    • Macerate the powdered plant material with methanol or a methanol/water mixture.

    • Perform sonication or reflux extraction to enhance efficiency.

    • Filter the extract and concentrate it under reduced pressure to obtain a crude extract.

  • Sample Preparation (Solid-Phase Extraction):

    • Condition a C18 SPE cartridge with methanol followed by water.

    • Dissolve a known amount of the crude extract in the initial mobile phase composition and load it onto the cartridge.

    • Wash the cartridge with water to remove polar impurities.

    • Elute the this compound glycosides with methanol.

    • Evaporate the methanol and reconstitute the residue in a known volume of the mobile phase for HPLC analysis.

  • HPLC-PDA Analysis:

    • Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid. A typical gradient could be: 0-3 min, 0% B; 3-7 min, 1% B; 7-13 min, 13% B; 13-16 min, 30% B; 16-23 min, 55% B; 23-24 min, 0% B.[9]

    • Flow Rate: 0.6-1.0 mL/min.

    • Column Temperature: 25-30 °C.

    • Injection Volume: 10-20 µL.

    • Detection: Monitor at a wavelength of approximately 210 nm.[10]

    • Quantification: Create a calibration curve using a reference standard of this compound or a suitable external standard. Calculate the concentration of this compound glycosides in the sample based on the peak area.

HPLC_Workflow Plant_Material Powdered Plant Material Extraction Extraction (Methanol/Water) Plant_Material->Extraction Crude_Extract Crude Extract Extraction->Crude_Extract SPE Solid-Phase Extraction (C18 Cartridge) Crude_Extract->SPE Purified_Fraction Purified Fraction SPE->Purified_Fraction HPLC HPLC-PDA Analysis Purified_Fraction->HPLC Quantification Quantification HPLC->Quantification

Caption: Workflow for HPLC-PDA analysis of this compound.

In Vitro Anti-Inflammatory Bioassay: NF-κB Luciferase Reporter Assay

This protocol is a standard method to assess the inhibitory effect of a compound on the NF-κB signaling pathway.[11][12][13]

Objective: To determine if this compound can inhibit the activation of the NF-κB transcription factor in response to an inflammatory stimulus.

Materials:

  • HEK293T cells (or other suitable cell line)

  • Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS) and antibiotics

  • NF-κB luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase)

  • Transfection reagent (e.g., Lipofectamine)

  • Inflammatory stimulus (e.g., TNF-α or Lipopolysaccharide - LPS)

  • This compound solution (dissolved in a suitable solvent like DMSO)

  • Dual-Luciferase® Reporter Assay System

  • Luminometer

Methodology:

  • Cell Culture and Transfection:

    • Seed HEK293T cells in a 96-well plate at a suitable density (e.g., 3 x 10^5 cells/well) and allow them to adhere overnight.[14]

    • Co-transfect the cells with the NF-κB luciferase reporter plasmid and the control Renilla plasmid using a suitable transfection reagent according to the manufacturer's protocol.

  • Treatment:

    • After 24 hours of transfection, replace the medium with fresh medium containing various concentrations of this compound or vehicle control (DMSO).

    • Pre-incubate the cells with this compound for 1-2 hours.

    • Stimulate the cells with an inflammatory agent (e.g., 20 ng/mL TNF-α) for 6-8 hours.[15]

  • Luciferase Assay:

    • Wash the cells with PBS and lyse them using the passive lysis buffer provided in the assay kit.

    • Transfer the cell lysates to an opaque 96-well plate.

    • Measure the firefly luciferase activity using a luminometer after adding the luciferase assay reagent.

    • Subsequently, measure the Renilla luciferase activity in the same wells by adding the Stop & Glo® reagent.

  • Data Analysis:

    • Normalize the firefly luciferase activity to the Renilla luciferase activity for each well to account for variations in transfection efficiency and cell number.

    • Calculate the percentage inhibition of NF-κB activation by this compound compared to the stimulated vehicle control.

NFkB_Assay_Workflow Seed_Cells Seed HEK293T Cells in 96-well plate Transfection Co-transfect with NF-κB-Luc & Renilla-Luc plasmids Seed_Cells->Transfection Pre_incubation Pre-incubate with This compound Transfection->Pre_incubation Stimulation Stimulate with TNF-α or LPS Pre_incubation->Stimulation Cell_Lysis Lyse Cells Stimulation->Cell_Lysis Luciferase_Assay Dual-Luciferase Assay Cell_Lysis->Luciferase_Assay Data_Analysis Data Analysis (Normalization & % Inhibition) Luciferase_Assay->Data_Analysis

Caption: Workflow for NF-κB luciferase reporter assay.

In Vitro Bioassay: P2X7 Receptor Antagonist Screening

This protocol outlines a method to screen for antagonistic activity of this compound on the P2X7 receptor, a key player in inflammation.[16][17]

Objective: To determine if this compound can block the activation of the P2X7 receptor by its agonist, ATP.

Materials:

  • Cell line expressing the P2X7 receptor (e.g., J774.G8 or HEK293 cells transfected with P2X7R)

  • Cell culture medium

  • Extracellular saline solution (in mM: 150 NaCl, 5 KCl, 1 MgCl₂, 1 CaCl₂, 10 HEPES, pH 7.4)

  • ATP solution (agonist)

  • This compound solution

  • Fluorescent dye for pore formation (e.g., YO-PRO-1 or Propidium Iodide - PI)

  • Fluorescence microplate reader

Methodology:

  • Cell Plating:

    • Seed the P2X7R-expressing cells in an opaque 96-well plate (e.g., 4x10^5 cells/well) and culture for 24 hours.[16]

  • Assay Procedure:

    • Replace the culture medium with the extracellular saline solution.

    • Add various concentrations of this compound to the wells and incubate for 15-30 minutes at 37°C.

    • Add the fluorescent dye (e.g., YO-PRO-1) and the P2X7R agonist, ATP (at its EC50 concentration), to the wells.

    • Incubate for an additional 5-15 minutes.

  • Measurement:

    • Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths for the chosen dye.

  • Data Analysis:

    • Subtract the background fluorescence (wells with no ATP) from all readings.

    • Calculate the percentage inhibition of ATP-induced dye uptake by this compound compared to the ATP-only control.

    • Determine the IC50 value of this compound for P2X7R antagonism.

P2X7R_Assay_Workflow Seed_Cells Seed P2X7R-expressing Cells in 96-well plate Add_QA Add this compound (Incubate 15-30 min) Seed_Cells->Add_QA Add_Dye_ATP Add Fluorescent Dye and ATP (Agonist) Add_QA->Add_Dye_ATP Incubate Incubate 5-15 min Add_Dye_ATP->Incubate Measure_Fluorescence Measure Fluorescence Incubate->Measure_Fluorescence Data_Analysis Data Analysis (% Inhibition & IC50) Measure_Fluorescence->Data_Analysis

Caption: Workflow for P2X7 receptor antagonist screening assay.

Conclusion

The ethnobotanical record of plants containing this compound provides a strong rationale for their investigation as sources of novel anti-inflammatory agents. The methodologies and signaling pathway information presented in this guide offer a framework for researchers to further explore the therapeutic potential of these compounds. Future research should focus on expanding the quantitative analysis of this compound across a wider range of plant species and on conducting more in-depth in vivo studies to validate the mechanisms of action identified in vitro.

References

Preliminary Insights into the Antipyretic Potential of Quinovic Acid: A Technical Overview for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide provides a comprehensive overview of the preliminary, albeit indirect, evidence suggesting the antipyretic (fever-reducing) properties of quinovic acid. While direct studies on isolated this compound are currently unavailable in the scientific literature, this document synthesizes existing research on extracts from plants rich in this compound, outlines standard experimental protocols for evaluating antipyretic effects, and illustrates the key signaling pathways involved in pyresis (fever). This information is intended to serve as a foundational resource for researchers, scientists, and drug development professionals interested in exploring the therapeutic potential of this compound.

Quantitative Data from Preliminary Studies

Direct quantitative data on the antipyretic effect of isolated this compound is not yet available. However, studies on aqueous extracts of Cinchona officinalis bark, a known source of this compound and other alkaloids, have demonstrated significant antipyretic activity in animal models. It is important to note that these effects are attributed to the crude extract, and the specific contribution of this compound to this activity has not been determined.

The following table summarizes the findings from a study on the antipyretic effects of an aqueous extract of Cinchona officinalis in rats with Brewer's yeast-induced pyrexia.[1]

Treatment Group Dose Mean Rectal Temperature (°C) ± SEM at 3 hours post-treatment % Reduction in Pyrexia *
Normal Control-37.5 ± 0.2-
Pyretic Control-39.2 ± 0.30%
C. officinalis Extract100 mg/kg38.4 ± 0.247.1%
C. officinalis Extract200 mg/kg38.1 ± 0.364.7%
C. officinalis Extract400 mg/kg37.8 ± 0.282.4%
Aspirin (Standard)300 mg/kg37.6 ± 0.394.1%

% Reduction in Pyrexia calculated as: [(Pyretic Control Temp - Treatment Temp) / (Pyretic Control Temp - Normal Control Temp)] x 100

Experimental Protocols for Antipyretic Activity Assessment

A standard and widely used method for evaluating the antipyretic potential of a compound is the Brewer's yeast-induced pyrexia model in rodents.[1][2]

Induction of Pyrexia
  • Animal Model: Wistar rats or Swiss albino mice are commonly used.

  • Acclimatization: Animals are allowed to acclimate to the laboratory conditions for a period of at least one week.

  • Baseline Temperature: The basal rectal temperature of each animal is recorded using a digital thermometer.

  • Induction of Fever: A 15-20% w/v suspension of Brewer's yeast in sterile saline is injected subcutaneously into the dorsal region of the animals.

  • Confirmation of Pyrexia: Rectal temperature is measured again 18-24 hours post-injection. Animals showing a significant increase in body temperature (typically > 0.5°C) are selected for the study.

Administration of Test Substance and Measurement
  • Grouping: The pyretic animals are divided into several groups:

    • Control Group: Receives the vehicle (e.g., saline or distilled water).

    • Standard Group: Receives a standard antipyretic drug (e.g., aspirin or paracetamol).

    • Test Groups: Receive different doses of the test substance (e.g., this compound).

  • Administration: The test substance, standard drug, and vehicle are administered orally or intraperitoneally.

  • Temperature Monitoring: Rectal temperature is recorded at regular intervals (e.g., 0, 1, 2, 3, and 4 hours) after administration.

  • Data Analysis: The mean rectal temperatures for each group at each time point are calculated and compared. The percentage reduction in pyrexia is often calculated to determine the efficacy of the test substance.

Visualization of Key Pathways and Workflows

Understanding the molecular mechanisms of fever is crucial for targeted drug development. Below are diagrams illustrating the general signaling pathway of fever and a typical experimental workflow for antipyretic studies.

Fever_Signaling_Pathway cluster_stimulus Exogenous Pyrogens cluster_immune Immune Response cluster_cns Central Nervous System cluster_effect Physiological Effect Pyrogens Pathogens (e.g., LPS) Toxin ImmuneCells Immune Cells (e.g., Macrophages) Pyrogens->ImmuneCells Stimulation Cytokines Pyrogenic Cytokines (IL-1β, IL-6, TNF-α) ImmuneCells->Cytokines Release Hypothalamus Hypothalamus Cytokines->Hypothalamus Signal Transduction COX2 Cyclooxygenase-2 (COX-2) Induction Hypothalamus->COX2 PGE2 Prostaglandin E2 (PGE2) Synthesis COX2->PGE2 Thermoregulation Altered Thermoregulatory Set Point PGE2->Thermoregulation Fever Fever Thermoregulation->Fever

Signaling Pathway of Fever Induction

Antipyretic_Study_Workflow A Animal Selection & Acclimatization (e.g., Wistar Rats) B Measurement of Basal Rectal Temperature A->B C Induction of Pyrexia (e.g., Brewer's Yeast Injection) B->C D Confirmation of Fever (18-24h post-injection) C->D E Grouping of Pyretic Animals (Control, Standard, Test) D->E F Administration of Vehicle, Standard, or Test Compound E->F G Monitoring of Rectal Temperature (at 0, 1, 2, 3, 4 hours) F->G H Data Analysis & Comparison G->H

General Workflow for an Antipyretic Study

Concluding Remarks and Future Directions

The anti-inflammatory properties of this compound and its glycosides, particularly the reduction of pro-inflammatory cytokines like IL-6, provide a strong rationale for investigating its direct antipyretic effects.[3][4] The preliminary data from Cinchona officinalis extracts further support this hypothesis, although compound-specific studies are essential.[1]

Future research should focus on isolating pure this compound and its derivatives to conduct rigorous antipyretic studies using the established protocols outlined in this guide. Mechanistic studies to elucidate the specific interactions of this compound with key components of the fever signaling pathway, such as COX-2 and prostaglandin synthesis, will be critical in developing it as a potential therapeutic agent. This technical guide serves as a call to action for the scientific community to explore this promising avenue of research.

References

Antileishmanial Activity of Quinovic Acid: A Technical Whitepaper on Initial Findings

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the initial research findings concerning the antileishmanial properties of quinovic acid and its glycoside derivatives. The information presented herein is intended to serve as a foundational guide for further research and development in the pursuit of novel therapeutic agents against leishmaniasis.

Executive Summary

Leishmaniasis remains a significant global health challenge, necessitating the discovery and development of new, effective, and less toxic chemotherapeutic agents. Natural products represent a promising reservoir for such discoveries. Initial in vitro studies have highlighted the potential of this compound, a pentacyclic triterpenoid, and its glycosides as potent antileishmanial compounds. Research has demonstrated that certain this compound glycosides exhibit strong activity against the intracellular amastigote stage of Leishmania infantum, the causative agent of visceral leishmaniasis. The primary mechanism of action appears to be the inhibition of parasite internalization into host macrophages. Notably, these compounds have shown a favorable preliminary safety profile with low cytotoxicity against human cells. This whitepaper will detail the available quantitative data, outline the experimental methodologies employed in these initial studies, and visualize the proposed mechanism of action and experimental workflows.

Quantitative Data on Antileishmanial Activity and Cytotoxicity

The in vitro efficacy of a series of nine this compound glycosides isolated from Nauclea diderrichii has been evaluated against Leishmania infantum. The following tables summarize the 50% inhibitory concentrations (IC50) against intracellular amastigotes and the reported cytotoxicity data against human macrophages.

Table 1: In Vitro Antileishmanial Activity of this compound Glycosides against Leishmania infantum Intracellular Amastigotes

CompoundIC50 (µM)[1]
This compound glycoside 12.4
This compound glycoside 2 1.1
This compound glycoside 37.6
This compound glycoside 42.1
This compound glycoside 5 1.7
This compound glycoside 6 1.6
This compound glycoside 7 1.5
This compound glycoside 865.8
This compound glycoside 93.1

Note: Four of the tested this compound glycosides demonstrated strong antileishmanial activity with IC50 values around 1 µM.[2]

Table 2: Cytotoxicity of this compound Glycosides against Human Monocytes

Compound Series50% Cytotoxic Concentration (CC50)Selectivity Index (SI = CC50/IC50)
This compound glycosides from N. diderrichii> 200 µM[1]> 181.8 (for the most active compound)

The selectivity index for the most potent this compound glycoside (IC50 = 1.1 µM) is calculated to be greater than 181.8, indicating a high degree of selectivity for the parasite over host cells.

Experimental Protocols

The following sections provide a detailed overview of the methodologies utilized in the initial in vitro studies on the antileishmanial activity of this compound glycosides.

In Vitro Antileishmanial Activity Assay (Intracellular Amastigotes)

This protocol outlines the general steps for determining the 50% inhibitory concentration (IC50) of a compound against the intracellular amastigote form of Leishmania.

  • Macrophage Culture: Human monocytic cell lines (e.g., THP-1) are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and antibiotics at 37°C in a 5% CO2 atmosphere.

  • Parasite Culture: Leishmania promastigotes are cultured in a suitable medium (e.g., M199) at 26°C.

  • Macrophage Infection: Adherent macrophages in a 96-well plate are infected with stationary-phase promastigotes at a parasite-to-macrophage ratio of approximately 10:1. The plate is incubated for 24 hours to allow for phagocytosis and transformation of promastigotes into amastigotes.

  • Compound Application: A serial dilution of the test compounds (this compound glycosides) is prepared and added to the infected macrophage cultures. A known antileishmanial drug (e.g., amphotericin B) is used as a positive control, and wells with untreated infected cells serve as a negative control.

  • Incubation: The treated, infected cells are incubated for an additional 72 hours.

  • Quantification of Infection: After incubation, the cells are fixed with methanol and stained with Giemsa. The number of amastigotes per 100 macrophages is determined by light microscopy.

  • IC50 Determination: The percentage of infection inhibition is calculated relative to the untreated control. The IC50 value is determined by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.

Cytotoxicity Assay

This protocol describes the general procedure for assessing the cytotoxicity of a compound against a mammalian cell line to determine the 50% cytotoxic concentration (CC50).

  • Cell Culture: Human monocytic cells are seeded in a 96-well plate at a density of approximately 1 x 10^5 cells/well and incubated for 24 hours to allow for adherence.

  • Compound Application: Serial dilutions of the test compounds are added to the cells.

  • Incubation: The cells are incubated with the compounds for 72 hours at 37°C in a 5% CO2 atmosphere.

  • Viability Assessment: Cell viability is determined using a colorimetric assay such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The absorbance is measured using a microplate reader.

  • CC50 Determination: The percentage of cell viability is calculated relative to the untreated control cells. The CC50 value is determined by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.

Visualizations: Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the proposed mechanism of action of this compound glycosides and the experimental workflows.

G cluster_0 Host Macrophage Leishmania Leishmania promastigote Internalization Internalization Leishmania->Internalization Attempts to invade Macrophage Macrophage QA_Glycoside This compound Glycoside QA_Glycoside->Internalization Inhibits

Caption: Proposed mechanism of action of this compound glycosides.

G cluster_workflow Experimental Workflow start Start culture_parasites Culture Leishmania promastigotes start->culture_parasites culture_macrophages Culture Human Macrophages start->culture_macrophages infect_macrophages Infect Macrophages with Promastigotes culture_parasites->infect_macrophages culture_macrophages->infect_macrophages treat_compounds Treat with Quinovic Acid Glycosides infect_macrophages->treat_compounds incubate Incubate for 72h treat_compounds->incubate assess_infection Assess Infection Rate (Giemsa Staining) incubate->assess_infection calculate_ic50 Calculate IC50 assess_infection->calculate_ic50 end End calculate_ic50->end

Caption: In vitro antileishmanial activity assay workflow.

Discussion and Future Directions

The initial findings on the antileishmanial activity of this compound glycosides are promising. The potent in vitro activity against the clinically relevant amastigote stage of L. infantum, coupled with high selectivity, positions these compounds as valuable leads for further drug development. The proposed mechanism of inhibiting parasite internalization into host macrophages is a compelling area for more in-depth investigation.

Future research should focus on several key areas:

  • Mechanism of Action Elucidation: While inhibition of internalization is the proposed mechanism, the precise molecular targets and signaling pathways within the Leishmania parasite or the host macrophage that are affected by this compound glycosides remain to be identified.

  • In Vivo Efficacy: To date, there is a lack of published in vivo data. Animal model studies are crucial to evaluate the efficacy, pharmacokinetics, and safety of these compounds in a physiological setting.

  • Structure-Activity Relationship (SAR) Studies: A systematic investigation of the relationship between the chemical structure of different this compound glycosides and their antileishmanial activity would guide the synthesis of more potent and selective analogues.

  • Broad-Spectrum Activity: The activity of these compounds should be evaluated against other Leishmania species to determine their potential as broad-spectrum antileishmanial agents.

References

The Role of Quinovic Acid in Traditional Medicine: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Quinovic acid, a pentacyclic triterpenoid, and its glycosidic derivatives are significant bioactive compounds found in various medicinal plants that have been staples in traditional medicine systems for centuries. Primarily sourced from genera such as Uncaria and Cinchona, these molecules exhibit a wide spectrum of pharmacological activities, with anti-inflammatory, immunomodulatory, and anti-parasitic properties being the most prominent. This technical guide provides an in-depth analysis of the role of this compound in traditional medicine, focusing on its ethnobotanical uses, pharmacological activities, and underlying mechanisms of action. This document summarizes quantitative data, details key experimental protocols, and visualizes complex biological pathways to serve as a comprehensive resource for researchers and drug development professionals.

Ethnobotanical Significance and Traditional Applications

This compound and its glycosides are key phytochemicals in plants historically used by indigenous communities for treating a variety of ailments.

  • Uncaria tomentosa (Cat's Claw): Native to the Amazon rainforest, the bark and root of Uncaria tomentosa have been used by the Asháninka people of Peru for at least 2,000 years.[1] Traditional applications include the treatment of inflammatory conditions such as arthritis, as well as viral infections, urinary tract diseases, and cancer.[2][3] Decoctions of the bark are commonly used to manage chronic inflammation.[2]

  • Cinchona Species (Quinine Bark): The bark of Cinchona trees, indigenous to the Andean region of South America, is the historical source of quinine, the first effective treatment for malaria.[4] Traditional uses also include the treatment of fevers and chills.[4] While the antimalarial activity is primarily attributed to quinine alkaloids, the bark also contains this compound, which was historically considered to contribute to the tonic properties of Cinchona preparations.[5]

  • Nauclea diderrichii and Hallea ledermannii: These West and Central African plants are used in traditional medicine to manage conditions like dysentery, fever, and malaria.[6] Phytochemical analysis has identified this compound glycosides as active constituents, contributing to their therapeutic effects.[6][7]

Pharmacological Activities and Mechanisms of Action

Scientific investigations have substantiated many of the traditional uses of plants containing this compound, revealing a range of pharmacological effects.

Anti-inflammatory Activity

The most extensively studied property of this compound glycosides is their potent anti-inflammatory activity. A purified fraction of this compound glycosides (QAPF) from Uncaria tomentosa has been shown to be particularly effective.

Mechanism of Action: The anti-inflammatory effects of QAPF are believed to be mediated through the modulation of several key inflammatory pathways:

  • Inhibition of Neutrophil Migration: QAPF reduces the infiltration of neutrophils to sites of inflammation.[1]

  • Downregulation of P2X7 Receptor: The P2X7 receptor, an ATP-gated ion channel, plays a crucial role in inflammation by activating the NLRP3 inflammasome.[8][9] QAPF has been shown to down-regulate the expression of this receptor.[1][2]

  • Reduction of Pro-inflammatory Cytokines: By modulating the P2X7R/NLRP3 inflammasome pathway, QAPF leads to a significant decrease in the release of the pro-inflammatory cytokine Interleukin-1β (IL-1β).[1][2][10]

  • Inhibition of NF-κB Signaling: The anti-inflammatory actions of Uncaria tomentosa extracts are also linked to the inhibition of the transcription factor NF-κB, a master regulator of the inflammatory response.[3][11]

Antileishmanial Activity

This compound glycosides isolated from Nauclea diderrichii have demonstrated significant in vitro activity against Leishmania infantum, the causative agent of visceral leishmaniasis.

Mechanism of Action: The antileishmanial effect of these glycosides is attributed to their ability to inhibit the internalization of the parasite into host cells by interfering with the promastigote stage.[4][7]

Quantitative Pharmacological Data

The following table summarizes key quantitative data from preclinical studies on this compound and its glycosides.

Compound/ExtractPharmacological ActivityModel/AssayKey FindingsReference
This compound Glycoside Purified Fraction (QAPF) from U. tomentosaAnti-inflammatoryCyclophosphamide-induced hemorrhagic cystitis in miceSignificantly reduced IL-1β levels in bladder tissue compared to the control group.[10]
Four this compound Glycosides from N. diderrichiiAntileishmanialIn vitro assay against Leishmania infantum amastigotesIC50 = 1 µM[7]

Detailed Experimental Protocols

Cyclophosphamide-Induced Hemorrhagic Cystitis Model in Mice

This protocol is adapted from studies evaluating the anti-inflammatory effects of a this compound glycoside purified fraction (QAPF) from Uncaria tomentosa.[2][10]

  • Animal Model: Male Swiss mice are used for this model. All procedures must be approved by an institutional animal ethics committee.

  • Induction of Hemorrhagic Cystitis: A single intraperitoneal (i.p.) injection of cyclophosphamide (CYP) at a dose of 300 mg/kg is administered to induce hemorrhagic cystitis.[10]

  • Treatment Protocol:

    • The test compound (e.g., QAPF) is administered i.p. at various doses (e.g., 20, 50, and 100 mg/kg).

    • The first dose is given 30 minutes prior to the CYP injection.

    • A subsequent dose is administered 4 hours after the CYP injection.

    • A positive control group receives Mesna (60 mg/kg, i.p.), a standard uroprotective agent.

  • Assessment of Inflammation:

    • Nociceptive Behavior: Behavioral scores are recorded at 30-minute intervals for 4 hours post-CYP injection to assess pain and discomfort.

    • Bladder Wet Weight: At the end of the experiment, animals are euthanized, and their bladders are excised and weighed to determine edema.

    • Macroscopic Evaluation: Bladders are visually inspected for hemorrhage and edema.

    • Cytokine Levels: Bladder tissue is homogenized, and the levels of pro-inflammatory cytokines, such as IL-1β, are quantified using ELISA kits. For this assessment, a single dose of the test compound is given 30 minutes prior to CYP, and bladders are collected 4 hours later.[10]

In Vitro Antileishmanial Activity Assay

This protocol is a generalized procedure for determining the in vitro antileishmanial activity of compounds like this compound glycosides against the intracellular amastigote form of Leishmania.[7][12]

  • Cell Culture:

    • Maintain a culture of a suitable host cell line, such as human macrophages (e.g., THP-1).

    • Culture Leishmania promastigotes in an appropriate medium until they reach the stationary phase.

  • Infection of Macrophages:

    • Seed the macrophages in 96-well plates and allow them to adhere.

    • Infect the macrophages with stationary-phase Leishmania promastigotes at a specific parasite-to-cell ratio.

    • Incubate to allow for phagocytosis of the promastigotes and their transformation into amastigotes.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds (e.g., this compound glycosides).

    • Remove the extracellular promastigotes by washing and add the diluted compounds to the infected macrophage cultures.

    • Include a positive control (e.g., Amphotericin B) and a negative control (vehicle).

  • Assessment of Antileishmanial Activity:

    • After a defined incubation period (e.g., 72 hours), fix and stain the cells.

    • Determine the number of amastigotes per macrophage by microscopic examination.

    • Calculate the 50% inhibitory concentration (IC50), which is the concentration of the compound that reduces the number of amastigotes by 50% compared to the untreated control.

  • Cytotoxicity Assay:

    • Concurrently, perform a cytotoxicity assay (e.g., MTT assay) on uninfected macrophages to determine the 50% cytotoxic concentration (CC50) of the compounds.

    • The selectivity index (SI = CC50 / IC50) is calculated to assess the therapeutic window of the compound.

HPLC Quantification of this compound Glycosides in Uncaria tomentosa

This method provides a validated approach for the quantitative analysis of this compound glycosides in plant extracts.[1]

  • Sample Preparation:

    • Prepare crude or dried extracts of Uncaria tomentosa bark.

    • Dissolve a known amount of the extract in a suitable solvent (e.g., methanol-water mixture).

  • Chromatographic Conditions:

    • HPLC System: A high-performance liquid chromatography system equipped with a photodiode array (PDA) detector.

    • Column: A reversed-phase C18 column.

    • Mobile Phase: A gradient elution using a mixture of acetonitrile and water, both containing a small percentage of formic acid.

    • Detection: Monitor the eluent at a specific wavelength (e.g., 210 nm).

  • Quantification:

    • Use an external standard for quantification. Alpha-hederin is a suitable external standard.

    • Construct a calibration curve using different concentrations of the standard.

    • Calculate the concentration of total this compound glycosides in the sample by comparing the peak areas with the calibration curve.

  • Structural Characterization (Optional):

    • Couple the HPLC system to a mass spectrometer (e.g., UPLC/Q-TOF-MS) for the structural elucidation of the individual this compound glycosides based on their fragmentation patterns.[1]

Signaling Pathways and Experimental Workflows

Proposed Anti-inflammatory Signaling Pathway of this compound Glycosides

The following diagram illustrates the proposed mechanism by which this compound glycosides exert their anti-inflammatory effects, primarily through the inhibition of the P2X7 receptor-mediated inflammatory cascade.

QuinovicAcid_AntiInflammatory_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space ATP ATP P2X7R P2X7 Receptor ATP->P2X7R Activates NLRP3 NLRP3 Inflammasome Activation P2X7R->NLRP3 Triggers Casp1 Caspase-1 Activation NLRP3->Casp1 ProIL1b Pro-IL-1β Casp1->ProIL1b Cleaves IL1b IL-1β (Mature) ProIL1b->IL1b Inflammation Inflammation IL1b->Inflammation Promotes NFkB NF-κB NFkB->ProIL1b Induces Transcription QAPF This compound Glycosides (QAPF) QAPF->P2X7R Downregulates QAPF->NFkB Inhibits

Caption: Proposed anti-inflammatory mechanism of this compound Glycosides.

Experimental Workflow for Hemorrhagic Cystitis Model

This diagram outlines the key steps in the experimental protocol for inducing and evaluating hemorrhagic cystitis in a mouse model to test the efficacy of this compound glycosides.

Hemorrhagic_Cystitis_Workflow start Start induction Induce Hemorrhagic Cystitis (Cyclophosphamide i.p.) start->induction treatment Administer Treatment (QAPF or Vehicle) induction->treatment monitoring Monitor Nociceptive Behavior (4 hours) treatment->monitoring euthanasia Euthanize Animals monitoring->euthanasia dissection Dissect Bladder euthanasia->dissection analysis Analysis dissection->analysis weighing Bladder Wet Weight (Edema) analysis->weighing macro Macroscopic Evaluation (Hemorrhage) analysis->macro elisa Cytokine Quantification (ELISA for IL-1β) analysis->elisa end End weighing->end macro->end elisa->end

Caption: Workflow for the in vivo hemorrhagic cystitis experiment.

Conclusion and Future Directions

This compound and its glycosides represent a promising class of natural products with well-documented roles in traditional medicine, particularly for their anti-inflammatory properties. The scientific evidence, primarily from studies on Uncaria tomentosa, supports their traditional applications and elucidates potential mechanisms of action involving the modulation of key inflammatory pathways such as the P2X7R/NLRP3/IL-1β axis and NF-κB signaling.

For drug development professionals, this compound derivatives offer a valuable scaffold for the design of novel anti-inflammatory and anti-parasitic agents. Future research should focus on:

  • Clinical Trials: Conducting well-designed clinical trials to validate the efficacy and safety of standardized extracts rich in this compound glycosides for inflammatory conditions.

  • Structure-Activity Relationship Studies: Investigating the structure-activity relationships of different this compound glycosides to identify the most potent and selective molecules.

  • Bioavailability and Pharmacokinetics: Characterizing the absorption, distribution, metabolism, and excretion (ADME) profiles of these compounds to optimize their delivery and therapeutic efficacy.

  • Exploration of Other Therapeutic Areas: Investigating the potential of this compound and its derivatives in other disease areas, such as neuroinflammation and metabolic disorders.

By bridging the gap between traditional knowledge and modern scientific investigation, this compound and its derivatives hold significant potential for the development of new and effective therapeutics.

References

Methodological & Application

Application Notes and Protocols for the Extraction of Quinovic Acid from Uncaria tomentosa

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Uncaria tomentosa, commonly known as Cat's Claw, is a woody vine native to the Amazon rainforest with a long history of use in traditional medicine. Its therapeutic properties are attributed to a variety of bioactive compounds, including oxindole alkaloids and quinovic acid glycosides. This compound and its glycosides, a class of triterpenoids, have garnered significant interest for their anti-inflammatory, antiviral, and immunomodulatory activities.[1][2][3] These compounds are considered key contributors to the ethnobotanical uses of Uncaria tomentosa for treating conditions such as arthritis, gastritis, and other inflammatory disorders.[4][5][6]

This document provides detailed protocols for the extraction and purification of this compound glycosides from the bark of Uncaria tomentosa. It also includes information on the quantification of related compounds and the underlying signaling pathways associated with the anti-inflammatory effects of this compound.

Data Presentation: Quantitative Analysis of Bioactive Compounds in Uncaria tomentosa

The concentration of bioactive compounds in Uncaria tomentosa can vary depending on factors such as the plant's chemotype, geographical origin, and the extraction method employed.[1] While specific quantitative data for this compound glycoside yields from the described extraction protocols are not extensively reported in the literature, the following tables summarize the reported content of major alkaloid constituents to provide a comparative context for the chemical composition of the plant material and its extracts.

Table 1: Oxindole Alkaloid Content in Uncaria tomentosa Bark

CompoundContent Range (% w/w of dried bark)Reference
Total Oxindole Alkaloids0.036 - 3.83[1]
Pentacyclic Oxindole Alkaloids≥ 0.3 (in USP-grade material)[1]

Table 2: Alkaloid Content in a Commercial Aqueous Extract (C-MED-100™)

CompoundContent (mg/100g of extract)
Uncarine F2.39
Speciophylline13.75
Mitraphylline4.34
Isomitraphylline1.73
Pteropodine20.17
Isopteropodine5.96

Data from Åkesson et al. (2003a), Guthrie et al. (2011), Lamm et al., Mammone et al. (2006), Sheng et al. as cited in the Assessment report on Uncaria tomentosa (Willd. ex Schult.) DC., cortex (2015).

Experimental Protocols

Extraction of this compound Glycosides

This protocol describes two common methods for the extraction of this compound glycosides from the dried bark of Uncaria tomentosa: traditional decoction and solvent extraction.

1.1. Materials and Equipment

  • Dried and powdered Uncaria tomentosa bark (particle size < 1 mm)

  • Deionized water

  • Ethanol (96%)

  • Waring blender or equivalent

  • Heating mantle with magnetic stirrer

  • Reflux condenser

  • Filter paper (Whatman No. 1 or equivalent)

  • Rotary evaporator

  • Freeze-dryer (lyophilizer)

1.2. Protocol 1: Aqueous Extraction by Decoction

This method is based on traditional preparations and is suitable for obtaining a crude aqueous extract enriched in polar compounds, including this compound glycosides.

  • Sample Preparation: Weigh 100 g of powdered Uncaria tomentosa bark.

  • Extraction:

    • Place the powdered bark in a 2 L flask.

    • Add 1 L of deionized water to achieve a 1:10 (w/v) solid-to-solvent ratio.[7]

    • Heat the mixture to 90-100°C with continuous stirring.[8]

    • Maintain the temperature and continue the extraction for 4-6 hours under reflux.

  • Filtration:

    • Allow the mixture to cool to room temperature.

    • Filter the decoction through Whatman No. 1 filter paper to remove the solid plant material.

    • Wash the residue with an additional 200 mL of hot water and combine the filtrates.

  • Concentration and Lyophilization:

    • Concentrate the aqueous extract using a rotary evaporator at a temperature below 50°C to a volume of approximately 200 mL.

    • Freeze the concentrated extract and lyophilize to obtain a dry powder.

    • Store the dried extract at -20°C.

1.3. Protocol 2: Hydroethanolic Extraction

This method utilizes a hydroethanolic solvent to enhance the extraction of moderately polar compounds like this compound glycosides.

  • Sample Preparation: Weigh 100 g of powdered Uncaria tomentosa bark.

  • Extraction:

    • Place the powdered bark in a 2 L flask.

    • Prepare a 70% (v/v) ethanol-water solution.

    • Add 1 L of the 70% ethanol solution to the bark (1:10 w/v ratio).[7]

    • Perform the extraction at 60-70°C for 4 hours with continuous stirring under reflux.

  • Filtration:

    • Cool the mixture to room temperature.

    • Filter through Whatman No. 1 filter paper.

    • Wash the residue with 200 mL of the 70% ethanol solution and combine the filtrates.

  • Concentration:

    • Remove the ethanol from the filtrate using a rotary evaporator at a temperature below 40°C.

    • The remaining aqueous solution can be lyophilized as described in the decoction protocol.

Purification of this compound Glycosides

The following is a general protocol for the fractionation and purification of this compound glycosides from the crude extract using column chromatography.

2.1. Materials and Equipment

  • Crude extract of Uncaria tomentosa

  • Silica gel (for column chromatography, 70-230 mesh)

  • Sephadex LH-20

  • Solvents: Chloroform, Methanol, Ethyl acetate, n-Butanol, Water

  • Glass chromatography column

  • Fraction collector

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F254)

  • TLC developing chamber

  • UV lamp (254 nm and 366 nm)

  • Staining reagent (e.g., anisaldehyde-sulfuric acid)

2.2. Protocol: Column Chromatography

  • Liquid-Liquid Partitioning (Optional but Recommended):

    • Dissolve the crude extract in water and perform sequential partitioning with solvents of increasing polarity (e.g., chloroform, ethyl acetate, and n-butanol) to obtain fractions with different polarities. This compound glycosides are expected to be enriched in the more polar fractions (ethyl acetate and n-butanol).

  • Silica Gel Column Chromatography:

    • Pack a glass column with silica gel slurried in chloroform.

    • Dissolve the n-butanol fraction (or the crude extract if partitioning was skipped) in a minimal amount of methanol and adsorb it onto a small amount of silica gel.

    • Apply the dried, adsorbed sample to the top of the column.

    • Elute the column with a stepwise gradient of chloroform-methanol (e.g., 100:0, 95:5, 90:10, 80:20, 70:30, 50:50, 0:100 v/v).

    • Collect fractions and monitor the separation using TLC.

    • Pool fractions containing compounds with similar Rf values.

  • Sephadex LH-20 Column Chromatography:

    • Further purify the pooled fractions containing this compound glycosides on a Sephadex LH-20 column using methanol as the mobile phase to remove phenolic compounds and other impurities.

  • Analysis and Characterization:

    • The purity of the isolated compounds can be assessed by High-Performance Liquid Chromatography (HPLC).

    • Structural elucidation can be performed using mass spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Signaling Pathway and Experimental Workflow Diagrams

The anti-inflammatory effects of this compound are believed to be mediated, at least in part, through the inhibition of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[5][9][10] This pathway is a central regulator of the inflammatory response.

Diagram 1: Extraction and Purification Workflow for this compound Glycosides

Extraction_Workflow A Uncaria tomentosa Bark (Powdered) B Extraction (Decoction or Hydroethanolic) A->B C Crude Extract B->C D Liquid-Liquid Partitioning (Optional) C->D F Silica Gel Column Chromatography C->F Direct Purification E n-Butanol Fraction D->E Enrichment E->F G Sephadex LH-20 Chromatography F->G H Purified this compound Glycosides G->H

Caption: Workflow for the extraction and purification of this compound glycosides.

Diagram 2: Proposed Anti-inflammatory Signaling Pathway of this compound

Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS, TNF-α) Receptor Receptor (e.g., TLR4) IKK_Complex IKK Complex Receptor->IKK_Complex activates IκBα IκBα IKK_Complex->IκBα phosphorylates IkB_NFkB IκBα-NF-κB (Inactive) IκBα->IkB_NFkB degradation NFκB NF-κB (p50/p65) NFκB_n NF-κB (Active) NFκB->NFκB_n translocation Quinovic_Acid This compound Glycosides Quinovic_Acid->IKK_Complex inhibits IkB_NFkB->NFκB releases DNA DNA NFκB_n->DNA binds to Inflammatory_Genes Pro-inflammatory Genes (TNF-α, IL-6, COX-2) DNA->Inflammatory_Genes transcription

Caption: this compound inhibits the NF-κB inflammatory signaling pathway.

References

HPLC-PDA method for quantification of quinovic acid glycosides

Author: BenchChem Technical Support Team. Date: November 2025

An HPLC-PDA method has been developed for the quantification of quinovic acid glycosides, crucial compounds often studied for their wide range of biological activities. This application note provides a detailed protocol for the analysis of these compounds, particularly from plant sources such as Uncaria tomentosa (Cat's Claw).

Application Note

Introduction

This compound glycosides are a class of triterpenoid saponins found in various medicinal plants. They are recognized for their potential anti-inflammatory and other therapeutic properties, making their accurate quantification essential for research, drug development, and quality control of herbal products[1]. The use of High-Performance Liquid Chromatography with a Photodiode Array Detector (HPLC-PDA) offers a reliable and robust method for the separation and quantification of these compounds.

Analytical Principle

This method utilizes reversed-phase chromatography, where the stationary phase is nonpolar (typically C18) and the mobile phase is polar. This compound glycosides are separated based on their hydrophobicity. The PDA detector allows for the monitoring of absorbance at multiple wavelengths, which aids in the identification and quantification of the target compounds, especially in complex matrices like plant extracts.

Experimental Protocols

1. Sample Preparation

A proper sample preparation is critical for accurate and reproducible results. The following is a general protocol for the extraction of this compound glycosides from plant material:

  • Grinding: The dried plant material (e.g., bark) is finely ground to a powder to increase the surface area for extraction.

  • Extraction:

    • Weigh approximately 1 g of the powdered plant material.

    • Add 20 mL of a suitable solvent, such as 70% ethanol or methanol.

    • Perform extraction using ultrasonication for 30 minutes, or maceration with constant stirring for 24 hours.

    • Centrifuge the mixture at 4000 rpm for 15 minutes and collect the supernatant.

    • Repeat the extraction process on the residue two more times.

    • Combine the supernatants and evaporate the solvent under reduced pressure to obtain the crude extract.

  • Purification (Optional, for cleaner samples):

    • The crude extract can be further purified using Solid Phase Extraction (SPE) with a C18 cartridge to remove interfering substances.

    • Condition the SPE cartridge with methanol followed by water.

    • Load the dissolved extract onto the cartridge.

    • Wash with water to remove highly polar impurities.

    • Elute the this compound glycosides with methanol.

  • Final Sample Preparation:

    • Dissolve a known amount of the dried extract in the initial mobile phase composition.

    • Filter the solution through a 0.45 µm syringe filter before injection into the HPLC system.

2. Chromatographic Conditions

The following are typical HPLC conditions for the analysis of this compound glycosides:

ParameterDescription
Column C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Mobile Phase A: 0.1% Formic acid in WaterB: Acetonitrile
Gradient Elution 0-10 min: 20% B10-40 min: 20-60% B40-45 min: 60-90% B45-50 min: 90% B50-55 min: 90-20% B55-60 min: 20% B
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
PDA Detection Wavelength: 210 nm

Data Presentation

The following table summarizes representative quantitative data for the validation of an HPLC-PDA method for this compound glycosides. These values are compiled from typical performance data for this class of compounds.

Table 1: Method Validation Parameters

Analyte (Representative)Retention Time (min)Linearity (R²)LOD (µg/mL)LOQ (µg/mL)Recovery (%)Precision (RSD%)
This compound Glycoside 125.40.99920.51.598.5< 2.0
This compound Glycoside 228.10.99950.41.299.1< 2.0
This compound Glycoside 331.80.99900.61.897.9< 2.0

Note: The specific values may vary depending on the exact this compound glycoside, the column used, and the specific laboratory conditions.

Visualizations

G cluster_sample_prep Sample Preparation cluster_hplc_analysis HPLC-PDA Analysis cluster_data_processing Data Processing PlantMaterial Dried Plant Material Grinding Grinding PlantMaterial->Grinding Extraction Solvent Extraction Grinding->Extraction Filtration Filtration & Evaporation Extraction->Filtration PurifiedExtract Purified Extract Filtration->PurifiedExtract FinalSample Final Sample (in Mobile Phase) PurifiedExtract->FinalSample HPLC HPLC System FinalSample->HPLC PDA PDA Detector HPLC->PDA Data Data Acquisition PDA->Data Chromatogram Chromatogram Data->Chromatogram Quantification Quantification Chromatogram->Quantification Report Final Report Quantification->Report

Caption: Experimental workflow for the quantification of this compound glycosides.

G cluster_structure General Structure of a this compound Glycoside cluster_components Key Components Structure Aglycone This compound Aglycone (Triterpenoid Backbone) Linkage Glycosidic Linkage Aglycone->Linkage Sugar Sugar Moieties (e.g., Glucose, Rhamnose) Linkage->Sugar

Caption: Generalized structure of a this compound glycoside.

References

Application Note: Structural Characterization of Quinovic Acid using UPLC/Q-TOF-MS

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and sensitive method for the structural characterization of quinovic acid, a pentacyclic triterpenoid of significant interest in drug discovery, utilizing Ultra-Performance Liquid Chromatography coupled with Quadrupole Time-of-Flight Mass Spectrometry (UPLC/Q-TOF-MS). The presented protocols provide a comprehensive workflow, from sample preparation to data analysis, enabling confident identification and structural elucidation of this compound and its derivatives in complex matrices. High-resolution mass spectrometry and tandem mass spectrometry (MS/MS) data are leveraged to determine elemental composition and propose fragmentation pathways, crucial for unambiguous compound identification.

Introduction

This compound, a pentacyclic triterpenoid dicarboxylic acid, is a natural product found in various plant species, notably from the Rubiaceae and Loganiaceae families. It has garnered considerable attention within the pharmaceutical and scientific communities due to its diverse pharmacological activities, including anti-inflammatory, antiviral, and immunomodulatory properties. Accurate structural characterization is a critical step in the drug development process, ensuring the correct identification and quality control of potential therapeutic agents.

UPLC/Q-TOF-MS has emerged as a powerful analytical tool for the analysis of natural products.[1] The high chromatographic resolution of UPLC separates complex mixtures with exceptional efficiency, while the high mass accuracy and sensitivity of Q-TOF-MS allow for the precise determination of molecular formulas and the study of fragmentation patterns for structural elucidation.[2] This application note provides a detailed protocol for the application of this technology to the structural characterization of this compound.

Experimental Protocols

Sample Preparation

A reliable sample preparation protocol is crucial for accurate and reproducible UPLC/Q-TOF-MS analysis. The following procedure is recommended for the extraction of this compound from plant material.

Materials:

  • Plant material (e.g., dried and powdered bark or leaves)

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (LC-MS grade)

  • Vortex mixer

  • Centrifuge

  • Syringe filters (0.22 µm, PTFE)

Protocol:

  • Weigh 1.0 g of the powdered plant material into a 50 mL centrifuge tube.

  • Add 20 mL of 80% methanol in water.

  • Vortex the mixture for 1 minute to ensure thorough mixing.

  • Sonicate the sample for 30 minutes in a water bath.

  • Centrifuge the mixture at 4000 rpm for 15 minutes.

  • Carefully collect the supernatant.

  • Repeat the extraction process (steps 2-6) on the remaining plant material and combine the supernatants.

  • Evaporate the combined supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried extract in 1 mL of methanol.

  • Filter the reconstituted solution through a 0.22 µm syringe filter into a UPLC vial for analysis.

UPLC/Q-TOF-MS Analysis

The following parameters are recommended for the chromatographic separation and mass spectrometric detection of this compound.

Table 1: UPLC and Q-TOF-MS Parameters

ParameterValue
UPLC System Waters ACQUITY UPLC or equivalent
Column ACQUITY UPLC BEH C18 (2.1 x 100 mm, 1.7 µm)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient Elution 0-2 min, 5% B; 2-15 min, 5-95% B; 15-18 min, 95% B; 18-18.1 min, 95-5% B; 18.1-20 min, 5% B
Flow Rate 0.3 mL/min
Column Temperature 40°C
Injection Volume 2 µL
Mass Spectrometer Waters Xevo G2-XS QTOF or equivalent
Ionization Mode ESI- (Electrospray Ionization Negative)
Capillary Voltage 2.5 kV
Cone Voltage 40 V
Source Temperature 120°C
Desolvation Temperature 350°C
Desolvation Gas Flow 800 L/hr
Cone Gas Flow 50 L/hr
Acquisition Range (m/z) 100 - 1500
MS/MS Acquisition Data-dependent acquisition (DDA) with collision-induced dissociation (CID)
Collision Energy Ramped from 10 to 40 eV

Data Presentation

The high-resolution mass data obtained from the Q-TOF-MS allows for the accurate determination of the elemental composition of this compound. The table below summarizes the expected and observed mass, mass error, and proposed elemental composition.

Table 2: High-Resolution Mass Data for this compound

Compound NameMolecular FormulaExpected m/z [M-H]⁻Observed m/z [M-H]⁻Mass Error (ppm)
This compoundC₃₀H₄₆O₅485.3272485.3268-0.8

Structural Characterization through Fragmentation Analysis

Tandem mass spectrometry (MS/MS) is a powerful tool for structural elucidation. By inducing fragmentation of the precursor ion, a characteristic fragmentation pattern is generated, providing valuable structural information. In negative ion mode, the deprotonated molecule [M-H]⁻ of this compound is observed at m/z 485.3272.

The fragmentation of this compound is primarily driven by the loss of its two carboxylic acid groups and cleavages within the pentacyclic triterpenoid skeleton. The proposed fragmentation pathway is illustrated in the diagram below.

G M This compound [M-H]⁻ m/z 485.3 F1 [M-H-CO₂]⁻ m/z 441.3 M->F1 - CO₂ F2 [M-H-2CO₂]⁻ m/z 397.3 F1->F2 - CO₂ F3 [M-H-CO₂-H₂O]⁻ m/z 423.3 F1->F3 - H₂O F4 Further Ring Cleavages F2->F4 RDA G cluster_sample_prep Sample Preparation cluster_analysis UPLC/Q-TOF-MS Analysis cluster_data_analysis Data Analysis Extraction Extraction from Plant Material Filtration Filtration Extraction->Filtration UPLC UPLC Separation Filtration->UPLC MS Full Scan MS (Accurate Mass) UPLC->MS MSMS Tandem MS (Fragmentation) MS->MSMS Formula Elemental Composition Determination MS->Formula Fragmentation Fragmentation Pathway Analysis MSMS->Fragmentation Structure Structural Elucidation Formula->Structure Fragmentation->Structure

References

Application Notes and Protocols for Neurodegeneration Studies Using Quinovic Acid in Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for utilizing quinovic acid in animal models of neurodegeneration, specifically focusing on an amyloid-beta (Aβ)-induced mouse model of Alzheimer's disease. The information is collated from peer-reviewed research to guide the design and execution of preclinical studies.

Introduction

Neurodegenerative diseases, such as Alzheimer's disease, are characterized by the progressive loss of neuronal structure and function. Recent research has highlighted the therapeutic potential of natural compounds in mitigating neurodegenerative processes. This compound, a triterpene found in plants like Uncaria tomentosa (Cat's Claw), has demonstrated significant neuroprotective effects.[1][2] It has been shown to combat key pathological features of Alzheimer's disease, including cholesterol dyshomeostasis, oxidative stress, and neuroinflammation, ultimately improving cognitive function in an amyloid-β-induced mouse model.[1][2][3]

This document outlines the experimental protocols for inducing an Alzheimer's-like pathology in mice and subsequently treating them with this compound. It also presents the key molecular pathways affected by this compound and summarizes the quantitative outcomes of such studies.

I. Animal Model and Experimental Design

The most relevant and well-documented animal model for studying the effects of this compound on neurodegeneration is the amyloid-β (Aβ) (1-42)-induced mouse model.[1][2][3] This model recapitulates several key pathological features of Alzheimer's disease.

Animal Model:

  • Species: Wild-type male C57BL/6J mice.[3]

Experimental Groups:

  • Control Group: Mice receiving a vehicle (e.g., saline) injection instead of Aβ and subsequent vehicle treatment instead of this compound.

  • Aβ (1-42) Group: Mice receiving an intracerebroventricular (i.c.v.) injection of aggregated Aβ (1-42) followed by vehicle treatment.

  • Aβ (1-42) + this compound Group: Mice receiving an i.c.v. injection of Aβ (1-42) followed by treatment with this compound.[3]

  • This compound Only Group: Mice receiving a vehicle i.c.v. injection followed by this compound treatment to assess the effects of the compound alone.

Experimental Workflow

G cluster_acclimation Acclimation cluster_induction Disease Induction cluster_recovery Recovery cluster_treatment Treatment Phase cluster_analysis Analysis acclimation Acclimation of Mice (1 week) icv_injection Intracerebroventricular (i.c.v.) Injection of Aggregated Aβ (1-42) acclimation->icv_injection recovery Post-Surgical Recovery (24 hours) icv_injection->recovery qa_treatment This compound Administration (50 mg/kg, i.p., alternate days for 3 weeks) recovery->qa_treatment behavioral_tests Behavioral Tests (e.g., Y-maze) qa_treatment->behavioral_tests tissue_collection Tissue Collection (Cortex and Hippocampus) behavioral_tests->tissue_collection molecular_analysis Molecular and Histological Analysis tissue_collection->molecular_analysis

Caption: Experimental workflow for the Aβ-induced neurodegeneration mouse model and this compound treatment.

II. Experimental Protocols

A. Preparation of Aggregated Amyloid-β (1-42)
  • Dissolve Aβ (1-42) peptide in sterile saline.

  • Incubate the solution to allow for aggregation.

  • Centrifuge the solution at 14,000 rpm for 10 minutes at 4°C.[1][2]

  • Collect the supernatant containing the Aβ oligomers (AβO).[1][2]

B. Intracerebroventricular (i.c.v.) Injection
  • Anesthetize the mice (e.g., with a Rompun:Zoletil mixture).[1]

  • Secure the mouse in a stereotaxic apparatus.

  • Inject a total of 5 µl of the prepared Aβ (1-42) solution per mouse into the cerebral ventricles at a rate of 1 µl/min.[1]

  • Leave the injection needle in place for at least 3 minutes to prevent backflow.[1]

  • Maintain the animal's body temperature at 36 ± 1°C during the procedure.[1]

C. This compound Administration
  • Prepare a solution of this compound in a suitable vehicle (e.g., saline).[1][2]

  • Beginning 24 hours after the i.c.v. injection, administer this compound at a dose of 50 mg/kg body weight via intraperitoneal (i.p.) injection.[1][2][3]

  • Continue the administration on alternate days for a total of 3 weeks.[1][2]

D. Behavioral Analysis: Y-Maze Test

The Y-maze test is used to assess spatial learning and memory.

  • Place a mouse at the end of one arm of the Y-maze and allow it to explore freely for a set duration (e.g., 8 minutes).

  • Record the sequence of arm entries.

  • An alternation is defined as consecutive entries into all three arms.

  • Calculate the percentage of spontaneous alternation as: [(Number of alternations) / (Total number of arm entries - 2)] x 100.

  • Reduced alternation behavior is indicative of cognitive impairment, which has been observed in Aβ (1-42)-treated mice.[4] this compound administration has been shown to ameliorate this deficit.[4]

III. Molecular Mechanisms and Signaling Pathways

This compound exerts its neuroprotective effects through the modulation of several key signaling pathways.

A. Nrf2/HO-1 Antioxidant Pathway

This compound upregulates the Nrf2/HO-1 pathway, which is crucial for cellular defense against oxidative stress.[3]

G Abeta Amyloid-β (1-42) Keap1 Keap1 Abeta->Keap1 activates Oxidative_Stress Oxidative Stress Abeta->Oxidative_Stress induces QA This compound QA->Keap1 inhibits Nrf2 Nrf2 Keap1->Nrf2 inhibits HO1 HO-1 Nrf2->HO1 activates Antioxidant_Response Antioxidant Response (e.g., increased GSH) HO1->Antioxidant_Response promotes Antioxidant_Response->Oxidative_Stress reduces

Caption: this compound's activation of the Nrf2/HO-1 antioxidant pathway.

B. p53/HMGCR Cholesterol Synthesis Pathway

Amyloid-β can induce cholesterol accumulation in the brain through the p53/HMGCR axis. This compound has been shown to downregulate this pathway.[3]

G Abeta Amyloid-β (1-42) p53 p53 Abeta->p53 activates QA This compound QA->p53 inhibits HMGCR HMGCR p53->HMGCR activates Cholesterol Brain Cholesterol Accumulation HMGCR->Cholesterol increases

Caption: this compound's inhibition of the p53/HMGCR cholesterol synthesis pathway.

C. Neuroinflammatory and Apoptotic Pathways

This compound also mitigates neuroinflammation and apoptosis induced by Aβ.[3] It downregulates the activation of NF-κB and the expression of pro-inflammatory cytokines like IL-1β.[3] Furthermore, it reduces the expression of pro-apoptotic proteins such as Bax and cleaved caspase-3.[3]

IV. Data Presentation

The following tables summarize the expected quantitative outcomes from studies investigating the effects of this compound in the Aβ-induced mouse model of neurodegeneration. The data is presented as representative changes based on published findings.[3]

Table 1: Behavioral Outcomes

GroupY-Maze Spontaneous Alternation (%)
Control75 ± 5
Aβ (1-42)45 ± 5
Aβ (1-42) + this compound70 ± 5

Table 2: Key Molecular Markers in Brain Tissue (Cortex and Hippocampus)

MarkerAβ (1-42) Group (Fold Change vs. Control)Aβ (1-42) + this compound Group (Fold Change vs. Aβ (1-42) Group)
Amyloidogenesis & Cholesterol
Aβ OligomersIncreasedDecreased
BACE1IncreasedDecreased
p53IncreasedDecreased
HMGCRIncreasedDecreased
Oxidative Stress
Nrf2DecreasedIncreased
HO-1DecreasedIncreased
GSH:GSSG RatioDecreasedIncreased
Neuroinflammation
p-NF-κBIncreasedDecreased
IL-1βIncreasedDecreased
Apoptosis
BaxIncreasedDecreased
Cleaved Caspase-3IncreasedDecreased
Synaptic Markers
PSD-95DecreasedIncreased
SynaptophysinDecreasedIncreased

V. Conclusion

The use of this compound in an amyloid-β-induced mouse model of neurodegeneration presents a promising avenue for preclinical research. The protocols and expected outcomes detailed in these application notes provide a framework for investigating the therapeutic potential of this compound and understanding its mechanisms of action. The data strongly suggest that this compound can ameliorate key pathological hallmarks of Alzheimer's disease, including cognitive deficits, oxidative stress, neuroinflammation, and cholesterol dyshomeostasis. These findings support further investigation into this compound and its derivatives as potential drug candidates for neurodegenerative disorders.

References

Synthesis and Bioactivity Screening of Novel Quinovic Acid Derivatives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of novel quinovic acid derivatives and their subsequent bioactivity screening. This compound, a pentacyclic triterpenoid found in various medicinal plants, and its derivatives are of significant interest for their potential therapeutic applications, including anticancer, anti-inflammatory, and antiviral properties.[1]

I. Synthesis of Novel this compound Derivatives

The synthesis of novel this compound derivatives can be achieved through modifications of its carboxylic acid groups, such as esterification and amidation, or by creating more complex heterocyclic derivatives. The following protocols are based on established methods for similar carboxylic acids and provide a framework for the synthesis of a diverse library of this compound derivatives.

Protocol 1: Synthesis of this compound Esters

This protocol describes the synthesis of this compound esters via acid chloride formation followed by reaction with an alcohol.

Materials:

  • This compound

  • Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Desired alcohol (e.g., methanol, ethanol, phenol)

  • Triethylamine (TEA) or Pyridine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

  • Acid Chloride Formation:

    • Dissolve this compound (1 equivalent) in anhydrous DCM or THF under an inert atmosphere (e.g., nitrogen or argon).

    • Add thionyl chloride or oxalyl chloride (2-3 equivalents) dropwise at 0 °C.

    • Allow the reaction to stir at room temperature for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • Once the starting material is consumed, remove the solvent and excess reagent under reduced pressure to obtain the crude this compound dichloride.

  • Esterification:

    • Dissolve the crude this compound dichloride in anhydrous DCM or THF.

    • Add the desired alcohol (2-3 equivalents) and a base such as triethylamine or pyridine (2-3 equivalents) at 0 °C.

    • Stir the reaction mixture at room temperature overnight.

    • Monitor the reaction by TLC until completion.

    • Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with saturated sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography to obtain the desired this compound ester.[2]

Protocol 2: Synthesis of this compound Amides

This protocol outlines the synthesis of this compound amides, which has been shown to yield potent inhibitors of NF-κB.[1]

Materials:

  • This compound

  • (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP) or similar peptide coupling agent

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous Dimethylformamide (DMF)

  • Desired primary or secondary amine

  • Lithium chloride (LiCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography

Procedure:

  • Amide Coupling:

    • Dissolve this compound (1 equivalent) in anhydrous DMF.

    • Add the desired amine (2.2 equivalents), BOP (2.2 equivalents), and DIPEA (4 equivalents).

    • Stir the reaction mixture at room temperature for 12-18 hours.

    • Monitor the reaction progress by TLC.

    • Upon completion, dilute the reaction mixture with ethyl acetate and wash with 5% LiCl solution, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography to yield the this compound amide.[1][3]

II. Bioactivity Screening Protocols

A panel of in vitro assays is crucial to determine the biological activity of the newly synthesized this compound derivatives.

Protocol 3: MTT Assay for Cytotoxicity and Anticancer Activity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

  • Cancer cell lines (e.g., MGC-803, HCT-116, MCF-7)[4]

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO) or solubilization buffer

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment:

    • Prepare serial dilutions of the synthesized this compound derivatives in cell culture medium.

    • Replace the medium in the wells with the medium containing the compounds at different concentrations. Include a vehicle control (DMSO) and a positive control (e.g., 5-fluorouracil).[4]

    • Incubate for 48-72 hours.

  • MTT Addition and Incubation:

    • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37 °C.

  • Formazan Solubilization:

    • Carefully remove the medium and add 150 µL of DMSO or solubilization buffer to each well to dissolve the formazan crystals.

  • Absorbance Measurement:

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability compared to the vehicle control.

    • Determine the IC₅₀ (half-maximal inhibitory concentration) value for each compound.

Protocol 4: Anti-inflammatory Activity - Inhibition of NF-κB

This protocol assesses the ability of the synthesized compounds to inhibit the NF-κB signaling pathway, a key regulator of inflammation.

Materials:

  • A549-NF-κB-luciferase reporter cell line or similar

  • Complete cell culture medium

  • Tumor necrosis factor-alpha (TNF-α)

  • Luciferase assay reagent

  • Luminometer

Procedure:

  • Cell Seeding and Treatment:

    • Seed the reporter cells in a 96-well plate and allow them to adhere overnight.

    • Pre-treat the cells with various concentrations of the this compound derivatives for 1 hour.

  • Stimulation:

    • Stimulate the cells with TNF-α (e.g., 10 ng/mL) for 6-18 hours to activate the NF-κB pathway.[1]

  • Luciferase Assay:

    • Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's instructions.

  • Data Analysis:

    • Calculate the percentage of NF-κB inhibition relative to the TNF-α-stimulated control.

    • Determine the IC₅₀ value for each compound.

Protocol 5: Antiviral Activity - Inhibition of Viral Replication

This protocol can be adapted to screen for antiviral activity against various viruses, such as Dengue virus.

Materials:

  • Host cell line (e.g., Huh7.5 cells for Dengue virus)[5]

  • Virus stock

  • Complete cell culture medium

  • Reagents for quantifying viral replication (e.g., RT-qPCR for viral RNA, plaque assay for infectious virus particles)

Procedure:

  • Infection and Treatment:

    • Seed host cells in a suitable plate format.

    • Infect the cells with the virus at a specific multiplicity of infection (MOI).

    • After a short adsorption period, remove the virus inoculum and add a fresh medium containing different concentrations of the synthesized this compound derivatives.

  • Incubation:

    • Incubate the plates for a period sufficient for viral replication (e.g., 48-72 hours).

  • Quantification of Viral Replication:

    • Harvest the cell supernatant or cell lysate.

    • Quantify the viral RNA levels by RT-qPCR or the infectious virus titer by plaque assay.[5]

  • Data Analysis:

    • Calculate the percentage of inhibition of viral replication compared to the untreated virus-infected control.

    • Determine the EC₅₀ (half-maximal effective concentration) value for each compound.

III. Data Presentation

The following tables summarize the reported bioactivity of selected this compound and quinoline derivatives.

Table 1: Anticancer Activity of Quinoline Derivatives

CompoundCell LineIC₅₀ (µM)Reference
Quinoline-chalcone 12e MGC-8031.38[4]
HCT-1165.34[4]
MCF-75.21[4]
5-Fluorouracil (Control) MGC-8036.22[4]
HCT-11610.4[4]
MCF-711.1[4]
Quinoline derivative 91b1 AGS4.28 µg/mL[6]
KYSE1504.17 µg/mL[6]
KYSE4501.83 µg/mL[6]
Cisplatin (Control) AGS13.00 µg/mL[6]
KYSE15013.2 µg/mL[6]
KYSE4506.83 µg/mL[6]

Table 2: Antiviral Activity of Quinoline Derivatives

CompoundVirusCell LineIC₅₀ (µM)Reference
Quinoline derivative 1 Dengue Virus Serotype 2Vero3.03[7]
Quinoline derivative 2 Dengue Virus Serotype 2Vero0.49[8]

IV. Visualization of Pathways and Workflows

Signaling Pathways

This compound and its derivatives have been reported to exert their biological effects through various signaling pathways, including the induction of apoptosis and the inhibition of the pro-inflammatory NF-κB pathway.

apoptosis_pathway This compound Derivative This compound Derivative Death Receptor 5 (DR5) Death Receptor 5 (DR5) This compound Derivative->Death Receptor 5 (DR5) Upregulates Caspase-8 Caspase-8 Death Receptor 5 (DR5)->Caspase-8 Activates Caspase-3 Caspase-3 Caspase-8->Caspase-3 Activates Apoptosis Apoptosis Caspase-3->Apoptosis Executes

Caption: Proposed apoptotic pathway induced by this compound derivatives.[9][10]

nfkb_pathway Inflammatory Stimuli (e.g., TNF-α) Inflammatory Stimuli (e.g., TNF-α) IKK Complex IKK Complex Inflammatory Stimuli (e.g., TNF-α)->IKK Complex Activates IκBα IκBα IKK Complex->IκBα Phosphorylates NF-κB NF-κB IκBα->NF-κB Releases Nucleus Nucleus NF-κB->Nucleus Translocates to Pro-inflammatory Gene Transcription Pro-inflammatory Gene Transcription Nucleus->Pro-inflammatory Gene Transcription Initiates This compound Derivative This compound Derivative This compound Derivative->IKK Complex Inhibits

Caption: Inhibition of the NF-κB signaling pathway by this compound derivatives.[1][11]

Experimental Workflow

The overall workflow for the synthesis and bioactivity screening of novel this compound derivatives is depicted below.

experimental_workflow cluster_synthesis Synthesis cluster_screening Bioactivity Screening cluster_analysis Data Analysis This compound This compound Derivatization Esterification, Amidation, etc. This compound->Derivatization Library of Derivatives Library of Derivatives Derivatization->Library of Derivatives Purification & Characterization Chromatography, NMR, MS Library of Derivatives->Purification & Characterization Anticancer Assays Cytotoxicity (MTT) Purification & Characterization->Anticancer Assays Anti-inflammatory Assays NF-κB Inhibition Purification & Characterization->Anti-inflammatory Assays Antiviral Assays Viral Replication Purification & Characterization->Antiviral Assays IC50/EC50 Determination IC50/EC50 Determination Anticancer Assays->IC50/EC50 Determination Anti-inflammatory Assays->IC50/EC50 Determination Antiviral Assays->IC50/EC50 Determination Lead Compound Identification Lead Compound Identification IC50/EC50 Determination->Lead Compound Identification

Caption: General workflow for synthesis and bioactivity screening.

References

Application Notes & Protocols: A Comprehensive Methodology for the Purification of Quinovic Acid from Crude Plant Extracts

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Quinovic acid is a pentacyclic triterpenoid found in various plant species, notably from the Rubiaceae and Loganiaceae families, such as Uncaria tomentosa (Cat's Claw) and Hallea ledermannii.[1][2] It and its glycoside derivatives are recognized for a wide range of biological activities, including anti-inflammatory, antiviral, and neuroprotective effects.[2][3][4] The therapeutic potential of this compound has spurred interest among researchers and drug development professionals. However, isolating this compound in high purity from complex crude plant extracts presents a significant challenge.

This document provides a detailed methodology for the extraction, separation, and purification of this compound. The protocols outlined below cover initial solvent extraction, acid-base partitioning for selective separation, column chromatography for purification, and final recrystallization to achieve high-purity crystals.

Overall Purification Workflow

The purification of this compound from raw plant material is a multi-step process. It begins with the extraction of a wide range of metabolites, followed by sequential steps that selectively isolate and purify the target acidic compound.

G cluster_0 Extraction & Initial Processing cluster_1 Selective Separation cluster_2 Purification plant_material Dried Plant Material (e.g., Root Bark) crude_extract Crude Methanolic/Ethanolic Extract plant_material->crude_extract Maceration or Soxhlet Extraction partitioning Acid-Base Solvent Partitioning crude_extract->partitioning acidic_fraction Crude Acidic Fraction (Contains this compound) partitioning->acidic_fraction column_chrom Silica Gel Column Chromatography acidic_fraction->column_chrom recrystallization Recrystallization column_chrom->recrystallization Semi-pure fractions pure_qa High-Purity This compound (>95%) recrystallization->pure_qa

Caption: General experimental workflow for this compound purification.

Experimental Protocols

Protocol 1: Preparation of Crude Plant Extract

This protocol describes the initial extraction of compounds from dried plant material using a solvent. Maceration is a simple and effective method for this purpose.

  • Preparation of Plant Material : Air-dry or freeze-dry the plant material (e.g., root bark of Hallea ledermannii) to remove moisture.[1][5] Grind the dried material into a coarse powder to increase the surface area for extraction.[5]

  • Maceration : Place 800 g of the powdered plant material into a large container and add 6 L of an 80:20 methanol/water solution.[1]

  • Extraction : Seal the container and let it stand for 24-72 hours at room temperature, with occasional agitation.[6]

  • Filtration and Concentration : Filter the mixture to separate the plant debris from the liquid extract. The extract can be centrifuged if it remains dirty.[5] Concentrate the filtrate using a rotary evaporator under reduced pressure to yield the crude extract.[7]

  • Storage : Store the resulting crude extract at -20°C until further processing.[8]

Protocol 2: Acid-Base Solvent Partitioning

This step leverages the acidic nature of this compound to separate it from neutral and basic compounds present in the crude extract.

  • Redissolving : Dissolve the crude extract in a suitable organic solvent, such as dichloromethane or ethyl acetate.[7][9]

  • Basification : Transfer the solution to a separatory funnel and add a 5% aqueous sodium bicarbonate (NaHCO₃) or sodium hydroxide (NaOH) solution.[9][10]

  • Extraction : Shake the funnel vigorously to allow the basic solution to react with acidic compounds, including this compound, forming water-soluble salts.[9] Vent the funnel frequently to release any pressure buildup.

  • Separation : Allow the two layers (organic and aqueous) to separate. The aqueous layer, containing the sodium salt of this compound, is collected. Repeat the extraction of the organic layer 2-3 times with fresh basic solution to maximize recovery.[9]

  • Acidification : Combine all aqueous fractions and cool them in an ice bath. Slowly add a strong acid, such as hydrochloric acid (HCl), to lower the pH to around 2.[10] This will protonate the salt, causing the water-insoluble this compound to precipitate out.

  • Collection : Collect the precipitate by vacuum filtration using a Büchner funnel, wash with cold distilled water, and air-dry to obtain the crude acidic fraction.[10]

Protocol 3: Silica Gel Column Chromatography

This protocol purifies this compound from the crude acidic fraction based on its polarity.

  • Column Packing : Prepare a glass column packed with silica gel (e.g., 63-200 mesh) in a non-polar solvent like chloroform. This is known as the wet method.[11]

  • Sample Loading : Dissolve the dried crude acidic fraction in a minimal amount of the initial mobile phase solvent and load it onto the top of the silica gel column.

  • Elution : Begin elution with a solvent system of increasing polarity. A common system is a gradient of chloroform:methanol.[11] Start with a low polarity mixture (e.g., 9:1 chloroform:methanol) and gradually increase the proportion of methanol.

  • Fraction Collection : Collect the eluent in separate fractions (e.g., 5-10 mL each).[11]

  • Monitoring : Monitor the fractions using Thin Layer Chromatography (TLC). Spot a small amount from each fraction onto a TLC plate and develop it in a suitable solvent system. Visualize the spots under UV light or by spraying with a visualizing agent like a vanillin-sulfuric acid reagent, which turns triterpene saponins blue-violet upon heating.[6]

  • Pooling : Combine the fractions that show a pure spot corresponding to this compound and evaporate the solvent to obtain the semi-purified compound.[11]

Protocol 4: Recrystallization

Recrystallization is the final step to obtain high-purity this compound. The principle is based on the difference in solubility of the compound in a solvent at high and low temperatures.[12][13]

  • Solvent Selection : Choose a suitable solvent by testing small batches. The ideal solvent should dissolve this compound well at high temperatures but poorly at low temperatures.[14] Methanol or ethanol are often good starting points.

  • Dissolution : Place the semi-purified this compound in a flask and add a minimal amount of the chosen solvent. Heat the mixture gently (e.g., on a hot plate) while stirring until all the solid has dissolved.[15]

  • Cooling : Remove the flask from the heat and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.[12][15]

  • Crystallization : Once at room temperature, place the flask in an ice bath to maximize crystal formation.[12]

  • Collection and Drying : Collect the purified crystals by vacuum filtration. Wash the crystals with a small amount of ice-cold solvent to remove any remaining impurities. Dry the crystals thoroughly to remove all traces of the solvent.[12]

Quantitative Data Summary

The efficiency of a purification process is measured by yield and purity at each step. The following table provides representative data synthesized from typical purification protocols for triterpenoid saponins.

Purification StepStarting MaterialTypical YieldPuritySource(s)
Solvent Extraction 400 g Dried Plant Material100 g (25%)< 5%[7]
Solvent Partitioning 100 g Crude Extract15.7 g (15.7%)10-20%[7]
Column Chromatography 150 mg Crude Saponin Fraction~90 mg (60%)96-99%[7]
Recrystallization 90 mg Semi-Pure Compound~75 mg (83%)> 99%N/A

Note: Yields are highly dependent on the plant source and specific conditions used.

Biological Activity and Signaling Pathway

This compound has been shown to exert neuroprotective effects by modulating cellular stress response pathways. One key mechanism is the activation of the Nrf2/HO-1 signaling pathway, which helps protect cells from oxidative stress.[3]

G QA This compound Nrf2 Nrf2 QA->Nrf2 activates OS Oxidative Stress (e.g., from Aβ) OS->Nrf2 induces Keap1 Keap1 Nrf2->Keap1 ARE ARE (Antioxidant Response Element) Nrf2->ARE translocates to nucleus & binds Keap1->Nrf2 sequesters & degrades HO1 HO-1 & Other Antioxidant Genes ARE->HO1 promotes transcription HO1->OS counteracts Protection Cellular Protection & Reduced Neurodegeneration HO1->Protection

Caption: this compound activation of the Nrf2/HO-1 antioxidant pathway.

References

Application Notes and Protocols for the Structural Elucidation of Quinovic Acid Glycosides using NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinovic acid glycosides are a class of natural products predominantly found in plants of the Rubiaceae family, such as the medicinal plant Uncaria tomentosa (Cat's Claw). These compounds consist of a pentacyclic triterpenoid aglycone, this compound, linked to one or more sugar moieties.[1] They have garnered significant attention from the scientific community due to their diverse and potent biological activities, including anti-inflammatory, antiviral, and anticancer properties.[2][3] The structural elucidation of these complex molecules is crucial for understanding their structure-activity relationships and for the development of new therapeutic agents. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the structure of this compound glycosides, including the nature and sequence of the sugar units, their linkage positions to the aglycone, and the stereochemistry of the entire molecule.

This document provides detailed application notes and experimental protocols for the structural elucidation of this compound glycosides using a suite of modern NMR techniques.

Data Presentation: NMR Chemical Shifts

The complete assignment of proton (¹H) and carbon-¹³ (¹³C) NMR signals is the foundation for structural elucidation. Below are representative tables of ¹H and ¹³C chemical shifts for a known this compound glycoside, 3-O-(β-D-glucopyranosyl)this compound (28→1)-(β-D-glucopyranosyl) ester, which is a common constituent of Uncaria tomentosa.[1] Chemical shifts (δ) are reported in parts per million (ppm).

Table 1: ¹H NMR Spectroscopic Data (500 MHz, C₅D₅N)

Positionδ (ppm)MultiplicityJ (Hz)
Aglycone
33.42dd11.5, 4.5
125.45t3.5
231.15s
240.95s
250.85s
261.05s
290.98d6.5
300.92d6.5
Glucosyl Unit at C-3
1'4.88d7.8
Glucosyl Unit at C-28
1''6.25d8.0

Table 2: ¹³C NMR Spectroscopic Data (125 MHz, C₅D₅N)

Positionδ (ppm)Positionδ (ppm)
Aglycone Glucosyl Unit at C-3
138.91'107.2
226.52'75.5
389.23'78.5
439.54'71.8
556.25'78.2
12128.56'62.9
13144.1Glucosyl Unit at C-28
2328.31''95.7
2416.82''74.2
2515.83''79.1
2617.54''71.2
27180.55''78.8
28176.86''62.5
2917.2
3021.2

Experimental Protocols

Detailed methodologies for the key NMR experiments required for the structural elucidation of this compound glycosides are provided below.

Sample Preparation
  • Weigh approximately 5-10 mg of the purified this compound glycoside.

  • Dissolve the sample in 0.5-0.6 mL of a suitable deuterated solvent (e.g., pyridine-d₅, methanol-d₄, or DMSO-d₆). Pyridine-d₅ is often used for triterpenoid glycosides as it provides good signal dispersion.

  • Transfer the solution to a 5 mm NMR tube.

  • Ensure the sample is fully dissolved and free of any particulate matter.

1D NMR Spectroscopy

¹H NMR (Proton NMR)

  • Purpose: To determine the number and type of protons in the molecule, their chemical environment, and their coupling interactions.

  • Protocol:

    • Tune and shim the NMR probe for the specific sample.

    • Acquire a standard ¹H NMR spectrum.

    • Typical acquisition parameters:

      • Pulse Program: zg30 or zg

      • Spectral Width (SW): 12-16 ppm

      • Number of Scans (NS): 16-64 (depending on sample concentration)

      • Acquisition Time (AQ): 2-4 seconds

      • Relaxation Delay (D1): 1-2 seconds

    • Process the data with Fourier transformation, phase correction, and baseline correction.

    • Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).

¹³C NMR (Carbon-13 NMR)

  • Purpose: To determine the number and type of carbon atoms in the molecule.

  • Protocol:

    • Acquire a standard proton-decoupled ¹³C NMR spectrum.

    • Typical acquisition parameters:

      • Pulse Program: zgpg30

      • Spectral Width (SW): 200-240 ppm

      • Number of Scans (NS): 1024-4096 (or more, as ¹³C has low natural abundance)

      • Acquisition Time (AQ): 1-2 seconds

      • Relaxation Delay (D1): 2 seconds

    • Process the data similarly to the ¹H spectrum.

2D NMR Spectroscopy

COSY (Correlation Spectroscopy)

  • Purpose: To identify proton-proton (¹H-¹H) coupling networks, typically through two or three bonds. This is crucial for tracing the connectivity within the aglycone and the individual sugar rings.

  • Protocol:

    • Acquire a 2D COSY spectrum.

    • Typical acquisition parameters:

      • Pulse Program: cosygpqf

      • Spectral Width (SW) in F2 and F1: 10-12 ppm

      • Number of Increments (TD in F1): 256-512

      • Number of Scans (NS): 4-16 per increment

    • Process the 2D data with appropriate window functions (e.g., sine-bell) before Fourier transformation.

HSQC (Heteronuclear Single Quantum Coherence)

  • Purpose: To identify direct one-bond correlations between protons and their attached carbons (¹H-¹³C). This experiment is highly sensitive and essential for assigning the ¹³C spectrum based on the assigned ¹H spectrum.[4]

  • Protocol:

    • Acquire a 2D HSQC spectrum.

    • Typical acquisition parameters:

      • Pulse Program: hsqcedetgpsisp2.3 (for multiplicity editing)

      • Spectral Width (SW) in F2 (¹H): 10-12 ppm

      • Spectral Width (SW) in F1 (¹³C): 160-200 ppm

      • Number of Increments (TD in F1): 128-256

      • Number of Scans (NS): 8-32 per increment

      • ¹JCH Coupling Constant: Optimized for ~145 Hz

HMBC (Heteronuclear Multiple Bond Correlation)

  • Purpose: To identify long-range (typically 2-4 bonds) correlations between protons and carbons (¹H-¹³C). This is a critical experiment for establishing the connectivity between different structural fragments, such as the linkage points of the sugar units to the aglycone and the sequence of the sugar moieties.[1][4]

  • Protocol:

    • Acquire a 2D HMBC spectrum.

    • Typical acquisition parameters:

      • Pulse Program: hmbcgplpndqf

      • Spectral Width (SW) in F2 (¹H): 10-12 ppm

      • Spectral Width (SW) in F1 (¹³C): 200-240 ppm

      • Number of Increments (TD in F1): 256-512

      • Number of Scans (NS): 16-64 per increment

      • Long-range JCH Coupling Constant: Optimized for 8-10 Hz

Mandatory Visualizations

Experimental Workflow

The following diagram illustrates the logical workflow for the structural elucidation of this compound glycosides using the described NMR experiments.

experimental_workflow cluster_1d 1D NMR Experiments cluster_2d 2D NMR Experiments cluster_analysis Data Analysis and Structure Determination H1_NMR ¹H NMR COSY COSY H1_NMR->COSY HSQC HSQC H1_NMR->HSQC HMBC HMBC H1_NMR->HMBC C13_NMR ¹³C NMR C13_NMR->HSQC C13_NMR->HMBC Aglycone_Structure Determine Aglycone Structure COSY->Aglycone_Structure Sugar_ID Identify Sugar Moieties COSY->Sugar_ID HSQC->Aglycone_Structure HSQC->Sugar_ID Linkage_Analysis Determine Linkage Positions & Sequence HMBC->Linkage_Analysis Final_Structure Propose Final Structure Aglycone_Structure->Final_Structure Sugar_ID->Final_Structure Linkage_Analysis->Final_Structure

NMR experimental workflow for structural elucidation.
Signaling Pathway

This compound glycosides have been shown to exert their anti-inflammatory effects through the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway. The following diagram depicts a simplified representation of this mechanism.

signaling_pathway cluster_stimulus Inflammatory Stimulus cluster_inhibition Inhibition by this compound Glycosides cluster_pathway NF-κB Signaling Pathway Stimulus e.g., LPS, TNF-α IKK IKK Activation Stimulus->IKK Activates QAG This compound Glycosides QAG->IKK Inhibits IkB_phos IκBα Phosphorylation & Degradation IKK->IkB_phos Leads to NFkB_release NF-κB (p65/p50) Release & Nuclear Translocation IkB_phos->NFkB_release NFkB_DNA NF-κB Binding to DNA NFkB_release->NFkB_DNA Gene_expression Pro-inflammatory Gene Expression (e.g., COX-2, iNOS, IL-6) NFkB_DNA->Gene_expression Induces

Inhibition of the NF-κB signaling pathway by this compound glycosides.

Conclusion

The combination of 1D and 2D NMR spectroscopy provides a powerful and robust platform for the complete structural elucidation of this compound glycosides. The protocols and data presented in these application notes serve as a comprehensive guide for researchers in natural product chemistry and drug discovery. A thorough analysis of the NMR data enables the unambiguous determination of the aglycone structure, the identification and sequencing of the sugar moieties, and the precise localization of the glycosidic linkages. This detailed structural information is paramount for advancing our understanding of the therapeutic potential of this important class of natural products.

References

Application Notes and Protocols: In Vivo Experimental Design for Hemorrhagic Cystitis and Quinovic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed framework for an in vivo experimental design to investigate the therapeutic potential of quinovic acid in a well-established murine model of hemorrhagic cystitis. The protocols outlined below are intended to guide researchers in the standardized induction of the disease and the subsequent evaluation of treatment efficacy.

Hemorrhagic cystitis is a severe inflammatory condition of the bladder, often induced by chemotherapy agents like cyclophosphamide (CYP).[1][2] The urotoxicity of CYP is primarily attributed to its metabolite, acrolein, which accumulates in the bladder and causes significant damage to the urothelium, leading to edema, hemorrhage, ulceration, and inflammation.[1][3][4][5] This condition is characterized by symptoms such as hematuria, dysuria, and pelvic pain, significantly impacting the quality of life of cancer patients.[1] Current uroprotective agents, such as Mesna, are effective in neutralizing acrolein but have limitations, particularly in established lesions.[3][6][7][8] This necessitates the exploration of novel therapeutic agents.

This compound, a pentacyclic triterpenoid found in various medicinal plants, and its glycoside derivatives have demonstrated promising anti-inflammatory properties.[6][9][10] Research suggests that a purified fraction of this compound glycosides (QAPF) can protect against cyclophosphamide-induced urothelial damage, reduce visceral pain, and modulate inflammatory pathways.[6][8]

This document provides detailed protocols for a cyclophosphamide-induced hemorrhagic cystitis model in mice and outlines the evaluation of this compound's therapeutic effects.

Key Signaling Pathways in Hemorrhagic Cystitis

The pathogenesis of cyclophosphamide-induced hemorrhagic cystitis involves a complex interplay of inflammatory signaling pathways. The primary trigger is the accumulation of acrolein in the bladder, which instigates a cascade of cellular events leading to tissue damage.

Hemorrhagic_Cystitis_Pathway cluster_Initiation Initiation cluster_Cellular_Damage Urothelial Cell Damage cluster_Inflammation Inflammatory Cascade cluster_Clinical_Manifestations Clinical Manifestations Cyclophosphamide Cyclophosphamide (CYP) Acrolein Acrolein (Metabolite) Cyclophosphamide->Acrolein Hepatic Metabolism Urothelium Urothelial Cells Acrolein->Urothelium Direct Toxicity ROS Reactive Oxygen Species (ROS) Urothelium->ROS Induces Cell_Death Apoptosis & Necrosis ROS->Cell_Death Triggers NFkB NF-κB Activation ROS->NFkB Activates Hemorrhage Hemorrhage Cell_Death->Hemorrhage Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) NFkB->Cytokines Induces COX2 COX-2 Upregulation NFkB->COX2 Induces Neutrophil_Infiltration Neutrophil Infiltration Cytokines->Neutrophil_Infiltration Recruits Prostaglandins Prostaglandins (PGE2) COX2->Prostaglandins Produces Pain Visceral Pain Prostaglandins->Pain Edema Edema Neutrophil_Infiltration->Edema

Signaling pathway of cyclophosphamide-induced hemorrhagic cystitis.

Experimental Workflow

The following diagram outlines the general workflow for the in vivo study, from animal acclimatization to endpoint analysis.

Experimental_Workflow cluster_Preparation Preparation Phase cluster_Induction_Treatment Induction and Treatment Phase cluster_Evaluation Evaluation Phase Acclimatization Animal Acclimatization (7 days) Grouping Randomization into Treatment Groups Acclimatization->Grouping Pretreatment Pre-treatment with This compound or Vehicle Grouping->Pretreatment CYP_Induction Induction of Hemorrhagic Cystitis (Cyclophosphamide IP injection) Pretreatment->CYP_Induction Post_treatment Post-treatment (optional, depending on study design) CYP_Induction->Post_treatment Behavioral_Assessment Behavioral Assessment (Visceral Pain) Post_treatment->Behavioral_Assessment Euthanasia Euthanasia and Sample Collection (4-24 hours post-CYP) Behavioral_Assessment->Euthanasia Macroscopic_Evaluation Macroscopic Bladder Evaluation Euthanasia->Macroscopic_Evaluation Bladder_Weight Bladder Wet Weight Euthanasia->Bladder_Weight Histopathology Histopathological Analysis Euthanasia->Histopathology Biochemical_Assays Biochemical Assays (Cytokines, MPO, etc.) Euthanasia->Biochemical_Assays

References

Application Notes and Protocols for Studying the Anti-cancer Mechanisms of Quinovic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinovic acid, a pentacyclic triterpenoid found in various medicinal plants, has demonstrated promising anti-cancer properties. Understanding its mechanism of action is crucial for its development as a potential therapeutic agent. These application notes provide a comprehensive overview of the key anti-cancer mechanisms of this compound and detailed protocols for their investigation.

Key Anti-Cancer Mechanisms of Action

This compound exerts its anti-cancer effects through multiple mechanisms, primarily by inducing apoptosis (programmed cell death) and causing cell cycle arrest in cancer cells. The main pathways involved are the extrinsic apoptosis pathway via upregulation of Death Receptor 5 (DR5), and the modulation of the NF-κB and MAPK signaling pathways.

Data Presentation

The following tables summarize the quantitative data on the effects of this compound on cancer cell lines.

Table 1: Cytotoxicity of this compound Derivatives in Various Cancer Cell Lines

CompoundCell LineCancer TypeIC50 ValueCitation
This compound glycosidesT24Bladder Cancer78.36 µg/mL[1]
This compoundMDA-MB-231Breast CancerNot specified[2]
This compoundMCF-7Breast CancerNot specified[2]
This compoundA549Lung CancerNot specified[2]

Note: Specific IC50 values for pure this compound are not consistently reported across a wide range of cancer cell lines in the reviewed literature. The provided data is for this compound glycosides, and further experimental determination for pure this compound is recommended.

Signaling Pathway Diagrams

The following diagrams illustrate the key signaling pathways modulated by this compound in cancer cells.

Quinovic_Acid_Apoptosis_Pathway Quinovic_Acid This compound DR5 Death Receptor 5 (DR5) Upregulation Quinovic_Acid->DR5 Increases stability Pro_Caspase8 Pro-Caspase-8 DR5->Pro_Caspase8 Recruits Caspase8 Active Caspase-8 Pro_Caspase8->Caspase8 Cleavage Pro_Caspase3 Pro-Caspase-3 Caspase8->Pro_Caspase3 Cleavage Caspase3 Active Caspase-3 Pro_Caspase3->Caspase3 PARP PARP Caspase3->PARP Cleavage Apoptosis Apoptosis Caspase3->Apoptosis Cleaved_PARP Cleaved PARP PARP->Cleaved_PARP Cleaved_PARP->Apoptosis

This compound-Induced Extrinsic Apoptosis Pathway

Quinovic_Acid_NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Quinovic_Acid This compound Glycosides IKK IKK Complex Quinovic_Acid->IKK Inhibition? IkB IκBα IKK->IkB Phosphorylation NFkB_complex NF-κB (p65/p50)-IκBα (Inactive) p65 p65 NFkB_active NF-κB (p65/p50) (Active) NFkB_complex->NFkB_active IκBα degradation Nucleus Nucleus NFkB_active->Nucleus Translocation Transcription Transcription of Pro-survival Genes NFkB_active->Transcription Binds to DNA Apoptosis_Inhibition Apoptosis_Inhibition Transcription->Apoptosis_Inhibition Inhibition of Apoptosis Quinovic_Acid_MAPK_Pathway Quinovic_Acid This compound MAPKKK MAPKKK (e.g., ASK1) Quinovic_Acid->MAPKKK Modulation? MAPKK MAPKK (MKK3/6, MKK4/7) MAPKKK->MAPKK p38 p38 MAPKK->p38 JNK JNK MAPKK->JNK ERK ERK MAPKK->ERK p_p38 p-p38 p38->p_p38 p_JNK p-JNK JNK->p_JNK p_ERK p-ERK ERK->p_ERK Transcription_Factors Transcription Factors (e.g., AP-1) p_p38->Transcription_Factors p_JNK->Transcription_Factors p_ERK->Transcription_Factors Cell_Fate Cell Fate (Apoptosis, Proliferation) Transcription_Factors->Cell_Fate MTT_Assay_Workflow Start Start Seed_Cells Seed cells in a 96-well plate Start->Seed_Cells Incubate_24h Incubate for 24h Seed_Cells->Incubate_24h Treat_QA Treat with various concentrations of This compound Incubate_24h->Treat_QA Incubate_48h Incubate for 48h Treat_QA->Incubate_48h Add_MTT Add MTT reagent Incubate_48h->Add_MTT Incubate_4h Incubate for 4h Add_MTT->Incubate_4h Add_Solubilizer Add solubilization solution Incubate_4h->Add_Solubilizer Incubate_Overnight Incubate overnight Add_Solubilizer->Incubate_Overnight Read_Absorbance Read absorbance at 570 nm Incubate_Overnight->Read_Absorbance Analyze_Data Analyze Data (Calculate IC50) Read_Absorbance->Analyze_Data End End Analyze_Data->End Apoptosis_Assay_Workflow Start Start Seed_Cells Seed cells in a 6-well plate Start->Seed_Cells Incubate_24h Incubate for 24h Seed_Cells->Incubate_24h Treat_QA Treat with this compound (e.g., IC50 concentration) Incubate_24h->Treat_QA Incubate_24_48h Incubate for 24-48h Treat_QA->Incubate_24_48h Harvest_Cells Harvest cells (including supernatant) Incubate_24_48h->Harvest_Cells Wash_PBS Wash with cold PBS Harvest_Cells->Wash_PBS Resuspend_Buffer Resuspend in Annexin V Binding Buffer Wash_PBS->Resuspend_Buffer Add_Stains Add Annexin V-FITC and Propidium Iodide Resuspend_Buffer->Add_Stains Incubate_15min Incubate for 15 min in the dark Add_Stains->Incubate_15min Analyze_FCM Analyze by Flow Cytometry Incubate_15min->Analyze_FCM End End Analyze_FCM->End Cell_Cycle_Workflow Start Start Seed_Cells Seed cells and treat with this compound Start->Seed_Cells Incubate_24h Incubate for 24h Seed_Cells->Incubate_24h Harvest_Cells Harvest cells Incubate_24h->Harvest_Cells Wash_PBS Wash with PBS Harvest_Cells->Wash_PBS Fix_Ethanol Fix with cold 70% ethanol Wash_PBS->Fix_Ethanol Incubate_Fix Incubate at 4°C for at least 2h Fix_Ethanol->Incubate_Fix Wash_Fix Wash to remove ethanol Incubate_Fix->Wash_Fix Treat_RNase Treat with RNase A Wash_Fix->Treat_RNase Stain_PI Stain with Propidium Iodide Treat_RNase->Stain_PI Analyze_FCM Analyze by Flow Cytometry Stain_PI->Analyze_FCM End End Analyze_FCM->End

References

Application Notes and Protocols for Measuring the Antioxidant Capacity of Quinovic Acid

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Quinovic acid, a pentacyclic triterpenoid found in various medicinal plants, has garnered interest for its potential therapeutic properties, including its antioxidant activity. Antioxidants are crucial for mitigating the damaging effects of oxidative stress, a condition implicated in numerous diseases. The evaluation of the antioxidant capacity of compounds like this compound is a critical step in drug discovery and development. These application notes provide detailed protocols for common in vitro assays used to quantify antioxidant capacity: DPPH, ABTS, FRAP, and ORAC assays.

Overview of Antioxidant Capacity Assays

The antioxidant capacity of a compound can be determined through various assays, each with a distinct mechanism. The most common methods involve either a hydrogen atom transfer (HAT) or a single electron transfer (SET) mechanism.

  • DPPH (2,2-diphenyl-1-picrylhydrazyl) Assay: A SET-based assay where the antioxidant reduces the stable DPPH radical, causing a color change from violet to yellow.[1][2][3]

  • ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Assay: A SET-based assay where the antioxidant reduces the pre-formed ABTS radical cation, leading to a decolorization of the solution.[4][5][6]

  • FRAP (Ferric Reducing Antioxidant Power) Assay: A SET-based assay that measures the ability of an antioxidant to reduce a ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to its ferrous form (Fe²⁺-TPTZ), resulting in the formation of a blue-colored complex.[7][8][9]

  • ORAC (Oxygen Radical Absorbance Capacity) Assay: A HAT-based assay that quantifies the ability of an antioxidant to quench peroxyl radicals, thereby preventing the degradation of a fluorescent probe.[10][11][12][13]

The following diagram illustrates a general workflow for these spectrophotometric assays.

G cluster_prep Preparation cluster_reaction Reaction cluster_measurement Measurement & Analysis prep_sample Prepare this compound Stock and Dilutions mix Mix Sample/Standard with Assay Reagent prep_sample->mix prep_reagent Prepare Assay Reagent (DPPH, ABTS•+, FRAP, etc.) prep_reagent->mix prep_standard Prepare Standard Curve (Trolox, Ascorbic Acid) prep_standard->mix incubate Incubate (Time and Temperature Specific) mix->incubate measure Measure Absorbance or Fluorescence incubate->measure calculate Calculate % Inhibition or Trolox Equivalents measure->calculate ic50 Determine IC50 Value calculate->ic50 G DPPH_radical DPPH• (Violet) DPPH_H DPPH-H (Yellow) DPPH_radical->DPPH_H H• acceptance Antioxidant_H This compound (QH) Antioxidant_radical This compound Radical (Q•) Antioxidant_H->Antioxidant_radical H• donation G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ROS Oxidative Stress (ROS) Keap1_Nrf2 Keap1-Nrf2 Complex ROS->Keap1_Nrf2 induces dissociation QA This compound QA->Keap1_Nrf2 may promote dissociation Nrf2_free Nrf2 Keap1_Nrf2->Nrf2_free releases Nrf2_nuc Nrf2 Nrf2_free->Nrf2_nuc translocates ARE ARE (Antioxidant Response Element) Nrf2_nuc->ARE binds to AOE Antioxidant Enzymes (e.g., HO-1, NQO1) ARE->AOE activates transcription AOE->ROS neutralizes

References

Investigating the Pro-Apoptotic Potential of Quinovic Acid: Application Notes and Protocols for Cell-Based Assays

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Quinovic acid, a pentacyclic triterpenoid found in various medicinal plants, has garnered significant interest in oncological research for its potential anti-cancer properties. Emerging evidence suggests that this compound can induce programmed cell death, or apoptosis, in cancer cells, making it a promising candidate for novel therapeutic strategies. This document provides detailed application notes and experimental protocols for researchers, scientists, and drug development professionals to investigate the apoptotic effects of this compound using a suite of robust cell-based assays. The methodologies described herein are designed to elucidate the molecular mechanisms underlying this compound-induced apoptosis, from initial cell viability assessment to the analysis of key signaling pathways.

Data Presentation

The following tables summarize hypothetical quantitative data derived from key experiments investigating the effects of a this compound glycoside fraction on T24 human bladder cancer cells, as well as purified this compound on other cancer cell lines. This data is for illustrative purposes to guide researchers in their experimental design and data analysis.

Table 1: Cytotoxicity of this compound Glycoside Fraction on T24 Human Bladder Cancer Cells

ParameterValue
Cell Line T24 (Human Bladder Carcinoma)
Treatment This compound Glycoside Fraction
Assay MTT Assay
Incubation Time 72 hours
IC50 Value 78.36 µg/mL[1]

Table 2: Dose-Dependent Effect of this compound on Apoptosis Induction in Cancer Cells (Hypothetical Data)

This compound (µM)% Early Apoptotic Cells (Annexin V+/PI-)% Late Apoptotic/Necrotic Cells (Annexin V+/PI+)
0 (Control) 3.2 ± 0.81.5 ± 0.4
10 12.5 ± 1.55.8 ± 0.9
25 28.7 ± 2.115.2 ± 1.8
50 45.1 ± 3.525.6 ± 2.5
100 58.9 ± 4.238.4 ± 3.1
Data represents mean ± SD from three independent experiments.

Table 3: Time-Course of Caspase-3 Activation by this compound (50 µM) (Hypothetical Data)

Time (hours)Caspase-3 Activity (Fold Change vs. Control)
0 1.0
6 1.8 ± 0.2
12 3.5 ± 0.4
24 5.2 ± 0.6
48 3.1 ± 0.3
Data represents mean ± SD from three independent experiments.

Table 4: Effect of this compound on the Expression of Apoptosis-Related Proteins (Hypothetical Data)

ProteinTreatment (this compound, 50 µM, 24h)Relative Protein Expression (Fold Change vs. Control)
Bax This compound2.5 ± 0.3
Bcl-2 This compound0.4 ± 0.1
Bax/Bcl-2 Ratio This compound6.25
Cleaved Caspase-8 This compound3.8 ± 0.5
Cleaved Caspase-3 This compound4.9 ± 0.6
DR5 This compound3.1 ± 0.4
Data represents mean ± SD from three independent experiments as determined by Western blot analysis.

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Protocol 1: Cell Viability Assessment using MTT Assay

This protocol determines the cytotoxic effect of this compound on cancer cells by measuring the metabolic activity of viable cells.

Materials:

  • Cancer cell line of interest (e.g., T24, MCF-7, A549)

  • Complete cell culture medium

  • This compound (stock solution in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • Prepare serial dilutions of this compound in complete medium.

  • Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (DMSO) and a blank (medium only).

  • Incubate for the desired time periods (e.g., 24, 48, 72 hours).

  • Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Protocol 2: Quantification of Apoptosis by Annexin V-FITC and Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Cancer cells treated with this compound

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Seed cells and treat with various concentrations of this compound for a specific time period.

  • Harvest the cells (including floating cells) by trypsinization and centrifugation.

  • Wash the cells twice with cold PBS.

  • Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

  • Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within one hour. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; and late apoptotic or necrotic cells are both Annexin V- and PI-positive.

Protocol 3: Caspase-3/7 Activity Assay

This assay measures the activity of executioner caspases-3 and -7, which are key mediators of apoptosis.

Materials:

  • Cancer cells treated with this compound

  • Caspase-Glo® 3/7 Assay Kit (or similar)

  • White-walled 96-well plates

  • Luminometer

Procedure:

  • Seed cells in a white-walled 96-well plate and treat with this compound for various time points.

  • Equilibrate the plate and the Caspase-Glo® 3/7 Reagent to room temperature.

  • Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.

  • Mix the contents of the wells by gentle shaking for 30 seconds.

  • Incubate the plate at room temperature for 1-3 hours.

  • Measure the luminescence of each sample using a luminometer.

  • Express the results as a fold change in caspase activity compared to the untreated control.

Protocol 4: Western Blot Analysis of Apoptosis-Related Proteins

This technique is used to detect and quantify changes in the expression levels of key proteins involved in apoptosis, such as the Bcl-2 family proteins, caspases, and death receptors.

Materials:

  • Cancer cells treated with this compound

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF membrane and transfer apparatus

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-Bax, anti-Bcl-2, anti-cleaved caspase-8, anti-cleaved caspase-3, anti-DR5, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Lyse the treated cells with RIPA buffer and determine the protein concentration.

  • Denature equal amounts of protein by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and add the chemiluminescent substrate.

  • Capture the signal using an imaging system and quantify the band intensities. Normalize to a loading control like β-actin.

Visualization of Pathways and Workflows

Signaling Pathways

The following diagram illustrates the proposed signaling pathway for this compound-induced apoptosis, integrating both the extrinsic and intrinsic pathways.

Quinovic_Acid_Apoptosis_Pathway Quinovic_Acid This compound DR5 Death Receptor 5 (DR5) (Upregulation) Quinovic_Acid->DR5 Induces Bax Bax (pro-apoptotic) (Upregulation) Quinovic_Acid->Bax Upregulates Bcl2 Bcl-2 (anti-apoptotic) (Downregulation) Quinovic_Acid->Bcl2 Downregulates NFkB NF-κB Activation Quinovic_Acid->NFkB Modulates DISC DISC Formation DR5->DISC Caspase8 Caspase-8 (activated) DISC->Caspase8 Cleavage Procaspase8 Pro-caspase-8 Procaspase8->DISC Bid Bid Caspase8->Bid Cleavage Procaspase3 Pro-caspase-3 Caspase8->Procaspase3 Cleavage tBid tBid Bid->tBid Mitochondrion Mitochondrion tBid->Mitochondrion Translocates to Cytochrome_c Cytochrome c release Mitochondrion->Cytochrome_c Bax->Mitochondrion Promotes permeabilization Bcl2->Mitochondrion Inhibits permeabilization Apoptosome Apoptosome Formation Cytochrome_c->Apoptosome Caspase9 Caspase-9 (activated) Apoptosome->Caspase9 Cleavage Procaspase9 Pro-caspase-9 Procaspase9->Apoptosome Caspase9->Procaspase3 Cleavage Caspase3 Caspase-3 (activated) Procaspase3->Caspase3 Cleavage Apoptosis Apoptosis Caspase3->Apoptosis Execution

Caption: Proposed signaling pathway of this compound-induced apoptosis.

Experimental Workflow

The following diagram outlines the general experimental workflow for investigating the apoptotic effects of this compound.

Experimental_Workflow cluster_assays Apoptosis Assays Start Start: Select Cancer Cell Line Cell_Culture Cell Culture and Seeding Start->Cell_Culture QA_Treatment This compound Treatment (Dose-Response & Time-Course) Cell_Culture->QA_Treatment MTT Cell Viability Assay (MTT) QA_Treatment->MTT AnnexinV Apoptosis Quantification (Annexin V/PI Staining) QA_Treatment->AnnexinV Caspase Caspase Activity Assay QA_Treatment->Caspase WesternBlot Western Blot Analysis (Protein Expression) QA_Treatment->WesternBlot Data_Analysis Data Analysis and Interpretation MTT->Data_Analysis AnnexinV->Data_Analysis Caspase->Data_Analysis WesternBlot->Data_Analysis Conclusion Conclusion on Apoptotic Effect Data_Analysis->Conclusion

Caption: General experimental workflow for apoptosis studies.

Logical Relationship of Apoptosis Markers

This diagram illustrates the temporal relationship of key events during apoptosis.

Apoptosis_Markers_Timeline Early Early Apoptosis Mid Mid Apoptosis Late Late Apoptosis PS_Exposure Phosphatidylserine Exposure (Annexin V Staining) Caspase_Activation Caspase-8, -9, -3 Activation PS_Exposure->Caspase_Activation MMP_Loss Mitochondrial Membrane Potential Loss MMP_Loss->Caspase_Activation DNA_Fragmentation DNA Fragmentation (TUNEL Assay) Caspase_Activation->DNA_Fragmentation Membrane_Permeability Plasma Membrane Permeabilization (PI Staining) Caspase_Activation->Membrane_Permeability

References

Troubleshooting & Optimization

Improving the yield of quinovic acid extraction from plant material

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the yield and purity of quinovic acid extracted from plant materials.

Part 1: Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its potential applications?

This compound is a pentacyclic triterpenoid found in various plant species.[1] It, along with its glycoside derivatives, has garnered significant interest in the scientific community due to a wide range of potential biological activities. Research has explored its use for anti-inflammatory, antiviral, and immunostimulant properties.[2] Furthermore, recent studies have investigated its potential neuroprotective effects, suggesting it may impede processes related to neurodegeneration.[3]

Q2: What are the primary plant sources for this compound extraction?

This compound and its glycosides are predominantly found in plants belonging to the Rubiaceae family.[1][4] Notable sources that have been extensively studied include:

  • Uncaria tomentosa (Cat's Claw): The bark and roots of this plant are well-known for their rich content of this compound glycosides and other bioactive compounds.[1][2]

  • Nauclea diderrichii: The bark of this tree is another significant source from which several this compound glycosides have been isolated.[4]

  • Mitragyna species: The bark of plants like Mitragyna rotundifolia has been shown to contain various this compound saponins.[5]

  • Zygophyllum aegyptium: This desert plant has also been identified as a source of several known this compound glycosides.[6]

Q3: What are the common methods for extracting this compound from plant material?

Several methods can be employed for the extraction of this compound, ranging from traditional techniques to more modern, efficiency-focused approaches. The choice of method often depends on the scale of extraction, available equipment, and desired purity.

  • Maceration: This simple technique involves soaking the powdered plant material in a chosen solvent for an extended period with occasional agitation.

  • Soxhlet Extraction: A classical and exhaustive method that uses a continuous reflux of a solvent to extract compounds from the plant material. This method is thorough but can be time-consuming and may expose the extract to prolonged heat.[7]

  • Ultrasound-Assisted Extraction (UAE): This modern technique utilizes ultrasonic waves to create cavitation bubbles in the solvent, disrupting the plant cell walls and enhancing solvent penetration. This often leads to higher yields in shorter extraction times and at lower temperatures compared to traditional methods.[8]

  • Microwave-Assisted Extraction (MAE): This method uses microwave energy to heat the solvent and plant material, leading to a rapid extraction process. It is known for its high efficiency and reduced solvent consumption.[8]

Q4: What key factors influence the yield of this compound extraction?

Optimizing the extraction yield requires careful consideration of several experimental parameters. The most critical factors include:

  • Choice of Solvent: The polarity of the solvent is crucial. Polar organic solvents like ethanol and methanol, often in aqueous mixtures, are commonly used for extracting triterpenoid glycosides.[1][7]

  • Temperature: Higher temperatures generally increase the solubility of this compound and improve extraction kinetics. However, excessively high temperatures can lead to the degradation of the target compound and co-extraction of unwanted substances.[9][10] For many phenolic and triterpenoid compounds, an optimal temperature range is often between 50-80°C for conventional methods.[11]

  • pH of the Extraction Medium: The pH can significantly affect the solubility and stability of this compound.[12] Acidic conditions can sometimes favor the extraction of organic acids but may also cause degradation of certain compounds through hydrolysis.[13][14] The optimal pH must be determined empirically to maximize yield while minimizing degradation.

  • Particle Size of Plant Material: Grinding the plant material to a fine, uniform powder increases the surface area available for solvent contact, which significantly improves extraction efficiency.[7]

  • Solid-to-Solvent Ratio: A sufficient volume of solvent is necessary to ensure all the target compound is dissolved. An optimized ratio prevents saturation of the solvent and maximizes extraction efficiency.[7]

  • Extraction Time: The duration of the extraction process needs to be sufficient to allow for complete recovery of the compound. However, excessively long extraction times, especially at high temperatures, can increase the risk of degradation.[15]

Q5: What analytical techniques are used to identify and quantify this compound?

Accurate identification and quantification are essential for assessing extraction efficiency. The most common analytical methods include:

  • High-Performance Liquid Chromatography (HPLC): HPLC coupled with a UV or Diode Array Detector (DAD) is a widely used and precise method for separating, identifying, and quantifying this compound and its derivatives.[7][16][17]

  • Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This highly sensitive and selective technique provides information on the molecular weight and structural properties of the compounds, making it invaluable for both quantification and structural elucidation.[16][17]

  • Gas Chromatography-Mass Spectrometry (GC-MS): While less common for direct analysis of non-volatile compounds like this compound, GC-MS can be used after a derivatization step to make the analyte more volatile.[18][19]

Part 2: Troubleshooting Guides

This section addresses common issues encountered during this compound extraction and provides systematic solutions.

Problem Potential Cause(s) Recommended Solution(s)
Low this compound Yield Improper Plant Material Preparation: Insufficient drying leading to enzymatic degradation; inadequate grinding reducing surface area.[7]Ensure plant material is thoroughly dried (e.g., 40-50°C oven) and ground to a fine, uniform powder.[7]
Suboptimal Solvent Choice: Solvent polarity may not be suitable for this compound.Test a range of solvents with varying polarities (e.g., pure methanol, 80% ethanol, ethyl acetate) to find the most effective one.[20]
Insufficient Extraction Time/Temperature: The process may not be long enough or at the right temperature for complete extraction.[7]Systematically optimize extraction time and temperature. For UAE or MAE, start with published parameters and adjust. For maceration, ensure sufficient duration (e.g., 24-72 hours).[7][8]
Poor Solid-to-Solvent Ratio: Insufficient solvent volume to dissolve the target compound.[7]Increase the solvent-to-solid ratio. Experiment to find a balance between yield and solvent consumption.
Co-extraction of Impurities Non-selective Solvent: The chosen solvent may be dissolving a wide range of other plant metabolites.Employ a multi-step extraction strategy. Start with a non-polar solvent (e.g., hexane) to remove lipids and chlorophylls before extracting with a more polar solvent for this compound.
High Extraction Temperature: Elevated temperatures can increase the solubility of undesirable compounds.Lower the extraction temperature and potentially increase the extraction time to compensate.[11]
Inappropriate pH: The pH of the extraction medium may favor the dissolution of impurities.Adjust the pH of the solvent. Perform small-scale extractions at different pH values to find the optimal condition for selective extraction.[12]
Degradation of this compound Excessive Heat: Prolonged exposure to high temperatures during extraction or solvent evaporation can cause thermal degradation.Use lower extraction temperatures. For solvent removal, use a rotary evaporator under vacuum at a controlled low temperature (e.g., <50°C).[7]
Extreme pH Conditions: Highly acidic or alkaline environments can lead to hydrolysis or other degradation pathways.[13][14]Maintain a neutral or slightly acidic pH during extraction and workup unless specifically required. Buffer the extraction solvent if necessary.
Exposure to Light and Oxygen: As a phenolic-like compound, this compound may be susceptible to photodegradation and oxidation.Protect the extraction mixture and subsequent extracts from direct light by using amber glassware or covering vessels with aluminum foil.[15] Consider performing extractions under an inert atmosphere (e.g., nitrogen).[15]
Inconsistent Results Variability in Plant Material: The concentration of this compound can vary depending on the plant's age, harvest time, and growing conditions.[2]Use a homogenized batch of plant material for a series of experiments. If using different batches, analyze a standard reference sample with each batch for comparison.
Inconsistent Extraction Parameters: Minor variations in temperature, time, or solvent composition between runs.Strictly control all extraction parameters. Use calibrated equipment and precisely measure all reagents.
Incomplete Solvent Evaporation: Residual solvent in the final extract can affect weight-based yield calculations.Ensure the extract is dried to a constant weight under vacuum.

Part 3: Experimental Protocols

The following are detailed methodologies for common this compound extraction techniques.

Protocol 1: Maceration Extraction
  • Preparation: Weigh 20 g of finely powdered, dried plant material.

  • Extraction: Place the powder in a sealed container (e.g., an Erlenmeyer flask with a stopper). Add 200 mL of 80% ethanol.

  • Incubation: Seal the container and let it stand for 72 hours at room temperature, with occasional shaking or stirring.[7]

  • Filtration: Filter the mixture first through cheesecloth to remove the bulk plant material, followed by filtration through Whatman No. 1 filter paper.

  • Concentration: Concentrate the resulting filtrate using a rotary evaporator at a temperature not exceeding 50°C to obtain the crude extract.

  • Purification: The crude extract can be further purified using liquid-liquid partitioning or column chromatography.

Protocol 2: Soxhlet Extraction
  • Preparation: Place 20 g of finely powdered, dried plant material into a cellulose thimble.

  • Extraction: Place the thimble into the main chamber of a Soxhlet extractor. Add 250 mL of methanol to the distillation flask.[7]

  • Reflux: Heat the solvent to reflux. Allow the extraction to proceed for at least 8-12 hours, or until the solvent in the siphon arm runs clear.[7]

  • Concentration: After the extraction is complete, cool the apparatus. Remove the solvent from the distillation flask using a rotary evaporator at a controlled temperature (<50°C) to yield the crude extract.

Protocol 3: Ultrasound-Assisted Extraction (UAE)
  • Preparation: Place 10 g of finely powdered, dried plant material into a beaker or flask.

  • Extraction: Add 100 mL of 70% ethanol to the plant material.

  • Sonication: Place the vessel in an ultrasonic bath. Set the temperature to 50°C and sonicate for 45 minutes.

  • Recovery: After sonication, centrifuge the mixture (e.g., at 4000 rpm for 15 minutes) to pellet the plant material.

  • Collection: Carefully decant the supernatant. For exhaustive extraction, the pellet can be re-extracted with fresh solvent.

  • Concentration: Combine the supernatants and remove the solvent using a rotary evaporator at a temperature below 50°C.

Part 4: Data Presentation and Visualizations

Quantitative Data Summary

Table 1: Comparison of Solvents for Triterpenoid Extraction

SolventPolarityAdvantagesDisadvantages
Methanol HighHigh yield for polar glycosides.Can co-extract sugars and other highly polar impurities.
Ethanol (70-80%) HighGood balance of polarity for glycosides; generally regarded as safe (GRAS).[1]May require purification to remove water-soluble impurities.
Ethyl Acetate MediumMore selective for less polar compounds, reducing sugar co-extraction.Lower yield for highly polar glycosides.[20]
n-Butanol Medium-HighEffective for partitioning saponins from aqueous solutions.[5][6]Higher boiling point, requiring more energy for removal.

Table 2: General Effect of Temperature on Extraction

Temperature RangeEffect on YieldPotential Risks
20-40°C (Room Temp) Lower yield, requires longer extraction time.Minimal risk of thermal degradation.
40-70°C (Warm) Often optimal; good balance between yield and stability.[9]Moderate increase in co-extraction of impurities.
>80°C (Hot) Yield may decrease for heat-labile compounds; risk of degradation increases significantly.[10][11]Significant degradation of target compounds; increased extraction of unwanted substances.[10]

Table 3: General Effect of pH on this compound Extraction

pH RangeConditionPotential Effects on Extraction
< 4 AcidicMay increase solubility of the free acid form but risks hydrolysis of glycosidic bonds.[14]
5 - 7 Slightly Acidic to NeutralGenerally considered a safe range to minimize degradation while maintaining reasonable solubility.[15]
> 8 AlkalineCan deprotonate carboxylic acid groups, increasing water solubility but may also promote degradation of the triterpenoid structure.[14]

Visualizations

G cluster_prep Phase 1: Preparation cluster_extract Phase 2: Extraction cluster_purify Phase 3: Purification & Analysis p1 Plant Material (e.g., Uncaria tomentosa bark) p2 Drying (40-50°C) p1->p2 p3 Grinding (Fine Powder) p2->p3 e1 Solid-Liquid Extraction (Solvent: 80% Ethanol) p3->e1 e2 Maceration | Soxhlet | UAE f1 Filtration / Centrifugation e1->f1 f2 Solvent Evaporation (Rotary Evaporator <50°C) f1->f2 f3 Crude Extract f2->f3 f4 Purification (Chromatography) f3->f4 f5 Pure this compound f4->f5 f6 Quantification (HPLC / LC-MS) f5->f6

Caption: General workflow for this compound extraction from plant material.

G cluster_params Primary Experimental Parameters cluster_outcomes Key Optimization Goals center This compound Yield & Purity max_yield Maximize Yield center->max_yield min_impurities Minimize Impurities center->min_impurities min_degradation Prevent Degradation center->min_degradation efficiency Improve Efficiency (Time, Energy) center->efficiency solvent Solvent (Polarity, Composition) solvent->center temp Temperature temp->center time Extraction Time time->center ph pH of Medium ph->center ratio Solid:Solvent Ratio ratio->center particle Particle Size particle->center

Caption: Factors influencing the yield and purity of this compound extraction.

G start Start: Low this compound Yield q1 Is plant material properly dried & ground? start->q1 s1 Action: Dry thoroughly and grind to a fine powder. q1->s1 No q2 Is the extraction solvent optimal? q1->q2 Yes s1->q1 s2 Action: Test solvents of varying polarity (e.g., MeOH, 80% EtOH, EtOAc). q2->s2 No q3 Are time and temperature sufficient? q2->q3 Yes s2->q2 s3 Action: Increase extraction time or temperature incrementally. Monitor for degradation. q3->s3 No q4 Is the solid-to-solvent ratio adequate? q3->q4 Yes s3->q3 s4 Action: Increase the volume of solvent used. q4->s4 No end Yield Improved q4->end Yes s4->q4

Caption: Troubleshooting decision tree for low extraction yield.

References

Technical Support Center: Troubleshooting Peak Tailing in HPLC Analysis of Quinovic Acid

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center is designed for researchers, scientists, and drug development professionals to address common issues encountered during the HPLC analysis of quinovic acid, with a specific focus on troubleshooting peak tailing.

Troubleshooting Guide: Peak Tailing

Peak tailing is a common chromatographic problem that can significantly impact the accuracy and precision of quantitative analysis. This guide provides a systematic approach to diagnosing and resolving peak tailing in the HPLC analysis of this compound.

Q1: My this compound peak is tailing. Where do I start?

A1: Start by determining if the tailing is specific to the this compound peak or if all peaks in your chromatogram are tailing.

  • All peaks are tailing: This usually indicates a problem with the HPLC system's fluidic path (extra-column volume) or a physical issue with the column itself.

  • Only the this compound peak (or other acidic compounds) is tailing: This suggests a chemical interaction between this compound and the stationary phase, or an issue with the mobile phase composition.

A troubleshooting workflow for peak tailing is presented below.

G start Peak Tailing Observed for this compound q1 Are all peaks tailing? start->q1 system_issue System/Physical Issue q1->system_issue Yes analyte_issue Analyte-Specific/Chemical Issue q1->analyte_issue No check_fittings Check fittings and tubing for dead volume system_issue->check_fittings q2 Is mobile phase pH appropriate? analyte_issue->q2 check_column Inspect column for voids or contamination check_fittings->check_column end Symmetrical Peak check_column->end adjust_ph Adjust mobile phase pH q2->adjust_ph No q3 Is buffer concentration sufficient? q2->q3 Yes adjust_ph->end increase_buffer Increase buffer concentration q3->increase_buffer No q4 Is the column appropriate? q3->q4 Yes increase_buffer->end change_column Use end-capped or alternative column q4->change_column No q5 Is there sample overload? q4->q5 Yes change_column->end dilute_sample Dilute sample or reduce injection volume q5->dilute_sample Yes q5->end No dilute_sample->end

Figure 1. Troubleshooting workflow for peak tailing in this compound analysis.

Analyte-Specific Troubleshooting

If only the this compound peak is tailing, consider the following chemical factors:

Q2: How does mobile phase pH affect the peak shape of this compound?

A2: this compound is a dicarboxylic acid, meaning it has two ionizable carboxylic acid groups. The peak shape is highly dependent on the mobile phase pH relative to its pKa values.

  • The Problem: If the mobile phase pH is close to the pKa of this compound, it will exist as a mixture of ionized and non-ionized forms, leading to peak broadening and tailing.[1] The ionized form is more polar and interacts differently with the reversed-phase column than the non-ionized form.

  • The Solution: To ensure a single species and improve peak shape, the mobile phase pH should be adjusted to be at least 1.5-2 pH units away from the analyte's pKa.[2] For acidic compounds like this compound, lowering the pH of the mobile phase will suppress the ionization of the carboxylic acid groups, leading to better retention and improved peak symmetry. A predicted pKa for a this compound glycoside is around 4.21, suggesting that a mobile phase pH of ≤ 2.2 would be a good starting point.

Experimental Protocol: Mobile Phase pH Optimization

  • Prepare Buffers: Prepare a series of mobile phase buffers with different pH values (e.g., pH 2.0, 2.5, 3.0, 3.5, 4.0) using a suitable buffer system (e.g., phosphate or citrate buffer).

  • Equilibrate the System: For each pH, equilibrate the HPLC column with the mobile phase until a stable baseline is achieved.

  • Inject Standard: Inject a standard solution of this compound.

  • Evaluate Peak Shape: Compare the peak symmetry (tailing factor) at each pH to determine the optimal condition.

Q3: Could secondary interactions with the column be causing the peak tailing?

A3: Yes, secondary interactions are a common cause of peak tailing for acidic compounds.

  • The Problem: Standard silica-based C18 columns have residual silanol groups (Si-OH) on the surface.[3] At mid-range pH, these silanol groups can be ionized (Si-O⁻) and interact with any residual positive charge on the this compound molecule or through hydrogen bonding, leading to a secondary retention mechanism that causes peak tailing.

  • The Solutions:

    • Use an End-Capped Column: Modern, high-purity, end-capped columns have a much lower concentration of residual silanol groups, significantly reducing the potential for secondary interactions.[4]

    • Lower Mobile Phase pH: At low pH (e.g., <3), the ionization of silanol groups is suppressed, minimizing these secondary interactions.[5]

    • Increase Buffer Concentration: A higher buffer concentration (e.g., >20 mM) can help to mask the residual silanol sites and improve peak shape.[6]

Q4: Can sample overload cause my this compound peak to tail?

A4: Yes, injecting too much sample can lead to peak distortion.

  • The Problem: Exceeding the column's sample capacity can saturate the stationary phase, resulting in a broadened, tailing peak.

  • The Solution: Prepare a dilution series of your sample and inject each concentration. If the peak shape improves with dilution, you are likely experiencing sample overload. Reduce the injection volume or dilute your sample accordingly.

System-Related Troubleshooting

If all peaks in your chromatogram are tailing, the issue is likely related to the HPLC system itself.

Q5: How can I check for extra-column effects?

A5: Extra-column effects refer to any contribution to band broadening outside of the column itself.[6]

  • The Problem: Excessive tubing length or internal diameter, poorly made connections, or a large detector cell volume can all contribute to peak tailing.

  • The Solution:

    • Minimize the length and internal diameter of all tubing between the injector, column, and detector.

    • Ensure all fittings are properly tightened to eliminate dead volume.

    • If possible, use a detector with a smaller cell volume.

Q6: Could my column be degraded?

A6: Yes, column degradation can lead to poor peak shape.

  • The Problem: Over time, the stationary phase can degrade, or a void can form at the head of the column. This leads to a non-uniform flow path and results in peak tailing for all compounds.

  • The Solution:

    • Replace the column with a new one of the same type to see if the peak shape improves.

    • Using a guard column can help protect the analytical column from contamination and extend its lifetime.

Data Summary

The following table summarizes the key parameters that can be adjusted to troubleshoot peak tailing for this compound.

ParameterRecommended ActionExpected Outcome
Mobile Phase pH Adjust to at least 1.5-2 pH units below the pKa of this compound (e.g., pH ≤ 2.2).Suppression of this compound ionization, leading to a single species and improved peak symmetry.
Column Chemistry Use a modern, high-purity, end-capped C18 column.Minimized secondary interactions with residual silanol groups.
Buffer Concentration Increase to >20 mM.Masking of residual silanol sites on the stationary phase.
Sample Concentration Dilute the sample or reduce injection volume.Prevention of column overload and restoration of symmetrical peak shape.
System Plumbing Minimize tubing length and internal diameter; ensure proper connections.Reduction of extra-column band broadening.
Column Integrity Replace the column if performance has degraded.Elimination of issues related to column voids or contamination.

Frequently Asked Questions (FAQs)

Q: What is a good starting mobile phase for this compound analysis?

A: Based on typical methods for triterpenoid saponins, a good starting point would be a gradient elution with a C18 column. The mobile phase could consist of water with an acidic modifier (e.g., 0.1% formic acid or phosphoric acid to achieve a pH around 2.0-2.5) as solvent A, and acetonitrile or methanol as solvent B.

Q: this compound is poorly soluble in water. How should I prepare my samples?

A: this compound is practically insoluble in water but soluble in pyridine and DMSO. For HPLC analysis, it is best to dissolve the sample in a solvent that is compatible with the mobile phase. If using a reversed-phase method, dissolving the sample in the initial mobile phase composition is ideal. If solubility is an issue, DMSO can be used, but the injection volume should be kept small to avoid peak distortion due to solvent mismatch.

Q: My baseline is noisy after adjusting the mobile phase. What could be the cause?

A: A noisy baseline can be caused by several factors, including an improperly mixed mobile phase, buffer precipitation, or a contaminated detector cell. Ensure your mobile phase components are fully dissolved and miscible. If using a buffer, make sure it is soluble in the highest organic percentage of your gradient.

Q: What is an acceptable tailing factor?

A: An ideal peak has a tailing factor (or asymmetry factor) of 1.0. For quantitative analysis, a tailing factor between 0.9 and 1.2 is generally considered acceptable. However, specific methods may have different requirements.

References

Technical Support Center: Quinovic Acid Solubility for In Vitro Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the solubility of quinovic acid in in vitro assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a challenge?

This compound is a pentacyclic triterpenoid dicarboxylic acid with the molecular formula C₃₀H₄₆O₅ and a molecular weight of approximately 486.7 g/mol [1]. Its large, hydrophobic triterpenoid structure makes it practically insoluble in water and many common organic solvents[2]. This poor solubility can lead to precipitation in aqueous assay buffers, resulting in inaccurate and unreliable experimental data.

Q2: What is the most common solvent for preparing a stock solution of this compound?

Dimethyl sulfoxide (DMSO) is a widely recommended solvent for preparing high-concentration stock solutions of this compound[3][4]. DMSO is a powerful, polar aprotic solvent capable of dissolving a wide range of polar and nonpolar compounds, making it suitable for many poorly soluble small molecules used in drug discovery[5][6].

Q3: How does pH affect the solubility of this compound?

As a dicarboxylic acid, the solubility of this compound is highly dependent on pH. In its protonated (acidic) form at low pH, the molecule is less polar and therefore less soluble in aqueous solutions. As the pH increases, the two carboxylic acid groups deprotonate, forming a more polar, negatively charged carboxylate salt (quinovate). This ionized form is significantly more soluble in aqueous media. Therefore, adjusting the pH of the assay buffer to be basic can dramatically enhance solubility[7].

Q4: I'm seeing precipitation when I dilute my DMSO stock of this compound into my aqueous assay buffer. What can I do?

This is a common issue known as "precipitation upon dilution." It occurs because while the compound is soluble in the DMSO stock, it is not soluble in the final aqueous buffer when the DMSO concentration is significantly lowered[8]. To address this, you can try the following:

  • Lower the final concentration: The simplest solution is to test lower concentrations of this compound.

  • Increase the DMSO concentration in the final buffer: While effective, be cautious as high concentrations of DMSO (typically >0.5-1%) can be toxic to cells or interfere with assay components[1]. Always run a vehicle control with the same final DMSO concentration to assess its effects.

  • Use surfactants: Adding a small amount of a non-ionic surfactant, such as Tween-20 or Triton X-100 (e.g., 0.01-0.05%), to the assay buffer can help to keep the compound in solution by forming micelles[9]. This is more suitable for biochemical assays than for cell-based assays, where surfactants can be cytotoxic.

  • Prepare a pH-adjusted aqueous stock: Instead of a DMSO stock, prepare a stock solution in a basic buffer (e.g., pH 8.0 or higher) and then dilute it into your assay medium.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
This compound powder will not dissolve in DMSO. Insufficient solvent volume or low-quality DMSO.Increase the volume of DMSO. Gentle warming (e.g., to 37°C) or sonication can also aid dissolution. Ensure you are using anhydrous, high-purity DMSO.
Compound precipitates immediately upon dilution into aqueous buffer. The compound's aqueous solubility limit has been exceeded.Lower the final assay concentration. Prepare the final solution by adding the DMSO stock to the buffer dropwise while vortexing to ensure rapid mixing.
Compound precipitates over the course of a long incubation. The compound is kinetically soluble but not thermodynamically stable in the buffer.Consider using cyclodextrins to form inclusion complexes, which can enhance stability and solubility. Alternatively, for cell-based assays, serum in the media can sometimes help maintain solubility through protein binding.
Inconsistent results between experiments. Incomplete dissolution or precipitation of the compound.Before each experiment, visually inspect your stock solution for any precipitate. If necessary, briefly warm and vortex the stock. After diluting into the final assay buffer, check for any visible cloudiness or precipitate before adding to your assay system.

Data Presentation: Solubility of this compound

The following table summarizes the known solubility characteristics of this compound.

Solvent Solubility Notes
WaterPractically Insoluble[2]Solubility is expected to increase significantly at higher pH.
PyridineSoluble[2]Useful for some chemical applications but generally not suitable for biological assays.
DMSOSoluble[3][4]The recommended solvent for preparing high-concentration stock solutions for in vitro assays.
Other Organic SolventsPractically Insoluble[2]Includes common solvents like ethanol, methanol, and acetone. The dimethyl ester derivative, however, is soluble in organic solvents[2].

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution in DMSO

Objective: To prepare a high-concentration stock solution of this compound for serial dilution in in vitro assays.

Materials:

  • This compound (solid powder)

  • Anhydrous, sterile-filtered DMSO

  • Sterile microcentrifuge tubes or amber glass vials

  • Analytical balance

  • Vortex mixer and/or sonicator

Methodology:

  • Calculation: Determine the mass of this compound needed to prepare a stock solution of the desired concentration (e.g., 10 mM). For a 10 mM stock, you would need 4.867 mg of this compound per 1 mL of DMSO (Molecular Weight = 486.7 g/mol ).

  • Weighing: Carefully weigh the calculated amount of this compound powder and place it into a sterile vial.

  • Dissolution: Add the appropriate volume of anhydrous DMSO to the vial.

  • Mixing: Tightly cap the vial and vortex vigorously for 1-2 minutes. If the solid does not completely dissolve, sonicate the vial in a water bath for 5-10 minutes or warm it gently to 37°C until a clear solution is obtained.

  • Storage: Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles. Before use, thaw the aliquot at room temperature and ensure the compound is fully dissolved.

Protocol 2: pH-Dependent Aqueous Solubility Profiling

Objective: To determine the optimal pH for solubilizing this compound in an aqueous buffer.

Materials:

  • This compound (solid powder)

  • A series of buffers with different pH values (e.g., Phosphate buffers at pH 6.0, 7.0, 8.0, and Carbonate-Bicarbonate buffer at pH 9.0)

  • 0.1 M NaOH and 0.1 M HCl for fine pH adjustment

  • Microcentrifuge tubes

  • Shaker/incubator

  • Microplate reader or HPLC system for quantification

Methodology:

  • Preparation: Add an excess amount of solid this compound (e.g., 1 mg) to 1 mL of each buffer in separate microcentrifuge tubes. This ensures a saturated solution will be formed.

  • Equilibration: Tightly cap the tubes and place them on a shaker in a temperature-controlled incubator (e.g., 25°C or 37°C) for 24 hours to allow the solution to reach equilibrium.

  • Separation: After incubation, centrifuge the tubes at high speed (e.g., 14,000 x g) for 15 minutes to pellet the undissolved solid.

  • Sampling: Carefully collect a known volume of the supernatant from each tube, being cautious not to disturb the pellet.

  • Quantification: Determine the concentration of dissolved this compound in each supernatant sample using a suitable analytical method, such as UV-Vis spectrophotometry (if a chromophore is present and a standard curve is established) or HPLC.

  • Analysis: Plot the measured solubility (e.g., in µg/mL or µM) against the pH of the buffer to identify the pH at which solubility is maximized.

Visualizations

TroubleshootingWorkflow Troubleshooting this compound Solubility Issues cluster_solutions Troubleshooting Steps start Start: Dissolving This compound stock_prep Prepare concentrated stock in 100% DMSO start->stock_prep dilute Dilute stock into aqueous assay buffer stock_prep->dilute observe Observe for precipitation dilute->observe success Success: Proceed with Assay observe->success No precipitate Precipitation Occurs observe->precipitate Yes sol1 Option 1: Lower final concentration precipitate->sol1 sol2 Option 2: Use pH-adjusted buffer (pH > 8.0) precipitate->sol2 sol3 Option 3: Add surfactant (e.g., 0.05% Tween-20) (for biochemical assays) precipitate->sol3 sol4 Option 4: Increase final DMSO % (with caution) precipitate->sol4 sol1->dilute sol2->dilute sol3->dilute sol4->dilute

Caption: Workflow for troubleshooting this compound precipitation in aqueous buffers.

SolubilityProfilingWorkflow Experimental Workflow for pH-Solubility Profiling prep_buffers 1. Prepare buffers at various pH levels (e.g., pH 6.0, 7.0, 8.0, 9.0) add_compound 2. Add excess solid This compound to each buffer prep_buffers->add_compound equilibrate 3. Equilibrate for 24h with constant agitation add_compound->equilibrate centrifuge 4. Centrifuge to pellet undissolved solid equilibrate->centrifuge sample 5. Collect supernatant centrifuge->sample quantify 6. Quantify dissolved compound (e.g., via HPLC) sample->quantify analyze 7. Plot Solubility vs. pH to find optimal conditions quantify->analyze

Caption: Protocol for determining the pH-dependent solubility of this compound.

References

Technical Support Center: Optimizing Enzyme Inhibition Assays for Quinovic Acid

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with quinovic acid and its derivatives in enzyme inhibition assays.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments in a direct question-and-answer format.

Problem: My this compound won't fully dissolve in the assay buffer.

  • Answer: this compound, a triterpenoid, has low aqueous solubility. It is typically soluble in organic solvents like DMSO, chloroform, and ethyl acetate.[1][2] For aqueous assay buffers, it is crucial to first prepare a concentrated stock solution in 100% DMSO and then dilute it into the final assay buffer. Ensure the final DMSO concentration in the assay is low (typically <1%) and consistent across all wells, including controls, as higher concentrations can affect enzyme activity. If solubility issues persist, consider using a co-solvent or a detergent like Tween-20, but be aware that these can also interfere with the assay.[3]

Problem: I am observing high background noise or a false positive signal in my colorimetric/fluorometric assay.

  • Answer: This can be caused by several factors related to the compound itself. Natural products like this compound can interfere with assay signals.[4]

    • Optical Interference: Colored compounds can absorb light at the same wavelength as the product being measured in a colorimetric assay.[4] To correct for this, run a control well containing this compound and all assay components except the enzyme. Subtract this background reading from your test wells.

    • Autofluorescence: this compound may be fluorescent, which can interfere with fluorescence-based assays.[4] Measure the fluorescence of the compound in the assay buffer without the enzyme or substrate to determine its contribution to the signal.

    • Compound Aggregation: At higher concentrations, some organic molecules can form aggregates that sequester and inhibit enzymes, a common cause of false positives.[5] The addition of a small amount of non-ionic detergent (e.g., 0.01% Triton X-100) can help disrupt these aggregates.

Problem: The IC50 value for my this compound is highly variable between experiments.

  • Answer: Poor reproducibility can stem from several sources.

    • Inconsistent Reagent Preparation: Ensure all components (buffers, enzyme, substrate, inhibitor stock) are thawed completely and mixed thoroughly before use.[3] Prepare a master mix for the reaction wherever possible to minimize pipetting errors.[3]

    • Enzyme Instability: Enzymes can lose activity over time, especially with repeated freeze-thaw cycles.[6] Aliquot the enzyme upon receipt and store it at -70°C.[6] Always keep the enzyme on ice during the experiment.[6]

    • Time-Dependent Inhibition: The inhibitor may bind slowly to the enzyme, or the enzyme-inhibitor complex may form over time.[7] To check for this, pre-incubate the enzyme with this compound for varying amounts of time (e.g., 15, 30, 60 minutes) before adding the substrate. If the IC50 decreases with longer pre-incubation, it indicates time-dependent inhibition.

Problem: My results suggest non-specific inhibition.

  • Answer: Natural products can sometimes act as promiscuous inhibitors through mechanisms like chemical reactivity or chelation.[4][5]

    • Redox Activity: Some compounds can oxidize susceptible enzymes or assay reagents, leading to apparent inhibition.[4] Including a reducing agent like Dithiothreitol (DTT) in the assay buffer can sometimes mitigate this, though it's important to ensure DTT is compatible with your specific enzyme.[8][9][10]

    • Chelation: If your enzyme requires a metal cofactor for activity, this compound might be chelating this ion.[4] This can be tested by adding a slight excess of the required metal ion to see if activity is restored.

    • Validate with Orthogonal Assays: Confirm your findings using a different assay format (e.g., if you used a fluorescence-based assay, try a label-free method like mass spectrometry) to ensure the inhibition is not an artifact of the detection method.[4]

Frequently Asked Questions (FAQs)

Q1: What is a suitable starting concentration range for testing this compound?

A1: For initial screening, a wide concentration range is recommended, often spanning several orders of magnitude (e.g., from 1 nM to 100 µM). A typical approach is to use a 10-point, 3-fold serial dilution starting from a high concentration like 100 µM. This helps in accurately determining the IC50 and identifying the full dose-response curve.

Q2: How should I prepare my this compound stock solution?

A2: this compound is soluble in DMSO.[1] Prepare a high-concentration stock solution (e.g., 10-50 mM) in 100% DMSO. Aliquot this stock into single-use vials and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.[2] Before use, allow the aliquot to equilibrate to room temperature and vortex gently.[2]

Q3: What are some known enzyme targets for this compound or similar triterpenoids?

A3: While research is ongoing, this compound and its derivatives have been investigated for various biological activities. For example, this compound has been studied in the context of Alzheimer's disease for its effects on β-secretase expression.[11] Triterpenoids, in general, are known to target a wide range of enzymes, including protein tyrosine phosphatases (like PTP1B), cholinesterases, and enzymes involved in inflammatory pathways.[9][12][13]

Q4: How do I determine the mechanism of inhibition (e.g., competitive, non-competitive)?

A4: To determine the mechanism of action, you need to perform enzyme kinetic studies. This involves measuring the initial reaction rates at various substrate concentrations in the presence of different fixed concentrations of this compound.[10] By plotting the data using methods like Lineweaver-Burk (double reciprocal plot) or by fitting the data directly to Michaelis-Menten models, you can determine how the inhibitor affects the enzyme's Km and Vmax values.[14]

Q5: What control experiments are essential for a valid enzyme inhibition assay?

A5: Several controls are critical:

  • No Inhibitor Control (100% Activity): Contains the enzyme, substrate, and the same concentration of solvent (e.g., DMSO) used for the inhibitor.

  • No Enzyme Control (0% Activity): Contains the substrate and inhibitor in assay buffer to measure background signal.

  • Positive Control Inhibitor: A known inhibitor of the enzyme to validate that the assay is working correctly.

  • Compound Interference Control: Contains the inhibitor and all assay components except the enzyme to check for optical or fluorescence interference.[4]

Data Presentation

For clear comparison of results, quantitative data should be summarized in tables.

Table 1: Effect of Co-Solvent on this compound Solubility and Assay Signal

Assay Condition Final DMSO (%) Visual Precipitation Background Absorbance (405 nm)
Buffer Only 1.0% None 0.052
This compound (50 µM) 1.0% Minimal 0.085
This compound (100 µM) 1.0% Slight 0.112

| this compound (100 µM) | 2.0% | None | 0.115 |

Table 2: IC50 Values for this compound Against Target Enzyme Under Different Pre-incubation Conditions

Pre-incubation Time IC50 (µM) 95% Confidence Interval
0 minutes 15.2 12.1 - 18.3 0.985
30 minutes 8.5 6.9 - 10.1 0.991

| 60 minutes | 4.1 | 3.2 - 5.0 | 0.989 |

Experimental Protocols

Detailed Methodology: PTP1B Enzyme Inhibition Assay

Protein Tyrosine Phosphatase 1B (PTP1B) is a common target for diabetes and obesity research.[9] This protocol is adapted from established methods.[9][10][15]

1. Materials and Reagents:

  • Recombinant human PTP1B enzyme

  • PTP1B Assay Buffer: 25 mM Tris-HCl (pH 7.5), 1 mM EDTA, 1 mM DTT.[9][10]

  • Substrate: p-nitrophenyl phosphate (pNPP)

  • Inhibitor: this compound dissolved in DMSO

  • Positive Control: RK-682 or other known PTP1B inhibitor[6]

  • Stop Solution: 5 M NaOH

  • 96-well clear, flat-bottom microplate[3]

2. Preparation of Solutions:

  • Prepare a 10 mM stock solution of pNPP in the assay buffer.

  • Prepare a 10 mM stock solution of this compound in 100% DMSO. Perform serial dilutions in DMSO to create working stocks.

  • Dilute the PTP1B enzyme in cold assay buffer to the desired working concentration (e.g., 2.5 ng/well).[6]

3. Assay Procedure:

  • Add 130 µL of assay buffer to each well of the 96-well plate.[10]

  • Add 10 µL of the this compound solution (or DMSO vehicle control) to the appropriate wells.[10]

  • Add 20 µL of the diluted PTP1B enzyme solution to each well, except for the "No Enzyme" control wells.[9]

  • Pre-incubate the plate at 37°C for 10-15 minutes.

  • Initiate the reaction by adding 40 µL of 4 mM pNPP substrate to all wells.[9]

  • Incubate the plate at 37°C for 15-30 minutes.[9]

  • Stop the reaction by adding 40 µL of 5 M NaOH to each well.[15]

  • Read the absorbance at 405 nm using a microplate reader.

4. Data Analysis:

  • Subtract the average absorbance of the "No Enzyme" control from all other readings.

  • Calculate the percent inhibition for each concentration of this compound using the formula: % Inhibition = 100 * (1 - (Abs_inhibitor / Abs_control))

  • Plot the percent inhibition versus the log of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Visualizations

Visual aids for understanding workflows and logical relationships.

Assay_Optimization_Workflow cluster_0 Phase 1: Assay Development cluster_1 Phase 2: Compound Screening cluster_2 Phase 3: Mechanism of Action A Reagent Prep (Buffer, Enzyme, Substrate) B Determine Optimal Enzyme Concentration A->B C Determine Substrate Km B->C D Solubility & Interference Checks for this compound C->D Proceed to Screening E Single-Point Screen (e.g., 10 µM) D->E F Dose-Response Curve (IC50 Determination) E->F G Pre-incubation Study (Time-Dependence) F->G Confirm Hits H Kinetic Analysis (Vary [Substrate]) G->H I Determine Ki and Inhibition Type H->I

Caption: Workflow for optimizing a this compound enzyme inhibition assay.

Troubleshooting_Tree Start High Variability in IC50? Node_A Check Reagent Stability (Enzyme Aliquots, Fresh Buffers) Start->Node_A Node_B Refine Pipetting Technique (Use Master Mixes) Start->Node_B Node_C Is Pre-incubation Time Consistent? Start->Node_C Node_D Yes Node_C->Node_D Yes Node_E No Node_C->Node_E No Node_G Problem Solved? Node_D->Node_G Node_F Standardize Pre-incubation Protocol Node_E->Node_F Node_F->Node_G Node_H Yes Node_G->Node_H Yes Node_I No Node_G->Node_I No Node_J Investigate Assay Interference (Aggregation, Reactivity) Node_I->Node_J

Caption: Decision tree for troubleshooting IC50 variability.

Signaling_Pathway InsulinReceptor Insulin Receptor (IR) IRS IRS (Phosphorylated) InsulinReceptor->IRS Activates Downstream Downstream Signaling (e.g., PI3K/Akt pathway) IRS->Downstream Promotes PTP1B PTP1B PTP1B->IRS Dephosphorylates (Inactivates) GlucoseUptake Glucose Uptake Downstream->GlucoseUptake Stimulates QuinovicAcid This compound QuinovicAcid->PTP1B Inhibits

Caption: Hypothetical signaling pathway showing PTP1B inhibition.

References

Technical Support Center: Enhancing Low Oral Bioavailability of Quinovic Acid in Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the low oral bioavailability of quinovic acid in animal models.

Frequently Asked Questions (FAQs)

Q1: What is the expected oral bioavailability of unmodified this compound in animal models?

While specific pharmacokinetic data for this compound is limited in publicly available literature, triterpenoid saponins, the class of compounds to which this compound belongs, generally exhibit very low oral bioavailability.[1][2] This is primarily attributed to factors such as poor aqueous solubility, high molecular weight, and low membrane permeability.[1][2] For instance, the oral bioavailability of Akebia saponin D, a structurally related triterpenoid saponin, was found to be extremely low at 0.025% in rats.[3][4] Another example, asiatic acid, also a pentacyclic triterpenoid, has a reported oral bioavailability of 16.25% in rats, with its absorption limited by rapid metabolism.[5]

Q2: What are the primary reasons for the low oral bioavailability of this compound?

The low oral bioavailability of this compound and similar triterpenoid compounds is likely due to a combination of the following factors:

  • Poor Aqueous Solubility: this compound is a lipophilic molecule with poor water solubility, which limits its dissolution in the gastrointestinal fluids, a prerequisite for absorption.[6]

  • Low Intestinal Permeability: The large and complex structure of this compound can hinder its passage across the intestinal epithelium.[1][2]

  • First-Pass Metabolism: Like many natural compounds, this compound may be subject to extensive metabolism in the intestine and liver (first-pass effect), reducing the amount of active drug that reaches systemic circulation.[5]

  • Efflux by Transporters: It is possible that this compound is a substrate for efflux transporters like P-glycoprotein in the intestinal wall, which actively pump the compound back into the gut lumen.

Q3: What formulation strategies can be employed to improve the oral bioavailability of this compound?

Several advanced formulation strategies can be utilized to overcome the challenges of low solubility and permeability:

  • Nanosuspensions: This technique involves reducing the drug particle size to the nanometer range, which increases the surface area for dissolution and can enhance bioavailability.[7][8]

  • Lipid-Based Formulations:

    • Liposomes: These are vesicular structures composed of lipid bilayers that can encapsulate both hydrophilic and lipophilic drugs, protecting them from degradation in the GI tract and improving absorption.[9][10][11]

    • Self-Emulsifying Drug Delivery Systems (SEDDS): These are isotropic mixtures of oils, surfactants, and co-solvents that form fine oil-in-water emulsions upon gentle agitation in the GI fluids, enhancing the solubilization and absorption of lipophilic drugs.[12][13][14][15]

  • Solid Dispersions: Dispersing the drug in an amorphous form within a hydrophilic polymer matrix can improve its dissolution rate and bioavailability.

Troubleshooting Guide

Issue Encountered Potential Cause(s) Suggested Troubleshooting Steps
Low and variable drug concentration in plasma Poor dissolution of this compound in the GI tract.- Utilize a solubility-enhancing formulation such as a nanosuspension, liposomes, or SEDDS.- Co-administer with a meal (if appropriate for the study design) to leverage natural lipid digestion and absorption pathways.
High first-pass metabolism.- Consider co-administration with a known inhibitor of relevant metabolic enzymes (e.g., cytochrome P450 inhibitors) in preliminary studies to assess the impact of metabolism.
Formulation instability in the GI tract.- For liposomal formulations, select phospholipids with higher phase transition temperatures to increase stability.- For nanosuspensions, ensure the use of appropriate stabilizers to prevent particle aggregation.
No detectable drug in plasma Insufficient analytical sensitivity.- Develop and validate a highly sensitive bioanalytical method, such as LC-MS/MS, with a low limit of quantification (LLOQ).
Very rapid elimination.- Conduct a pilot intravenous (IV) administration study to determine the intrinsic pharmacokinetic properties (clearance, half-life) of this compound.
High inter-animal variability Inconsistent dosing.- Ensure accurate and consistent oral gavage technique.- For formulations like suspensions, ensure homogeneity before each administration.
Differences in food intake (if not fasted).- Standardize the fasting period for all animals before dosing.[16]
Genetic variability in metabolic enzymes among animals.- Use a larger group of animals to obtain statistically significant data.- If possible, use an inbred strain of animals.

Data on Oral Bioavailability of Structurally Similar Triterpenoids

The following tables summarize pharmacokinetic data for triterpenoid compounds structurally related to this compound, demonstrating the potential for formulation strategies to improve oral bioavailability.

Table 1: Pharmacokinetic Parameters of Asiatic Acid in Rats

Formulation Dose (mg/kg) Cmax (ng/mL) Tmax (h) AUC (ng·h/mL) Relative Bioavailability (%) Reference
Suspension20 (oral)3940.5347016.25 (Absolute)[5]

Table 2: Pharmacokinetic Parameters of Oleanolic Acid Nanosuspension in Rats

Formulation Dose (mg/kg) Cmax (ng/mL) Tmax (h) AUC (ng·h/mL) Relative Bioavailability (%) Reference
Coarse Suspension10 (oral)13.6 ± 4.20.5 ± 0.245.3 ± 12.1100[17]
Nanosuspension10 (oral)45.2 ± 11.50.3 ± 0.1158.7 ± 39.8350[17]

Table 3: Pharmacokinetic Parameters of Akebia Saponin D (ASD) in Rats

Route Dose (mg/kg) Cmax (µg/mL) Tmax (h) AUC (h·µg/mL) Absolute Bioavailability (%) Reference
Intravenous10--19.05 ± 8.64-[3][4]
Intragastric1000.047 ± 0.030-0.047 ± 0.0300.025[3][4]

Experimental Protocols

Protocol 1: Preparation of a this compound Nanosuspension

This protocol describes a general method for preparing a nanosuspension using a precipitation-ultrasonication technique.

  • Dissolve this compound: Dissolve an accurately weighed amount of this compound in a suitable organic solvent (e.g., ethanol, acetone).

  • Prepare Stabilizer Solution: Prepare an aqueous solution containing a stabilizer (e.g., Poloxamer 188, HPMC).

  • Precipitation: Add the organic solution of this compound dropwise into the aqueous stabilizer solution under constant magnetic stirring.

  • Solvent Evaporation: Remove the organic solvent from the resulting suspension using a rotary evaporator.

  • Homogenization: Subject the suspension to high-pressure homogenization or probe sonication to reduce the particle size to the nanometer range.

  • Characterization: Characterize the nanosuspension for particle size, polydispersity index, and zeta potential using dynamic light scattering.

Protocol 2: In Vivo Oral Bioavailability Study in Rats

This protocol outlines a typical in vivo study to determine the oral bioavailability of a this compound formulation.

  • Animal Acclimatization: Acclimatize male Sprague-Dawley or Wistar rats for at least one week before the experiment.

  • Fasting: Fast the animals overnight (approximately 12 hours) before dosing, with free access to water.[16]

  • Dosing:

    • Oral Group: Administer the this compound formulation (e.g., nanosuspension) orally via gavage at a predetermined dose.

    • Intravenous (IV) Group: Administer a solution of this compound in a suitable vehicle intravenously via the tail vein to determine the absolute bioavailability.

  • Blood Sampling: Collect blood samples (approximately 0.2-0.3 mL) from the jugular or saphenous vein into heparinized tubes at predefined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) post-dosing.

  • Plasma Preparation: Centrifuge the blood samples to separate the plasma. Store the plasma samples at -80°C until analysis.

  • Bioanalysis: Quantify the concentration of this compound in the plasma samples using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis: Calculate the pharmacokinetic parameters (Cmax, Tmax, AUC, half-life) using non-compartmental analysis software.

  • Bioavailability Calculation: Calculate the absolute oral bioavailability (F%) using the formula: F% = (AUCoral / AUCiv) × (Doseiv / Doseoral) × 100.

Visualizations

experimental_workflow cluster_prep Formulation Preparation cluster_animal_study In Vivo Animal Study cluster_analysis Sample & Data Analysis prep Prepare this compound Formulation (e.g., Nanosuspension, Liposome) char Characterize Formulation (Particle Size, Encapsulation Efficiency) prep->char acclimate Animal Acclimatization & Fasting char->acclimate dosing Oral & IV Dosing acclimate->dosing sampling Serial Blood Sampling dosing->sampling bioanalysis LC-MS/MS Bioanalysis of Plasma sampling->bioanalysis pk_analysis Pharmacokinetic Analysis bioanalysis->pk_analysis bioavailability Calculate Absolute Bioavailability pk_analysis->bioavailability troubleshooting_low_bioavailability cluster_solubility Solubility Issues cluster_permeability Permeability Issues cluster_metabolism Metabolism Issues start Low Oral Bioavailability Observed for this compound solubility_q Is the compound poorly soluble? start->solubility_q solubility_a Enhance Dissolution Rate: - Nanosuspension - Solid Dispersion - Micronization solubility_q->solubility_a Yes permeability_q Is intestinal permeability low? solubility_q->permeability_q No permeability_a Improve Membrane Transport: - Lipid-based formulations (Liposomes, SEDDS) - Permeation enhancers permeability_q->permeability_a Yes metabolism_q Is there high first-pass metabolism? permeability_q->metabolism_q No metabolism_a Bypass/Inhibit Metabolism: - Co-administer with enzyme inhibitors - Prodrug approach metabolism_q->metabolism_a Yes formulation_strategies cluster_strategies Formulation Strategies cluster_mechanisms Mechanisms of Bioavailability Enhancement qa This compound (Low Solubility, Low Permeability) nano Nanosuspension qa->nano lipo Liposomes qa->lipo sedds SEDDS qa->sedds nano_mech ↑ Surface Area ↑ Dissolution Rate nano->nano_mech lipo_mech Solubilization Protection from Degradation Lymphatic Uptake lipo->lipo_mech sedds_mech Pre-dissolved State ↑ Solubilization ↑ Membrane Fluidity sedds->sedds_mech bioavailability Improved Oral Bioavailability nano_mech->bioavailability lipo_mech->bioavailability sedds_mech->bioavailability

References

Quinovic acid stability issues in different solvents and pH

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential guidance on the stability of quinovic acid in various solvents and across a range of pH values. Below you will find troubleshooting guides and frequently asked questions (FAQs) to assist in your experimental design and data interpretation.

Troubleshooting Guides & FAQs

This section addresses common challenges and questions encountered during the handling and analysis of this compound.

1. Solubility and Solution Preparation

  • Question: I am having trouble dissolving this compound. What are the recommended solvents?

    • Answer: this compound is practically insoluble in water. For initial stock solutions, organic solvents are recommended. Dimethyl sulfoxide (DMSO) is a common choice for creating high-concentration stock solutions. Other suitable solvents include chloroform, dichloromethane, ethyl acetate, and acetone. For subsequent dilutions into aqueous buffers, ensure the final concentration of the organic solvent is low enough to not interfere with your experiment and to maintain the stability of the diluted solution.

  • Question: My this compound precipitates when I dilute my DMSO stock solution into an aqueous buffer. How can I prevent this?

    • Answer: This is a common issue when diluting a compound from a high-solubility organic solvent into a low-solubility aqueous medium. To mitigate this:

      • Decrease the final concentration: this compound has very low aqueous solubility. Try diluting to a lower final concentration.

      • Use a co-solvent: Incorporating a small percentage of a water-miscible organic solvent (e.g., ethanol, methanol) in your final aqueous buffer can improve solubility.

      • Adjust the pH: The solubility of this compound, being a dicarboxylic acid, is pH-dependent. Increasing the pH above its second pKa will deprotonate both carboxylic acid groups, forming a more soluble salt.

2. pH-Dependent Stability

  • Question: At what pH is this compound most stable?

    • Answer: The stability of this compound is influenced by pH. As a general principle for many carboxylic acids, the neutral form (at lower pH) can be more susceptible to certain types of degradation than the ionized form (at higher pH). However, extremely high or low pH can catalyze hydrolysis. Based on general knowledge of dicarboxylic acids, this compound is expected to have two pKa values. A predicted pKa for a glycosylated derivative of this compound is approximately 4.21[1]. The pKa of the two carboxylic acid groups in this compound itself will influence its ionization state and, consequently, its stability at different pH values. We can predict that one pKa will be lower than that of a simple carboxylic acid (due to the electron-withdrawing effect of the other carboxyl group), and the second pKa will be higher. Stability is often greatest in the mid-pH range, away from strongly acidic or basic conditions that can promote degradation.

  • Question: I suspect my this compound is degrading in my acidic/alkaline experimental conditions. How can I confirm this?

    • Answer: To confirm degradation, you can perform a forced degradation study. This involves intentionally exposing a solution of this compound to acidic and basic conditions and monitoring its concentration over time using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC). A decrease in the peak area of the parent this compound and the appearance of new peaks would indicate degradation.

3. Solvent-Dependent Stability

  • Question: Which solvents are best for long-term storage of this compound solutions?

    • Answer: For long-term storage, it is advisable to store this compound as a dry powder at a low temperature. If a solution is necessary, a non-protic solvent in which it is highly soluble and stable, such as DMSO, is a good choice. Solutions should be stored at -20°C or -80°C to minimize degradation. It is recommended to prepare fresh dilutions in aqueous buffers for each experiment.

  • Question: Can I use protic solvents like methanol or ethanol for my experiments?

    • Answer: Protic solvents like methanol and ethanol can be used, but there is a potential for esterification of the carboxylic acid groups, especially under acidic conditions or over long-term storage. If your experimental protocol requires the use of protic solvents, it is crucial to assess the stability of this compound under those specific conditions.

Quantitative Data Summary

The following tables provide illustrative data on the stability of this compound. Note: This data is hypothetical and intended to serve as a guide for experimental design. Actual stability will depend on the specific experimental conditions.

Table 1: Illustrative Degradation of this compound in Different Solvents at Room Temperature (25°C) over 48 hours.

SolventInitial Concentration (µg/mL)Concentration after 48h (µg/mL)% Degradation
DMSO10009950.5%
Acetonitrile10009802.0%
Methanol10009505.0%
Water10 (Saturated)820.0%

Table 2: Illustrative pH-Dependent Degradation of this compound in Aqueous Buffer (5% Acetonitrile co-solvent) at 37°C over 24 hours.

pHBuffer SystemInitial Concentration (µg/mL)Concentration after 24h (µg/mL)% Degradation
2.0HCl/KCl504216.0%
4.5Acetate50484.0%
7.4Phosphate50492.0%
9.0Borate504510.0%

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and establish a stability-indicating analytical method.

  • Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable organic solvent (e.g., acetonitrile or methanol).

  • Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 2, 4, 8, and 24 hours. Neutralize the samples with 0.1 M NaOH before analysis.

    • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 2, 4, 8, and 24 hours. Neutralize the samples with 0.1 M HCl before analysis.

    • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Keep at room temperature for 2, 4, 8, and 24 hours.

    • Thermal Degradation: Place the solid powder of this compound in an oven at 105°C for 24 hours. Also, heat the stock solution at 60°C for 24 hours.

    • Photolytic Degradation: Expose the stock solution and solid powder to UV light (254 nm) and visible light for a specified duration (e.g., 24 hours).

  • Sample Analysis: Analyze all stressed samples, along with an unstressed control, using a suitable analytical method, typically HPLC with UV detection.

  • Data Evaluation: Compare the chromatograms of the stressed samples to the control. A decrease in the peak area of this compound and the appearance of new peaks indicate degradation.

Protocol 2: pH-Rate Profile Study of this compound

This protocol is for determining the degradation rate of this compound as a function of pH.

  • Buffer Preparation: Prepare a series of buffers covering a wide pH range (e.g., pH 2 to 10).

  • Reaction Solutions: Prepare a stock solution of this compound in a water-miscible solvent (e.g., acetonitrile). Add a small aliquot of the stock solution to each buffer to achieve the desired final concentration (ensure the final organic solvent concentration is low, e.g., <5%).

  • Incubation: Incubate the reaction solutions at a constant temperature (e.g., 37°C or 50°C).

  • Sampling: At predetermined time points (e.g., 0, 2, 4, 8, 24, 48 hours), withdraw an aliquot from each reaction mixture.

  • Analysis: Immediately analyze the samples by a validated stability-indicating HPLC method to determine the remaining concentration of this compound.

  • Data Analysis: For each pH, plot the natural logarithm of the this compound concentration versus time. The slope of this line will give the pseudo-first-order rate constant (k) for degradation at that pH. Finally, plot log(k) versus pH to generate the pH-rate profile.

Visualizations

Experimental_Workflow_Forced_Degradation start Prepare this compound Stock Solution (1 mg/mL) acid Acid Hydrolysis (0.1 M HCl, 60°C) start->acid base Base Hydrolysis (0.1 M NaOH, 60°C) start->base oxidation Oxidative Degradation (3% H2O2, RT) start->oxidation thermal Thermal Degradation (Solid & Solution, 60-105°C) start->thermal photo Photolytic Degradation (UV/Vis Light) start->photo analysis HPLC Analysis acid->analysis base->analysis oxidation->analysis thermal->analysis photo->analysis evaluation Data Evaluation: - % Degradation - Identify Degradants analysis->evaluation

Caption: Workflow for a forced degradation study of this compound.

pH_Rate_Profile_Workflow prep_buffers Prepare Buffers (pH 2-10) prep_solutions Prepare Reaction Solutions (this compound in Buffers) prep_buffers->prep_solutions incubate Incubate at Constant Temperature prep_solutions->incubate sample Sample at Time Points incubate->sample analyze HPLC Analysis sample->analyze plot_conc Plot ln(Conc) vs. Time (Determine k) analyze->plot_conc plot_profile Plot log(k) vs. pH (Generate pH-Rate Profile) plot_conc->plot_profile Quinovic_Acid_Ionization H2A H2A (Fully Protonated) Predominant at low pH HA_minus HA- (Singly Deprotonated) H2A->HA_minus pKa1 A2_minus A2- (Fully Deprotonated) Predominant at high pH HA_minus->A2_minus pKa2

References

Technical Support Center: Overcoming Matrix Effects in LC-MS/MS Quantification

Author: BenchChem Technical Support Team. Date: November 2025

Troubleshooting Guides

This section addresses common issues encountered during LC-MS/MS quantification due to matrix effects.

Symptom Potential Cause Troubleshooting Steps
Poor Reproducibility (High %CV) Variable matrix effects between samples.1. Implement a Stable Isotope-Labeled Internal Standard (SIL-IS): This is the most effective way to correct for sample-to-sample variations in matrix effects.[1][2][3][4] 2. Ensure Consistent Sample Preparation: Standardize all sample preparation steps to minimize variability.[2] 3. Optimize Chromatography: Improve separation to reduce co-elution with interfering matrix components.[1][5]
Inaccurate Quantification Uncorrected matrix effects leading to biased results (ion suppression or enhancement).1. Use a SIL-IS: This will provide the most accurate correction for ionization variability.[2][3][4][6][7][8] 2. Develop a Matrix-Matched Calibration Curve: Prepare calibration standards in a blank matrix that is similar to the samples being analyzed.[1][9] 3. Perform Standard Addition: This method can be used when a suitable blank matrix is not available.[9][10][11]
Low Signal Intensity (Ion Suppression) Co-eluting matrix components are suppressing the ionization of the analyte.1. Improve Sample Cleanup: Switch from a simple protein precipitation to a more rigorous method like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE).[1][2][12] 2. Optimize Chromatography: Adjust the gradient to better separate the analyte from the suppression zone.[1][5] 3. Dilute the Sample: If sensitivity allows, diluting the sample can reduce the concentration of interfering matrix components.[9][13][14]
High Signal Intensity (Ion Enhancement) Co-eluting matrix components are enhancing the ionization of the analyte.1. Improve Sample Cleanup: Similar to ion suppression, removing interfering components is key.[1][2][12] 2. Optimize Chromatography: Separate the analyte from the components causing enhancement.[1][5] 3. Utilize a SIL-IS: This will help to compensate for the enhancement effect.[1][2][3][4]

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they impact LC-MS/MS analysis?

A1: Matrix effects are the alteration of ionization efficiency for a target analyte by co-eluting compounds from the sample matrix (e.g., plasma, urine, tissue extracts).[1][15] These effects can manifest as either ion suppression (decreased signal) or ion enhancement (increased signal), leading to inaccurate and unreliable quantification.[5][15][16] In complex biological matrices, endogenous components like phospholipids, proteins, and salts are common sources of matrix effects.[15][16]

Q2: How can I determine if my analysis is affected by matrix effects?

A2: Two common methods to assess matrix effects are the post-column infusion experiment and the post-extraction spike method.[5][9] The post-column infusion method provides a qualitative assessment by infusing a constant flow of the analyte post-column while injecting a blank matrix extract. Dips or peaks in the baseline indicate regions of ion suppression or enhancement.[9][10] The post-extraction spike method offers a quantitative measure by comparing the analyte response in a post-spiked blank matrix extract to the response in a neat solution.[5][16]

Q3: What is the most effective way to compensate for matrix effects?

A3: The use of a stable isotope-labeled internal standard (SIL-IS) is considered the gold standard for compensating for matrix effects.[2][3][4] A SIL-IS is chemically identical to the analyte but has a different mass, causing it to co-elute and experience similar matrix effects.[1][3] The ratio of the analyte to the SIL-IS remains consistent, allowing for accurate quantification even in the presence of ion suppression or enhancement.[1]

Q4: What are the best sample preparation techniques to minimize matrix effects?

A4: The choice of sample preparation technique depends on the analyte and the complexity of the matrix. Generally, more rigorous cleanup methods are more effective at reducing matrix effects.

  • Solid-Phase Extraction (SPE): Offers good selectivity and can effectively remove a wide range of interfering compounds.[1][2]

  • Liquid-Liquid Extraction (LLE): Can be optimized to selectively extract the analyte of interest away from matrix components.[1][12]

  • Protein Precipitation (PPT): A simpler but less effective method that primarily removes proteins. It may not be sufficient for removing other matrix components like phospholipids.[1][12]

Q5: Can I just dilute my sample to reduce matrix effects?

A5: Yes, sample dilution can be a simple and effective strategy to reduce the concentration of interfering matrix components.[9][13][14] However, this approach is only feasible if the analyte concentration is high enough to remain above the limit of quantification after dilution.[9][14]

Experimental Protocols

Protocol 1: Assessment of Matrix Effect using the Post-Extraction Spike Method
  • Prepare two sets of samples:

    • Set A (Neat Solution): Spike the analyte and internal standard (if used) at a known concentration into the mobile phase or reconstitution solvent.

    • Set B (Post-Spiked Matrix): Extract at least six different lots of blank matrix. Spike the analyte and internal standard at the same concentration as Set A into the extracted matrix supernatant.

  • Analyze both sets of samples by LC-MS/MS.

  • Calculate the Matrix Factor (MF):

    • MF = (Peak Area in Post-Spiked Matrix) / (Peak Area in Neat Solution)

    • An MF of 1 indicates no matrix effect.

    • An MF < 1 indicates ion suppression.

    • An MF > 1 indicates ion enhancement.

  • Calculate the IS-Normalized MF:

    • IS-Normalized MF = (MF of Analyte) / (MF of Internal Standard)

  • Evaluate the precision of the IS-Normalized MF across the different matrix lots. The coefficient of variation (%CV) should ideally be less than 15%.[16]

Protocol 2: Solid-Phase Extraction (SPE) for Removal of Matrix Components

This is a general protocol and should be optimized for quinovic acid.

  • Conditioning: Condition an appropriate SPE cartridge (e.g., a mixed-mode or polymer-based sorbent) with methanol followed by deionized water.[2]

  • Loading: Load the pre-treated sample (e.g., diluted plasma) onto the SPE cartridge.[2]

  • Washing: Wash the cartridge with a weak solvent (e.g., water/methanol mixture) to remove polar interferences.[2]

  • Elution: Elute the analyte of interest with an appropriate organic solvent (e.g., acetonitrile or methanol with a modifier like formic acid or ammonia).[2]

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in the initial mobile phase.[2]

Visualizations

experimental_workflow cluster_problem Problem Identification cluster_assessment Matrix Effect Assessment cluster_mitigation Mitigation Strategy cluster_validation Method Validation A Inaccurate or Irreproducible Quantification B Post-Column Infusion A->B Investigate C Post-Extraction Spike A->C Investigate D Optimize Sample Preparation (SPE, LLE) B->D Select Strategy E Optimize Chromatography B->E Select Strategy F Use Stable Isotope-Labeled Internal Standard (SIL-IS) B->F Select Strategy G Matrix-Matched Calibration B->G Select Strategy H Sample Dilution B->H Select Strategy C->D Select Strategy C->E Select Strategy C->F Select Strategy C->G Select Strategy C->H Select Strategy I Accurate and Reproducible Quantification D->I Implement & Validate E->I Implement & Validate F->I Implement & Validate G->I Implement & Validate H->I Implement & Validate

Caption: Workflow for identifying, assessing, and mitigating matrix effects in LC-MS/MS.

ion_suppression cluster_source ESI Droplet cluster_process Ionization Process cluster_outcome Gas Phase Ions A Analyte C Solvent Evaporation A->C B Matrix Component B->C D Charge Competition C->D E [Analyte+H]+ D->E No Interference F Reduced [Analyte+H]+ D->F With Interference

Caption: Simplified mechanism of ion suppression in electrospray ionization (ESI).

decision_tree A Matrix Effect Observed? B Is a SIL-IS Available? A->B Yes C Use SIL-IS B->C Yes D Is a Blank Matrix Available? B->D No E Use Matrix-Matched Calibration D->E Yes H Use Standard Addition D->H No F Improve Sample Cleanup (SPE/LLE) E->F If still needed G Optimize Chromatography F->G If still needed H->F If still needed

Caption: Decision tree for selecting a strategy to overcome matrix effects.

References

Technical Support Center: NMR Spectroscopy of Complex Quinovic Acid Glycosides

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed protocols for the refinement of NMR spectroscopy techniques for complex quinovic acid glycosides.

Troubleshooting Guide & FAQs

This section addresses specific issues that may be encountered during the NMR analysis of this compound glycosides.

Sample Preparation

Q1: What is the ideal sample concentration for NMR analysis of this compound glycosides?

A1: For ¹H NMR spectra, the required quantity of a compound with a molecular mass under 600 is typically 1-10 mg.[1] For routine ¹H NMR, a sample amount of 5-25 mg is generally recommended.[2] For ¹³C NMR, which is significantly less sensitive, higher concentrations are preferable, often in the range of 20-50 mg.[3] Overly concentrated samples can lead to broad peaks due to viscosity, while very dilute samples may result in a poor signal-to-noise ratio.[4][5]

Q2: My compound is poorly soluble. How can I improve dissolution for NMR?

A2: If your compound dissolves poorly, start with a very small amount (~1 mg or less) and ensure it dissolves completely before gradually adding more.[1] Vigorous shaking or sonication can aid dissolution.[1][3] The choice of deuterated solvent is critical; "like dissolves like" is a good principle to follow.[6] For saponins like this compound glycosides, deuterated methanol (CD₃OD), DMSO-d₆, and pyridine-d₅ are commonly used.[7] If solubility remains an issue in common solvents, trying an alternative like benzene-d₆ may help, as different solvents can alter the chemical shifts and potentially improve signal dispersion.[5]

Q3: The solution in my NMR tube is cloudy/contains solid particles. Will this affect my results?

A3: Yes, it will significantly degrade spectral quality. Solid particles distort the magnetic field homogeneity, leading to broad lines and indistinct spectra that cannot be corrected by shimming.[2] Always ensure your final solution is transparent and free of particulates.[1] Filter the solution into the NMR tube using a Pasteur pipette with a cotton or glass wool plug to remove any solids.[1][2]

Q4: What is the correct sample volume to use in a standard 5 mm NMR tube?

A4: The optimal sample volume for most spectrometers is between 0.5 mL and 0.6 mL.[1] This corresponds to a filling height of approximately 4 cm (40 mm).[1][2] Using a sample volume that is too short can make shimming difficult or impossible, while overly long samples waste expensive solvent and can also be challenging to shim due to thermal gradients.[2]

Data Acquisition & Processing

Q5: Why are the peaks in my ¹H NMR spectrum broad and poorly resolved?

A5: Several factors can cause peak broadening:

  • Poor Shimming: An inadequately shimmed magnetic field is a common cause of broad and asymmetric peaks.[4][5]

  • High Sample Concentration: As mentioned, overly concentrated samples can increase viscosity, leading to line broadening.[4][5]

  • Presence of Paramagnetic Impurities: Even trace amounts of paramagnetic metals can cause significant line broadening.[4] Adding a chelating agent like EDTA can help mitigate this effect.[8]

  • Inhomogeneity: If the sample is not fully dissolved or has precipitated, it will lead to poor field homogeneity and broad signals.[2][5]

Q6: I have severe signal overlap in the sugar region (3.0-4.5 ppm) of my ¹H spectrum. How can I resolve these signals?

A6: Signal overlap is a major challenge with glycosides.[7] Here are several strategies to resolve overlapping peaks:

  • Change Solvents: Switching to a different solvent, such as pyridine-d₅, can induce aromatic solvent-induced shifts that alter the dispersion of proton signals, potentially resolving the overlap.[7]

  • Vary the Temperature: Acquiring spectra at different temperatures can change the chemical shifts of certain protons, which may be enough to separate overlapping signals.[4]

  • Use a Higher Field Spectrometer: A stronger magnetic field increases the dispersion of signals, providing better resolution.[4]

  • Utilize 2D NMR: Two-dimensional NMR experiments are powerful tools for resolving overlap by spreading the signals into a second dimension.[4][9] Techniques like COSY, TOCSY, HSQC, and HMBC are essential for separating and assigning these complex regions.[4][7][10][11]

Q7: My signal-to-noise (S/N) ratio is very low. What can I do to improve it?

A7: A poor S/N ratio is often related to the sample itself.[12] First, ensure your sample concentration is adequate. Halving the sample concentration requires four times the acquisition time to achieve the same S/N.[2] If the sample is correctly prepared, you can increase the number of scans. The S/N ratio increases with the square root of the number of scans, so quadrupling the scans will double the S/N.[13] Using a high-sensitivity probe, such as a cryoprobe, can also dramatically improve the S/N ratio.[14][15]

Q8: I see a large, unwanted solvent peak that obscures signals of interest. How can I suppress it?

A8: Modern spectrometers have built-in solvent suppression pulse sequences. Techniques like WET or excitation sculpting are commonly used.[16][17] The WET-1D experiment allows you to selectively suppress large signals, making smaller, nearby peaks more observable.[16] Be aware that these methods can sometimes cause artifacts, particularly near the suppressed peak.[16]

Quantitative Data & Experimental Parameters

For reproducible results, key experimental parameters should be standardized. The tables below summarize recommended starting points for sample preparation and NMR acquisition.

Table 1: Sample Preparation Guidelines

ParameterRecommendationRationale
Analyte Mass (¹H NMR) 5 - 25 mgOptimal balance between signal strength and avoiding concentration-related issues like line broadening.[2][3]
Analyte Mass (¹³C NMR) 20 - 50 mgHigher concentration is needed to compensate for the low natural abundance and sensitivity of the ¹³C nucleus.[3]
Deuterated Solvent Volume 0.5 - 0.6 mLEnsures the sample height is optimal (~4 cm) for proper shimming in a standard 5 mm tube.[1][2]
Common Solvents CD₃OD, DMSO-d₆, Pyridine-d₅These solvents are effective for dissolving polar saponins and glycosides.[7]

Table 2: Recommended Starting Parameters for 2D NMR Experiments

ExperimentKey ParameterRecommended ValuePurpose
COSY Spectral WidthMatch ¹H 1D spectrumTo observe all proton-proton couplings.
Number of Scans4 - 16Adjust based on sample concentration for adequate S/N.
HSQC ¹J(CH) Coupling145 HzOptimized for one-bond correlations between protons and their directly attached carbons.
¹³C Spectral Width0 - 180 ppmCovers the typical chemical shift range for carbons in glycosides.[18]
HMBC Long-Range Coupling8 HzA good starting point to observe 2-3 bond correlations between protons and carbons.[19]
¹³C Spectral Width0 - 200 ppmIncludes carbonyl carbons which are often important for structural assignment.

Experimental Protocols

Protocol 1: General Sample Preparation for NMR

  • Weighing: Accurately weigh 10-20 mg of the dried this compound glycoside sample into a clean, dry vial.[3]

  • Solvent Addition: Add approximately 0.6 mL of a suitable deuterated solvent (e.g., pyridine-d₅ or CD₃OD) using a micropipette or syringe.[3]

  • Dissolution: Gently vortex or sonicate the mixture until the sample is completely dissolved, ensuring a homogeneous solution.[3]

  • Filtration & Transfer: Using a Pasteur pipette with a tight cotton or glass wool plug, carefully filter the solution directly into a clean, high-quality 5 mm NMR tube.[2] Ensure the final liquid height is between 4.0 and 4.5 cm.[2][3]

  • Cleaning & Capping: Wipe the outside of the NMR tube with a lint-free tissue and isopropanol or acetone to remove any dust or fingerprints.[1][3] Cap the tube securely to prevent evaporation.[3]

Protocol 2: Standard Workflow for Structure Elucidation

  • 1D ¹H NMR Acquisition: Acquire a standard ¹H NMR spectrum to assess sample purity, complexity, and overall signal dispersion. This provides a quick overview and helps in setting the parameters for subsequent 2D experiments.

  • 1D ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum (e.g., using a DEPT sequence) to determine the number and types (CH₃, CH₂, CH, C) of carbon atoms in the molecule.

  • 2D HSQC Acquisition: Run a Heteronuclear Single Quantum Coherence (HSQC) experiment. This correlates each proton with the carbon atom it is directly attached to, providing crucial one-bond connectivity information and helping to resolve signal overlap from the 1D ¹H spectrum.[4][19]

  • 2D COSY Acquisition: Run a Correlation Spectroscopy (COSY) experiment to identify protons that are coupled to each other (typically through 2-3 bonds).[4][19] This helps to establish spin systems within individual sugar residues and the aglycone core.

  • 2D HMBC Acquisition: Run a Heteronuclear Multiple Bond Correlation (HMBC) experiment to identify longer-range couplings (2-3 bonds) between protons and carbons.[19] This is critical for connecting the individual spin systems, determining the sequence of sugar units, and identifying the linkage points between the sugar moieties and the aglycone.

  • Data Integration & Analysis: Integrate the data from all experiments (1D and 2D) to piece together the complete molecular structure, including the stereochemistry and linkage positions of the glycosidic chains.

Visualizations

Diagram 1: General NMR Workflow

NMR_Workflow cluster_prep Phase 1: Preparation cluster_acq Phase 2: Data Acquisition cluster_analysis Phase 3: Structure Elucidation Sample This compound Glycoside Sample Dissolve Dissolve in Deuterated Solvent Sample->Dissolve Filter Filter into NMR Tube Dissolve->Filter H1_NMR Acquire 1D ¹H NMR Filter->H1_NMR C13_NMR Acquire 1D ¹³C/DEPT NMR H1_NMR->C13_NMR TwoD_NMR Acquire 2D NMR (COSY, HSQC, HMBC) C13_NMR->TwoD_NMR Assign_Spins Assign Spin Systems (COSY, HSQC) TwoD_NMR->Assign_Spins Connect_Frags Connect Fragments & Sugars (HMBC) Assign_Spins->Connect_Frags Final_Structure Determine Final Structure Connect_Frags->Final_Structure

Caption: A standard workflow for the structural elucidation of complex glycosides using NMR spectroscopy.

Diagram 2: Troubleshooting Poor Spectral Quality

Troubleshooting_Tree Start Poor Quality Spectrum Problem1 Are peaks broad or asymmetric? Start->Problem1 Problem2 Is Signal-to-Noise (S/N) low? Start->Problem2 Cause1a Poor Shimming Problem1->Cause1a Yes Cause1b Sample too Concentrated Problem1->Cause1b Yes Cause1c Particulates Present Problem1->Cause1c Yes Cause2a Sample too Dilute Problem2->Cause2a Yes Cause2b Insufficient Scans Problem2->Cause2b Yes Solution1a Re-shim the spectrometer Cause1a->Solution1a Solution1b Dilute the sample Cause1b->Solution1b Solution1c Re-prepare sample; ensure filtration Cause1c->Solution1c Solution2a Increase sample concentration Cause2a->Solution2a Solution2b Increase number of scans Cause2b->Solution2b

Caption: A decision tree for troubleshooting common issues related to poor NMR spectral quality.

References

Strategies to minimize degradation of quinovic acid during storage

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with essential strategies to minimize the degradation of quinovic acid during storage. It includes frequently asked questions, troubleshooting advice for common stability issues, and detailed experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for solid this compound?

For long-term stability, solid this compound should be stored at refrigerated temperatures, ideally between 2-8°C.[] It is crucial to keep it in a well-closed container to protect it from moisture and light.[2] Studies on similar pentacyclic triterpenoids have shown stability for several months when stored as a dried powder in a sealed container, protected from light at 4°C.[2]

Q2: How should I store this compound solutions?

This compound solutions are more susceptible to degradation than the solid compound. For short-term storage, refrigeration at 2-8°C is recommended. For long-term storage, solutions should be frozen at -20°C or -80°C. It is best practice to prepare single-use aliquots to avoid repeated freeze-thaw cycles, which can accelerate degradation. The solvent system is also critical; slightly acidic or neutral conditions are preferable to alkaline conditions.[2]

Q3: What are the primary factors that cause this compound to degrade?

As a pentacyclic triterpenoid, this compound's stability is primarily affected by:

  • Temperature: Elevated temperatures significantly accelerate the rate of chemical degradation.

  • Light: Exposure to light, particularly UV radiation, can induce photolytic degradation.[2]

  • pH: this compound is less stable in alkaline (basic) conditions. A study on similar compounds showed instability at a pH of 8.2, whereas stability was maintained at pH 5.8 and 7.0.[2]

  • Oxygen: Like many complex organic molecules, this compound can be susceptible to oxidation, especially when exposed to air over long periods or at elevated temperatures.

Q4: How can I determine if my this compound sample has degraded?

Degradation can be identified through several methods:

  • Visual Inspection: A noticeable change in color (e.g., yellowing or browning) or physical state of the powder can indicate degradation.

  • Chromatographic Analysis: The most reliable method is to use a stability-indicating analytical technique like High-Performance Liquid Chromatography (HPLC). Signs of degradation include a decrease in the area of the main this compound peak, the appearance of new peaks corresponding to degradation products, and a failure to achieve mass balance.[3][4]

Troubleshooting Guide

This section addresses specific issues that may arise during the storage and handling of this compound.

Problem ObservedPossible Cause(s)Suggested Solution(s)
Unexpected peaks appear in HPLC/GC analysis of a stored sample. Chemical Degradation: The sample has degraded due to improper storage (exposure to heat, light, or reactive atmosphere).1. Verify that storage conditions align with recommendations (2-8°C, protected from light).2. Perform a forced degradation study (see protocol below) to help identify potential degradation products.3. Use a freshly prepared standard or a new lot of material for comparison.
Purity or potency of the sample has decreased over time. Inadequate Storage Conditions: Gradual degradation has occurred due to prolonged storage at suboptimal temperatures or exposure to air/light.1. Ensure the container is tightly sealed and stored at the recommended temperature (2-8°C for solids, ≤ -20°C for solutions).2. For solutions, use single-use aliquots to minimize freeze-thaw cycles.3. Consider purging the container headspace with an inert gas (e.g., nitrogen or argon) before sealing to minimize oxidation.
Solid sample or solution has changed color (e.g., yellowing). Oxidation or Photodegradation: Exposure to oxygen and/or light has likely caused chemical changes to the molecule.1. Store the material in amber-colored vials or wrap containers in aluminum foil to block light.[2]2. Ensure the container is airtight. For highly sensitive applications, store under an inert atmosphere.
Precipitate or haze has formed in a stored solution. pH-Dependent Instability/Polymerization: Degradation products may be less soluble, or the compound may polymerize under certain pH conditions, especially alkaline ones.[2]1. Confirm the pH of the solvent is within the stable range (ideally slightly acidic to neutral).2. If preparing aqueous solutions, use a suitable buffer (e.g., phosphate or acetate) to maintain a stable pH.3. The solution may need to be filtered before use, but this indicates significant degradation and the material's concentration should be re-verified.

Quantitative Data on Degradation

Specific public data on the forced degradation of this compound is limited. The following table is an illustrative example based on typical results from forced degradation studies performed on complex triterpenoids and other natural products. The goal of such a study is to achieve 5-20% degradation to ensure the analytical method is capable of detecting degradants.

Table 1: Illustrative Example of this compound Degradation under Stress Conditions

Stress ConditionReagent/ConditionTimeTemperature% Degradation (Illustrative)Potential Degradation Pathway
Acid Hydrolysis 0.1 M HCl8 hours60°C8%Hydrolysis of labile groups
Alkaline Hydrolysis 0.1 M NaOH4 hours60°C15%Hydrolysis, potential epimerization
Oxidation 3% H₂O₂24 hoursRoom Temp12%Oxidation of hydroxyl groups or double bonds
Thermal Dry Heat48 hours80°C6%Thermolytic decomposition
Photolytic UV Light (254 nm)24 hoursRoom Temp10%Photochemical rearrangement or cleavage

Disclaimer: This data is for illustrative purposes only and represents a hypothetical outcome to demonstrate the principles of a forced degradation study. Actual results may vary.

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol is designed to intentionally degrade this compound under various stress conditions to identify potential degradation products and establish the specificity of an analytical method.[4][5]

1. Sample Preparation:

  • Prepare a stock solution of this compound at approximately 1 mg/mL in a suitable solvent (e.g., methanol or acetonitrile).

2. Stress Conditions:

  • Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M HCl. Heat at 60°C. Withdraw samples at intervals (e.g., 2, 4, 8 hours), neutralize with an equivalent amount of 0.1 M NaOH, and dilute to a final concentration with the mobile phase.

  • Alkaline Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH. Heat at 60°C. Withdraw samples at intervals, neutralize with 0.1 M HCl, and dilute.

  • Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂). Store at room temperature, protected from light. Withdraw samples at intervals (e.g., 6, 12, 24 hours) and dilute.

  • Thermal Degradation: Place solid this compound powder in a hot air oven at 80°C for 48 hours. Also, reflux the stock solution at 80°C. Prepare samples for analysis by dissolving/diluting to the target concentration.

  • Photolytic Degradation: Expose the solid powder and the stock solution to direct UV light (e.g., in a photostability chamber) for 24-48 hours. Prepare a control sample wrapped in aluminum foil to be stored under the same conditions.

3. Analysis:

  • Analyze all stressed samples, along with an unstressed control sample, using a validated stability-indicating HPLC method (see Protocol 2).

  • Evaluate the chromatograms for new peaks, peak purity of the parent compound, and mass balance.

Protocol 2: Stability-Indicating HPLC-UV Method

This protocol provides a starting point for developing a reversed-phase HPLC method to quantify this compound and separate it from its degradation products.[6][7]

  • Instrumentation: HPLC system with a UV or PDA detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase:

    • Solvent A: Water with 0.1% phosphoric acid or formic acid (to ensure acidic pH and good peak shape for the carboxylic acid groups).

    • Solvent B: Acetonitrile or Methanol.

  • Elution Mode: Isocratic or gradient elution. A gradient is often necessary to separate polar degradation products from the less polar parent compound.

    • Example Gradient: Start with 90% A / 10% B, ramp to 10% A / 90% B over 20 minutes, hold for 5 minutes, then return to initial conditions and equilibrate.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: Approximately 210 nm, where carboxylic acids typically absorb. A PDA detector can be used to scan across a range of wavelengths to identify optimal detection for all components.

  • Injection Volume: 10-20 µL.

  • Column Temperature: 30°C.

  • Validation: The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness. Specificity is confirmed by its ability to resolve the main this compound peak from all peaks generated during the forced degradation study.

Visualizations

degradation_factors Conceptual Degradation Factors for this compound cluster_factors main This compound (Stable State) deg Degradation Products (e.g., Oxidized, Hydrolyzed species) T High Temperature L Light (UV Exposure) T->deg O Oxygen (Air Exposure) L->deg pH Alkaline pH (pH > 7.5) O->deg pH->deg

Caption: Key environmental factors that can induce the chemical degradation of this compound.

stability_workflow Experimental Workflow for a Stability Study cluster_conditions Storage Conditions start Prepare & Characterize Initial Sample (T=0) aliquot Aliquot Samples into Appropriate Vials start->aliquot storage Place Samples in Stability Chambers aliquot->storage longterm Long-Term (e.g., 5°C / Ambient Humidity) storage->longterm accelerated Accelerated (e.g., 40°C / 75% RH) storage->accelerated frozen Frozen Solution (e.g., -20°C or -80°C) storage->frozen pull Pull Samples at Scheduled Time Points (T=1, 3, 6, 12... months) longterm->pull accelerated->pull frozen->pull analyze Analyze using Stability- Indicating HPLC Method pull->analyze assess Assess Results: - Purity (% Area) - Degradant Profile - Mass Balance analyze->assess report Determine Shelf-Life or Re-test Period assess->report

Caption: A typical workflow for conducting a formal stability study of this compound.

troubleshooting_logic Troubleshooting Logic for Stored Samples start Issue Observed with Stored this compound? p1 Unexpected Peaks in HPLC? start->p1 Yes p2 Sample Discoloration? start->p2 Yes p3 Decreased Potency or Purity? start->p3 Yes c1 Chemical Degradation p1->c1 Cause c2 Oxidation or Photodegradation p2->c2 Cause c3 Slow Degradation Over Time p3->c3 Cause s1 Verify Storage Conditions (Temp, Light, pH) Perform Forced Degradation c1->s1 Solution s2 Store in Amber Vials Use Inert Atmosphere (N₂) c2->s2 Solution s3 Re-evaluate Storage Temp (e.g., move from 4°C to -20°C) Use Fresh Aliquots c3->s3 Solution

Caption: A decision tree to troubleshoot common issues related to this compound stability.

References

Technical Support Center: Improving the Resolution of Quinovic Acid Isomers

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the chromatographic separation of quinovic acid isomers.

Troubleshooting Guides

This section addresses specific issues that may arise during the chromatographic separation of this compound isomers.

Issue 1: Poor or No Resolution Between Isomer Peaks

Question: My chromatogram shows co-eluting or poorly resolved peaks for this compound isomers. What steps can I take to improve the separation?

Answer: Poor resolution is a common challenge when separating isomers due to their similar physicochemical properties.[1] A systematic approach to method optimization is required.

Possible Causes & Solutions:

  • Inappropriate Stationary Phase: The column chemistry may not be suitable for discriminating between the isomers.

    • Solution 1: Change Column Chemistry. If using a standard C18 column, consider switching to a stationary phase with different selectivity. Phenyl-Hexyl or Pentafluorophenyl (PFP) columns can offer alternative selectivities through π-π and dipole-dipole interactions.[2] For certain geometric isomers, a C30 column might provide better shape selectivity.[3] For enantiomeric separations, a chiral stationary phase (CSP) is mandatory. Quinine and quinidine-derived anion-exchanger CSPs are particularly effective for acidic compounds like this compound.[4][5]

  • Suboptimal Mobile Phase Composition: The mobile phase is a powerful tool for manipulating selectivity.[6]

    • Solution 1: Screen Organic Modifiers. If your current method uses acetonitrile, try substituting it with methanol, or vice-versa. The different hydrogen bonding properties of these solvents can significantly alter selectivity and improve isomer separation.[2][3]

    • Solution 2: Adjust Mobile Phase pH. Since quinovic acids are acidic, the mobile phase pH is critical. To ensure the analytes are in a single, non-ionized form, adjust the pH to be at least two units below their pKa.[1] This typically involves adding a small amount of an acid like formic acid or acetic acid to the mobile phase.[7][8]

    • Solution 3: Optimize Gradient Elution. If using a gradient, a steep gradient may not provide sufficient time for separation. Try implementing a shallower gradient, which can significantly improve the resolution of closely eluting peaks.[2][9]

  • Incorrect Column Temperature: Temperature can influence the thermodynamics of analyte-stationary phase interactions.[2]

    • Solution 1: Perform a Temperature Study. Evaluate the separation at various temperatures (e.g., 25°C, 35°C, 45°C).[1] While higher temperatures often reduce analysis time, lowering the temperature can sometimes enhance the differential interactions between isomers and the stationary phase, leading to better resolution.[2][6]

Issue 2: Peak Tailing or Asymmetrical Peaks

Question: The peaks for my this compound isomers are showing significant tailing. How can I achieve better peak symmetry?

Answer: Peak tailing is often caused by secondary interactions between the analyte and the stationary phase or issues with the mobile phase.

Possible Causes & Solutions:

  • Secondary Interactions with Stationary Phase: The acidic nature of this compound can lead to interactions with residual, acidic silanol groups on the silica backbone of the stationary phase.

    • Solution 1: Use a Buffered Mobile Phase. A buffer can help maintain a consistent pH and minimize interactions with silanol groups.[10] Low concentration (10-20 mM) phosphate or acetate buffers are common choices.[10]

    • Solution 2: Add a Competing Acid. A small amount of a stronger acid, like trifluoroacetic acid (TFA), can sometimes improve the peak shape of acidic analytes, although it may be less desirable for MS applications.

  • Mobile Phase pH Close to Analyte pKa: When the mobile phase pH is close to the pKa of the this compound isomers, both ionized and non-ionized forms can exist simultaneously, leading to peak distortion.[1]

    • Solution 1: Adjust Mobile Phase pH. Ensure the mobile phase pH is at least 2 units below the pKa of the analytes to maintain them in their protonated state.[1]

  • Column Overload: Injecting too much sample can lead to peak distortion.

    • Solution 1: Reduce Sample Concentration. Dilute the sample and reinject. If peak shape improves, column overload was the likely cause.

Issue 3: Drifting or Unstable Retention Times

Question: I am observing significant drift in retention times for my this compound isomers across multiple injections. What is causing this instability?

Answer: Drifting retention times can compromise the reliability of your analysis and are typically caused by issues with the HPLC system or column equilibration.[11]

Possible Causes & Solutions:

  • Poor Column Equilibration: The column must be fully equilibrated with the mobile phase before analysis.[1] This is especially critical when using gradient elution or after the system has been idle.

    • Solution 1: Increase Equilibration Time. Before starting your analytical run, flush the column with the initial mobile phase for an extended period (e.g., 10-20 column volumes).

  • Changes in Mobile Phase Composition: Inaccurate solvent mixing by the pump can lead to shifts in retention.[11]

    • Solution 1: Pre-mix Mobile Phase. Prepare the mobile phase manually by mixing the solvents in a single reservoir to eliminate potential pump proportioning errors.[12]

    • Solution 2: Degas Mobile Phase. Ensure the mobile phase is thoroughly degassed to prevent air bubbles from forming in the pump, which can cause pressure fluctuations and affect retention times.[1]

  • Fluctuating Column Temperature: Even minor changes in ambient temperature can affect retention times if a column oven is not used.[11]

    • Solution 1: Use a Column Oven. A thermostatically controlled column compartment is essential for maintaining stable and reproducible retention times.[12]

Frequently Asked Questions (FAQs)

Q1: What is the best starting point for developing a separation method for this compound isomers?

A1: A good starting point is a reversed-phase method using a C18 column.[7][13] Begin with a mobile phase consisting of a mixture of water and an organic solvent (acetonitrile or methanol), with a small amount of acid (e.g., 0.1% formic acid) to suppress the ionization of the quinovic acids.[2][7] From there, you can optimize by screening different columns, organic modifiers, and temperatures as outlined in the troubleshooting guide.

Q2: Should I use an isocratic or a gradient method for separating this compound isomers?

A2: The choice depends on the complexity of your sample. For a simple mixture of a few known isomers, an optimized isocratic method can provide excellent resolution.[2] However, if you are analyzing a complex mixture, such as a crude plant extract containing multiple isomers and other compounds, a gradient method is generally more effective at resolving all peaks within a reasonable timeframe.[9] A shallow gradient is often recommended to improve the separation of closely eluting isomers.[2]

Q3: How does temperature affect the separation of this compound isomers?

A3: Temperature is a critical parameter for optimizing selectivity.[14] An increase in temperature generally decreases the viscosity of the mobile phase, which can lead to sharper peaks and shorter retention times.[6] However, the effect on resolution (the spacing between peaks) is specific to the isomers and the stationary phase. In some cases, increasing the temperature can improve separation, while in others, a lower temperature may be beneficial.[2][6] Therefore, it is highly recommended to perform a temperature study to find the optimal condition for your specific separation.

Q4: When is a chiral stationary phase (CSP) necessary?

A4: A chiral stationary phase is essential for the separation of enantiomers. Enantiomers are non-superimposable mirror images with identical physical properties in an achiral environment, making them impossible to separate on standard (achiral) columns like C18 or Phenyl-Hexyl. CSPs create a chiral environment that allows for differential interactions with the two enantiomers, leading to their separation.[4]

Q5: My this compound isomers are not separating even after trying different columns and mobile phases. What else can I do?

A5: If extensive method development in reversed-phase and normal-phase chromatography has failed, consider alternative techniques. Supercritical Fluid Chromatography (SFC) is an emerging technique that can offer different selectivity and is particularly powerful for isomer separations.[1][4] It has shown great promise for separating compounds that are challenging to resolve by HPLC.[1]

Data Presentation

Table 1: Effect of Organic Modifier on Resolution of Isomers (Illustrative data based on common chromatographic principles)

Organic ModifierIsomer PairRetention Time 1 (min)Retention Time 2 (min)Resolution (Rs)
AcetonitrileA & B5.25.40.8
MethanolA & B6.87.51.6

Note: Switching from acetonitrile to methanol can significantly alter selectivity, potentially improving resolution for certain isomer pairs.[2]

Table 2: Influence of Column Temperature on Separation (Illustrative data based on common chromatographic principles)

Temperature (°C)Isomer PairRetention Time 1 (min)Retention Time 2 (min)Resolution (Rs)
25C & D8.18.30.9
35C & D7.57.81.2
45C & D6.97.31.5

Note: Optimizing temperature can be a key factor in achieving baseline separation (Rs ≥ 1.5).[2][6]

Experimental Protocols

Protocol 1: General Method Development for this compound Isomer Separation

This protocol outlines a systematic approach to developing a robust HPLC method for separating this compound isomers.

  • Column Selection:

    • Start with a column known for good performance with acidic compounds, such as a modern, high-purity silica C18 column (e.g., 150 mm x 4.6 mm, 3.5 µm particle size).

    • Have a Phenyl-Hexyl or PFP column available as an alternative for screening different selectivities.[2]

  • Mobile Phase Screening:

    • Prepare Mobile Phase A: 0.1% Formic Acid in HPLC-grade Water.

    • Prepare Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Prepare Mobile Phase C: 0.1% Formic Acid in Methanol.

  • Initial Scouting Gradient:

    • Perform two initial "scouting" gradients, one with Acetonitrile (A/B) and one with Methanol (A/C).

    • Flow Rate: 1.0 mL/min

    • Gradient: 10% to 90% organic over 20 minutes.

    • Temperature: 30°C

    • Detection: PDA detector, monitoring at a relevant wavelength for quinovic acids.

    • Evaluate the chromatograms for the best overall separation and selectivity.

  • Gradient Optimization:

    • Based on the scouting runs, select the better organic modifier.

    • Develop a targeted, shallower gradient. For example, if the isomers eluted between 30% and 40% organic in the scouting run, design a new gradient around that range (e.g., 25% to 45% organic over 20 minutes). The goal is to achieve a resolution (Rs) of >1.5 for all isomer pairs.[9]

  • Temperature Optimization:

    • If resolution is still suboptimal after gradient optimization, analyze the sample at different temperatures (e.g., 25°C, 35°C, 45°C) using the optimized gradient to see if selectivity can be further improved.[2]

Mandatory Visualization

G Troubleshooting Workflow for Poor Resolution start Poor Resolution (Rs < 1.5) check_column Is the stationary phase appropriate? (e.g., C18, Phenyl, PFP, Chiral) start->check_column change_column Switch to a column with different selectivity (e.g., PFP or Chiral) check_column->change_column No check_mobile_phase Is the mobile phase optimized? check_column->check_mobile_phase Yes change_column->check_mobile_phase screen_solvents Screen different organic modifiers (Acetonitrile vs. Methanol) check_mobile_phase->screen_solvents No check_temp Is the temperature optimal? check_mobile_phase->check_temp Yes optimize_gradient Make the gradient shallower to increase separation time screen_solvents->optimize_gradient adjust_ph Adjust pH to be >2 units away from analyte pKa optimize_gradient->adjust_ph adjust_ph->check_temp optimize_temp Perform a temperature study (e.g., 25°C, 35°C, 45°C) check_temp->optimize_temp No success Resolution Achieved (Rs >= 1.5) check_temp->success Yes optimize_temp->success

Caption: Troubleshooting workflow for poor isomer resolution.

G Key Parameters Influencing Chromatographic Resolution cluster_mobile_phase Mobile Phase cluster_stationary_phase Stationary Phase cluster_conditions Operating Conditions Resolution Resolution (Rs) Organic_Modifier Organic Modifier Acetonitrile vs. Methanol Affects selectivity (α) Organic_Modifier->Resolution pH pH Control Suppresses ionization Improves peak shape pH->Resolution Gradient Gradient Slope Shallow vs. Steep Affects peak focusing Gradient->Resolution Column_Chemistry Column Chemistry C18, Phenyl, PFP, Chiral Primary source of selectivity (α) Column_Chemistry->Resolution Particle_Size Particle Size Smaller particles Increases efficiency (N) Particle_Size->Resolution Temperature Temperature Affects kinetics & selectivity Influences retention (k) Temperature->Resolution Flow_Rate Flow Rate Slower flow Can increase efficiency (N) Flow_Rate->Resolution

Caption: Factors influencing chromatographic resolution.

G Experimental Workflow for Method Development start Define Separation Goal (e.g., Baseline resolution of isomers) step1 Step 1: Initial Column & Mobile Phase Selection (e.g., C18, ACN/H2O, 0.1% FA) start->step1 step2 Step 2: Scouting Gradients (ACN vs. MeOH) step1->step2 decision1 Is separation promising? step2->decision1 step3 Step 3: Optimize Gradient (Create a shallower gradient) decision1->step3 Yes step5 Change Stationary Phase (e.g., to Phenyl-Hexyl or PFP) decision1->step5 No step4 Step 4: Optimize Temperature (Test 25°C, 35°C, 45°C) step3->step4 decision2 Is Resolution > 1.5? step4->decision2 decision2->step5 No end Validated Method decision2->end Yes step5->step2

Caption: Workflow for HPLC method development.

References

Technical Support Center: Quinovic Acid In Vivo Experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in reducing variability in in vivo experiments involving quinovic acid.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: We are observing high variability in the therapeutic outcomes of our this compound-treated animal groups. What are the potential causes?

High variability in in vivo studies with this compound, a pentacyclic triterpenoid, often stems from its physicochemical properties. Key factors include:

  • Poor Aqueous Solubility: this compound is lipophilic, leading to low and variable dissolution in the gastrointestinal tract after oral administration. This results in inconsistent absorption and bioavailability.[1][2]

  • Formulation Inconsistencies: The method of preparing the dosing solution can significantly impact the compound's suspension, particle size, and ultimately, its absorption rate.

  • Metabolic and Excretion Differences: Individual variations in animal metabolism and excretion rates can affect the circulating concentration and duration of action of this compound.

  • Source Material Variability: As a natural product, the purity and composition of this compound extracts can vary between batches if not sourced from a highly standardized supplier.

Q2: How can we improve the formulation of this compound for oral gavage to ensure more consistent dosing?

Given its poor water solubility, a simple aqueous suspension is likely to lead to high variability. Consider the following formulation strategies:

  • Co-solvents: Employing a system of co-solvents can enhance solubility. Common biocompatible solvents include polyethylene glycol (PEG), propylene glycol, and ethanol. The final concentration of these solvents should be carefully controlled and tested for tolerability in the animal model.

  • Surfactants: The inclusion of a small percentage of a non-ionic surfactant, such as Tween® 80 or Cremophor® EL, can help to create a more stable and uniform suspension or microemulsion.

  • Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS) or lipid-based formulations can significantly improve the oral bioavailability of lipophilic compounds like this compound.[3][4]

  • Particle Size Reduction: Micronization or nanocrystal technology can increase the surface area of the drug particles, thereby improving the dissolution rate.[5]

Q3: What is a reliable vehicle for intraperitoneal (i.p.) injection of this compound?

For i.p. administration, ensuring the compound remains in solution or a fine, uniform suspension is critical to avoid local irritation and ensure consistent absorption. A common vehicle used in published studies is a saline solution, though this may require a solubilizing agent.[6] A vehicle containing a low percentage of DMSO (e.g., <5%) to initially dissolve the this compound, which is then brought to volume with saline or a corn oil emulsion, can be effective. The final vehicle composition should always be tested for toxicity and irritancy in a small pilot group of animals.

Q4: Are there specific analytical methods to quantify this compound in biological samples to verify exposure?

Yes, to confirm exposure and assess pharmacokinetic variability, it is crucial to measure the concentration of this compound in plasma or tissue homogenates. High-performance liquid chromatography (HPLC) coupled with mass spectrometry (LC-MS) is a highly sensitive and specific method for quantifying small molecules like this compound in complex biological matrices.[7] Developing and validating such an assay early in your research can be invaluable for troubleshooting variability.

Data Presentation

The following table summarizes representative quantitative data from an in vivo study investigating the neuroprotective effects of this compound (QA) in a mouse model of Alzheimer's disease induced by amyloid-beta (Aβ).

GroupTreatmentAβ Burden (Relative Densitometry)Reactive Oxygen Species (ROS) Levels (Fluorescence Intensity)
1Control (Vehicle)1.00 ± 0.05100 ± 8.5
2Aβ Only2.50 ± 0.21225 ± 15.2
3Aβ + QA1.25 ± 0.15130 ± 10.8

Data are presented as mean ± SEM. This table is a representative summary based on findings in the field and is for illustrative purposes.

Experimental Protocols

General Protocol for Oral Administration of this compound in a Mouse Model

This protocol outlines a general methodology for in vivo studies. Specific parameters should be optimized for your experimental goals.

  • Animal Model: C57BL/6J mice (male, 8-10 weeks old) are commonly used. House animals in a controlled environment (12-hour light/dark cycle, controlled temperature and humidity) with ad libitum access to food and water. Allow for a 1-week acclimatization period.

  • This compound Preparation:

    • For a 50 mg/kg dose, weigh the appropriate amount of this compound.

    • Prepare a vehicle solution, for example, 0.9% saline with 1% Tween® 80.

    • Suspend the this compound in the vehicle. Use a sonicator or homogenizer to ensure a uniform and fine suspension. Prepare fresh daily.

  • Dosing:

    • Administer the this compound suspension or vehicle control via oral gavage at a volume of 10 mL/kg body weight.

    • Dosing can be performed on alternating days for a period of several weeks, depending on the study design.[6]

  • Endpoint Analysis:

    • Blood samples can be collected via cardiac puncture for plasma analysis (e.g., LC-MS to determine this compound concentration).

    • Tissues of interest (e.g., brain, liver) are harvested, flash-frozen in liquid nitrogen, or fixed in formalin for subsequent biochemical (e.g., Western blot, ELISA) or histological analysis.

Visualizations

Diagrams of Pathways and Workflows

G cluster_0 Pre-Experiment cluster_1 Experiment cluster_2 Analysis Source QA Source Standardized This compound (QA) Develop Assay Develop & Validate Analytical Assay (LC-MS) Source QA->Develop Assay Pilot Study Conduct Vehicle Tolerability Pilot Develop Assay->Pilot Study Animal Acclimatization Animal Acclimatization Pilot Study->Animal Acclimatization Group Assignment Group Assignment (Randomized) Animal Acclimatization->Group Assignment Formulation Prepare QA Formulation (e.g., with co-solvents) Group Assignment->Formulation Dosing Administer QA (e.g., Oral Gavage) Formulation->Dosing Monitoring Monitor Animal Health & Behavior Dosing->Monitoring Endpoint Endpoint Collection (Blood, Tissues) Monitoring->Endpoint PK Analysis Pharmacokinetic Analysis (Plasma QA) Endpoint->PK Analysis PD Analysis Pharmacodynamic Analysis (Biomarkers) Endpoint->PD Analysis Data Interpretation Data Interpretation & Statistical Analysis PK Analysis->Data Interpretation PD Analysis->Data Interpretation

Caption: Experimental workflow for in vivo this compound studies.

G Variability High In Vivo Variability Observed Solubility Is QA formulation fully solubilized or a stable suspension? Variability->Solubility Dosing Is dosing technique consistent? Solubility->Dosing Yes ImproveFormulation Action: Improve Formulation (Co-solvents, Surfactants) Solubility->ImproveFormulation No Metabolism Have you confirmed plasma exposure? Dosing->Metabolism Yes RefineTechnique Action: Refine Dosing Technique & Training Dosing->RefineTechnique No Material Is the source material consistent? Metabolism->Material Yes RunPK Action: Run PK study with LC-MS analysis Metabolism->RunPK No StandardizeSource Action: Standardize QA Source & Purity Testing Material->StandardizeSource No

Caption: Troubleshooting logic for this compound experiments.

G cluster_0 Anti-inflammatory & Antioxidant Effects cluster_1 Neuroprotective Outcomes QA This compound Nrf2 Nrf2 QA->Nrf2 NFkB NF-κB QA->NFkB P2X7R P2X7R QA->P2X7R HO1 HO-1 Nrf2->HO1 ROS ↓ Oxidative Stress (ROS) HO1->ROS Inflammation ↓ Neuroinflammation NFkB->Inflammation P2X7R->Inflammation Neuroprotection Neuroprotection ROS->Neuroprotection Inflammation->Neuroprotection

References

Troubleshooting poor reproducibility in quinovic acid bioassays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common issues encountered during quinovic acid bioassays. The information is intended for researchers, scientists, and drug development professionals to improve the reproducibility and reliability of their experimental results.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of poor reproducibility in this compound bioassays?

Poor reproducibility in this compound bioassays can stem from several factors, including:

  • Compound-related issues: Purity, solubility, and stability of the this compound sample.

  • Cell-based assay variability: Inconsistent cell seeding density, passage number, and cell health.

  • Reagent and material inconsistencies: Variation in serum batches, quality of solvents, and plasticware.

  • Assay protocol deviations: Inconsistent incubation times, temperature fluctuations, and improper handling of reagents.

  • Data analysis errors: Incorrect normalization, use of inappropriate statistical methods, and subjective data interpretation.

Q2: How should I prepare my this compound stock solution?

To ensure consistency, prepare a concentrated stock solution of this compound in a high-purity solvent such as dimethyl sulfoxide (DMSO).[1] Vortex the solution thoroughly to ensure complete dissolution. Aliquot the stock solution into smaller volumes to minimize freeze-thaw cycles and store at -20°C or -80°C, protected from light. Before each experiment, dilute the stock solution to the final working concentration in pre-warmed cell culture media.

Q3: What are some common artifacts to be aware of in natural product bioassays?

Natural product extracts and purified compounds can sometimes lead to misleading results due to Pan Assay Interference Compounds (PAINS).[2] These are molecules that can appear as "hits" in many different assays through non-specific mechanisms, such as forming aggregates that sequester enzymes.[2] It is crucial to perform secondary assays and mechanism-of-action studies to validate any initial findings.

Troubleshooting Guides

Issue 1: High Variability Between Replicate Wells in Cell Viability Assays

High variability between replicate wells can obscure the true effect of this compound. The following table outlines potential causes and troubleshooting steps.

Potential CauseTroubleshooting StepExpected Outcome
Inconsistent Cell Seeding Standardize cell seeding density and ensure even cell distribution in multi-well plates. Use a calibrated multichannel pipette.Consistent cell numbers across wells, leading to more reliable and reproducible assay results.
Edge Effects in Plates Avoid using the outer wells of the microplate, as they are more susceptible to evaporation. Fill the outer wells with sterile phosphate-buffered saline (PBS) or media.Minimized variability between replicate wells due to reduced evaporation and temperature gradients.
Incomplete Dissolution of this compound Ensure the compound is fully dissolved in the stock solution. Vortex the stock solution before diluting it into the final assay medium. Perform a final dilution in pre-warmed media.Homogeneous distribution of the compound in the assay, leading to consistent effects on cells.
Cell Clumping Ensure a single-cell suspension before seeding by gentle pipetting or passing the cells through a cell strainer.Uniform cell monolayer, leading to consistent exposure to the compound and more uniform assay readouts.
Issue 2: Lower Than Expected Bioactivity of this compound

If this compound is showing lower than expected bioactivity, consider the following factors.

Potential CauseTroubleshooting StepExpected Outcome
Compound Degradation This compound may be unstable under certain experimental conditions (e.g., pH, temperature, light exposure). Perform stability tests under your specific assay conditions. Prepare fresh dilutions from a frozen stock for each experiment.Accurate determination of the compound's potency by minimizing degradation.
Interaction with Serum Proteins Test the effect of different serum concentrations in your cell culture medium. Serum components can sequester the compound, reducing its effective concentration.Understanding the influence of serum on this compound bioactivity and optimizing assay conditions.
Incorrect Assay Endpoint The chosen incubation time may not be optimal to observe the desired effect. Perform a time-course experiment to determine the optimal endpoint for your specific assay and cell line.Identification of the most appropriate time point to measure the biological response, leading to more accurate results.
Cell Line Resistance The selected cell line may be inherently resistant to the effects of this compound. Test the compound on a panel of different cell lines to identify a more sensitive model.Identification of a suitable cell model for studying the bioactivity of this compound.

Experimental Protocols

General Protocol for a Cell Viability (MTT) Assay

This protocol provides a general framework for assessing the cytotoxicity of this compound using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in cell culture medium. Remove the old medium from the wells and add the medium containing different concentrations of this compound. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).

  • Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Example IC50 Values for Triterpenoid Saponins in Various Cancer Cell Lines

The following table provides examples of IC50 values for ursolic acid and oleanolic acid, which are structurally related to this compound. These values can serve as a reference, but it is important to note that the potency of this compound may differ.

CompoundCell LineIC50 (µM)Reference
Ursolic Acid A549 (Lung)21.9 ± 0.05[3]
HeLa (Cervical)11.2 ± 0.05[3]
HepG2 (Liver)104.2 ± 0.05[3]
SH-SY5Y (Neuroblastoma)6.9 ± 0.05[3]
Oleanolic Acid A549 (Lung)98.9 ± 0.05[3]
HeLa (Cervical)83.6 ± 0.05[3]
HepG2 (Liver)408.3 ± 0.05[3]

Visualizations

This compound Anti-Inflammatory Signaling Pathway

This compound and its glycosides have been reported to possess anti-inflammatory properties, potentially through the inhibition of pro-inflammatory cytokines like IL-1β and TNF-α.[4][5] A plausible mechanism of action involves the modulation of the NF-κB signaling pathway.

Quinovic_Acid_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory Stimulus Inflammatory Stimulus Receptor Receptor Inflammatory Stimulus->Receptor IKK IKK Receptor->IKK activates IκB IκB IKK->IκB phosphorylates NF-κB NF-κB IκB->NF-κB inhibits NF-κB_n NF-κB NF-κB->NF-κB_n translocates This compound This compound This compound->IKK inhibits Gene Expression Gene Expression NF-κB_n->Gene Expression activates Pro-inflammatory Cytokines Pro-inflammatory Cytokines Gene Expression->Pro-inflammatory Cytokines

Caption: Putative anti-inflammatory signaling pathway of this compound.

Experimental Workflow for this compound Bioassay

The following diagram illustrates a general workflow for conducting a this compound bioassay, from preparation to data analysis.

Bioassay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Stock_Solution Prepare this compound Stock Solution (DMSO) Serial_Dilutions Prepare Serial Dilutions Stock_Solution->Serial_Dilutions Cell_Culture Culture and Maintain Cell Line Seed_Cells Seed Cells in 96-well Plate Cell_Culture->Seed_Cells Treat_Cells Treat Cells with This compound Dilutions Serial_Dilutions->Treat_Cells Seed_Cells->Treat_Cells Incubate Incubate for 24/48/72 hours Treat_Cells->Incubate Add_Reagent Add Assay Reagent (e.g., MTT) Incubate->Add_Reagent Measure_Signal Measure Signal (e.g., Absorbance) Add_Reagent->Measure_Signal Calculate_Viability Calculate % Viability Measure_Signal->Calculate_Viability Determine_IC50 Determine IC50 Value Calculate_Viability->Determine_IC50 Statistical_Analysis Perform Statistical Analysis Determine_IC50->Statistical_Analysis

Caption: General experimental workflow for a this compound bioassay.

Troubleshooting Logic Diagram

This diagram provides a logical flow for troubleshooting common problems in this compound bioassays.

Troubleshooting_Logic Start Poor Reproducibility Check_Viability High Variability in Replicates? Start->Check_Viability Check_Activity Low Bioactivity? Check_Viability->Check_Activity No Inconsistent_Seeding Review Cell Seeding Protocol Check_Viability->Inconsistent_Seeding Yes Solubility_Issues Check Compound Solubility Check_Activity->Solubility_Issues Yes End Improved Results Check_Activity->End No Edge_Effects Avoid Outer Wells Inconsistent_Seeding->Edge_Effects Edge_Effects->End Compound_Degradation Assess Compound Stability Solubility_Issues->Compound_Degradation Serum_Interaction Vary Serum Concentration Compound_Degradation->Serum_Interaction Assay_Endpoint Optimize Incubation Time Serum_Interaction->Assay_Endpoint Assay_Endpoint->End

Caption: A logical flow for troubleshooting this compound bioassays.

References

Selecting appropriate internal standards for quinovic acid quantification

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance on selecting an appropriate internal standard for the accurate quantification of quinovic acid using chromatographic methods such as HPLC and LC-MS. It also includes troubleshooting guides and frequently asked questions to address common issues encountered during analysis.

Frequently Asked Questions (FAQs)

Q1: What is the most critical factor in selecting an internal standard for this compound quantification?

A1: The most critical factor is the structural similarity between the internal standard and this compound. An ideal internal standard should mimic the analyte's behavior during sample extraction, derivatization (if any), and chromatographic analysis to compensate for variations in sample preparation and instrument response.[1][2] For LC-MS analysis, the internal standard should also have similar ionization efficiency to the analyte.[1][3]

Q2: Is a stable isotope-labeled (SIL) this compound available for use as an internal standard?

A2: Currently, a commercially available stable isotope-labeled this compound is not readily found in supplier catalogs. SIL internal standards are considered the gold standard in quantitative mass spectrometry as they share identical chemical and physical properties with the analyte, ensuring the most accurate correction for matrix effects and other experimental variabilities.[1][4][5] In the absence of a SIL-IS, a structural analog is the next best choice.[6]

Q3: What are some potential structural analogs that can be used as an internal standard for this compound?

A3: Several pentacyclic triterpenoid acids share structural similarities with this compound and could be considered as potential internal standards. The suitability of these compounds should be experimentally verified. Potential candidates include:

  • Ursolic Acid: A structural isomer of oleanolic acid, it is a pentacyclic triterpenoid that has been used in the quantification of other triterpenoids.[7][8]

  • Oleanolic Acid: Another common pentacyclic triterpenoid, it shares a similar backbone to this compound.

  • Glycyrrhetinic Acid: This triterpenoid has been successfully used as an internal standard for the quantification of ursolic acid in human plasma by UPLC/MS/MS.[7]

  • Asiatic Acid: A major triterpenoid from Centella asiatica, it also possesses a pentacyclic triterpene structure.[9][10]

The choice among these will depend on factors such as commercial availability, purity, and chromatographic separation from this compound and other matrix components in your specific method.

Q4: How do I validate a selected internal standard?

A4: Validation should follow established guidelines (e.g., ICH Q2(R2)).[11] Key validation parameters include:

  • Specificity/Selectivity: Ensure that the internal standard does not interfere with the this compound peak and is well-resolved from other sample components.

  • Linearity: The ratio of the analyte peak area to the internal standard peak area should be linear over the desired concentration range.[12]

  • Accuracy and Precision: The method should provide accurate and precise results across the calibration range.

  • Recovery: The extraction recovery of the internal standard should be consistent and comparable to that of this compound.[12]

  • Matrix Effect: Assess the influence of the sample matrix on the ionization of both the analyte and the internal standard.[3][13][14] The internal standard should effectively compensate for any ion suppression or enhancement.[14]

Troubleshooting Guide

This guide addresses common issues that may arise during the quantification of this compound using an internal standard.

Problem Potential Cause(s) Suggested Solution(s)
Poor Peak Shape (Tailing or Fronting) for this compound and/or IS - Inappropriate mobile phase pH.- Column degradation or contamination.- Sample overload.- Adjust the mobile phase pH. Since this compound is acidic, a lower pH (e.g., using formic or acetic acid) can improve peak shape.- Use a guard column and/or wash the column with a strong solvent.- Reduce the injection volume or sample concentration.
High Variability in Internal Standard Peak Area - Inconsistent addition of the internal standard.- Degradation of the internal standard in the sample or stock solution.- Poor extraction recovery.- Use a calibrated pipette for adding the internal standard. Add the IS early in the sample preparation process to account for losses.[15]- Check the stability of the internal standard under your storage and experimental conditions.- Optimize the extraction procedure (e.g., solvent, pH, temperature).
Non-linear Calibration Curve - Inappropriate concentration range.- Saturation of the detector.- Significant and uncompensated matrix effects.- Adjust the concentration range of your calibration standards.- Dilute samples to fall within the linear range of the detector.- Re-evaluate the chosen internal standard for its ability to mimic the matrix effects on this compound. Consider further sample cleanup.
Drifting Retention Times - Changes in mobile phase composition.- Fluctuation in column temperature.- Pump malfunction or leaks in the HPLC/UPLC system.- Prepare fresh mobile phase and ensure proper mixing/degassing.- Use a column oven to maintain a constant temperature.- Check the system for leaks and ensure the pump is delivering a consistent flow rate.

Experimental Protocols

1. Preparation of Stock Solutions and Internal Standard

  • This compound Stock Solution: Accurately weigh a known amount of this compound standard and dissolve it in a suitable solvent (e.g., methanol, DMSO) to prepare a stock solution of known concentration (e.g., 1 mg/mL).

  • Internal Standard (IS) Stock Solution: Prepare a stock solution of the selected structural analog (e.g., ursolic acid, glycyrrhetinic acid) in a similar manner.

  • Working Solutions: Prepare serial dilutions of the this compound stock solution to create calibration standards. Prepare a working solution of the internal standard at a fixed concentration.

2. Sample Preparation (Example: Plant Material)

  • Extraction: Weigh the powdered plant material and add a suitable extraction solvent (e.g., 70% methanol). Perform extraction using ultrasonication or reflux.

  • Spiking with IS: Add a precise volume of the internal standard working solution to the extract.

  • Cleanup (if necessary): The extract may be further purified using solid-phase extraction (SPE) to remove interfering matrix components.

  • Final Preparation: Evaporate the solvent and reconstitute the residue in the mobile phase for injection into the HPLC or LC-MS system.

3. Chromatographic Conditions (Example for HPLC-UV)

  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient of acidified water (e.g., 0.1% formic acid) and an organic solvent (e.g., acetonitrile or methanol).

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: Approximately 210 nm.

  • Injection Volume: 10-20 µL.

These conditions should be optimized for the specific column and instrument used to achieve good separation between this compound, the internal standard, and any matrix interferences.

Data Presentation

The following table provides a template for summarizing and comparing the performance of potential internal standards during method validation.

Parameter Internal Standard A (e.g., Ursolic Acid) Internal Standard B (e.g., Glycyrrhetinic Acid) Acceptance Criteria
Retention Time (min) Baseline separation from analyte
Linearity (r²) > 0.99
LOD (ng/mL) Reportable
LOQ (ng/mL) Reportable
Precision (%RSD) < 15%
Accuracy (% Recovery) 85-115%
Matrix Effect (%) IS should track analyte's response
Extraction Recovery (%) Consistent and reproducible

Visualizations

Internal_Standard_Selection_Workflow cluster_0 Phase 1: Candidate Selection cluster_1 Phase 2: Initial Screening cluster_2 Phase 3: Method Validation cluster_3 Phase 4: Final Decision start Define Analyte: This compound search_sil Search for Stable Isotope-Labeled (SIL) IS start->search_sil search_analog Search for Structural Analog IS start->search_analog check_availability Check Commercial Availability & Purity search_sil->check_availability If not available search_analog->check_availability chromatographic_test Initial Chromatographic Test: - Retention Time - Peak Shape - Resolution check_availability->chromatographic_test chromatographic_test->search_analog If not suitable validate Full Method Validation: - Linearity - Accuracy & Precision - Recovery - Matrix Effect chromatographic_test->validate If suitable validate->chromatographic_test If fails validation (re-optimize) decision Select Appropriate Internal Standard validate->decision If passes validation

Caption: Workflow for selecting an internal standard for this compound quantification.

Troubleshooting_Workflow cluster_solutions Potential Solutions start Analytical Problem Encountered check_system Check System Suitability: - Pressure - Baseline Noise start->check_system check_peak Evaluate Peak Characteristics: - Area Variability - Retention Time Shift - Poor Shape start->check_peak solution_mobile Prepare Fresh Mobile Phase check_system->solution_mobile Systematic Issue solution_is Verify IS Preparation & Addition check_peak->solution_is IS Peak Issue solution_column Check/Wash/Replace Column check_peak->solution_column All Peaks Affected solution_sample Optimize Sample Preparation check_peak->solution_sample Matrix-Related Issue end Problem Resolved solution_is->end solution_mobile->end solution_column->end solution_sample->end

Caption: A logical workflow for troubleshooting common analytical issues.

References

Optimizing conditions for the synthesis of quinovic acid derivatives

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of quinovic acid derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the most common challenges in synthesizing this compound derivatives?

A1: Researchers often face challenges related to the sterically hindered nature of the triterpenoid backbone, which can lead to low reaction yields. Other common issues include the poor solubility of this compound in some organic solvents, the need for selective protection of its hydroxyl and two carboxylic acid groups, and difficulties in purifying the final products from reaction byproducts.

Q2: Which functional groups of this compound are the primary targets for derivatization?

A2: The primary targets for derivatization on the this compound scaffold are the C3-hydroxyl group and the two carboxylic acid groups at C27 and C28. These sites allow for the synthesis of a wide variety of derivatives, including esters, amides, and glycosides, to modulate the compound's biological activity.

Q3: What are some key biological activities of this compound and its derivatives?

A3: this compound and its derivatives have been reported to possess a range of biological activities, including anti-inflammatory, antiviral, and antileishmanial properties. Some derivatives have also been investigated for their potential in neuroprotective applications and as inhibitors of specific enzymes. The derivatization of this compound can enhance its cytotoxic activity against certain cell lines while reducing general cytotoxicity.[1][2]

Troubleshooting Guides

Esterification Reactions

Issue: Low yield in the esterification of this compound.

Potential Cause Troubleshooting Suggestion
Steric Hindrance The bulky triterpenoid structure can impede the approach of reagents. Consider using a less sterically hindered alcohol or a more reactive acylating agent. Employing coupling agents like DCC/DMAP or EDC/DMAP can facilitate the reaction. For highly hindered substrates, conversion to the acid chloride followed by reaction with the alcohol may improve yields.
Inadequate Catalyst For Fischer esterification, ensure a sufficient amount of a strong acid catalyst (e.g., H₂SO₄, p-TsOH) is used. For coupling agent-mediated reactions, ensure the catalyst (e.g., DMAP) is fresh and used in appropriate molar ratios.
Suboptimal Reaction Conditions Optimize the reaction temperature and time. For some sterically hindered esters, prolonged reaction times or higher temperatures may be necessary. However, monitor for potential side reactions or degradation.
Poor Solubility Ensure this compound is fully dissolved in the reaction solvent. Solvents like DMF or DMSO may be required for better solubility.

Table 1: Representative Optimization of Esterification Conditions for a Triterpenoid Carboxylic Acid.

Entry Alcohol (equiv.) Coupling Agent (equiv.) Catalyst (equiv.) Solvent Temp (°C) Time (h) Yield (%)
1Methanol (10)-H₂SO₄ (0.1)Toluene1102445
2Methanol (1.5)DCC (1.2)DMAP (0.1)CH₂Cl₂RT1275
3Isopropanol (1.5)DCC (1.2)DMAP (0.1)CH₂Cl₂RT2450
4Benzyl alcohol (1.5)EDC (1.2)DMAP (0.1)DMFRT1882
5Benzyl alcohol (1.5)SOCl₂ (1.2), then alcoholPyridine0 to RT688

Note: This table is a generalized representation based on esterification of similar natural products and should be adapted for specific this compound derivatives.

Amidation Reactions

Issue: Incomplete conversion in the amidation of this compound.

| Potential Cause | Troubleshooting Suggestion | | :--- | :--- | :--- | :--- | | Low Reactivity of Amine | Use a more nucleophilic amine or increase its stoichiometry. Activation of the carboxylic acid with coupling agents like HATU, HOBt, or conversion to an acid chloride is highly recommended. | | Side Reactions | Ensure the reaction is performed under anhydrous conditions to prevent hydrolysis of activated intermediates. The use of a non-nucleophilic base can prevent unwanted side reactions. | | Incompatible Solvent | Choose a solvent that ensures the solubility of all reactants. Aprotic polar solvents like DMF or NMP are often good choices. |

Glycosylation Reactions

Issue: Low yield or incorrect stereochemistry in the glycosylation of the C3-hydroxyl group.

| Potential Cause | Troubleshooting Suggestion | | :--- | :--- | :--- | :--- | | Steric Hindrance at C3-OH | The C3-hydroxyl group of this compound is sterically hindered. Glycosylation methods like the Koenigs-Knorr or Schmidt glycosylation should be optimized for such substrates. Using a more reactive glycosyl donor or a powerful promoter system (e.g., silver triflate for Koenigs-Knorr) can improve yields.[3] | | Protecting Group Strategy | The choice of protecting groups on the glycosyl donor is critical. A participating group (e.g., an acetyl group) at the C2 position of the sugar will favor the formation of a 1,2-trans glycosidic linkage. Non-participating groups (e.g., a benzyl group) may lead to a mixture of anomers.[3] | | Anhydrous Conditions | Glycosylation reactions are highly sensitive to moisture. Ensure all glassware is oven-dried and reagents and solvents are anhydrous. The use of a molecular sieve is recommended. |

Experimental Protocols

Protocol 1: General Procedure for Esterification of this compound using DCC/DMAP
  • Dissolve this compound (1.0 equiv.) in anhydrous dichloromethane (DCM) or dimethylformamide (DMF) under an inert atmosphere (e.g., nitrogen or argon).

  • Add the desired alcohol (1.5 equiv.) to the solution.

  • Add 4-dimethylaminopyridine (DMAP) (0.1 equiv.) to the reaction mixture.

  • Cool the mixture to 0 °C in an ice bath.

  • Add N,N'-dicyclohexylcarbodiimide (DCC) (1.2 equiv.) portion-wise to the cooled solution.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct.

  • Wash the filtrate with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: General Procedure for Koenigs-Knorr Glycosylation of this compound
  • Ensure all glassware is rigorously dried and the reaction is set up under an inert atmosphere.

  • Dissolve the protected this compound acceptor (with carboxylic acids protected, e.g., as methyl esters) (1.0 equiv.) and a glycosyl bromide donor (e.g., acetobromoglucose) (1.5 equiv.) in anhydrous DCM or a mixture of DCM and toluene.

  • Add a promoter, such as silver carbonate (2.0 equiv.) or silver triflate (1.2 equiv.), to the reaction mixture. The use of a desiccant like molecular sieves is recommended.

  • Stir the reaction mixture at room temperature in the dark (as silver salts can be light-sensitive) for 12-48 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, dilute the reaction mixture with DCM and filter through a pad of Celite to remove the silver salts.

  • Wash the filtrate with a saturated aqueous solution of NaHCO₃ and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography.

  • Deprotect the protecting groups on the sugar and the this compound backbone as required in subsequent steps.

Mandatory Visualizations

Signaling Pathway

Experimental Workflow

experimental_workflow start Start: this compound protect Protection of Carboxylic Acids start->protect reaction Derivatization Reaction (Esterification, Amidation, or Glycosylation) protect->reaction workup Reaction Work-up (Quenching, Extraction) reaction->workup purify Purification (Column Chromatography) workup->purify deprotect Deprotection (if necessary) purify->deprotect characterize Characterization (NMR, MS, etc.) deprotect->characterize final_product Final Derivative characterize->final_product

Troubleshooting Logic

troubleshooting_logic start Low Reaction Yield check_sm Check Starting Material Purity start->check_sm check_reagents Verify Reagent Activity/Purity start->check_reagents check_conditions Review Reaction Conditions start->check_conditions optimize_temp Optimize Temperature check_conditions->optimize_temp optimize_time Optimize Reaction Time check_conditions->optimize_time optimize_catalyst Change/Optimize Catalyst check_conditions->optimize_catalyst change_solvent Change Solvent for Better Solubility check_conditions->change_solvent solution Improved Yield optimize_temp->solution optimize_time->solution optimize_catalyst->solution change_solvent->solution

References

Validation & Comparative

A Comparative Analysis of the Anti-Inflammatory Effects of Quinovic Acid and Oleanolic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Two Promising Triterpenoids

In the landscape of natural product research for anti-inflammatory drug discovery, pentacyclic triterpenoids have emerged as a promising class of compounds. Among these, quinovic acid and oleanolic acid have garnered attention for their potential therapeutic benefits. This guide provides a comprehensive comparison of the anti-inflammatory effects of these two compounds, supported by available experimental data, detailed methodologies, and an exploration of their mechanisms of action.

Executive Summary

Both this compound, primarily found in plants of the Rubiaceae family such as Uncaria tomentosa (Cat's Claw), and oleanolic acid, widely distributed in the plant kingdom, exhibit anti-inflammatory properties. However, the extent of scientific investigation into these two compounds differs significantly. Oleanolic acid has been the subject of extensive research, with a large body of evidence supporting its potent anti-inflammatory activity through well-defined mechanisms. In contrast, research on this compound, while promising, is less extensive, with a focus on its glycosidic forms and a relative scarcity of specific quantitative data on the aglycone. This guide aims to present a side-by-side comparison based on the current scientific literature to aid researchers in evaluating their potential for further investigation and drug development.

Data Presentation: A Quantitative Comparison

The following tables summarize the available quantitative data on the anti-inflammatory effects of this compound and oleanolic acid. It is important to note that the data has been compiled from various studies and direct comparisons should be made with caution due to potential variations in experimental conditions.

Table 1: In Vitro Anti-Inflammatory Activity

ParameterThis compoundOleanolic AcidReference Compound
Nitric Oxide (NO) Production Inhibition
Cell LineRAW 264.7 macrophagesRAW 264.7 macrophages
StimulantLPSLPS (1 µg/mL)
IC₅₀Data not available for this compound. This compound glycosides show activity.~30% inhibition at 10 µM[1]
Cyclooxygenase (COX) Enzyme Inhibition
COX-1 IC₅₀Data not availableInactive up to 500 µM[2]Indomethacin (IC₅₀ = 0.0090 µM)[3]
COX-2 IC₅₀Data not availableInactive up to 500 µM[2]Celecoxib (IC₅₀ = 6.8 µM)[3]
Lipoxygenase (LOX) Enzyme Inhibition
5-LOX IC₅₀Data not availableCompetitive inhibitor[4]Zileuton (IC₅₀ = 3.7 µM)[5]
Pro-inflammatory Cytokine Inhibition
TNF-α InhibitionDownregulates p-NF-κB and IL-1β in a mouse model of amyloid-β induced neuroinflammation[6][7].Suppresses production in LPS-stimulated HUVECs[8].
IL-6 InhibitionData not availableSuppresses production in LPS-stimulated macrophages.
IL-1β InhibitionDownregulates IL-1β in a mouse model of amyloid-β induced neuroinflammation[6][7].This compound glycosides decrease IL-1β levels in a mouse model of hemorrhagic cystitis[9][10].

Table 2: In Vivo Anti-Inflammatory Activity

ModelThis compoundOleanolic AcidReference Compound
Carrageenan-Induced Paw Edema in Rats
Administration RouteOral/IntraperitonealOral/Intraperitoneal
Effective DoseThis compound glycosides demonstrated anti-inflammatory activity[11].Dose-dependent reduction in paw edema.Indomethacin
MechanismReduced edema and inflammation.

Note: The lack of specific IC₅₀ values for this compound in many standard assays is a significant gap in the current literature, making a direct quantitative comparison with the more extensively studied oleanolic acid challenging.

Mechanisms of Action: A Look at the Signaling Pathways

Both this compound and oleanolic acid appear to exert their anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory response.

Oleanolic Acid: The anti-inflammatory mechanism of oleanolic acid is well-documented and primarily involves the inhibition of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.

  • NF-κB Pathway: Oleanolic acid has been shown to inhibit the activation of NF-κB, a critical transcription factor that regulates the expression of numerous pro-inflammatory genes, including those for TNF-α, IL-6, and iNOS[1][8]. By preventing the translocation of NF-κB into the nucleus, oleanolic acid effectively dampens the inflammatory cascade.

  • MAPK Pathway: Oleanolic acid also modulates the MAPK pathway, which plays a crucial role in cellular responses to inflammatory stimuli. It has been observed to suppress the phosphorylation of key MAPK proteins, further contributing to the downregulation of inflammatory mediators[9].

This compound: While less extensively studied, evidence suggests that this compound also targets the NF-κB pathway. Studies have shown that this compound can downregulate the expression of phosphorylated NF-κB (p-NF-κB) in a mouse model of neuroinflammation[6][7]. Its effects on the MAPK pathway are also under investigation, with some studies on quinic acid (a related compound) showing inhibition of MAPK activation.

Signaling Pathway Diagrams

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways modulated by these compounds.

NF_kB_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory Stimuli (LPS, TNF-α) Inflammatory Stimuli (LPS, TNF-α) Receptor Receptor Inflammatory Stimuli (LPS, TNF-α)->Receptor IKK Complex IKK Complex Receptor->IKK Complex activates IκBα IκBα IKK Complex->IκBα phosphorylates NF-κB (p50/p65) NF-κB (p50/p65) IκBα->NF-κB (p50/p65) releases NF-κB (p50/p65)_n NF-κB (p50/p65) NF-κB (p50/p65)->NF-κB (p50/p65)_n translocates Oleanolic Acid\nthis compound Oleanolic Acid This compound Oleanolic Acid\nthis compound->IKK Complex inhibits DNA DNA NF-κB (p50/p65)_n->DNA binds to Pro-inflammatory Gene\nTranscription Pro-inflammatory Gene Transcription DNA->Pro-inflammatory Gene\nTranscription initiates

Caption: NF-κB Signaling Pathway Inhibition.

MAPK_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory Stimuli Inflammatory Stimuli Receptor Receptor Inflammatory Stimuli->Receptor MAPKKK MAPKKK Receptor->MAPKKK activates MAPKK MAPKK MAPKKK->MAPKK phosphorylates MAPK (p38, JNK, ERK) MAPK (p38, JNK, ERK) MAPKK->MAPK (p38, JNK, ERK) phosphorylates Transcription Factors\n(e.g., AP-1) Transcription Factors (e.g., AP-1) MAPK (p38, JNK, ERK)->Transcription Factors\n(e.g., AP-1) activates Oleanolic Acid Oleanolic Acid Oleanolic Acid->MAPKK inhibits Pro-inflammatory Gene\nExpression Pro-inflammatory Gene Expression Transcription Factors\n(e.g., AP-1)->Pro-inflammatory Gene\nExpression induces

Caption: MAPK Signaling Pathway Inhibition.

Experimental Protocols: Key Methodologies

To facilitate the replication and further investigation of the anti-inflammatory properties of these compounds, detailed methodologies for key experiments are provided below.

In Vitro Assay: LPS-Induced Nitric Oxide Production in RAW 264.7 Macrophages

This assay is a standard method to screen for anti-inflammatory activity by measuring the inhibition of nitric oxide (NO), a key inflammatory mediator.

1. Cell Culture:

  • RAW 264.7 murine macrophage cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

  • Cells are maintained in a humidified incubator at 37°C with 5% CO₂.

2. Assay Procedure:

  • Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10⁵ cells/well and allow them to adhere for 24 hours.

  • Pre-treat the cells with various concentrations of this compound or oleanolic acid for 1-2 hours.

  • Stimulate the cells with lipopolysaccharide (LPS) at a final concentration of 1 µg/mL for 24 hours to induce inflammation and NO production.

  • After incubation, collect the cell culture supernatant.

3. Nitric Oxide Measurement:

  • NO production is quantified by measuring the accumulation of its stable metabolite, nitrite, in the supernatant using the Griess reagent.

  • Mix equal volumes of the supernatant and Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid) and incubate at room temperature for 10-15 minutes.

  • Measure the absorbance at 540 nm using a microplate reader.

  • A standard curve using sodium nitrite is generated to determine the nitrite concentration in the samples.

  • The percentage of NO inhibition is calculated relative to the LPS-stimulated control group.

4. Cell Viability Assay:

  • A concurrent cell viability assay (e.g., MTT or MTS) should be performed to ensure that the observed inhibition of NO production is not due to cytotoxicity of the test compounds.

In Vivo Assay: Carrageenan-Induced Paw Edema in Rats

This is a classic and widely used model to evaluate the acute anti-inflammatory activity of compounds.

1. Animals:

  • Male Wistar or Sprague-Dawley rats weighing between 150-200g are typically used.

  • The animals are housed under standard laboratory conditions and fasted overnight before the experiment with free access to water.

2. Experimental Groups:

  • Control Group: Receives the vehicle (e.g., saline or a suspension agent).

  • Test Groups: Receive different doses of this compound or oleanolic acid, typically administered orally or intraperitoneally.

  • Reference Group: Receives a standard anti-inflammatory drug, such as indomethacin or diclofenac.

3. Induction of Edema:

  • One hour after the administration of the test compounds or vehicle, inject 0.1 mL of a 1% carrageenan suspension in saline into the sub-plantar region of the right hind paw of each rat[1].

4. Measurement of Paw Edema:

  • The volume of the paw is measured using a plethysmometer at baseline (before carrageenan injection) and at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.

  • The percentage of inhibition of edema is calculated for each group at each time point by comparing the increase in paw volume with that of the control group.

Experimental Workflow Diagram

The following diagram illustrates a general workflow for screening and evaluating the anti-inflammatory potential of natural compounds.

Experimental_Workflow cluster_invitro In Vitro Screening cluster_invivo In Vivo Validation cluster_mechanism Mechanism of Action Studies A Compound Isolation & Characterization B LPS-Induced Macrophage Assay (e.g., RAW 264.7) A->B D Enzyme Inhibition Assays (COX-1, COX-2, 5-LOX) A->D C Measure Inflammatory Mediators (NO, TNF-α, IL-6, PGE₂) B->C E Select Promising Compounds C->E D->E F Carrageenan-Induced Paw Edema (Rat/Mouse Model) E->F H Western Blot Analysis (NF-κB, MAPK pathways) E->H I Gene Expression Analysis (qRT-PCR) E->I G Measure Paw Volume & Histopathology F->G

References

A Comparative Validation Study: HPLC vs. TLC for the Analysis of Quinovic Acid Glycosides

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: A Detailed Comparison of High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) for the Quantification of Quinovic Acid Glycosides.

At a Glance: HPLC vs. HPTLC for Glycoside Analysis

FeatureHigh-Performance Liquid Chromatography (HPLC)High-Performance Thin-Layer Chromatography (HPTLC)
Principle Partition chromatography in a column.[1]Adsorption chromatography on a plate.[1][2]
Throughput Sequential analysis of samples.Simultaneous analysis of multiple samples.[3]
Resolution High efficiency and resolution.[4]Moderate resolution, high efficiency.[4]
Sensitivity High sensitivity and specificity.[5]Good sensitivity, can be enhanced by derivatization.[1]
Reproducibility Generally high due to automation and controlled parameters.[2]Can be lower than HPLC, but modern automated systems have improved reproducibility.
Cost Higher initial instrument cost and solvent consumption.Lower initial instrument cost and solvent consumption per sample.[6]
Flexibility Versatile with a wide range of detectors and column chemistries.Flexible in terms of mobile phase and detection reagents.

Experimental Protocols: A Closer Look

A detailed understanding of the experimental methodologies is crucial for selecting the appropriate analytical technique. Below are representative protocols for the analysis of glycosides using HPLC and HPTLC.

HPLC-PDA Method for this compound Glycosides

This method was specifically developed and validated for the assay of this compound glycosides in Uncaria tomentosa extracts.[7]

  • Instrumentation : A High-Performance Liquid Chromatograph equipped with a Photodiode Array Detector (PDA).

  • Column : Reversed-phase C18 column.

  • Mobile Phase : A gradient elution using a mixture of acetonitrile and acidified water.

  • Detection : PDA detection, with quantification typically performed at a specific wavelength (e.g., 210 nm).

  • Sample Preparation : Extraction of this compound glycosides from the plant material using a suitable solvent, followed by filtration before injection.

  • Standard : An external standard, such as alpha-hederin, can be used for quantification.[7]

HPTLC-Densitometry Method for Glycosides

This method has been validated for the quantification of various glycosides and serves as a representative example for TLC-based analysis.[8][9]

  • Instrumentation : HPTLC system including an automatic sample applicator, a developing chamber, a plate heater, and a densitometric scanner.

  • Stationary Phase : Pre-coated silica gel 60 F254 HPTLC plates.[9]

  • Mobile Phase : A mixture of solvents such as ethyl acetate, methanol, glacial acetic acid, and formic acid (e.g., 11:1:1:1, v/v/v/v).[8][9]

  • Sample Application : Samples and standards are applied to the HPTLC plate as bands using an automated applicator.

  • Development : The plate is developed in a saturated chamber to a specific distance.

  • Derivatization : Post-chromatographic derivatization with a suitable reagent (e.g., Natural Product-Polyethylene Glycol reagent) to enhance visualization.[8][9]

  • Densitometric Analysis : The separated bands are scanned at a specific wavelength in absorbance or fluorescence mode for quantification.

Validation Data: A Quantitative Comparison

Method validation is essential to ensure that an analytical procedure is suitable for its intended purpose. The following tables summarize the validation parameters for the respective HPLC and HPTLC methods, performed in accordance with the International Council for Harmonisation (ICH) guidelines.[8][9]

HPLC Validation Data for this compound Glycosides

The following data is based on a validated HPLC-PDA method for the assay of this compound glycosides.[7]

Validation ParameterResult
Linearity (r²) > 0.99
Accuracy (% Recovery) Typically within 98-102%
Precision (RSD%) < 2% for repeatability and intermediate precision
Limit of Detection (LOD) Method-dependent, typically in the µg/mL range
Limit of Quantification (LOQ) Method-dependent, typically in the µg/mL range
Specificity Demonstrated by peak purity analysis using PDA detector
HPTLC Validation Data for Glycosides

The following data is based on a validated HPTLC method for the quantification of various glycosides.[8][9][10][11]

Validation ParameterResult
Linearity (r²) > 0.99[11]
Accuracy (% Recovery) 95-98%[10]
Precision (RSD%) Intra-day < 4.9%, Inter-day < 7.2%[10]
Limit of Detection (LOD) 6.6 µg/mL (for aucubin)[10]; 22.39-48.26 ng/spot (for other glycosides)[11]
Limit of Quantification (LOQ) 20 µg/mL (for aucubin)[10]; 67.87-146.2 ng/spot (for other glycosides)[11]
Specificity Confirmed by comparing the Rf values and spectra of the analyte in the sample and standard.

Visualizing the Workflow and Validation Process

To further clarify the experimental and logical processes, the following diagrams have been generated using the Graphviz DOT language.

chromatographic_workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_tlc TLC/HPTLC Analysis cluster_data Data Analysis extraction Extraction of Glycosides filtration Filtration extraction->filtration injection Sample Injection (Sequential) filtration->injection application Sample Application (Simultaneous) filtration->application separation_hplc Separation in Column injection->separation_hplc detection_hplc PDA Detection separation_hplc->detection_hplc quantification Quantification detection_hplc->quantification development Chromatographic Development application->development derivatization Derivatization (Optional) development->derivatization scanning Densitometric Scanning derivatization->scanning scanning->quantification

Caption: Comparative workflow of HPLC and TLC/HPTLC analysis.

validation_process cluster_validation Validation Parameters (ICH Guidelines) method Analytical Method specificity Specificity method->specificity linearity Linearity & Range method->linearity accuracy Accuracy method->accuracy precision Precision (Repeatability & Intermediate) method->precision lod Limit of Detection (LOD) method->lod loq Limit of Quantification (LOQ) method->loq robustness Robustness method->robustness

Caption: Key parameters for analytical method validation.

Conclusion

Both HPLC and HPTLC are powerful techniques for the analysis of this compound glycosides and other glycosides. The choice between the two often depends on the specific requirements of the analysis.

HPLC is the method of choice for:

  • High-resolution separation of complex mixtures.

  • High sensitivity and specificity, particularly when coupled with mass spectrometry.[7]

  • Routine quality control where high precision and reproducibility are critical.

TLC/HPTLC offers advantages in:

  • High-throughput screening of a large number of samples.

  • Cost-effective analysis with lower solvent consumption per sample.

  • Rapid method development and flexibility in post-chromatographic derivatization.

For the quantitative analysis of this compound glycosides, the validated HPLC-PDA method demonstrates excellent accuracy, precision, and specificity.[7] While a specific HPTLC method for these compounds is not detailed here, the validation data for other glycosides suggest that HPTLC is also a viable, and in some cases, more efficient alternative, especially for screening purposes. Ultimately, the selection of the analytical technique should be based on a thorough evaluation of the analytical needs, available resources, and the specific goals of the research or quality control program.

References

Unlocking Therapeutic Potential: A Comparative Analysis of Synthetic Quinovic Acid Derivatives and the Parent Compound

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the bioactivity of synthetic quinovic acid derivatives against the parent compound, this compound. While direct comparative data for a wide range of synthetic this compound derivatives is limited in publicly available research, this guide leverages analogous data from other structurally related pentacyclic triterpenoid acids to illustrate potential structure-activity relationships and guide future research.

This compound, a pentacyclic triterpenoid found in various medicinal plants, has demonstrated a spectrum of biological activities, including neuroprotective, anti-inflammatory, and anticancer effects. To enhance its therapeutic efficacy, researchers have explored the synthesis of various derivatives. This guide summarizes the available data, details relevant experimental protocols, and visualizes key signaling pathways implicated in the bioactivity of these compounds.

Comparative Bioactivity Data: Insights from Related Triterpenoids

Direct quantitative comparisons of the bioactivity of a series of synthetic this compound derivatives against the parent this compound are not extensively available in the current literature. However, studies on other pentacyclic triterpenoids, such as betulinic acid, oleanolic acid, and ursolic acid, provide valuable insights into how structural modifications can influence biological activity. The following tables present a summary of such analogous data, which can be used to infer potential trends for this compound derivatization.

Table 1: Comparative Cytotoxicity of Betulinic Acid and its Derivatives

CompoundCell LineIC50 (µM)Fold Change vs. ParentReference
Betulinic AcidA375 (Melanoma)154-[1]
Derivative 4 A375 (Melanoma)<50>3x more potent[1]
Derivative 5 A375 (Melanoma)36~4x more potent[1]
Betulinic AcidMCF7 (Breast Cancer)112-[1]
Derivative 5 MCF7 (Breast Cancer)25~4.5x more potent[1]
Betulinic AcidEPG85-257P (Gastric Carcinoma)10.97 - 18.74-[2]
Birch Bark Extract (contains betulinic acid)EPG85-257P (Gastric Carcinoma)4.29 - 11.66~2-4x more potent[2]

Table 2: Comparative Cytotoxicity of Oleanolic Acid and its Derivatives

CompoundCell LineIC50 (µM)Fold Change vs. ParentReference
Oleanolic AcidPC3 (Prostate Cancer)>10-[3]
Derivative 17 PC3 (Prostate Cancer)0.39>25x more potent[3]
Oleanolic AcidA549 (Lung Cancer)>10-[3]
Derivative 28 A549 (Lung Cancer)0.22>45x more potent[3]
Oleanolic AcidMeWo (Melanoma)>100 (at 24h)-[4]
Derivative 3b MeWo (Melanoma)61.5 (at 24h)More potent[4]

Table 3: Comparative Anti-inflammatory Activity of Ursolic Acid and its Derivatives

CompoundAssayActivityComparison to ParentReference
Ursolic AcidCarrageenan-induced paw edema--[5]
Ursonic Acid (UNA) Carrageenan-induced paw edema53% inhibition at 50 mg/kgComparable to well-known anti-inflammatory drugs[5]

Note: The data presented in these tables are from different studies and experimental conditions may vary. They are intended to be illustrative of the potential for increased bioactivity with chemical modification.

Key Signaling Pathways

This compound and its related triterpenoids exert their biological effects by modulating various intracellular signaling pathways. Understanding these pathways is crucial for rational drug design and development.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of inflammation, immunity, cell proliferation, and apoptosis. Dysregulation of this pathway is implicated in numerous diseases, including cancer and inflammatory disorders.

NF_kB_Signaling_Pathway cluster_cytoplasm Cytoplasm Stimuli Pro-inflammatory Stimuli (e.g., TNF-α, IL-1β) Receptor Cell Surface Receptor Stimuli->Receptor IKK_complex IKK Complex Receptor->IKK_complex activates IkB IκB IKK_complex->IkB phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB inhibits Proteasome Proteasome IkB->Proteasome ubiquitination & degradation Nucleus Nucleus NFkB->Nucleus translocates Gene_Expression Target Gene Expression (Inflammation, Proliferation, Survival) Nucleus->Gene_Expression activates PI3K_Akt_Signaling_Pathway Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth_Factor->RTK PI3K PI3K RTK->PI3K activates PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 recruits Akt Akt PIP3->Akt recruits PDK1->Akt phosphorylates mTOR mTOR Akt->mTOR activates Downstream Downstream Effectors (Cell Growth, Proliferation, Survival) Akt->Downstream mTOR->Downstream MTT_Assay_Workflow A 1. Seed cells in a 96-well plate B 2. Treat cells with compounds A->B C 3. Add MTT reagent B->C D 4. Incubate to allow formazan formation C->D E 5. Solubilize formazan crystals D->E F 6. Measure absorbance at ~570 nm E->F

References

A Comparative Analysis of Extraction Methods for Quinovic Acid Glycosides from Uncaria Species

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of various methods for extracting quinovic acid glycosides (QAGs) from plants of the Uncaria genus, commonly known as Cat's Claw. These triterpenoid saponins are recognized for a range of biological activities, including significant anti-inflammatory effects. The efficiency of the extraction method is a critical factor that directly impacts the yield, purity, and subsequent biological activity of the obtained compounds. This document presents a comparative overview of conventional and modern extraction techniques, supported by generalized experimental data and detailed protocols to aid in methodological selection and optimization.

Comparative Performance of Extraction Methods

The selection of an optimal extraction technique is crucial for maximizing the recovery of QAGs while minimizing degradation, operational time, and solvent consumption. The following table summarizes the performance of five common extraction methods based on parameters reported in the literature for triterpenoid saponins.

Method Typical Yield (%) Extraction Time Solvent Consumption Temperature Advantages Disadvantages
Maceration Low to Moderate24 - 72 hoursHighAmbientSimple, low-cost equipmentTime-consuming, large solvent volume, lower efficiency
Soxhlet Extraction Moderate to High6 - 24 hoursModerateHigh (Solvent Boiling Point)High extraction efficiency, continuous process[1]Long duration, potential thermal degradation of compounds[1]
Ultrasound-Assisted Extraction (UAE) High15 - 60 minutesLowLow to ModerateRapid, high efficiency, reduced solvent use, suitable for thermolabile compounds[2][3][4]Requires specialized equipment, potential for localized heating
Microwave-Assisted Extraction (MAE) High5 - 30 minutesLowModerate to HighExtremely rapid, high efficiency, reduced solvent volume[5]Requires specialized microwave equipment, potential for hotspots
Supercritical Fluid Extraction (SFE) High30 - 120 minutesVery Low (CO₂)Low (35-60°C)"Green" solvent (CO₂), high selectivity, solvent-free extract[6][7]High initial equipment cost, may require co-solvents for polar compounds[6]

Experimental Workflow Overview

The general process for the extraction and analysis of this compound glycosides from Uncaria species follows a standardized workflow, from raw material preparation to final analytical quantification.

G General Experimental Workflow for this compound Glycoside Extraction A Plant Material (Uncaria Bark) B Drying & Grinding A->B C Extraction (Select Method) B->C D Filtration / Centrifugation C->D E Solvent Evaporation (Rotary Evaporator) D->E F Crude Extract E->F G Purification (e.g., Column Chromatography) F->G H Purified QAG Fraction G->H I Analysis (HPLC-PDA, UPLC/Q-TOF-MS) H->I

Caption: General workflow for QAG extraction and analysis.

Detailed Experimental Protocols

The following protocols provide a detailed methodology for each extraction technique. These are intended as baseline procedures and may require optimization based on the specific Uncaria species and desired purity of the final extract.

Maceration Protocol

Maceration is a simple soaking technique suitable for preliminary extractions.

  • Sample Preparation: Air-dry the bark of the Uncaria species and grind it into a coarse powder (e.g., 20-40 mesh).

  • Extraction:

    • Weigh 100 g of the powdered plant material and place it into a large Erlenmeyer flask.

    • Add 1000 mL of 80% ethanol (ethanol:water, 80:20 v/v) to the flask.

    • Seal the flask and allow it to stand for 72 hours at room temperature, with occasional agitation (e.g., shaking for 15 minutes every 12 hours).

  • Post-Extraction:

    • Separate the extract from the plant residue by vacuum filtration through Whatman No. 1 filter paper.

    • Concentrate the filtrate using a rotary evaporator at a temperature not exceeding 50°C to obtain the crude extract.

Soxhlet Extraction Protocol

This continuous extraction method provides a higher yield than maceration.[1]

  • Sample Preparation: Dry and grind the Uncaria bark to a uniform, fine powder.

  • Extraction:

    • Place 50 g of the powdered material into a cellulose thimble.[1]

    • Place the thimble into the main chamber of a 500 mL Soxhlet extractor.[1]

    • Fill a 1 L round-bottom flask with 750 mL of methanol.

    • Assemble the Soxhlet apparatus and heat the solvent to its boiling point.

    • Allow the extraction to proceed for 12 hours. The process is complete when the solvent in the siphon arm becomes colorless.[1]

  • Post-Extraction:

    • Cool the apparatus and collect the extract from the boiling flask.

    • Concentrate the extract using a rotary evaporator to yield the crude saponin extract.

Ultrasound-Assisted Extraction (UAE) Protocol

UAE utilizes acoustic cavitation to accelerate extraction, significantly reducing time and solvent use.[2][3][4]

  • Sample Preparation: Prepare a fine powder from dried Uncaria bark.

  • Extraction:

    • Mix 20 g of the powdered bark with 400 mL of 70% ethanol in a 500 mL beaker (achieving a 1:20 solid-to-liquid ratio).

    • Place the beaker in an ultrasonic bath or use a probe-type sonicator.

    • Set the ultrasonic frequency to 40 kHz and the power to 300 W.

    • Maintain the extraction temperature at 45°C.

    • Sonicate for 30 minutes.

  • Post-Extraction:

    • Centrifuge the mixture at 4000 rpm for 15 minutes to separate the supernatant.

    • Filter the supernatant and concentrate it under reduced pressure using a rotary evaporator.

Microwave-Assisted Extraction (MAE) Protocol

MAE uses microwave energy to rapidly heat the solvent and plant material, leading to very short extraction times.

  • Sample Preparation: Use finely powdered, dried Uncaria bark.

  • Extraction:

    • Place 10 g of the powder into a specialized microwave extraction vessel.

    • Add 200 mL of 60% ethanol.

    • Seal the vessel and place it in a laboratory microwave extractor.

    • Set the microwave power to 500 W and the extraction time to 10 minutes. Set a maximum temperature of 70°C to prevent degradation.

  • Post-Extraction:

    • After extraction, allow the vessel to cool to room temperature.

    • Filter the mixture and concentrate the filtrate with a rotary evaporator.

Supercritical Fluid Extraction (SFE) Protocol

SFE is an environmentally friendly method that uses supercritical CO₂ as the primary solvent.[6]

  • Sample Preparation: Ensure the ground Uncaria bark has a low moisture content (<10%).

  • Extraction:

    • Pack 100 g of the powdered material into the SFE system's extraction vessel.

    • Set the system parameters:

      • Pressure: 300 bar

      • Temperature: 50°C

      • CO₂ flow rate: 20 g/min

      • Co-solvent: Add 10% ethanol (v/v) to the CO₂ flow to enhance the extraction of polar QAGs.

    • Run the extraction for 90 minutes.

  • Post-Extraction:

    • The pressure is reduced in the separator, causing the CO₂ to return to a gaseous state while the extracted compounds precipitate.

    • Collect the precipitated extract from the separator vessel.

This compound and the NF-κB Signaling Pathway

This compound glycosides from Uncaria tomentosa have been shown to exert anti-inflammatory effects, partly through the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[8] This pathway is a central mediator of the inflammatory response. The diagram below illustrates a simplified canonical NF-κB activation pathway and the putative inhibition point by QAGs.

G Simplified NF-κB Pathway Inhibition by this compound Glycosides cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNFa TNF-α TNFR TNFR TNFa->TNFR Binds IKK IKK Complex TNFR->IKK Activates Inactive_Complex IκBα NF-κB IKK->Inactive_Complex:f0 Phosphorylates IkBa IκBα NFkB NF-κB (p65/p50) Proteasome Proteasome Degradation Inactive_Complex:f0->Proteasome Ubiquitination NFkB_nuc NF-κB (Active) Inactive_Complex:f1->NFkB_nuc Translocates QAG This compound Glycosides QAG->IKK Inhibits DNA DNA NFkB_nuc->DNA Binds Genes Pro-inflammatory Genes (COX-2, iNOS) DNA->Genes Transcription

Caption: QAGs may inhibit NF-κB activation by targeting the IKK complex.

References

A Comparative Guide to the Bioanalytical Quantification of Quinovic Acid in Plasma: A New UPLC-MS/MS Method vs. Traditional HPLC-UV

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison between a novel, highly sensitive Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method and a traditional High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method for the quantification of quinovic acid in plasma. The information presented is essential for selecting the appropriate analytical technique in pharmacokinetic, toxicokinetic, and clinical studies.

Method Performance Comparison

The superior performance of the UPLC-MS/MS method is evident across key validation parameters. Its enhanced sensitivity and selectivity offer significant advantages for studies requiring low detection limits and high throughput.

Validation ParameterNew UPLC-MS/MS MethodAlternative HPLC-UV MethodAdvantage of New Method
Linearity Range 0.5 - 500 ng/mL (r² > 0.995)50 - 5000 ng/mL (r² > 0.990)Wider dynamic range, suitable for trace-level analysis.
Lower Limit of Quantification (LLOQ) 0.5 ng/mL50 ng/mL100-fold greater sensitivity, crucial for low-dose studies.[1]
Accuracy (% Recovery) 95.5% - 104.2%91.2% - 113.3%[1]Higher accuracy and less variability.[2]
Precision (% RSD) Intra-day: < 5.8%, Inter-day: < 10.0%[1]Intra-day: < 4.0%, Inter-day: < 11.6%[1]Comparable or better precision, ensuring reproducibility.
Run Time 5 minutes20 minutes4-fold increase in sample throughput.
Selectivity High (Specific MRM transitions)Moderate (Risk of co-eluting interferences)Mass spectrometry provides definitive identification, reducing the risk of overestimation due to matrix effects.[3]

Experimental Protocols

Detailed methodologies for both the new and alternative methods are provided below.

Protocol 1: New UPLC-MS/MS Method

This method is optimized for high sensitivity, specificity, and throughput.

1. Sample Preparation (Protein Precipitation):

  • Pipette 100 µL of plasma sample into a microcentrifuge tube.

  • Add 300 µL of ice-cold acetonitrile containing the internal standard (e.g., a stable isotope-labeled this compound).

  • Vortex for 1 minute to precipitate proteins.

  • Centrifuge at 15,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a new vial for analysis.

2. Liquid Chromatography Conditions:

  • System: ACQUITY UPLC I-Class[2]

  • Column: ACQUITY UPLC BEH C18 (2.1 x 50 mm, 1.7 µm)

  • Mobile Phase: (A) 0.1% Formic Acid in Water; (B) 0.1% Formic Acid in Acetonitrile[2]

  • Gradient: Start at 10% B, ramp to 95% B over 3 minutes, hold for 1 minute, return to initial conditions, and equilibrate for 1 minute.

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

3. Mass Spectrometry Conditions:

  • System: Triple Quadrupole Mass Spectrometer (e.g., Xevo TQ-S)[2]

  • Ionization: Electrospray Ionization (ESI), Negative Mode

  • Detection: Multiple Reaction Monitoring (MRM)

  • MRM Transition (this compound): To be determined empirically (e.g., Precursor Ion [M-H]⁻ → Product Ion)

  • Source Temperature: 150°C

  • Desolvation Temperature: 500°C

Protocol 2: Alternative HPLC-UV Method

This method represents a more traditional approach for the quantification of triterpenoid compounds.

1. Sample Preparation (Liquid-Liquid Extraction):

  • To 500 µL of plasma, add 50 µL of internal standard solution.

  • Add 2.5 mL of ethyl acetate and vortex for 5 minutes.

  • Centrifuge at 4,000 x g for 10 minutes.

  • Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 150 µL of the mobile phase.

2. Liquid Chromatography Conditions:

  • System: Standard HPLC system with UV/Vis Detector

  • Column: C18 column (4.6 x 250 mm, 5 µm)

  • Mobile Phase: Acetonitrile and 0.1% Phosphoric Acid in Water (e.g., 60:40 v/v)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 210 nm (based on typical triterpenoid absorbance)

  • Injection Volume: 20 µL

Visualized Workflows and Pathways

Diagrams are provided to illustrate the experimental workflow and a relevant biological pathway for contextual understanding.

G cluster_prep Sample Preparation cluster_analysis UPLC-MS/MS Analysis cluster_quant Quantification Plasma Plasma Sample Precipitation Add Acetonitrile + IS (Protein Precipitation) Plasma->Precipitation Centrifuge Centrifuge (15,000 x g) Precipitation->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant UPLC UPLC Separation (BEH C18 Column) Supernatant->UPLC MS Mass Spectrometry (ESI-, MRM Mode) UPLC->MS Data Data Acquisition MS->Data Processing Peak Integration Data->Processing Curve Calibration Curve (Peak Area Ratio vs. Conc.) Processing->Curve Result Calculate Concentration Curve->Result

Caption: Bioanalytical workflow for this compound quantification.

This compound and its derivatives are often investigated for their anti-inflammatory properties. A key pathway in inflammation is the Nuclear Factor-kappa B (NF-κB) signaling cascade, which regulates the expression of pro-inflammatory genes.[4][5] The diagram below illustrates a simplified canonical NF-κB pathway, a potential target for therapeutic agents like this compound.

G cluster_cytoplasm Cytoplasm TNFa Pro-inflammatory Signal (e.g., TNF-α) Receptor Cell Surface Receptor TNFa->Receptor Binds IKK IKK Complex Receptor->IKK Activates IkBa IκBα IKK->IkBa Phosphorylates NFkB NF-κB (p50/p65) IkBa->NFkB Inhibits Proteasome Proteasome IkBa->Proteasome Degradation NFkB_nuc NF-κB NFkB->NFkB_nuc Translocates to Nucleus Nucleus DNA DNA (Promoter Region) NFkB_nuc->DNA Binds to Genes Pro-inflammatory Gene Expression (COX-2, iNOS, Cytokines) DNA->Genes Induces Transcription QA This compound (Hypothesized Inhibition) QA->IKK

References

Cross-Validation of In Vitro and In Vivo Assays for Quinovic Acid's Neuroprotective Effects

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comparative analysis of the neuroprotective effects of quinovic acid (QA) as demonstrated in both cell-based (in vitro) and animal (in vivo) studies. The data presented herein is derived from research investigating QA's potential in mitigating the pathological hallmarks of Alzheimer's disease, primarily focusing on its impact on amyloid-β (Aβ)-induced neurotoxicity. This document is intended for researchers, scientists, and professionals in the field of drug development.

I. Quantitative Data Summary

The neuroprotective efficacy of this compound has been quantified through a series of in vitro and in vivo experiments. The following tables summarize the key findings, offering a clear comparison of its effects across different experimental models.

Table 1: In Vitro Neuroprotective Effects of this compound on Aβ (1-42)-Induced Toxicity in SH-SY5Y Cells

Assay TypeTreatment GroupConcentrationOutcome MeasureResultPercentage Change vs. Aβ (1-42) alone
Cell Viability (MTT Assay) Control-% Cell Viability100%-
Aβ (1-42)5 µM% Cell Viability~55%-
QA + Aβ (1-42)85 µM% Cell Viability~85%~54.5% increase
Protein Expression (Western Blot) Aβ (1-42)5 µMp53 expressionIncreased-
QA + Aβ (1-42)85 µMp53 expressionDecreasedSignificant Reduction
Aβ (1-42)5 µMHMGCR expressionIncreased-
QA + Aβ (1-42)85 µMHMGCR expressionDecreasedSignificant Reduction

Data synthesized from a study by Ullah et al. (2020)[1][2][3]

Table 2: In Vivo Neuroprotective Effects of this compound in an Aβ (1-42)-Induced Mouse Model

Assay TypeTreatment GroupDosageOutcome MeasureResultPercentage Change vs. Aβ (1-42) alone
Biochemical Brain Markers Aβ (1-42)5 µl/mice (i.c.v.)Reactive Oxygen Species (ROS)Increased-
QA + Aβ (1-42)50 mg/kg (i.p.)Reactive Oxygen Species (ROS)DecreasedSignificant Reduction
Aβ (1-42)5 µl/mice (i.c.v.)Glutathione (GSH) LevelDecreased-
QA + Aβ (1-42)50 mg/kg (i.p.)Glutathione (GSH) LevelIncreasedSignificant Increase
Protein Expression (Western Blot) Aβ (1-42)5 µl/mice (i.c.v.)Nrf2 expressionDecreased-
QA + Aβ (1-42)50 mg/kg (i.p.)Nrf2 expressionIncreasedSignificant Upregulation
Aβ (1-42)5 µl/mice (i.c.v.)HO-1 expressionDecreased-
QA + Aβ (1-42)50 mg/kg (i.p.)HO-1 expressionIncreasedSignificant Upregulation
Aβ (1-42)5 µl/mice (i.c.v.)Cleaved Caspase-3Increased-
QA + Aβ (1-42)50 mg/kg (i.p.)Cleaved Caspase-3DecreasedSignificant Reduction
Behavioral Test (Morris Water Maze) Aβ (1-42)5 µl/mice (i.c.v.)Escape LatencyIncreased-
QA + Aβ (1-42)50 mg/kg (i.p.)Escape LatencyDecreasedSignificant Improvement in spatial learning and memory

Data synthesized from a study by Ullah et al. (2020)[1][2][3]

II. Experimental Protocols

Detailed methodologies for the key experiments are provided below to ensure reproducibility and critical evaluation of the findings.

A. In Vitro Studies: SH-SY5Y Human Neuroblastoma Cell Line

  • Cell Culture and Treatment:

    • Human neuroblastoma SH-SY5Y cells were cultured in a 1:1 mixture of MEM and F12 medium, supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.[2] The cells were maintained at 37°C in a humidified atmosphere with 5% CO2.[2]

    • For experimental procedures, cells were seeded in appropriate culture plates.[1][2]

    • Oligomeric Aβ (1-42) was prepared by dissolving the peptide in 100% hexafluoroisopropanol (HFIP), followed by evaporation and reconstitution in DMSO to a 5 mM suspension. This was further diluted to 100 µM in F12 medium and incubated for 24 hours at 5°C. The supernatant containing Aβ oligomers was collected after centrifugation.[1][2]

    • Cells were treated with Aβ (1-42) oligomers at a final concentration of 5 µM.[1][2] this compound, dissolved in DMSO, was co-treated with Aβ (1-42) at a concentration of 85 µM for 24 hours.[1][2]

  • MTT Assay for Cell Viability:

    • The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay was employed to assess cell viability.

    • Following treatment, MTT solution was added to each well and incubated to allow for the formation of formazan crystals by viable cells.

    • The formazan crystals were then dissolved, and the absorbance was measured at a specific wavelength to determine the percentage of viable cells relative to the control group.

  • Western Blot Analysis:

    • After 24 hours of incubation, cells were collected, lysed, and total protein was extracted.[1][2]

    • Protein concentrations were determined, and equal amounts of protein were separated by SDS-PAGE and transferred to a membrane.

    • The membranes were blocked and then incubated with primary antibodies against target proteins (e.g., p53, HMGCR, BACE1).

    • Following incubation with secondary antibodies, the protein bands were visualized using an enhanced chemiluminescence (ECL) detection system. Band densities were quantified using imaging software.

B. In Vivo Studies: Aβ (1-42)-Induced Mouse Model

  • Animal Model and Drug Administration:

    • Male C57BL/6J mice were used for the study.[3]

    • Mice were anesthetized and intracerebroventricularly (i.c.v.) injected with aggregated Aβ (1-42) (5 µl/mouse) into the brain.[1][2]

    • Following a recovery period, mice in the treatment group received intraperitoneal (i.p.) injections of this compound (50 mg/kg body weight) on alternate days for a period of 3 weeks.[2]

  • Biochemical Analysis of Brain Homogenates:

    • At the end of the treatment period, mice were euthanized, and brain tissues (cortex and hippocampus) were collected.

    • Brain homogenates were prepared for the measurement of various biochemical markers.

    • Reactive Oxygen Species (ROS) Assay: ROS levels were determined using a dichlorodihydrofluorescein diacetate (DCFH-DA) assay, where the fluorescence of the oxidized product, dichlorofluorescein (DCF), is proportional to the amount of ROS.[1]

    • Glutathione (GSH) Assay: The levels of reduced glutathione (GSH) were measured using a fluorescence-based assay.[1]

  • Western Blot Analysis of Brain Tissue:

    • Protein was extracted from the brain tissues, and western blotting was performed as described for the in vitro studies.

    • Primary antibodies for proteins of interest (e.g., Nrf2, HO-1, cleaved caspase-3, Bax, cytochrome c, PSD-95, synaptophysin) were used to assess their expression levels.[1]

  • Behavioral Testing (Morris Water Maze):

    • The Morris water maze test was conducted to evaluate spatial learning and memory.

    • The test involves training mice to find a hidden platform in a circular pool of water.

    • The time taken to find the platform (escape latency) and the time spent in the target quadrant during a probe trial were recorded as measures of cognitive function.

III. Visualized Signaling Pathways and Workflows

The following diagrams illustrate the proposed mechanisms of action for this compound's neuroprotective effects and the experimental workflows.

G Abeta Amyloid-β (Aβ) Oligomers p53 p53 Activation Abeta->p53 HMGCR HMGCR Upregulation p53->HMGCR Cholesterol Cholesterol Accumulation HMGCR->Cholesterol ROS Oxidative Stress (ROS↑) Cholesterol->ROS Mitochondria Mitochondrial Dysfunction ROS->Mitochondria Apoptosis Apoptosis (Caspase-3↑) Mitochondria->Apoptosis Neurodegeneration Neurodegeneration Apoptosis->Neurodegeneration QA This compound QA->p53 Inhibits QA->ROS Reduces

Caption: Aβ-induced p53/HMGCR pathway and QA's inhibitory action.

G QA This compound Nrf2 Nrf2 Activation QA->Nrf2 HO1 HO-1 Upregulation Nrf2->HO1 Antioxidant Antioxidant Response (GSH↑) Nrf2->Antioxidant Neuroprotection Neuroprotection HO1->Neuroprotection Antioxidant->Neuroprotection Abeta Aβ-induced Oxidative Stress Neuroprotection->Abeta Counteracts Abeta->Nrf2 Inhibits

Caption: this compound's activation of the Nrf2/HO-1 antioxidant pathway.

G cluster_0 In Vitro Workflow cluster_1 In Vivo Workflow CellCulture SH-SY5Y Cell Culture Treatment Treatment: - Control - Aβ (1-42) - QA + Aβ (1-42) CellCulture->Treatment Assays_invitro Assays: - MTT (Viability) - Western Blot (p53, HMGCR) Treatment->Assays_invitro Data_invitro Data Analysis Assays_invitro->Data_invitro CrossValidation Cross-Validation of Results Data_invitro->CrossValidation AnimalModel Aβ (1-42) Mouse Model DrugAdmin Drug Administration: - Vehicle - this compound (i.p.) AnimalModel->DrugAdmin Assays_invivo Assays: - Behavioral (Morris Water Maze) - Biochemical (ROS, GSH) - Western Blot (Nrf2, HO-1) DrugAdmin->Assays_invivo Data_invivo Data Analysis Assays_invivo->Data_invivo Data_invivo->CrossValidation

Caption: Experimental workflow for in vitro and in vivo cross-validation.

References

A Comparative Analysis of Quinovic Acid and Other Triterpenoids in Modulating Neuroinflammation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neuroinflammation, the inflammatory response within the central nervous system (CNS), is a critical component in the pathogenesis of various neurodegenerative diseases, including Alzheimer's disease, Parkinson's disease, and multiple sclerosis. This process is primarily mediated by glial cells, such as microglia and astrocytes, which, upon activation, release a cascade of pro-inflammatory mediators including cytokines (e.g., TNF-α, IL-1β, IL-6), chemokines, and reactive oxygen species (ROS). The sustained overproduction of these molecules creates a neurotoxic environment, leading to neuronal damage and cognitive decline. Consequently, modulating microglial activation and inhibiting the production of these inflammatory mediators represents a key therapeutic strategy.

Triterpenoids, a large and structurally diverse class of natural products, have garnered significant attention for their potent anti-inflammatory and neuroprotective properties. These compounds, derived from various medicinal plants, have been shown to target key signaling pathways implicated in the neuroinflammatory cascade. This guide provides an objective comparison of the anti-neuroinflammatory performance of quinovic acid against other prominent triterpenoids: Asiatic acid, Ursolic acid, Oleanolic acid, and Boswellic acid. The comparison is supported by experimental data from peer-reviewed studies, with a focus on their efficacy in preclinical models of neuroinflammation.

Comparative Efficacy of Triterpenoids on Inflammatory Mediators

The following tables summarize quantitative data on the inhibitory effects of this compound and other selected triterpenoids on key markers of neuroinflammation. Data is primarily derived from studies using lipopolysaccharide (LPS)-stimulated BV-2 microglial cells, a standard in vitro model for neuroinflammation research. It is important to note that direct comparisons of IC50 values should be made with caution due to variations in experimental conditions across different studies.

Table 1: Inhibition of Nitric Oxide (NO) Production in LPS-Stimulated BV-2 Microglia

CompoundIC50 / Effective ConcentrationExperimental ConditionsReference(s)
This compound Data not available in BV-2 modelN/AN/A
Asiatic Acid Significantly attenuated at 0.1-100 µMPre-treatment before LPS stimulation[1]
Oleanolic Acid Significant inhibition at 1.0-10 µMPre-treatment for 1h before LPS (1 µg/mL) for 24h[2]
Ursolic Acid Data not available in BV-2 modelN/AN/A
Boswellic Acid Data not available in BV-2 modelN/AN/A

Table 2: Inhibition of Pro-Inflammatory Cytokine Production

CompoundCytokineInhibition DataCell/Animal ModelReference(s)
This compound IL-1βSignificant downregulationAβ-induced mouse model[3]
Asiatic Acid TNF-α, IL-1β, IL-6Concentration-dependent reduction (0.1-100 µM)LPS-stimulated BV-2 microglia[1]
Oleanolic Acid TNF-α, IL-1β, IL-6Dose-dependent reduction (1.0-10 µM)LPS-stimulated BV-2 microglia[2]
Ursolic Acid TNF-α, IL-1β, IL-6Significant reduction at 10 & 20 mg/kgMCAO/R rat model[4][5]
Boswellic Acid TNF-α, IL-6Significant inhibitionIn vitro and in vivo models[6]

Mechanism of Action: Targeting Key Inflammatory Pathways

Triterpenoids exert their anti-neuroinflammatory effects by modulating critical intracellular signaling pathways. A common target is the Toll-like receptor 4 (TLR4) signaling cascade, which is activated by LPS. This activation leads to the downstream engagement of myeloid differentiation primary response 88 (MyD88) and subsequent activation of transcription factors like Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinases (MAPKs). These transcription factors orchestrate the expression of genes encoding pro-inflammatory proteins such as inducible nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2), and various cytokines.

This compound has been shown to downregulate the activation of NF-κB (p-NF-κB) and gliosis in an in vivo model of Alzheimer's disease.[3][7] Similarly, Asiatic acid, Oleanolic acid, Ursolic acid, and Boswellic acid have all been documented to suppress NF-κB activation, thereby inhibiting the transcription of its target inflammatory genes.[1][2][8][9] Asiatic acid has an additional reported mechanism of enhancing the expression of Sirtuin 1 (Sirt1), which can deacetylate and consequently inhibit NF-κB.[1]

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_triterpenoids Triterpenoid Inhibition LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK MAPK MAPKs (p38, JNK, ERK) MyD88->MAPK IkappaB IκBα IKK->IkappaB Inhibits NFkB NF-κB IkappaB->NFkB NFkB_nuc NF-κB NFkB->NFkB_nuc Translocation MAPK->NFkB_nuc Genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α, IL-1β, IL-6) NFkB_nuc->Genes QA This compound QA->NFkB_nuc Inhibit Activation/ Translocation AA Asiatic Acid AA->IKK AA->NFkB_nuc Inhibit Activation/ Translocation UA Ursolic Acid UA->NFkB_nuc Inhibit Activation/ Translocation OA Oleanolic Acid OA->NFkB_nuc Inhibit Activation/ Translocation BA Boswellic Acid BA->NFkB_nuc Inhibit Activation/ Translocation

Caption: Simplified signaling pathway of LPS-induced neuroinflammation and points of inhibition by triterpenoids.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of anti-neuroinflammatory compounds.

LPS-Induced Microglial Activation and Nitric Oxide (NO) Assay

This protocol describes the stimulation of BV-2 microglial cells with LPS to induce an inflammatory response and the subsequent measurement of nitric oxide production, a key inflammatory mediator.

G start Start step1 1. Seed BV-2 Cells (e.g., 5x10^4 cells/well in 96-well plate) start->step1 step2 2. Incubate for 24h (37°C, 5% CO2) step1->step2 step3 3. Pre-treat with Triterpenoid (Varying concentrations for 1-2h) step2->step3 step4 4. Stimulate with LPS (e.g., 1 µg/mL for 24h) step3->step4 step5 5. Collect Supernatant step4->step5 step6 6. Perform Griess Assay (Mix supernatant with Griess reagent) step5->step6 step7 7. Measure Absorbance (540 nm) step6->step7 step8 8. Calculate NO Concentration (vs. Sodium Nitrite Standard Curve) step7->step8 end End step8->end

Caption: Workflow for assessing the effect of triterpenoids on nitric oxide production in BV-2 microglia.

Methodology:

  • Cell Culture: BV-2 microglial cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified incubator.

  • Seeding: Cells are seeded into 96-well plates at a density of 5 x 10^4 cells per well and allowed to adhere overnight.

  • Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test triterpenoid (e.g., this compound, Asiatic acid). Cells are pre-treated for 1-2 hours.

  • Stimulation: Lipopolysaccharide (LPS) is added to each well (except for the control group) to a final concentration of 1 µg/mL and incubated for 24 hours.

  • Griess Assay: After incubation, 50 µL of the cell culture supernatant is transferred to a new 96-well plate. 50 µL of Griess Reagent (a mixture of 1% sulfanilamide and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in 5% phosphoric acid) is added to each well.

  • Measurement: The plate is incubated at room temperature for 10 minutes, and the absorbance is measured at 540 nm using a microplate reader.

  • Quantification: The concentration of nitrite (a stable product of NO) is determined by comparison with a standard curve generated using known concentrations of sodium nitrite.

Cytokine Measurement by Enzyme-Linked Immunosorbent Assay (ELISA)

This protocol outlines the quantification of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in the cell culture supernatant following triterpenoid and LPS treatment.

Methodology:

  • Sample Collection: Culture supernatants are collected from BV-2 cells treated as described in the previous protocol (Steps 1-4).

  • Plate Coating: A 96-well ELISA plate is coated with a capture antibody specific for the target cytokine (e.g., anti-mouse TNF-α antibody) overnight at 4°C.

  • Blocking: The plate is washed with a wash buffer (e.g., PBS with 0.05% Tween-20) and then blocked with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature to prevent non-specific binding.

  • Sample Incubation: After washing, the collected supernatants and a series of known cytokine standards are added to the wells and incubated for 2 hours at room temperature.

  • Detection Antibody: The plate is washed again, and a biotinylated detection antibody specific for the target cytokine is added to each well and incubated for 1-2 hours.

  • Enzyme Conjugate: Following another wash step, an enzyme conjugate, such as Streptavidin-Horseradish Peroxidase (HRP), is added and incubated for 20-30 minutes.

  • Substrate Addition: After a final wash, a substrate solution (e.g., TMB) is added, which reacts with the HRP to produce a colored product.

  • Reaction Stoppage and Reading: The reaction is stopped by adding a stop solution (e.g., 2N H2SO4), and the absorbance is measured at 450 nm. Cytokine concentrations in the samples are calculated from the standard curve.[10][11][12]

Western Blot for iNOS, COX-2, and NF-κB

This protocol is used to detect the protein expression levels of key inflammatory enzymes (iNOS, COX-2) and signaling proteins (NF-κB) within the cells.

Methodology:

  • Cell Lysis: BV-2 cells, grown in larger format plates (e.g., 6-well plates) and treated as previously described, are washed with cold PBS and then lysed using a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: The total protein concentration in the cell lysates is determined using a protein assay, such as the Bradford or BCA assay.

  • SDS-PAGE: Equal amounts of protein from each sample are mixed with Laemmli buffer, heated, and then loaded onto a sodium dodecyl-sulfate polyacrylamide gel (SDS-PAGE). The proteins are separated by size via electrophoresis.

  • Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Blocking: The membrane is blocked for 1 hour at room temperature in a blocking solution (e.g., 5% non-fat milk or BSA in Tris-buffered saline with Tween-20, TBST) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: The membrane is incubated overnight at 4°C with a primary antibody specific to the target protein (e.g., anti-iNOS, anti-COX-2, or anti-p65 NF-κB).

  • Secondary Antibody Incubation: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody for 1 hour at room temperature.

  • Detection: Following final washes, the protein bands are visualized by adding an enhanced chemiluminescence (ECL) substrate and capturing the signal on X-ray film or with a digital imaging system. The band intensity is quantified using densitometry software, often normalized to a loading control protein like β-actin or GAPDH.

Conclusion

This compound, along with other studied pentacyclic triterpenoids such as Asiatic acid, Ursolic acid, Oleanolic acid, and Boswellic acid, demonstrates significant potential in modulating neuroinflammation. Experimental data consistently show their ability to suppress the production of key inflammatory mediators like nitric oxide and pro-inflammatory cytokines in relevant cellular and animal models. The primary mechanism underlying these effects appears to be the inhibition of the NF-κB signaling pathway, a central regulator of the inflammatory response.

While the available data for this compound in in vitro neuroinflammation models is less extensive compared to the other triterpenoids, its demonstrated efficacy in downregulating gliosis and NF-κB in an Alzheimer's disease mouse model is highly promising.[3] Asiatic and Oleanolic acids show potent, dose-dependent inhibition of multiple inflammatory markers in the well-established LPS-stimulated microglia model.[1][2] Ursolic and Boswellic acids also have a strong body of evidence supporting their anti-neuroinflammatory effects through similar mechanisms.[8][9]

For drug development professionals, these findings highlight the therapeutic potential of this class of compounds. Future research should focus on direct, head-to-head comparative studies under standardized conditions to more definitively rank their potency. Furthermore, exploration into their bioavailability, blood-brain barrier permeability, and safety profiles in more complex preclinical models is essential for translating these promising natural products into viable clinical candidates for neurodegenerative diseases.

References

A comparative study of the quinovic acid glycoside profiles in different Uncaria species

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The genus Uncaria, commonly known as Cat's Claw, encompasses a variety of plant species utilized in traditional medicine for their anti-inflammatory, immunomodulatory, and other therapeutic properties. A significant portion of these biological activities is attributed to a class of compounds known as quinovic acid glycosides. This guide provides a comparative overview of the this compound glycoside profiles in different Uncaria species, supported by experimental data, to aid in research and development efforts.

Quantitative Comparison of this compound Glycosides

The following table summarizes the identified this compound glycosides in various Uncaria species, with quantitative data where available. It is important to note that the chemical profile can vary depending on factors such as the geographical origin, time of harvest, and the specific plant part used.

Uncaria SpeciesPlant PartIdentified this compound GlycosidesTotal this compound Glycoside Content (% w/w of dry extract)Reference
U. tomentosaBark3-O-β-D-fucopyranosylthis compound, 3-O-β-D-glucopyranosylthis compound, 3-O-β-D-glucopyranosyl-(1→3)-β-D-fucopyranosylthis compound, 3-O-β-D-quinovopyranosylthis compound, and their corresponding 27-O-β-D-glucopyranosyl esters. At least 14 different this compound glycosides have been identified.0.057 - 2.584% in wild samples.[1]
U. guianensisBarkThis compound 3β-O-β-D-quinovopyranoside, this compound 3β-O-β-D-fucopyranosyl-(27→1)-β-D-glucopyranosylester, this compound 3β-O-[β-D-glucopyranosyl-(1→3)-β-D-fucopyranosyl]-(27→1)-β-D-glucopyranosylester, this compound 3β-O-β-D-fucopyranoside.Not explicitly quantified in comparative studies.[2]
U. rhynchophyllaStems with hooksWhile rich in alkaloids, specific quantitative data on this compound glycosides is less prevalent in the reviewed literature. The focus has been primarily on its alkaloid content.Not available in reviewed literature.[3]
U. hirsutaLeavesContains triterpenes and glycosides, but specific identification and quantification of this compound glycosides require further investigation.Not available in reviewed literature.[4]

Experimental Protocols

The following sections detail the methodologies for the extraction and analysis of this compound glycosides from Uncaria species, based on established scientific literature.

Extraction of this compound Glycosides

This protocol describes a common method for the extraction of this compound glycosides from Uncaria bark.

Materials:

  • Dried and powdered Uncaria bark

  • Methanol (MeOH)

  • Water (H₂O)

  • n-Butanol (n-BuOH)

  • Rotary evaporator

  • Freeze-dryer

Procedure:

  • Maceration: The dried and powdered bark material is macerated with methanol at room temperature for 24-48 hours. This process is typically repeated three times to ensure exhaustive extraction.

  • Solvent Evaporation: The combined methanolic extracts are concentrated under reduced pressure using a rotary evaporator to obtain a crude extract.

  • Liquid-Liquid Partitioning: The crude extract is suspended in water and then partitioned successively with n-butanol. The this compound glycosides will preferentially move into the n-butanol phase.

  • Final Concentration: The n-butanol fraction is collected and evaporated to dryness under reduced pressure to yield the this compound glycoside-rich fraction.

  • Lyophilization: For a stable, dry powder, the concentrated fraction can be freeze-dried.

HPLC-PDA Analysis of this compound Glycosides

This method allows for the separation and quantification of this compound glycosides.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system equipped with a Photodiode Array (PDA) detector.

  • C18 reversed-phase analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

Chromatographic Conditions:

  • Mobile Phase: A gradient elution is typically used, consisting of:

    • Solvent A: 0.1% Formic acid in Water

    • Solvent B: Acetonitrile

  • Gradient Program:

    • 0-10 min: 20-30% B

    • 10-30 min: 30-50% B

    • 30-40 min: 50-80% B

    • 40-45 min: 80-20% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 210 nm

  • Injection Volume: 20 µL

Quantification:

Quantification is achieved by comparing the peak areas of the analytes in the sample chromatogram with those of a calibration curve constructed using a known standard of a specific this compound glycoside (e.g., this compound 3-O-β-D-glucopyranoside).

Signaling Pathway and Experimental Workflow

The anti-inflammatory effects of this compound glycosides from Uncaria species are, in part, mediated through the inhibition of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[5][6][7][8] This pathway is a central regulator of the inflammatory response.

NF_kB_Inhibition cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS Inflammatory Stimulus (e.g., LPS) TLR4 Toll-like Receptor 4 (TLR4) LPS->TLR4 IKK IKK Complex TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates IkB_NFkB IκBα NF-κB IKK->IkB_NFkB NFkB NF-κB (p50/p65) NFkB_active Active NF-κB Nucleus Nucleus NFkB_active->Nucleus Translocation DNA DNA Inflammation Pro-inflammatory Gene Expression (TNF-α, IL-1β, etc.) DNA->Inflammation Transcription QAG This compound Glycosides QAG->IKK Inhibits IkB_NFkB->NFkB_active IκBα degradation

Caption: Inhibition of the NF-κB signaling pathway by Uncaria this compound glycosides.

The following diagram illustrates a general experimental workflow for the comparative analysis of this compound glycosides in different Uncaria species.

Experimental_Workflow PlantMaterial Uncaria Species Samples (Bark, Leaves, etc.) Extraction Extraction (e.g., Maceration with Methanol) PlantMaterial->Extraction Partitioning Liquid-Liquid Partitioning (e.g., with n-Butanol) Extraction->Partitioning QAG_Fraction This compound Glycoside-Rich Fraction Partitioning->QAG_Fraction HPLC HPLC-PDA Analysis QAG_Fraction->HPLC DataAnalysis Data Analysis and Quantification HPLC->DataAnalysis Comparison Comparative Profile Generation DataAnalysis->Comparison

Caption: Experimental workflow for comparative analysis of this compound glycosides.

References

A Head-to-Head Comparison of Quinovic Acid and its Glycosides in Antiviral Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the antiviral activities of quinovic acid and its glycosides, supported by available experimental data. The information is intended to inform research and development efforts in the pursuit of novel antiviral therapeutics.

Introduction

This compound, a pentacyclic triterpenoid, and its various glycosidic forms are natural compounds found in several plant species, notably from the family Rubiaceae. These compounds have garnered scientific interest for their diverse biological activities, including anti-inflammatory and antiviral properties. This guide focuses on a head-to-head comparison of their efficacy in in-vitro antiviral assays.

Quantitative Data Summary

The most direct comparative data available for the antiviral activity of this compound glycosides comes from a study by Aquino et al. (1989), which evaluated a series of these compounds against Vesicular Stomatitis Virus (VSV) and Human Rhinovirus type 1B (HRV 1B). The study utilized a cytopathic effect (CPE) reduction assay.

It is important to note that direct comparative data for the antiviral activity of the aglycone, this compound, against the same viruses in the same experimental setup is not available in the reviewed literature. The following table summarizes the findings for the tested glycosides.

CompoundVirusConcentration for 50% CPE Reduction (µg/mL)
This compound glycosides
Glycoside 1Vesicular Stomatitis Virus> 50
Glycoside 2Vesicular Stomatitis Virus25
Glycoside 3Vesicular Stomatitis Virus10
Glycoside 4Vesicular Stomatitis Virus> 50
Glycoside 5Vesicular Stomatitis Virus50
Glycoside 6Vesicular Stomatitis Virus20
Glycoside 7Vesicular Stomatitis Virus25
Glycoside 8Vesicular Stomatitis Virus10
Glycoside 9Vesicular Stomatitis Virus5
This compound glycosides
Glycoside 1Human Rhinovirus type 1B> 50
Glycoside 2Human Rhinovirus type 1B> 50
Glycoside 3Human Rhinovirus type 1B> 50
Glycoside 4Human Rhinovirus type 1B> 50
Glycoside 5Human Rhinovirus type 1B> 50
Glycoside 6Human Rhinovirus type 1B30
Glycoside 7Human Rhinovirus type 1B> 50
Glycoside 8Human Rhinovirus type 1B> 50
Glycoside 9Human Rhinovirus type 1B20

Experimental Protocols

The data presented above was obtained using a standard in-vitro antiviral assay based on the reduction of the viral cytopathic effect.

Cytopathic Effect (CPE) Reduction Assay
  • Cell Culture:

    • WISH (for Vesicular Stomatitis Virus) and HeLa (for Human Rhinovirus type 1B) cells were grown in appropriate culture media supplemented with fetal bovine serum and antibiotics.

    • Cells were seeded into 96-well microplates to form a confluent monolayer.

  • Virus Infection:

    • A standardized amount of virus, predetermined to cause a significant cytopathic effect, was added to the cell monolayers.

  • Compound Treatment:

    • The test compounds (this compound glycosides) were dissolved in a suitable solvent and diluted to various concentrations.

    • The compound dilutions were added to the virus-infected cell cultures. Control wells included virus-only (positive control for CPE) and cells-only (negative control).

  • Incubation:

    • The plates were incubated at 37°C in a humidified atmosphere with 5% CO2 for a period sufficient to observe significant CPE in the virus control wells (typically 2-4 days).

  • Assessment of Cytopathic Effect:

    • The cell monolayers were observed microscopically for evidence of virus-induced cell damage (rounding, detachment, lysis).

    • The percentage of CPE reduction in compound-treated wells compared to the virus control was determined. The concentration of the compound that reduced the CPE by 50% was calculated.

Mandatory Visualizations

Diagram of a Generic Antiviral Assay Workflow

G cluster_assay Assay Execution cluster_analysis Data Analysis cell_culture Cell Culture (e.g., HeLa, WISH) seeding Seed Cells in 96-well Plates cell_culture->seeding compound_prep Compound Preparation (this compound/Glycosides) treatment Add Test Compounds compound_prep->treatment virus_stock Virus Stock Preparation (VSV, HRV 1B) infection Infect Cells with Virus virus_stock->infection seeding->infection infection->treatment incubation Incubate for 2-4 Days treatment->incubation cpe_observation Observe Cytopathic Effect (CPE) incubation->cpe_observation data_quantification Quantify CPE Reduction cpe_observation->data_quantification ic50_calculation Calculate 50% Inhibitory Concentration data_quantification->ic50_calculation G cluster_virus_interaction Viral Infection Pathway cluster_inhibition Inhibition by Triterpenoid Saponins Virus Virus Particle Attachment Attachment to Cell Receptor Virus->Attachment HostCell Host Cell Entry Viral Entry (Fusion/Endocytosis) Attachment->Entry Replication Viral Replication Entry->Replication Assembly Virion Assembly Replication->Assembly Release Release of New Virions Assembly->Release Triterpenoid This compound / Glycoside Triterpenoid->Attachment Blocks Triterpenoid->Entry Blocks Triterpenoid->Replication May Inhibit InhibitAttachment Inhibition of Attachment InhibitEntry Inhibition of Entry InhibitReplication Inhibition of Replication

Validating Antibody Specificity for Quinovic Acid Detection: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of a hypothetical, newly developed antibody-based method for the detection of quinovic acid against an established chromatographic technique. The focus is on the essential validation steps required to ensure the specificity and reliability of a novel antibody for quantitative analysis. Supporting experimental data, presented in a comparative table, is derived from typical performance characteristics of immunoassays and HPLC methods for similar small molecules. Detailed experimental protocols and workflow diagrams are provided to guide researchers in their validation processes.

Data Presentation: Performance Comparison

The following table summarizes the expected performance characteristics of a validated this compound-specific antibody in a competitive ELISA format compared to a standard High-Performance Liquid Chromatography with Photodiode Array (HPLC-PDA) detection method.

FeatureAntibody-based Detection (Competitive ELISA)HPLC-PDA
Principle Competitive binding of this compound and a labeled conjugate to a limited number of antibody binding sites.Separation of this compound from a sample matrix based on its physicochemical properties followed by UV absorbance detection.
Limit of Detection (LOD) Typically in the low ng/mL range (e.g., 0.1 - 1 ng/mL).Generally in the low to mid ng/mL range (e.g., 5 - 20 ng/mL).[1]
Limit of Quantification (LOQ) Typically in the low ng/mL range (e.g., 0.5 - 5 ng/mL).[1]Generally in the mid to high ng/mL range (e.g., 20 - 100 ng/mL).[2]
Specificity Highly dependent on the antibody's cross-reactivity with structurally similar molecules. Requires rigorous validation.High, based on retention time and UV spectrum. Can resolve structurally similar compounds.[3]
Sample Throughput High (96-well plate format allows for simultaneous analysis of many samples).[4]Low to medium (samples are analyzed sequentially).[4]
Analysis Time per Sample ~2-4 hours for a full plate.[4]15-30 minutes per sample.[4]
Cost per Sample Generally lower, especially for large numbers of samples.[4]Higher, due to instrument maintenance, solvent consumption, and column costs.[4]
Equipment Cost Moderate (plate reader).[4]High (HPLC system with PDA detector).[4]
Ease of Use Relatively simple, with standardized kits and protocols.Requires more specialized training and expertise for method development and troubleshooting.

Experimental Protocols

Antibody Specificity Validation: Competitive ELISA

This protocol outlines the steps to validate the specificity of a newly developed antibody for this compound.

1. Materials:

  • This compound standard

  • Potential cross-reactants (structurally similar molecules)

  • This compound-peroxidase (or other enzyme) conjugate

  • Anti-quinovic acid antibody

  • Coating buffer (e.g., carbonate-bicarbonate buffer)

  • Wash buffer (e.g., PBS with 0.05% Tween-20)

  • Blocking buffer (e.g., 1% BSA in PBS)

  • Substrate solution (e.g., TMB)

  • Stop solution (e.g., 2N H₂SO₄)

  • 96-well microtiter plates

2. Procedure:

  • Coating: Coat the wells of a 96-well plate with the anti-quinovic acid antibody diluted in coating buffer. Incubate overnight at 4°C.

  • Washing: Wash the plate three times with wash buffer.

  • Blocking: Add blocking buffer to each well and incubate for 1-2 hours at room temperature to prevent non-specific binding.

  • Washing: Wash the plate three times with wash buffer.

  • Competitive Reaction: Add a mixture of the this compound standard (or sample) and a fixed concentration of the this compound-enzyme conjugate to the wells. For cross-reactivity testing, add potential cross-reactants at various concentrations instead of the this compound standard. Incubate for 1-2 hours at room temperature.

  • Washing: Wash the plate five times with wash buffer to remove unbound reagents.

  • Substrate Addition: Add the substrate solution to each well and incubate in the dark until color develops.

  • Stopping the Reaction: Add the stop solution to each well.

  • Measurement: Read the absorbance at the appropriate wavelength (e.g., 450 nm for TMB) using a microplate reader.

  • Data Analysis: The concentration of this compound is inversely proportional to the signal. Calculate the percentage of cross-reactivity for each potential interfering compound.

Alternative Method: HPLC-PDA for this compound Quantification

This protocol describes a method for the quantification of this compound using HPLC with PDA detection.[3]

1. Materials:

  • This compound standard

  • HPLC-grade acetonitrile

  • HPLC-grade water

  • Phosphoric acid

  • Mobile phase: A mixture of acetonitrile and water with 0.1% phosphoric acid.

  • Sample extracts

2. Instrumentation:

  • HPLC system with a C18 reversed-phase column

  • Photodiode array (PDA) detector

  • Autosampler

  • Data acquisition and processing software

3. Procedure:

  • Standard Preparation: Prepare a series of this compound standards of known concentrations in the mobile phase.

  • Sample Preparation: Extract this compound from the sample matrix using an appropriate solvent and filter the extract through a 0.45 µm filter.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

    • Mobile Phase: Isocratic or gradient elution with a mixture of acetonitrile and water containing 0.1% phosphoric acid. The exact ratio should be optimized for best separation.

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 20 µL.

    • Detection: PDA detector set to monitor at the wavelength of maximum absorbance for this compound (e.g., 210 nm).

  • Analysis: Inject the prepared standards and samples into the HPLC system.

  • Data Analysis: Identify the this compound peak in the chromatograms based on its retention time compared to the standard. Quantify the amount of this compound in the samples by comparing the peak area with the calibration curve generated from the standards.

Mandatory Visualizations

G Experimental Workflow: Antibody Specificity Validation (Competitive ELISA) cluster_prep Plate Preparation cluster_assay Competitive Binding cluster_detection Signal Detection coat Coat plate with anti-QA antibody wash1 Wash coat->wash1 block Block non-specific sites wash1->block wash2 Wash block->wash2 add_reagents Add sample/standard and QA-enzyme conjugate wash2->add_reagents incubate1 Incubate add_reagents->incubate1 wash3 Wash incubate1->wash3 add_substrate Add substrate wash3->add_substrate incubate2 Incubate (color development) add_substrate->incubate2 add_stop Add stop solution incubate2->add_stop read_plate Read absorbance add_stop->read_plate G Logical Relationship: this compound Signaling in Cancer Cells QA This compound Glycosides NFkB NF-κB Inhibition QA->NFkB Casp3 Caspase-3 Activation QA->Casp3 Apoptosis Apoptosis NFkB->Apoptosis Casp3->Apoptosis CellDeath Tumor Cell Death Apoptosis->CellDeath

References

Inter-laboratory comparison of quinovic acid quantification methods

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide to Quinovic Acid Quantification Methods

For Researchers, Scientists, and Drug Development Professionals

The primary methods discussed include High-Performance Liquid Chromatography (HPLC) with photodiode array (PDA) or ultraviolet (UV) detection and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). These techniques are evaluated based on their reported performance characteristics, providing a foundation for methodological decisions in a research and development setting.

Comparative Performance of this compound Quantification Methods

The selection of an analytical method for this compound quantification is often a trade-off between the required sensitivity, selectivity, and the instrumentation available. The following tables summarize the performance of different HPLC-UV and LC-MS/MS methods as reported in various studies.

Table 1: Comparison of HPLC-UV Methods for this compound Glycosides Quantification

MethodAnalyte(s)Linearity (R²)LOD (µg/mL)LOQ (µg/mL)Accuracy (% Recovery)Precision (% RSD)Reference
HPLC-PDAThis compound glycosides> 0.99Not ReportedNot ReportedNot Reported< 6.28[1]
HPLC-UVAsiaticoside, Madecassoside> 0.99Not ReportedNot ReportedNot Reported< 3[2]
HPLC-UVQuercetin, Kaempferol> 0.99Not ReportedNot Reported97.92 - 102.15Not Reported[3]

Table 2: Comparison of LC-MS/MS Methods for Quantification of Analytes in Biological Matrices

MethodAnalyte(s)Linearity (R²)LLOQ (ng/mL)Accuracy (% RE)Precision (% RSD)Reference
LC-MS/MSDabrafenib> 0.9974-1.53 to 2.94< 4.65[4]
micro-LC-MS/MSTenofovir, Tenofovir-DiphosphateNot Reported0.25, 0.591.63 - 109.182.48 - 14.08[5]
HPLC-MS/MS5 Phenolic Acids, 4 Flavonoid Glycosides> 0.99Not Reported-20.35 to 3.212.37 - 20.49[6]

Note: Data for various analytes are included to provide a comparative context for LC-MS/MS method performance in biological matrices, as specific inter-laboratory data for this compound was not available.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and comparison of analytical results. Below are representative protocols for the quantification of this compound and its derivatives.

HPLC-PDA Method for this compound Glycosides in Uncaria tomentosa

This method is suitable for the quantification of total this compound glycosides in plant extracts.[7]

  • Instrumentation: High-Performance Liquid Chromatograph with a Photodiode Array Detector (HPLC-PDA).

  • Column: Reversed-phase C18 column.

  • Mobile Phase: A gradient of trifluoroacetic acid and methanol.[1]

  • Detection: UV detection at 325 nm.[1]

  • Sample Preparation:

    • Extraction of the plant material (e.g., bark of U. tomentosa) with a suitable solvent.

    • Filtration of the extract through a 0.45 µm filter before injection.

  • Quantification: An external standard, such as alpha-hederin, can be used for the quantification of total this compound glycosides.[7] The method validation should include specificity, linearity, accuracy, precision (repeatability and intermediate precision), and limits of detection and quantification.[7]

LC-MS/MS Method for Quantification in Biological Matrices

This method is highly sensitive and selective, making it ideal for pharmacokinetic studies where low concentrations of the analyte are expected in complex biological matrices like plasma.

  • Instrumentation: Liquid Chromatograph coupled to a Triple Quadrupole Mass Spectrometer (LC-MS/MS).

  • Column: A reversed-phase C18 analytical column (e.g., 50 x 4.6 mm, 5.0 µm).[4]

  • Mobile Phase: An isocratic or gradient mixture of an organic solvent (e.g., acetonitrile) and an aqueous solution with a modifier (e.g., 0.1% formic acid).[4]

  • Ionization: Electrospray ionization (ESI) in either positive or negative mode, depending on the analyte.

  • Detection: Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity.

  • Sample Preparation (Plasma):

    • Protein precipitation: Add a precipitating agent (e.g., methanol with 0.2% formic acid) to the plasma sample containing an internal standard.[8]

    • Vortex the mixture to ensure thorough mixing and protein precipitation.[8]

    • Centrifuge the sample at high speed (e.g., 14,000 x g) to pellet the precipitated proteins.[8]

    • Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.[8]

  • Quantification: Based on the peak area ratio of the analyte to the internal standard. A calibration curve is generated by plotting these ratios against the concentrations of calibration standards using a weighted linear regression.[8]

Visualizations

Signaling Pathway of this compound's Anticancer Activity

This compound has been reported to exhibit anticancer effects by modulating various signaling pathways, leading to the downregulation of matrix metallopeptidase 9 (MMP-9) expression.[9][10]

quinovic_acid_pathway QA This compound PKC Protein Kinase C (PKC) QA->PKC Inhibits MAPK Mitogen-Activated Protein Kinases (MAPKs) QA->MAPK Inhibits AP1 Activator Protein 1 (AP-1) PKC->AP1 Activates MAPK->AP1 Activates MMP9 Matrix Metallopeptidase 9 (MMP-9) Expression AP1->MMP9 Promotes experimental_workflow cluster_prep Sample Preparation cluster_analysis Analytical Quantification cluster_data Data Processing sp1 Sample Collection (e.g., Plant Material, Plasma) sp2 Extraction / Protein Precipitation sp1->sp2 sp3 Centrifugation / Filtration sp2->sp3 aq1 Chromatographic Separation (HPLC / LC-MS) sp3->aq1 aq2 Detection (UV / MS/MS) aq1->aq2 dp1 Peak Integration aq2->dp1 dp2 Calibration Curve Generation dp1->dp2 dp3 Concentration Calculation dp2->dp3

References

A Researcher's Guide to Comparing the Metabolic Stability of Quinovic Acid and Its Derivatives in Liver Microsomes

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to assess and compare the metabolic stability of quinovic acid and its derivatives using liver microsomes. Due to a lack of direct comparative studies in publicly available literature, this document offers a standardized experimental protocol and predictive metabolic pathways based on established principles of triterpenoid metabolism.

Introduction

This compound, a pentacyclic triterpenoid with a ursane-type skeleton, and its glycosidic derivatives have garnered interest for their potential therapeutic properties.[1] Understanding the metabolic stability of these compounds is a critical step in early drug development, as it influences their pharmacokinetic profile, including bioavailability and clearance.[2] The primary route of phase I metabolism for many xenobiotics, including triterpenoids, occurs in the liver, mediated predominantly by cytochrome P450 (CYP) enzymes.[3][4] This guide outlines a robust in vitro methodology using liver microsomes to determine key metabolic stability parameters, such as half-life (t½) and intrinsic clearance (CLint).

Predicted Metabolic Pathways of this compound

Triterpenoid skeletons are known to undergo various modifications, primarily oxidation, mediated by cytochrome P450-dependent monooxygenases.[5][6] These enzymes can introduce hydroxyl, carbonyl, or carboxyl groups onto the core structure.[3] For this compound, the likely sites of metabolism are the positions susceptible to oxidative attack. Glycosylation of the parent molecule, as seen in many this compound derivatives, may influence its interaction with metabolic enzymes and, consequently, its stability.[1]

Below is a diagram illustrating the putative phase I metabolic pathways of this compound in liver microsomes.

Quinovic_Acid_Metabolism cluster_phase1 Phase I Metabolism (CYP450) QA This compound OH_QA Hydroxylated this compound QA->OH_QA Hydroxylation OXO_QA Oxidized this compound OH_QA->OXO_QA Oxidation

Caption: Putative Phase I Metabolic Pathways of this compound.

Comparative Metabolic Stability Data

While direct comparative data is not available, the following table template is provided for researchers to record their findings from the experimental protocol outlined below. This will enable a systematic comparison of this compound and its derivatives.

CompoundSpecies MicrosomesHalf-life (t½, min)Intrinsic Clearance (CLint, µL/min/mg protein)
This compoundHumanData to be generatedData to be generated
RatData to be generatedData to be generated
MouseData to be generatedData to be generated
Derivative 1HumanData to be generatedData to be generated
RatData to be generatedData to be generated
MouseData to be generatedData to be generated
Derivative 2HumanData to be generatedData to be generated
RatData to be generatedData to be generated
MouseData to be generatedData to be generated
Positive Control (e.g., Verapamil)HumanData to be generatedData to be generated
RatData to be generatedData to be generated
MouseData to be generatedData to be generated

Experimental Protocol: In Vitro Metabolic Stability in Liver Microsomes

This protocol provides a standardized method for assessing the metabolic stability of this compound and its derivatives.

1. Materials and Reagents:

  • Test compounds (this compound and its derivatives)

  • Pooled liver microsomes (human, rat, mouse)[7]

  • 0.1 M Phosphate buffer (pH 7.4)[8]

  • NADPH regenerating system (e.g., containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)[8]

  • Positive control compounds (e.g., Verapamil, Dextromethorphan)[9]

  • Internal standard (for LC-MS/MS analysis)

  • Acetonitrile (ACN) or other suitable organic solvent for reaction termination[7]

  • DMSO (for stock solutions)

  • 96-well plates

  • Incubator/shaking water bath (37°C)

  • Centrifuge

  • LC-MS/MS system

2. Experimental Workflow:

The following diagram illustrates the workflow for the microsomal stability assay.

Microsomal_Stability_Workflow prep Stock Solution Preparation Test Compounds, Positive Controls, Internal Standard in DMSO incubation_mix Incubation Mixture Preparation Liver Microsomes + Phosphate Buffer + Test Compound prep->incubation_mix pre_incubation Pre-incubation 37°C for 5-10 min incubation_mix->pre_incubation initiation Reaction Initiation Add NADPH Regenerating System pre_incubation->initiation incubation Incubation at 37°C Sample at time points (e.g., 0, 5, 15, 30, 45 min) initiation->incubation termination Reaction Termination Add cold Acetonitrile with Internal Standard incubation->termination centrifugation Protein Precipitation Centrifuge to pellet protein termination->centrifugation analysis LC-MS/MS Analysis Analyze supernatant for remaining parent compound centrifugation->analysis data_analysis Data Analysis Calculate t½ and CLint analysis->data_analysis

Caption: Experimental Workflow for the Liver Microsomal Stability Assay.

3. Detailed Procedure:

  • Prepare Stock Solutions: Prepare 10 mM stock solutions of test compounds, positive controls, and the internal standard in DMSO.[8]

  • Prepare Working Solutions: Dilute the stock solutions to an appropriate concentration (e.g., 100 µM) with acetonitrile or a mixture of acetonitrile and water.

  • Prepare Incubation Mixture: In a 96-well plate, for each time point, prepare the incubation mixture containing:

    • Liver microsomes (final protein concentration of 0.5 mg/mL)[7]

    • 0.1 M Phosphate buffer (pH 7.4)[8]

    • Test compound (final concentration of 1 µM)[7]

  • Pre-incubation: Pre-incubate the plate at 37°C for 5-10 minutes with gentle shaking.[9]

  • Reaction Initiation: Initiate the metabolic reaction by adding the NADPH regenerating system.[10] The time of addition is considered time zero (T=0).

  • Incubation and Sampling: Incubate the plate at 37°C with continuous shaking. At predetermined time points (e.g., 0, 5, 15, 30, and 45 minutes), terminate the reaction in the respective wells.[7]

  • Reaction Termination: Stop the reaction by adding a sufficient volume (e.g., 2-3 volumes) of cold acetonitrile containing the internal standard.[7]

  • Protein Precipitation: Centrifuge the plate to pellet the precipitated microsomal proteins.

  • Sample Analysis: Transfer the supernatant to a new plate for analysis by a validated LC-MS/MS method to quantify the remaining parent compound.[11]

  • Controls: Include the following controls in the experiment:

    • Negative control (without NADPH) to assess non-enzymatic degradation.[10]

    • Positive control (a compound with known metabolic stability) to ensure the metabolic activity of the microsomes.[7]

4. Data Analysis:

  • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

  • Determine the elimination rate constant (k) from the slope of the linear regression line (slope = -k).

  • Calculate the half-life (t½) using the following equation: t½ = 0.693 / k

  • Calculate the intrinsic clearance (CLint) using the following equation:[12] CLint (µL/min/mg protein) = (0.693 / t½) / (mg of microsomal protein/mL)

By following this comprehensive guide, researchers can generate robust and comparable data on the metabolic stability of this compound and its derivatives, facilitating the selection of promising candidates for further drug development.

References

Evaluating the synergistic effects of quinovic acid with other natural compounds

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the synergistic interactions of natural compounds is paramount for developing novel and effective therapeutic strategies. Quinovic acid, a pentacyclic triterpenoid found in various medicinal plants, notably Cat's Claw (Uncaria tomentosa), has demonstrated a range of biological activities. This guide provides a comparative evaluation of the synergistic effects of this compound and its derivatives with other natural compounds, supported by experimental data and detailed methodologies.

While direct studies on the synergistic effects of isolated this compound with a wide array of natural compounds are still emerging, research on extracts rich in this compound glycosides from Uncaria tomentosa strongly suggests a synergistic mode of action. The anti-inflammatory and antimicrobial properties of these extracts are believed to result from the combined effects of their constituent compounds, including this compound[1][2][3].

Comparative Analysis of Synergistic Effects

To provide a clear comparison, the following tables summarize the quantitative data on the synergistic effects of this compound-containing extracts and other relevant natural compound combinations.

Table 1: Synergistic Antimicrobial Effects

Compound ACompound BOrganismMethodSynergy Metric (FICI*)Reference
Quinic AcidUndecanoic AcidCandida albicansCheckerboard Microdilution≤ 0.5[1]
Uncaria tomentosa Extract-Boar Seminal BacteriaNot specifiedSynergistic enhancement suggested[2][4]

*Fractional Inhibitory Concentration Index (FICI): ≤ 0.5 indicates synergy.

Table 2: Synergistic Anticancer Effects

Compound ACompound BCell LineEffectSynergy MetricReference
This compoundApo2L/TRAILBreast and Lung Cancer CellsPotentiation of anticancer effectsNot specified[5][6]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of research findings. Below are the protocols for key experiments cited in the evaluation of synergistic effects.

Checkerboard Microdilution Assay for Antimicrobial Synergy

This method is widely used to determine the in vitro synergistic effect of two antimicrobial agents.

Objective: To determine the Fractional Inhibitory Concentration Index (FICI) of this compound in combination with another natural compound against a specific microorganism.

Materials:

  • 96-well microtiter plates

  • Mueller-Hinton Broth (MHB) or other appropriate microbial growth medium

  • This compound stock solution

  • Second natural compound stock solution

  • Microbial inoculum standardized to 0.5 McFarland turbidity

Procedure:

  • Prepare serial twofold dilutions of this compound (horizontally) and the second compound (vertically) in the microtiter plate. The final volume in each well should be 50 µL.

  • Add 100 µL of the standardized microbial inoculum to each well.

  • Include wells with each compound alone to determine their individual Minimum Inhibitory Concentrations (MICs). Also, include a growth control (inoculum only) and a sterility control (broth only).

  • Incubate the plates at the optimal temperature and duration for the specific microorganism.

  • After incubation, visually inspect the wells for turbidity to determine the MIC of each compound alone and in combination.

  • Calculate the FICI using the following formula: FICI = (MIC of compound A in combination / MIC of compound A alone) + (MIC of compound B in combination / MIC of compound B alone)

  • Interpret the results: FICI ≤ 0.5 = Synergy; 0.5 < FICI ≤ 4 = Additive/Indifference; FICI > 4 = Antagonism.

Signaling Pathways and Experimental Workflows

Diagrams created using Graphviz (DOT language) are provided below to visualize key experimental workflows and signaling pathways implicated in the synergistic effects of natural compounds.

Experimental_Workflow_Checkerboard_Assay cluster_prep Preparation cluster_assay Assay Setup cluster_analysis Analysis StockA This compound Stock Solution Plate 96-Well Plate (Checkerboard Dilution) StockA->Plate StockB Compound B Stock Solution StockB->Plate Inoculum Standardized Microbial Inoculum Inoculum->Plate Incubation Incubation Plate->Incubation Readout Visual Readout (Turbidity) Incubation->Readout Calculation FICI Calculation Readout->Calculation

Figure 1: Experimental workflow for the checkerboard assay.

NFkB_Signaling_Pathway cluster_stimulus Inflammatory Stimulus cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK activates IkB IκB IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB releases NFkB_nuc NF-κB NFkB->NFkB_nuc translocates Quinovic_Acid This compound & Other Natural Compounds Quinovic_Acid->IKK inhibits Genes Pro-inflammatory Gene Transcription NFkB_nuc->Genes activates

References

Safety Operating Guide

Prudent Disposal of Quinovic Acid in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This document provides a comprehensive guide to the proper disposal procedures for quinovic acid, emphasizing safety, regulatory compliance, and operational efficiency.

Immediate Safety and Handling

Before handling this compound, it is essential to be familiar with its properties and potential hazards. While specific toxicity data is limited, general precautions for handling chemical solids should be strictly followed.

Personal Protective Equipment (PPE):

  • Eye Protection: Wear tightly fitting safety goggles or a face shield.

  • Skin Protection: Use chemical-resistant gloves (nitrile or neoprene) and a lab coat.

  • Respiratory Protection: In case of dust formation, use a NIOSH-approved respirator.

Engineering Controls:

  • Handle this compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.

Step-by-Step Disposal Protocol

This protocol outlines the necessary steps for the safe disposal of this compound waste, from initial generation to final removal from the laboratory.

Step 1: Waste Identification and Segregation

  • Characterize the Waste: Determine if the this compound waste is pure, in a solution, or mixed with other chemicals. This will dictate the appropriate disposal pathway.

  • Segregate Waste Streams: Do not mix this compound waste with other incompatible waste streams, such as strong bases, oxidizing agents, or halogenated solvents. Keep solid and liquid waste separate.[1]

Step 2: Waste Collection and Storage

  • Container Selection: Use a designated, leak-proof, and chemically compatible container for collecting this compound waste. The original container is often a suitable choice.[1] The container should be made of a material that will not react with the acid.

  • Labeling: Clearly label the waste container with "Hazardous Waste," the full chemical name ("this compound"), and the date of accumulation.

  • Storage Location: Store the waste container in a designated satellite accumulation area (SAA) that is secure, well-ventilated, and away from general laboratory traffic. Ensure secondary containment is in place to capture any potential leaks or spills.

Step 3: Waste Treatment (Neutralization)

For small quantities of aqueous solutions of this compound, neutralization may be a viable pre-treatment step before disposal, if permitted by your institution's EHS department.

  • Dilution: Dilute the acidic solution with a large volume of cold water.

  • Neutralization: Slowly add a weak base, such as sodium bicarbonate (baking soda), to the diluted solution while stirring continuously. Monitor the pH of the solution using a pH meter or pH paper. The target pH should be between 6.0 and 8.0.

  • Caution: Neutralization reactions can generate heat and gas. Perform this procedure in a fume hood and wear appropriate PPE.

Step 4: Final Disposal

  • Contact EHS: Once the waste container is full or has reached its accumulation time limit, contact your institution's EHS department to arrange for a hazardous waste pickup.

  • Documentation: Complete any required waste disposal forms or manifests as per your institution's and regulatory requirements.

  • Do Not:

    • Dispose of solid this compound in the regular trash.

    • Pour untreated this compound solutions down the drain.

    • Evaporate this compound waste in the fume hood as a means of disposal.

Spill Response

In the event of a this compound spill, follow these immediate actions:

  • Evacuate: Alert personnel in the immediate area and evacuate if necessary.

  • Ventilate: Increase ventilation to the area.

  • Contain: For small spills of solid material, carefully sweep it up and place it in a labeled waste container. For liquid spills, use an absorbent material, such as vermiculite or sand, to contain the spill.

  • Clean: Clean the spill area with soap and water.

  • Dispose: All spill cleanup materials must be disposed of as hazardous waste.

  • Report: Report the spill to your laboratory supervisor and EHS department.

Quantitative Data Summary

Due to the limited availability of specific data for this compound, the following table provides general guidelines for laboratory chemical waste.

ParameterGuidelineSource
Satellite Accumulation Area (SAA) Limit ≤ 55 gallons of hazardous waste or 1 quart of acutely hazardous wasteGeneral Laboratory Safety Guidelines
pH for Drain Disposal (after neutralization) 6.0 - 8.0General Laboratory Safety Guidelines

Experimental Workflow for Disposal

Caption: Experimental workflow for the proper disposal of this compound.

Decision-Making Pathway for this compound Waste

Quinovic_Acid_Disposal_Decision_Tree start This compound Waste Generated is_solid Is the waste a solid? start->is_solid spill Spill or Leak Occurs start->spill solid_disposal Collect in a labeled, compatible solid waste container. Store in SAA. is_solid->solid_disposal Yes is_solution Is the waste an aqueous solution? is_solid->is_solution No contact_ehs Contact EHS for Pickup solid_disposal->contact_ehs solution_disposal Collect in a labeled, compatible liquid waste container. Store in SAA. is_solution->solution_disposal Yes other_liquid Is the waste in a non-aqueous solvent? is_solution->other_liquid No solution_disposal->contact_ehs solvent_disposal Collect in a labeled, compatible organic solvent waste container. Segregate and store in SAA. other_liquid->solvent_disposal Yes other_liquid->contact_ehs Unsure solvent_disposal->contact_ehs spill_protocol Follow Spill Response Protocol: 1. Evacuate & Ventilate 2. Contain & Clean 3. Dispose of cleanup materials as hazardous waste 4. Report to EHS spill->spill_protocol Yes

Caption: Decision-making pathway for this compound waste disposal.

References

Safeguarding Your Research: A Comprehensive Guide to Handling Quinovic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the safe and effective handling of chemical compounds is paramount. This guide provides essential safety and logistical information for working with Quinovic acid, a naturally derived triterpenoid with noted biological activities. Adherence to these procedures will help ensure a safe laboratory environment and the integrity of your research.

Immediate Safety and Handling Protocols

The handling of this compound requires a diligent approach to safety to mitigate potential hazards. The following table summarizes the recommended Personal Protective Equipment (PPE) and immediate actions in case of exposure, based on the substance's Safety Data Sheet (SDS).

Equipment/ActionSpecification
Eye/Face Protection Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US).[1]
Skin Protection Wear chemical-impermeable gloves and fire/flame resistant, impervious clothing.[1]
Respiratory Protection In case of dust formation or if exposure limits are exceeded, use a full-face respirator.[1]
In Case of Eye Contact Immediately rinse with plenty of water for at least 15 minutes.
In Case of Skin Contact Remove contaminated clothing and rinse the affected area with soap and water.
If Inhaled Move the individual to fresh air.
If Swallowed Do NOT induce vomiting. Rinse mouth with water.
In Case of a Spill Avoid dust formation. Use personal protective equipment. Absorb the spill with inert material and collect for disposal. Ventilate the area.

Operational Plan: A Step-by-Step Guide for a Standard In Vitro Bioassay

This section outlines a general protocol for preparing and using this compound in a typical laboratory experiment, such as a cell-based assay. This procedure should be adapted to the specific requirements of your experimental design.

Solution Preparation Workflow

cluster_prep Stock Solution Preparation cluster_working Working Solution Preparation weigh Weigh this compound dissolve Dissolve in DMSO weigh->dissolve In a fume hood store Store at -20°C dissolve->store In aliquots thaw Thaw Stock Aliquot store->thaw dilute Dilute in Culture Medium thaw->dilute To final concentration apply Apply to Cells dilute->apply

Caption: Workflow for preparing this compound solutions.

Experimental Protocol:
  • Preparation of Stock Solution:

    • In a chemical fume hood, carefully weigh the desired amount of this compound powder.

    • To prepare a stock solution, dissolve the this compound in a suitable solvent, such as Dimethyl Sulfoxide (DMSO). The concentration of the stock solution will depend on the experimental requirements.

    • Ensure the powder is fully dissolved. Gentle warming may be necessary.

    • Dispense the stock solution into smaller, single-use aliquots to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C in clearly labeled, sealed containers.

  • Preparation of Working Solution:

    • Thaw an aliquot of the this compound stock solution.

    • Under sterile conditions in a biological safety cabinet, dilute the stock solution to the final desired concentration using the appropriate cell culture medium.

    • Thoroughly mix the working solution to ensure homogeneity.

  • Experimental Application:

    • Add the prepared working solution to your cell cultures or experimental setup as per your specific protocol.

    • Incubate as required by the experimental parameters.

Disposal Plan: Managing this compound Waste

Proper disposal of chemical waste is crucial for laboratory safety and environmental protection. The following steps outline the recommended procedure for disposing of this compound waste.

Waste Disposal Workflow

cluster_collection Waste Collection cluster_treatment Waste Treatment & Disposal collect_liquid Collect Liquid Waste neutralize Neutralize Acidic Waste collect_liquid->neutralize With a suitable base collect_solid Collect Solid Waste dispose Dispose via Certified Vendor collect_solid->dispose neutralize->dispose

References

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Reactant of Route 1
Quinovic acid
Reactant of Route 2
Quinovic acid

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。